molecular formula C11H20O3 B180726 Methyl 9-Formylnonanoate CAS No. 14811-73-5

Methyl 9-Formylnonanoate

Cat. No.: B180726
CAS No.: 14811-73-5
M. Wt: 200.27 g/mol
InChI Key: LVPNLDGNIRVDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-Formylnonanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 10-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPNLDGNIRVDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333871
Record name Methyl 10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14811-73-5
Record name Methyl 10-oxodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14811-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 9-Formylnonanoate

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule of significant interest to researchers in organic synthesis, polymer science, and drug development. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for professionals requiring a deep understanding of this versatile chemical intermediate.

This compound, also known as Methyl 10-oxodecanoate or 9-Formylnonanoic Acid Methyl Ester, is a linear C11 aliphatic chain possessing two key functional groups: a terminal aldehyde and a methyl ester.[1][2] This dual functionality makes it a valuable AB-type monomer and a versatile building block in complex organic synthesis.[3]

Core Identification

A unique identification of this compound is critical for regulatory compliance, procurement, and experimental reproducibility. Key identifiers are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 10-oxodecanoate[2]
CAS Number 14811-73-5[1][4]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.27 g/mol [1]
Synonyms This compound, 9-Formylnonanoic Acid Methyl Ester, Methyl 10-oxodecanoate[1][2]
InChI Key LVPNLDGNIRVDRF-UHFFFAOYSA-N
Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a clear, colorless to light yellow liquid under standard conditions.[1][5]

PropertyValueSource(s)
Physical State Clear Liquid[1]
Boiling Point 121°C at 3 mmHg[1][5]
Refractive Index 1.4400 to 1.4440[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetonitrile[1][6]

Synthesis Pathway: Ozonolysis of Methyl Oleate

The most prevalent and industrially relevant synthesis of this compound is the oxidative cleavage of the double bond in methyl oleate via ozonolysis.[7][8] Methyl oleate, readily derived from renewable resources like olive oil, serves as an economical and sustainable precursor.[9]

The causality behind this choice of synthesis is twofold:

  • Selectivity: Ozonolysis specifically targets the carbon-carbon double bond, leaving the ester functionality intact.

  • Efficiency: The reaction proceeds with high yield, and the co-product, nonanal, is also a commercially valuable chemical.

The reaction mechanism involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane), which is then cleaved under reductive workup conditions to yield the desired aldehyde products.[7]

ozonolysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Reductive Workup & Products methyl_oleate Methyl Oleate (C18:1 Methyl Ester) primary_ozonide Primary Ozonide (Molozonide) methyl_oleate->primary_ozonide + O₃ ozone O₃ (Ozone) criegee Criegee Intermediate + Nonanal primary_ozonide->criegee Rearrangement secondary_ozonide Secondary Ozonide (1,2,4-Trioxolane) criegee->secondary_ozonide Recombination workup Workup (e.g., (CH₃)₂S) secondary_ozonide->workup products This compound + Nonanal workup->products synthesis_workflow start 1. Dissolve Methyl Oleate in DCM/MeOH at -78°C ozone 2. Bubble O₃ Gas (Monitor for blue color) start->ozone Reaction quench 3. N₂ Purge & Quench (Add DMS at -78°C) ozone->quench Workup extract 4. Concentrate & Extract (Ethyl Acetate & Brine) quench->extract Isolation purify 5. Purify by Column Chromatography extract->purify Purification end 6. Characterize Product (NMR, IR, MS) purify->end Validation reactivity_diagram cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions M9F This compound oxidation Oxidation (e.g., Pinnick) M9F->oxidation reduction_ald Reduction (e.g., NaBH₄) M9F->reduction_ald wittig Wittig Reaction M9F->wittig reductive_amination Reductive Amination M9F->reductive_amination hydrolysis Hydrolysis (Acid/Base) M9F->hydrolysis reduction_est Reduction (e.g., LiAlH₄) M9F->reduction_est transesterification Transesterification M9F->transesterification

Sources

9-Formylnonanoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 9-Formylnonanoic Acid Methyl Ester

Abstract

9-Formylnonanoic acid methyl ester, also known as methyl 9-oxononanoate or azelaaldehydic acid methyl ester, is a bifunctional molecule of significant interest in organic synthesis.[1] Possessing both a terminal aldehyde and a methyl ester group, it serves as a versatile precursor for a wide array of value-added chemicals, including pharmaceuticals, fragrances, dyes, and specialized polymers.[1][2] This guide provides an in-depth technical overview of the primary synthetic methodologies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The content is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical intermediate.

Introduction and Physicochemical Properties

Methyl 9-oxononanoate (CAS No. 1931-63-1) is a C10 fatty acid derivative that stands out due to its dual reactivity.[1] The terminal aldehyde offers a site for nucleophilic attack, condensation reactions, and oxidation or reduction, while the methyl ester provides a handle for hydrolysis, amidation, or transesterification. This unique structure makes it a valuable building block in complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 9-Oxononanoate

PropertyValueReference(s)
CAS Number 1931-63-1[3]
Molecular Formula C₁₀H₁₈O₃[3][4]
Molecular Weight 186.25 g/mol [3][4]
IUPAC Name methyl 9-oxononanoate[1]
Synonyms 9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, Methyl 8-formyloctanoate[1][3]
Appearance Colorless liquid[2]
Boiling Point ~207 °C[2]

Core Synthetic Strategies

The synthesis of methyl 9-oxononanoate is predominantly achieved through the cleavage of the C9 double bond of oleic acid derivatives. Ozonolysis is the most established method, though other oxidative cleavage and hydroformylation techniques present viable alternatives.

Ozonolysis of Methyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. When applied to methyl oleate, a readily available feedstock derived from vegetable oils, it provides a direct route to methyl 9-oxononanoate.[5][6]

Causality and Mechanism: The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to the double bond of methyl oleate, forming an unstable primary ozonide (molozonide).[7] This intermediate rapidly rearranges and fragments into a carbonyl compound (an aldehyde) and a carbonyl oxide, commonly known as the Criegee intermediate. In a non-participating solvent, these fragments recombine to form a more stable secondary ozonide (1,2,4-trioxolane).[8][9] The crucial step for isolating the desired aldehyde is the subsequent work-up. A reductive work-up is essential to cleave the secondary ozonide and any peroxidic side-products to the aldehyde level, preventing over-oxidation to the carboxylic acid.

ozonolysis_workflow cluster_start Starting Material cluster_process Ozonolysis Reaction cluster_workup Work-up & Purification cluster_product Final Product MethylOleate Methyl Oleate Ozone 1. Ozone (O₃) Solvent (e.g., CH₂Cl₂) -78 °C MethylOleate->Ozone PrimaryOzonide Primary Ozonide (Molozonide) Ozone->PrimaryOzonide Criegee Criegee Intermediate + Nonanal PrimaryOzonide->Criegee Fragmentation SecondaryOzonide Secondary Ozonide Criegee->SecondaryOzonide Recombination Workup 2. Reductive Work-up (e.g., (CH₃)₂S or PPh₃) SecondaryOzonide->Workup Purification 3. Purification (Column Chromatography) Workup->Purification Product Methyl 9-Oxononanoate Purification->Product

Caption: Ozonolysis workflow for the synthesis of Methyl 9-Oxononanoate.

Experimental Protocol: Ozonolysis of Methyl Oleate

This protocol is a representative synthesis adapted from established methodologies.[5]

  • Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet bubbler. A typical concentration is 0.1-0.5 M.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone-enriched oxygen from an ozone generator through the solution. The reaction progress is monitored by Thin Layer Chromatography (TLC) or the appearance of a persistent blue color in the solution, which indicates the presence of excess ozone.

  • Quenching: Once the starting material is consumed, stop the ozone flow and purge the solution with a stream of dry nitrogen or argon for 15-20 minutes to remove all residual ozone. This step is critical for safety.

  • Reductive Work-up: While maintaining the cold temperature, add a mild reducing agent. Dimethyl sulfide (DMS, 1.5 equivalents) is commonly used. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude oil is redissolved in a solvent like diethyl ether and washed sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield pure methyl 9-oxononanoate.[1]

Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring steps. TLC analysis provides clear checkpoints for the consumption of the starting material. The color change during ozonolysis serves as a real-time indicator of reaction completion. The final characterization by NMR and MS confirms the identity and purity of the product, validating the success of the synthesis and purification.

Alternative Oxidative Cleavage Methods

While ozonolysis is effective, the hazards associated with ozone necessitate specialized equipment. Alternative methods using more common laboratory oxidants have been developed, though they often favor the formation of the corresponding carboxylic acid, monomethyl azelate.

Ruthenium-Catalyzed Cleavage with H₂O₂: A notable alternative involves the use of a ruthenium catalyst with hydrogen peroxide as the terminal oxidant.[10]

Causality and Mechanism: This reaction is believed to proceed through a tandem sequence. First, the alkene is epoxidized by the ruthenium catalyst. The epoxide is then hydrolyzed to a vicinal diol. Finally, the ruthenium catalyst facilitates the oxidative cleavage of the C-C bond of the diol to yield the aldehyde products.[10] However, under the typically oxidative conditions required for the cleavage, the resulting aldehyde is often rapidly oxidized further to the carboxylic acid. Achieving high yields of the aldehyde requires careful control of reaction conditions and may not be as straightforward as ozonolysis.

oxidative_cleavage_workflow MethylOleate Methyl Oleate Reagents RuCl₃ (cat.) Dipicolinic Acid H₂O₂ MethylOleate->Reagents Epoxide Epoxide Intermediate Reagents->Epoxide Epoxidation Diol Diol Intermediate Epoxide->Diol Hydrolysis Aldehyde Methyl 9-Oxononanoate (and Nonanal) Diol->Aldehyde C-C Cleavage CarboxylicAcid Monomethyl Azelate (and Pelargonic Acid) Aldehyde->CarboxylicAcid Further Oxidation (Often rapid)

Caption: Ruthenium-catalyzed oxidative cleavage pathway of Methyl Oleate.

Hydroformylation of Unsaturated Esters

Hydroformylation, or the "oxo process," offers an entirely different, atom-economical approach. Instead of cleaving a larger molecule, this method builds the target molecule by adding a formyl group and a hydrogen atom across a double bond.[11]

Causality and Mechanism: The substrate for this synthesis is typically methyl 9-decenoate. The reaction is catalyzed by a transition metal complex, most commonly rhodium or cobalt, in the presence of high-pressure carbon monoxide and hydrogen (synthesis gas).[11][12] The catalytic cycle involves coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-hydride bond, subsequent CO insertion to form an acyl complex, and finally, reductive elimination to release the aldehyde product and regenerate the catalyst.

A key challenge in hydroformylation is controlling regioselectivity. For a terminal alkene like methyl 9-decenoate, the formyl group can add to either C9 (yielding the branched product, methyl 9-formylnonanoate) or C10 (yielding the linear product, methyl 10-formyldecanoate). Judicious choice of ligands on the metal catalyst is crucial to steer the reaction towards the desired branched isomer.

hydroformylation_workflow cluster_start Starting Material cluster_process Hydroformylation Reaction cluster_products Products & Byproducts Substrate Methyl 9-decenoate Reagents CO / H₂ (Syngas) Rh Catalyst + Ligand High Pressure, Heat Substrate->Reagents Branched Methyl 9-Oxononanoate (Desired Branched Product) Reagents->Branched Linear Methyl 10-formyldecanoate (Linear Product) Reagents->Linear Hydrogenated Methyl Decanoate (Hydrogenation Side-Product) Reagents->Hydrogenated

Caption: Hydroformylation of Methyl 9-decenoate to produce Methyl 9-Oxononanoate.

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Ozonolysis Methyl OleateO₃, mild reducing agent (e.g., DMS)High selectivity, direct route from bio-renewable sources.Requires specialized ozone generator; potential hazards of ozone and peroxides.
Ru-catalyzed Cleavage Methyl OleateRu catalyst, H₂O₂Avoids use of ozone.Often over-oxidizes to the carboxylic acid; difficult to stop at the aldehyde stage.[10]
Hydroformylation Methyl 9-decenoateCO, H₂, Rh or Co catalystHigh atom economy.Requires high-pressure equipment; catalyst can be expensive; regioselectivity can be an issue.[13]

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the final product meets the required specifications for downstream applications.

Purification
  • Column Chromatography: This is the most common method for purifying methyl 9-oxononanoate on a laboratory scale. Silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexanes typically providing good separation from non-polar byproducts and starting materials.[1]

  • High-Vacuum Distillation: For larger scales, distillation can be employed. Due to its relatively high boiling point, short-path high-vacuum distillation is recommended to prevent thermal decomposition.[14]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized methyl 9-oxononanoate.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the aldehyde proton (R-CHO), which appears as a triplet at approximately 9.77 ppm. The singlet for the methyl ester protons (-OCH₃) is observed around 3.67 ppm.

    • ¹³C NMR: The aldehyde carbonyl carbon resonates distinctly downfield around 202.9 ppm, while the ester carbonyl carbon appears around 174.2 ppm.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 186, along with characteristic fragment ions.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • This technique confirms the presence of the key functional groups. Characteristic absorption bands include a strong C=O stretch for the ester at ~1740 cm⁻¹, a strong C=O stretch for the aldehyde at ~1725 cm⁻¹, and the characteristic pair of C-H stretching bands for the aldehyde proton at ~2820 and ~2720 cm⁻¹.

Conclusion

The synthesis of 9-formylnonanoic acid methyl ester is a well-established process, with ozonolysis of methyl oleate representing the most direct and high-yielding laboratory method. This route leverages renewable feedstocks and provides excellent control over the final product, provided that appropriate safety measures and a reductive work-up are employed. While alternative methods like catalytic oxidative cleavage and hydroformylation exist, they present challenges in selectivity and equipment requirements, respectively. The choice of synthetic strategy will ultimately depend on the available equipment, scale of production, and specific purity requirements of the final application. The robust analytical techniques outlined herein are essential for validating the successful synthesis and purification of this versatile bifunctional intermediate.

References

  • Benchchem. (n.d.). Methyl 9-oxononanoate | Research Chemical.
  • Benchchem. (2025). Application Notes and Protocols for the Production of Methyl 9-hydroxynonanoate.
  • ChemBK. (2024). Methyl 9-oxononanoate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Methyl 9-Oxononanoate | CAS 1931-63-1.
  • MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate.
  • Behr, A., Tenhumberg, N., & Wintzer, A. (2012). Efficient ruthenium-catalysed oxidative cleavage of methyl oleate with hydrogen peroxide as oxidant. RSC Advances. DOI:10.1039/C2RA22370H.
  • Benchchem. (2025). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Methyl 9-hydroxynonanoate.
  • Benchchem. (2025). Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape.
  • ResearchGate. (n.d.). Hydroformylation of methyl oleate (MO) to methyl 9/10 formyl stearate....
  • National Center for Biotechnology Information. (n.d.). Methyl 9-oxononanoate | C10H18O3 | CID 74732. PubChem.
  • ResearchGate. (n.d.). Ozonides isolated from ozonolysis of methyl oleate (1).
  • ResearchGate. (n.d.). Proposed reaction pathways for the ozonolysis of pure methyl oleate....
  • Travagli, V., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI.
  • Wikipedia. (n.d.). Hydroformylation.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis.
  • Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. SciSpace.

Sources

An In-Depth Technical Guide to Methyl 9-Formylnonanoate (CAS 14811-73-5): A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-formylnonanoate, also known by synonyms such as 9-formylnonanoic acid methyl ester and methyl azelaaldehydate, is a versatile bifunctional organic compound featuring both a terminal aldehyde and a methyl ester functionality. This unique structural arrangement makes it a valuable intermediate in a wide array of chemical syntheses. Its utility spans across various industries, serving as a crucial building block in the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. The presence of two distinct reactive sites on a flexible nine-carbon chain allows for selective chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, characteristic spectroscopic data, key chemical reactions, and applications, with a particular focus on its relevance in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 14811-73-5
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow clear liquid
Purity >95.0% (GC)
Boiling Point 121 °C at 3 mmHg[2]
Flash Point 111 °C[2]
Specific Gravity 0.97 (20/20 °C)[2]
Refractive Index 1.44[2]
Storage Refrigerated (0-10°C) under an inert atmosphere[2]
Solubility Good solubility in organic solvents
Spectroscopic Characterization

The bifunctional nature of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum provides clear signals corresponding to the different proton environments within the molecule. The aldehydic proton is typically observed as a triplet at approximately 9.76 ppm. The singlet for the methyl ester protons appears around 3.67 ppm.[3][4] The methylene group adjacent to the aldehyde (α-to-aldehyde) appears as a triplet around 2.42 ppm, while the methylene group adjacent to the ester (α-to-ester) is a triplet at about 2.30 ppm.[3] The remaining methylene protons in the aliphatic chain produce a complex multiplet in the region of 1.20-1.65 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by a downfield signal for the aldehydic carbon at approximately 202.9 ppm and the ester carbonyl carbon around 174.3 ppm.[5][6] The methoxy carbon of the ester is typically found near 51.5 ppm.[6] The methylene carbons of the aliphatic chain resonate in the range of 22.0 to 43.9 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum prominently displays two strong carbonyl stretching bands.[7][8][9] The ester C=O stretch appears around 1740 cm⁻¹, while the aldehyde C=O stretch is observed at a slightly lower wavenumber, typically around 1725 cm⁻¹.[7][8][9] The characteristic C-H stretch of the aldehyde group can be found as a weaker band around 2720 cm⁻¹.[10] Strong C-O stretching vibrations for the ester group are present in the 1200-1170 cm⁻¹ region.[11]

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak [M]⁺ at m/z 200 may be observed, though it can be weak depending on the ionization conditions.[12] Common fragmentation patterns for fatty acid methyl esters include a prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester, and losses of methoxy ([M-31]⁺) and carbomethoxy ([M-59]⁺) groups.[10][12][13] The presence of the aldehyde group can lead to characteristic fragments resulting from cleavage at the alpha and beta positions to the carbonyl group.[14][15]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the ozonolysis of methyl oleate, a readily available starting material derived from natural oils.[16][17]

Ozonolysis of Methyl Oleate: A Step-by-Step Protocol

This protocol details the laboratory-scale synthesis of this compound from methyl oleate via ozonolysis followed by a reductive workup.

Materials and Reagents:

  • Methyl oleate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃), generated from an ozone generator

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment for reactions at low temperatures and for chromatography.

Experimental Procedure:

  • Reaction Setup: A solution of methyl oleate in a 9:1 mixture of dichloromethane and methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the completion of the ozonolysis reaction.

  • Quenching Excess Ozone: Once the reaction is complete, the ozone stream is stopped, and dry nitrogen or argon is bubbled through the solution to remove any dissolved ozone.

  • Reductive Workup: While maintaining the temperature at -78 °C, dimethyl sulfide (DMS) is added dropwise to the reaction mixture. The solution is then allowed to warm slowly to room temperature and stirred overnight. The DMS reduces the intermediate ozonide to the desired aldehyde products.[1][18][19]

  • Workup and Extraction: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification methyl_oleate Methyl Oleate in DCM/MeOH ozonolysis Ozonolysis (-78 °C) methyl_oleate->ozonolysis 1. O₃ ozonide Molozonide/Ozonide Intermediate ozonolysis->ozonide reductive_workup Reductive Workup (DMS) ozonide->reductive_workup 2. (CH₃)₂S crude_product Crude Product reductive_workup->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product

Figure 1: Synthesis and purification workflow for this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for a variety of chemical transformations. The aldehyde and ester groups can be reacted selectively under different conditions, making it a highly valuable and versatile synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde group is generally more reactive than the ester group and can undergo a wide range of reactions, including:

  • Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding monomethyl azelate, which can be further hydrolyzed to azelaic acid, an important dicarboxylic acid used in the polymer industry.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄), yielding methyl 9-hydroxynonanoate.

  • Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to terminal amino esters.

  • Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.

  • Aldol Condensation: The aldehyde can participate in aldol condensation reactions, forming new carbon-carbon bonds.

Reactions of the Ester Group

The ester group can be transformed through several classical reactions:

  • Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields 9-formylnonanoic acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to the corresponding diol, 1,9-nonanediol.

  • Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acid or base catalysis.

  • Aminolysis: Reaction with amines can convert the ester to the corresponding amide.

Reactivity_Diagram MFN This compound CHO COOCH₃ Oxidation Oxidation [O] MFN:aldehyde->Oxidation Reduction_Ald Selective Reduction (e.g., NaBH₄) MFN:aldehyde->Reduction_Ald Reductive_Amination Reductive Amination (R₂NH, [H]) MFN:aldehyde->Reductive_Amination Wittig Wittig Reaction (Ph₃P=CHR) MFN:aldehyde->Wittig Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻) MFN:ester->Hydrolysis Reduction_Ester Strong Reduction (e.g., LiAlH₄) MFN:ester->Reduction_Ester Monomethyl_Azelate Monomethyl Azelate (HOOC-(CH₂)₇-COOCH₃) Oxidation->Monomethyl_Azelate Methyl_9_OH Methyl 9-Hydroxynonanoate (HO-(CH₂)₈-COOCH₃) Reduction_Ald->Methyl_9_OH Amino_Ester Terminal Amino Ester (R₂N-(CH₂)₉-COOCH₃) Reductive_Amination->Amino_Ester Alkene_Ester Alkene Ester (RCH=CH-(CH₂)₈-COOCH₃) Wittig->Alkene_Ester Formyl_Acid 9-Formylnonanoic Acid (OHC-(CH₂)₇-COOH) Hydrolysis->Formyl_Acid Diol 1,9-Nonanediol (HO-(CH₂)₉-OH) Reduction_Ester->Diol

Figure 2: Key chemical transformations of this compound.

Applications in Drug Development and Bioactive Molecule Synthesis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex bioactive molecules and pharmaceuticals.[20] Its ability to undergo selective transformations at either the aldehyde or ester terminus allows for the stepwise construction of intricate molecular scaffolds.

  • Precursor to Bioactive Lipids: As a derivative of a C9 fatty acid chain, it can serve as a precursor for the synthesis of modified lipids and signaling molecules. For instance, the aldehyde functionality can be used as a handle to introduce pharmacophores or linkers, while the ester can be hydrolyzed to the free acid, a common feature in many bioactive lipids.

  • Synthesis of Prostaglandin Analogs: Long-chain aldehydes and esters are key intermediates in the synthesis of prostaglandins and their analogs, which are potent bioactive compounds with a wide range of physiological effects.[17][21][22] this compound can be envisioned as a starting material for the construction of the cyclopentane ring and the two side chains characteristic of prostaglandins.

  • Building Block for Anticancer Agents: The synthesis of novel anticancer agents often involves the assembly of complex molecules from smaller, functionalized building blocks.[23][24][25] The reactivity of the aldehyde group in this compound allows for its incorporation into heterocyclic systems or for the formation of Schiff bases, which are common motifs in various anticancer compounds.

  • Linker in Drug Conjugates: The bifunctionality of this compound makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems. One end can be attached to a drug molecule, while the other can be conjugated to a targeting moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

  • Inhalation: May cause respiratory tract irritation.[19]

  • Skin Contact: May cause skin irritation.[19]

  • Eye Contact: May cause eye irritation.[19]

  • Ingestion: May be harmful if swallowed.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere as it is sensitive to air and heat.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[16][19][26]

Conclusion

This compound is a highly valuable and versatile bifunctional molecule with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its straightforward synthesis from renewable resources like methyl oleate adds to its appeal. The ability to selectively manipulate its aldehyde and ester functionalities provides chemists with a powerful tool for the construction of complex and high-value molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

  • Clutch Prep. (n.d.). Ozonolysis Full Mechanism Explained.
  • PubChem. (n.d.). Methyl 9-(oxiran-2-yl)nonanoate.
  • Journal of the American Chemical Society. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes.
  • PubMed. (2025). β-C-H bond functionalization of ketones and esters by cationic Pd complexes.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • ResearchGate. (n.d.). Fragmentation pattern of compound 9.
  • PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX).
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate.
  • PubMed. (n.d.). Prostaglandin Synthesis in Human Lymphatics From Precursor Fatty Acids.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate.
  • MDPI. (2025). New Anticancer Agents: Design, Synthesis and Evaluation.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes.
  • ResearchGate. (n.d.). Synthesis and anticancer study of 9-aminoacridine derivatives.
  • Doc Brown's Chemistry. (n.d.). Methyl methanoate low high resolution H-1 proton nmr spectrum.
  • ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules.
  • International Journal of Environmental Science and Development. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification.
  • Asian Journal of Applied Chemistry Research. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • ResearchGate. (n.d.). FTIR of the methyl esters and hydroxylated unsaturated methyl esters.
  • Semantic Scholar. (1983). Synthesis of 9(0)-Methano-Δ6(9α)-PGI1: The highly potent carbon analog of prostacyclin.
  • Chemistry World. (2015). Chemical building blocks produce a wellspring of organic molecules.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Methyl 9-Formylnonanoate

This compound (CAS No. 14811-73-5) is a bifunctional aliphatic molecule that serves as a significant building block in modern organic synthesis.[1] Possessing both a methyl ester and a terminal aldehyde group, it offers two distinct points of reactivity, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and specialty polymers.[1] Its long nine-carbon chain imparts lipophilic characteristics, while the polar termini provide sites for chemical modification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of this compound. Beyond simply listing values, we will delve into the causality behind experimental choices for property determination and provide actionable, field-proven protocols. The objective is to equip the user with the foundational knowledge required for the effective handling, characterization, and application of this versatile reagent.

Section 1: Core Molecular and Physical Properties

A compound's utility in a research or development setting is fundamentally dictated by its physical properties. These constants influence reaction conditions, purification strategies, and formulation choices. The key physical properties of this compound are summarized below.

General and Molecular Information

The fundamental identity of this compound is established by its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource(s)
CAS Number 14811-73-5[1][2]
Synonyms 9-Formylnonanoic Acid Methyl Ester, Methyl 10-oxodecanoate[2][3]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to Light Yellow Clear Liquid[1][2]
Purity (Typical) ≥ 95% (by Gas Chromatography)[1][2]
Key Physical Constants

The following properties are essential for handling, process design, and purification of the compound.

PropertyValueSource(s)
Boiling Point 120 - 122 °C at 3 mmHg (400 Pa)[1]
Density 0.970 g/mL (at 20°C)[1][2]
Refractive Index (n_D) 1.440 (at 20°C)[1][2]
Flash Point 111 °C[2][4]
Melting Point Not available; liquid at standard conditions.
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetonitrile.[3] Generally soluble in common organic solvents.[1]

Section 2: Experimental Determination of Physical Properties

As a Senior Application Scientist, it is imperative to not only know the properties of a compound but to understand how they are reliably measured. The choice of methodology is dictated by the nature of the substance and the required precision. This compound is a high-boiling, non-viscous liquid, which informs our selection of standard protocols.

Workflow for Physical Property Characterization

The logical flow for characterizing a liquid sample like this compound involves a sequence of non-destructive tests that confirm identity and purity before proceeding to more specific applications.

G cluster_0 Initial Characterization cluster_1 Quantitative Measurement cluster_2 Application & Safety A Obtain Sample B Visual Inspection (Color, Clarity) A->B C Spectroscopic ID (NMR, IR) B->C D Density Measurement (ASTM D4052) C->D Confirm Structure E Refractive Index (Abbe Refractometer) D->E F Boiling Point (Vacuum Distillation / Thiele) E->F G Purity Analysis (GC) F->G H Solubility Screening G->H Purity >95% I Review Safety Data (GHS Classification) H->I Proceed to Use

Caption: Workflow for the physical characterization of this compound.

Protocol for Density Determination (ASTM D4052)

Causality: For a precise and accurate density measurement of a non-viscous liquid, the oscillating U-tube method, standardized as ASTM D4052, is the industry benchmark.[1][3][5] It surpasses older pycnometer or hydrometer methods in speed, sample volume requirement, and precision, making it ideal for research and quality control.

Methodology:

  • Apparatus: A digital density meter equipped with an oscillating U-tube.

  • Calibration:

    • Perform a two-point calibration check using dry air and high-purity water (e.g., Type II) at the target temperature (20.0 ± 0.1 °C).

    • The instrument should read the density of air (approx. 0.0012 g/mL) and water (0.9982 g/mL at 20°C). Adjust if necessary.

  • Sample Preparation: Ensure the sample is equilibrated to the measurement temperature and is free of any air bubbles.

  • Measurement:

    • Inject the liquid sample into the U-tube cell using a syringe, ensuring no bubbles are introduced. Automated sample injection can also be used.[2]

    • Allow the instrument reading to stabilize. The instrument measures the change in the oscillation period of the tube caused by the sample's mass and calculates the density.

    • Perform the measurement in triplicate and report the average value.

  • Cleaning: Flush the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.

Protocol for Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a robust and widely available instrument for this purpose, offering sufficient precision (typically ±0.0001) for routine characterization.[6]

Methodology:

  • Apparatus: An Abbe refractometer with a circulating water bath for temperature control (set to 20.0 ± 0.1 °C).

  • Calibration:

    • Place a few drops of a known standard (e.g., high-purity water, n_D = 1.3330 at 20°C) onto the prism.

    • Close the prism and adjust the instrument until the borderline is sharp and centered on the crosshairs. If the reading does not match the standard, adjust the calibration screw as per the instrument manual.

  • Measurement:

    • Clean the prisms with a soft tissue and an appropriate solvent (e.g., isopropanol).

    • Apply 2-3 drops of this compound to the lower prism.

    • Close the prisms and allow 1-2 minutes for temperature equilibration.

    • Rotate the handwheel to bring the light/dark boundary into the field of view.

    • Rotate the dispersion compensator to eliminate any color fringe and sharpen the boundary.

    • Adjust the handwheel again to center the sharp boundary precisely on the crosshairs.

    • Read the refractive index from the integrated scale.

Section 3: Spectroscopic Signature Analysis

Predicted Infrared (IR) Spectrum

Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups. The spectrum of this compound will be dominated by features of its two carbonyl groups and the aliphatic chain.

Key Expected Absorption Bands:

  • ~2930 and ~2855 cm⁻¹ (Strong): C-H stretching vibrations of the long methylene (-CH₂-) chain.

  • ~2720 cm⁻¹ (Medium, Sharp): A highly diagnostic C-H stretching vibration of the aldehyde proton (R-CHO).[7] Its presence is a key indicator that distinguishes an aldehyde from other carbonyl compounds.

  • ~1735 cm⁻¹ (Very Strong, Sharp): C=O stretching vibration of the methyl ester. This is typically one of the strongest peaks in the spectrum.[8]

  • ~1725 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the saturated aliphatic aldehyde. This peak will likely overlap significantly with the ester C=O stretch, potentially appearing as a shoulder or a broadened peak in the 1725-1740 cm⁻¹ region.[7]

  • ~1465 cm⁻¹ (Medium): C-H bending (scissoring) vibration of the methylene groups.

  • ~1170 cm⁻¹ (Strong): C-O stretching vibration characteristic of the ester group.

Predicted ¹H and ¹³C NMR Spectra

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the definitive method for structural elucidation.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • δ 9.76 (t, J ≈ 1.8 Hz, 1H): The aldehyde proton (-CHO). This is the most downfield and most characteristic signal. It will appear as a triplet due to coupling with the two adjacent protons on C8.[9]

  • δ 3.67 (s, 3H): The methyl protons of the ester group (-OCH₃). It is a singlet as there are no adjacent protons.

  • δ 2.42 (td, J ≈ 7.4, 1.8 Hz, 2H): The methylene protons alpha to the aldehyde carbonyl (C8-H₂). The triplet of doublets arises from coupling to the C7 protons (triplet) and the aldehyde proton (doublet).

  • δ 2.30 (t, J ≈ 7.5 Hz, 2H): The methylene protons alpha to the ester carbonyl (C2-H₂).

  • δ 1.63 (m, 4H): Methylene protons at C3 and C7.

  • δ 1.30 (m, 8H): The remaining bulk methylene protons (C4, C5, C6).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • δ 202.7: The aldehyde carbonyl carbon (-CHO).[10]

  • δ 174.2: The ester carbonyl carbon (-C(O)OCH₃).[11]

  • δ 51.5: The ester methyl carbon (-OCH₃).

  • δ 43.9: The methylene carbon alpha to the aldehyde (C8).

  • δ 34.1: The methylene carbon alpha to the ester (C2).

  • δ 22.0 - 29.1: The remaining seven methylene carbons of the aliphatic chain (C3-C7).

G cluster_0 ¹H NMR Interpretation Flow A Observe signal at δ ~9.8 ppm? B Yes: Aldehyde present A->B C No: Not target compound A->C D Observe singlet at δ ~3.7 ppm? B->D E Yes: Methyl Ester present D->E F No: Not target compound D->F G Integrate signals E->G H Ratio matches C₁₁H₂₀O₃? G->H I Structure Confirmed H->I

Caption: Logic diagram for confirming the structure of this compound via ¹H NMR.

Section 4: Safety, Handling, and Storage

Causality: A thorough understanding of a chemical's hazards is paramount for safe laboratory practice. The dual functionality of this compound suggests potential for irritation, and its physical form dictates appropriate storage.

GHS Hazard Classification

Based on supplier safety data, this compound is classified as follows.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Hazard Pictogram:

  • Exclamation Mark (GHS07)

Signal Word: Warning[3][5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a standard laboratory coat.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a refrigerator at 0 - 8 °C.[1]

  • Stability: The compound is noted as being sensitive to air and heat.[2] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functional group.

References

  • ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022. URL: https://www.astm.org/d4052-22.html
  • ChemicalBook, this compound(14811-73-5). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92572917.htm
  • Chem-Impex, Methyl 9-formyinonanoate. URL: https://www.chemimpex.com/products/09511
  • Sigma-Aldrich, this compound, CAS 14811-73-5. URL: https://www.sigmaaldrich.
  • TCI Deutschland GmbH, this compound, CAS 14811-73-5. URL: https://www.tcichemicals.com/DE/de/p/M2263
  • 化工字典网 (Chemical Dictionary Net), CAS NO:14811-73-5. URL: https://www.chemsrc.com/cas/14811-73-5_833294.html
  • TCI EUROPE N.V., this compound, CAS 14811-73-5. URL: https://www.tcichemicals.com/BE/en/p/M2263
  • Chemistry LibreTexts, Interpreting C-13 NMR Spectra. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra
  • Sigma-Aldrich, this compound | 14811-73-5 (Chinese). URL: https://www.sigmaaldrich.
  • CP Lab Safety, this compound, 5 grams. URL: https://www.cplabsafety.
  • PubChem, Methyl 9-(oxiran-2-yl)nonanoate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/261545
  • NIST Chemistry WebBook, C(9)H(12)O. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C25675289&Type=IR-SPEC&Index=1#IR-SPEC
  • University of Wisconsin-Madison, NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: https://www.chem.wisc.
  • eCampusOntario Pressbooks, 29.9 1H NMR Spectroscopy. URL: https://ecampusontario.pressbooks.pub/chem1000/chapter/1h-nmr-spectroscopy/
  • Truman State University, Operating Instructions for Abbé Refractometers. URL: https://chemlab.truman.edu/instrumentation/abbe-refractometer/operating-instructions-for-abbe-refractometers/
  • Doc Brown's Chemistry, C-13 nmr spectrum of methyl methanoate. URL: https://www.docbrown.info/page06/molecule_isomers/C2H4O2isomers13Cnmr.htm
  • Doc Brown's Chemistry, infrared spectrum of methyl methanoate. URL: https://www.docbrown.info/page06/molecule_isomers/C2H4O2isomersIR.htm
  • Chemické zvesti, 13C-N.M.R. spectra of methyl O-methyl-a-L-rhamnopyranosides. URL: https://www.chempap.org/file_access.php?file=344a514.pdf
  • Chemistry LibreTexts, Interpreting C-13 NMR Spectra (again). URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_2402%3A_Organic_Chemistry_II/20%3A_Carbonyl_Compounds_II/20.04%3A_Interpreting_13C_NMR_Spectra_of_Carbonyl_Compounds
  • ChemicalBook, METHYL NONANOATE(1731-84-6) IR Spectrum. URL: https://www.chemicalbook.com/Spectrum_1731-84-6_IR1.htm
  • NIST, Methyl 9-(4'-methyl-5'-oxotetrahydrofuran-2'-yl)nonanoate Vapor Phase IR. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C10459392&Type=IR-SPEC&Index=1#IR-SPEC
  • University of Wisconsin-Madison, NMR Spectroscopy :: 1H NMR Chemical Shifts. URL: https://www.chem.wisc.
  • Doc Brown's Chemistry, methyl methanoate low high resolution H-1 proton nmr spectrum. URL: https://www.docbrown.info/page06/molecule_isomers/C2H4O2isomersH1nmr.htm
  • ChemicalBook, Methyl decanoate(110-42-9) 1H NMR spectrum. URL: https://www.chemicalbook.com/Spectrum_110-42-9_1HNMR.htm
  • ChemicalBook, Methyl anthranilate(134-20-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/Spectrum_134-20-3_1HNMR.htm
  • ResearchGate, Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. URL: https://www.researchgate.net/publication/230198593_Solubility_of_9-fluorenone_thianthrene_and_xanthene_in_organic_solvents
  • University of Calgary, IR: aldehydes. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch17/ch17-ir.html

Sources

Methyl 9-Formylnonanoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 9-Formylnonanoate, a bifunctional linear-chain aliphatic ester-aldehyde. Its unique structure, featuring a terminal aldehyde and a methyl ester, renders it a highly versatile building block in organic synthesis. This document delineates its physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its strategic applications in the development of complex molecules, including pharmaceutical intermediates.

Molecular Profile and Physicochemical Properties

This compound (CAS: 14811-73-5), also known as 9-Formylnonanoic acid methyl ester or Methyl 10-oxodecanoate, possesses a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol .[1][2] The molecule's utility is derived from the orthogonal reactivity of its two functional groups: the aldehyde allows for nucleophilic additions, reductive aminations, and olefination reactions, while the methyl ester provides a site for hydrolysis, amidation, or reduction.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 200.28 g/mol [1][2]
Molecular Formula C₁₁H₂₀O₃[1]
CAS Number 14811-73-5[1][2]
Appearance Colorless to light yellow clear liquid[1]
Purity (Typical) ≥ 95% (GC)[1]
Density ~0.970 g/mL[1]
Boiling Point 120 - 122 °C @ 3 mmHg[1]
Refractive Index ~1.440[1]
Synonyms 9-Formylnonanoic acid methyl ester, Methyl 10-oxodecanoate[1]

The structural arrangement of its functional groups is key to its synthetic utility.

Caption: Structure of this compound.

Synthesis from Renewable Feedstocks: Ozonolysis of Methyl Oleate

A robust and industrially relevant synthesis for this compound involves the oxidative cleavage of methyl oleate, a derivative of oleic acid abundant in vegetable oils.[3] The method of choice is ozonolysis followed by a reductive workup, which selectively cleaves the carbon-carbon double bond to yield two carbonyl compounds. Using a reductive workup is critical to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.[4]

The causality for this synthetic choice is twofold: it utilizes a renewable and inexpensive starting material, and the reaction is high-yielding and specific. The Criegee mechanism describes the process wherein ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[5] The subsequent workup with a reducing agent, such as dimethyl sulfide (DMS), cleaves this ozonide to furnish the desired aldehyde products.[4]

G cluster_setup Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification A Dissolve Methyl Oleate in CH₂Cl₂/MeOH (co-solvent) in a 3-neck flask. B Cool solution to -78 °C (Dry Ice/Acetone Bath) A->B C Bubble O₃/O₂ gas through the solution. B->C D Monitor reaction by TLC. (Disappearance of starting material or blue color of excess O₃) C->D E Purge with N₂ gas to remove excess ozone. D->E F Add Dimethyl Sulfide (DMS) dropwise at -78 °C. E->F G Allow mixture to warm slowly to room temperature. F->G H Solvent removal via rotary evaporation. G->H I Purify crude oil via flash column chromatography. (Silica gel, Hexane/EtOAc gradient) H->I J Characterize pure product (GC-MS, NMR, FT-IR) I->J

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve methyl oleate (1.0 eq) in a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube outlet. A typical concentration is 0.1 M.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction's progress by thin-layer chromatography (TLC) or by the appearance of a persistent blue color, which indicates the presence of excess ozone.

  • Quenching: Once the reaction is complete, cease the ozone flow and purge the solution with dry nitrogen or argon gas for 15-20 minutes to remove all residual ozone. This step is a critical safety measure.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture. An exothermic reaction will occur.

  • Warm-up: After the addition of DMS is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents and excess DMS.

  • Purification: The resulting crude oil, which also contains nonanal (the other cleavage product), can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization for Quality Control

Confirming the identity and purity of this compound is essential. A multi-technique approach provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming the molecular weight. The aldehyde functionality makes this compound highly suitable for GC analysis.

  • Protocol: GC-MS Analysis

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Expected Results: The chromatogram should show a single major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 200, although it may be weak. Characteristic fragment ions would include [M-31]⁺ (loss of •OCH₃), [M-45]⁺ (loss of •COOCH₃), and other fragments resulting from cleavage along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

  • Protocol: NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Data:

    • ¹H NMR (CDCl₃):

      • δ ~9.76 ppm (t, J ≈ 1.8 Hz, 1H): This is the highly characteristic signal for the aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.

      • δ ~3.67 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (-OCH₃).

      • δ ~2.42 ppm (td, J ≈ 7.4, 1.8 Hz, 2H): A triplet of doublets for the methylene protons alpha to the aldehyde (C8-H₂).

      • δ ~2.30 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the methylene protons alpha to the ester carbonyl (C2-H₂).

      • δ ~1.62 ppm (m, 4H): Multiplets for the methylene protons beta to both functional groups (C3-H₂ and C7-H₂).

      • δ ~1.30 ppm (m, 8H): A broad multiplet for the remaining central methylene protons (C4, C5, C6-H₂).

    • ¹³C NMR (CDCl₃):

      • δ ~202.9 ppm: Aldehyde carbonyl carbon (-CHO).

      • δ ~174.3 ppm: Ester carbonyl carbon (-COOCH₃).

      • δ ~51.5 ppm: Methyl ester carbon (-OCH₃).

      • δ ~43.9 ppm: Methylene carbon alpha to the aldehyde (C8).

      • δ ~34.1 ppm: Methylene carbon alpha to the ester (C2).

      • δ ~29.0-29.1 ppm: Central methylene carbons (C4, C5, C6).

      • δ ~24.9 ppm: Methylene carbon beta to the ester (C3).

      • δ ~22.1 ppm: Methylene carbon beta to the aldehyde (C7).

Applications in Advanced Organic Synthesis

The value of this compound lies in its ability to act as a versatile linker and scaffold in multi-step syntheses. The differential reactivity of the aldehyde and ester groups allows for sequential, selective transformations.

Key Reactions:
  • Reductive Amination: The aldehyde group readily reacts with primary or secondary amines to form an imine, which is then reduced in situ to yield a more complex secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for building libraries of drug candidates.[6][7] Common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.[6]

  • Wittig Olefination: The aldehyde can be converted into an alkene using a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly reliable for forming carbon-carbon double bonds with precise regiochemical control, which is invaluable for synthesizing natural products and their analogs.

  • Further Derivatization: After modification of the aldehyde, the ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up numerous pathways for further diversification.

G cluster_ester Subsequent Ester Modification start This compound path1 Reductive Amination (R₂NH, NaBH(OAc)₃) start->path1 Aldehyde Reactivity path2 Wittig Reaction (Ph₃P=CHR') start->path2 Aldehyde Reactivity path3 Grignard Reaction (R''MgBr) start->path3 Aldehyde Reactivity prod1 Amine-Ester Derivative (Drug Intermediate Scaffold) path1->prod1 ester_hydrolysis Hydrolysis (LiOH, H₂O) prod1->ester_hydrolysis ester_reduction Reduction (LiAlH₄) prod1->ester_reduction prod2 Unsaturated Ester (Natural Product Synthesis) path2->prod2 prod2->ester_hydrolysis prod2->ester_reduction prod3 Secondary Alcohol-Ester (Chiral Building Block) path3->prod3 prod3->ester_hydrolysis prod3->ester_reduction

Caption: Synthetic utility of this compound.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, or contact with skin.

  • Storage: this compound is sensitive to air and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 0-8 °C is recommended.[1] Aldehydes are prone to oxidation to carboxylic acids upon exposure to air, which would compromise sample purity.

  • Safety: While specific toxicity data is limited, compounds of this class should be handled with care. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical advice if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in research, development, and manufacturing. Its efficient synthesis from renewable feedstocks, combined with the orthogonal reactivity of its ester and aldehyde functionalities, makes it an ideal building block for constructing complex molecular architectures. The protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this compound in advanced organic synthesis and drug discovery programs.

References

  • PubChem. (n.d.). Methyl 9-oxononanoate.
  • Godard, A., et al. (2016). From crops to products for crops: Preserving the ecosystem through the use of bio-based molecules. ResearchGate.
  • Parrino, F., et al. (2023). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI.
  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. ResearchGate.
  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
  • ChemBK. (2024). Methyl 9-oxononanoate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bifunctional Significance of Methyl 9-Formylnonanoate

This compound, systematically known as Methyl 9-oxononanoate, is a versatile bifunctional molecule possessing both a terminal aldehyde and a methyl ester functionality.[1] This unique structural arrangement makes it a valuable intermediate in a multitude of organic syntheses. Its applications span from being a precursor in the synthesis of pharmaceuticals, fragrances, and dyes to its use as a linseed oil-based solventless polymeric protective coating.[1][2] Furthermore, it serves as a crucial building block in the synthesis of bioactive compounds and specialty polymers.[3] The presence of two distinct reactive sites allows for selective chemical modifications, making it an indispensable tool for chemists and biochemists. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers and drug development professionals.

Molecular Structure and Properties

  • IUPAC Name: methyl 9-oxononanoate[4]

  • Synonyms: this compound, Methyl azelaaldehydate, Methyl 8-formyloctanoate[4][5]

  • CAS Number: 1931-63-1[2][4]

  • Molecular Formula: C₁₀H₁₈O₃[2][4]

  • Molecular Weight: 186.25 g/mol [2][4]

Synthesis of this compound: A Brief Overview

A prevalent method for the synthesis of this compound is through the ozonolysis of methyl oleate, a readily available starting material derived from natural oils. This process involves the oxidative cleavage of the double bond in methyl oleate, followed by a reductive workup to yield the desired aldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction cluster_end Product Methyl Oleate Methyl Oleate Ozonolysis 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Reductive Workup (e.g., Zn/H₂O or DMS) Methyl Oleate->Ozonolysis Oxidative Cleavage This compound This compound Ozonolysis->this compound Formation

Caption: A simplified workflow for the synthesis of this compound via ozonolysis.

Spectroscopic Data and Interpretation

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound, confirming its identity and purity.[6] This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Methyl 9-Formylnonanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation & Purity Assessment Interpretation->Confirmation

Caption: The analytical workflow for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct functional groups.[7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Triplet (t)1HAldehyde proton (-CHO)
~3.6Singlet (s)3HMethyl ester protons (-OCH₃)
~2.4Triplet (t)2HMethylene protons alpha to the aldehyde (-CH₂-CHO)
~2.2Triplet (t)2HMethylene protons alpha to the ester (-CH₂-COOCH₃)
~1.6Multiplet (m)4HMethylene protons beta to the functional groups
~1.3Multiplet (m)6HRemaining methylene protons in the alkyl chain

Interpretation:

  • The downfield chemical shift of the aldehyde proton at approximately 9.7 ppm is a highly diagnostic feature, resulting from the deshielding effect of the adjacent carbonyl group.[8][9]

  • The singlet at around 3.6 ppm is characteristic of the three equivalent protons of the methyl ester group.[8]

  • The methylene protons adjacent to the electron-withdrawing aldehyde and ester groups are deshielded and appear as triplets at approximately 2.4 ppm and 2.2 ppm, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons.

  • The remaining methylene protons of the long alkyl chain give rise to overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.6 ppm.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Chemical Shift (δ) ppmAssignment
~202Aldehyde carbonyl carbon (-C HO)
~174Ester carbonyl carbon (-C OOCH₃)
~51Methyl ester carbon (-OC H₃)
~44Methylene carbon alpha to the aldehyde (-C H₂-CHO)
~34Methylene carbon alpha to the ester (-C H₂-COOCH₃)
~22-30Remaining methylene carbons in the alkyl chain

Interpretation:

  • The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 202 ppm) compared to the ester carbonyl carbon (around 174 ppm).[11]

  • The carbon of the methyl ester group appears at approximately 51 ppm.

  • The carbons of the long aliphatic chain will resonate in the upfield region of the spectrum, generally between 22 and 44 ppm. The specific chemical shifts are influenced by their proximity to the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2925 and ~2855StrongC-H stretching (aliphatic)
~2820 and ~2720MediumC-H stretching (aldehyde)
~1740StrongC=O stretching (ester)
~1725StrongC=O stretching (aldehyde)
~1465MediumC-H bending (methylene)
~1170StrongC-O stretching (ester)

Interpretation:

  • The presence of two strong carbonyl absorption bands is a key feature of the IR spectrum of this compound. The ester carbonyl stretch typically appears at a higher wavenumber (~1740 cm⁻¹) than the aldehyde carbonyl stretch (~1725 cm⁻¹).[7][12]

  • The two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde proton and are highly diagnostic for this functional group.[1][13][14]

  • The strong C-H stretching bands around 2925 cm⁻¹ and 2855 cm⁻¹ are indicative of the long aliphatic chain.[15]

  • A strong absorption band around 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common technique.

m/zRelative IntensityPossible Fragment
186Low[M]⁺ (Molecular ion)
155Medium[M - OCH₃]⁺
154Medium[M - H₂O]⁺
127High[M - COOCH₃]⁺
87High[CH₃OOC(CH₂)₂]⁺
74Very High[CH₃OOCCH=CH₂]⁺ (McLafferty rearrangement)
55High[C₄H₇]⁺

Interpretation:

  • The molecular ion peak at m/z 186 confirms the molecular weight of the compound.[4]

  • Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z 127.

  • A prominent peak at m/z 74 is often observed for methyl esters and is attributed to a McLafferty rearrangement.

  • The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Acquisition of NMR Spectra
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Acquisition of FT-IR Spectrum
  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[4]

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Carrier Gas: Helium is typically used.

    • Oven Temperature Program: A programmed temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The distinct signals and absorption bands associated with its aldehyde and methyl ester functional groups, as well as its aliphatic backbone, serve as reliable diagnostic markers. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this important bifunctional molecule in their synthetic endeavors.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts.
  • Unknown. (n.d.). IR handout.pdf.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Micheletti, G., & Boga, C. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Unknown. (n.d.). NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • The Good Scents Company. (n.d.). methyl 9-oxononanoate.
  • PubChem. (n.d.). Methyl 9-oxononanoate. National Center for Biotechnology Information.
  • NIST. (n.d.). Nonanoic acid, methyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). Methyl nonanoate. National Center for Biotechnology Information.
  • NIST. (n.d.). Nonanoic acid, 9-oxo-, methyl ester. NIST Chemistry WebBook.
  • CP Lab Safety. (n.d.). Methyl 9-oxononanoate, 95% Purity, C10H18O3, 100 mg.

Sources

An In-depth Technical Guide to Methyl 9-Formylnonanoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-formylnonanoate, a bifunctional organic molecule featuring both a terminal aldehyde and a methyl ester, has emerged as a versatile building block in organic synthesis. Its utility spans various industries, including pharmaceuticals, fragrances, and polymers. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its detailed physicochemical properties and applications, with a particular focus on its role as a key intermediate in the development of bioactive compounds. This document is intended to be a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the application of this valuable synthon.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the broader history of olefin chemistry, particularly the oxidative cleavage of unsaturated fatty acids. While a singular "discovery" event is not well-documented, its synthesis is a logical consequence of established organic reactions. The primary route to this compound is through the ozonolysis of methyl oleate, the methyl ester of oleic acid, a fatty acid abundantly found in natural sources like olive oil.

The ozonolysis reaction, discovered by Christian Friedrich Schönbein in the mid-19th century and later refined by Carl Dietrich Harries, provides a powerful method for cleaving carbon-carbon double bonds. The application of this reaction to readily available oleic acid derivatives paved the way for the production of various difunctional molecules, including this compound. Its emergence as a commercially available reagent is a testament to the utility of this synthetic strategy and the increasing demand for specialized chemical intermediates in research and industry.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 14811-73-5[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 120 - 122 °C / 3 mmHg[1]
Density 0.970 g/mL[1]
Refractive Index 1.440[1]
Purity (GC) ≥ 95%[1]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.6 ppm. The aldehyde proton (CHO) should appear as a triplet at approximately 9.7 ppm due to coupling with the adjacent methylene group. The methylene protons alpha to the ester carbonyl (CH₂ COOCH₃) would likely resonate around 2.3 ppm as a triplet. The remaining methylene protons in the aliphatic chain would appear as a complex multiplet in the region of 1.2-1.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a resonance for the ester carbonyl carbon around 174 ppm and the aldehyde carbonyl carbon around 202 ppm. The methyl carbon of the ester group would be expected around 51 ppm. The methylene carbon alpha to the aldehyde would appear around 44 ppm, and the methylene carbon alpha to the ester would be around 34 ppm. The other methylene carbons of the aliphatic chain would resonate in the 22-29 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester. Another strong C=O stretching band for the aldehyde should be visible around 1725 cm⁻¹. The characteristic C-H stretch of the aldehyde proton is anticipated to appear as two weak bands around 2820 and 2720 cm⁻¹. The C-O stretching of the ester will likely produce a strong band in the 1250-1000 cm⁻¹ region.[2][3][4][5][6]

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. Common fragmentation patterns for long-chain esters and aldehydes would be expected. Alpha-cleavage adjacent to the carbonyl groups is a likely fragmentation pathway. For the aldehyde, loss of a hydrogen radical (M-1) or the formyl group (M-29) is characteristic. For the ester, cleavage of the bond between the carbonyl carbon and the methoxy group can lead to a fragment at m/z 169.[7][8][9][10][11]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the ozonolysis of methyl oleate, followed by a reductive workup.[12][13] This process effectively cleaves the double bond of the oleate to yield two nine-carbon fragments, one of which is the desired aldehyde-ester.

Ozonolysis of Methyl Oleate: A Step-by-Step Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Methyl oleate

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) (anhydrous)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic Acid (CH₃COOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Experimental Workflow:

SynthesisWorkflow cluster_ozonolysis Step 1: Ozonolysis cluster_workup Step 2: Reductive Workup cluster_purification Step 3: Purification A Dissolve methyl oleate in CH₂Cl₂ or CH₃OH B Cool solution to -78 °C (dry ice/acetone bath) A->B C Bubble O₃ through the solution until a blue color persists B->C D Purge with N₂ or O₂ to remove excess ozone C->D E Add dimethyl sulfide (DMS) dropwise at -78 °C D->E F Allow the reaction to warm to room temperature and stir E->F G Quench with water or saturated NaHCO₃ solution F->G H Extract with an organic solvent (e.g., diethyl ether) G->H I Wash with brine, dry over anhydrous MgSO₄ H->I J Concentrate under reduced pressure I->J K Purify by silica gel column chromatography J->K

Caption: A generalized workflow for the synthesis of this compound.

Detailed Procedure:

  • Ozonolysis: Dissolve methyl oleate in a suitable solvent like dichloromethane or methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath. Pass a stream of ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone, or by thin-layer chromatography (TLC) until the starting material is consumed. Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.[12][13][14][15][16][17]

  • Reductive Workup: While maintaining the low temperature, add dimethyl sulfide (DMS) dropwise to the reaction mixture. The ozonide intermediate is reduced to the corresponding carbonyl compounds. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the complete reduction of the ozonide.[13][14][15]

  • Purification: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove any remaining aqueous impurities, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can then be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[18][19]

Applications in Research and Industry

This compound's bifunctional nature makes it a valuable intermediate in a variety of chemical syntheses.[20]

Pharmaceutical and Agrochemical Synthesis

The presence of both an aldehyde and an ester group allows for a wide range of chemical transformations, making this compound a key building block in the synthesis of more complex molecules with potential biological activity.[20] The aldehyde can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These transformations are fundamental in the construction of carbon skeletons for novel drug candidates and agrochemicals.

Flavor and Fragrance Industry

The long-chain aldehyde-ester structure of this compound contributes to its potential use as a fragrance and flavor ingredient.[20] Aldehydes are well-known for their diverse and often pleasant aromas, and the ester functionality can modulate the volatility and olfactory profile of the molecule.

Polymer Chemistry

As a difunctional monomer, this compound can be used in the synthesis of specialty polymers.[20] The aldehyde and ester groups can participate in polymerization reactions to create polyesters and other polymers with unique properties, potentially for applications in biodegradable plastics and coatings.

Pheromone Synthesis

This compound serves as a precursor in the synthesis of certain insect pheromones.[1][21][22][23][24] The nine-carbon backbone and the terminal functional groups can be strategically modified to construct the specific structures of these semiochemicals, which are used in pest management strategies.

Role in Signaling Pathways (Hypothesized)

Currently, there is no direct evidence from the scientific literature detailing a specific role for this compound in biological signaling pathways. However, given its structural features as a long-chain fatty aldehyde-ester, it is plausible to hypothesize its potential interaction with pathways involved in lipid metabolism and signaling. Long-chain fatty aldehydes are known to be generated endogenously and can modulate the function of various proteins and signaling cascades. Further research is required to investigate any direct biological activity of this compound or its metabolites.

SignalingPathway cluster_synthesis Potential Bio-transformation cluster_pathways Potential Downstream Signaling M9F This compound H9NA 9-Hydroxynonanoic Acid M9F->H9NA Hydrolysis/ Reduction ONA 9-Oxononanoic Acid M9F->ONA Hydrolysis/ Oxidation Lipid Lipid Metabolism H9NA->Lipid Inflammation Inflammatory Pathways ONA->Inflammation CellSignaling Cell Signaling Cascades ONA->CellSignaling

Caption: Hypothesized bio-transformation and potential interaction with signaling pathways.

Conclusion

This compound stands as a testament to the power of fundamental organic reactions in providing access to valuable and versatile chemical building blocks. Its synthesis from readily available natural resources via ozonolysis highlights a green and sustainable approach to chemical manufacturing. The dual functionality of this molecule opens up a vast landscape for synthetic transformations, making it an indispensable tool for researchers in pharmaceuticals, agrochemicals, flavors, fragrances, and materials science. As the demand for novel and complex molecules continues to grow, the importance of key intermediates like this compound in enabling innovation is set to increase. Future research into its potential biological activities may further expand its utility and solidify its position as a cornerstone of modern organic synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Schiaffo, C. E., & Dussault, P. H. (2008). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. The Journal of Organic Chemistry, 73(12), 4688–4690.[12][26]
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link][13][16]
  • Chemistry LibreTexts.
  • JoVE.
  • Reddit. Ozonolysis question. [Link][19]
  • Govindaraju, M., & Saravanan, R. (2015). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number.
  • ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link][27]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.[28]
  • OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. [Link][15]
  • Evans, D. A. (n.d.). Olefin Synthesis. Harvard University.
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • Schiaffo, C. E., & Dussault, P. H. (2008). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. Organic Chemistry Portal. [Link][26]
  • University of Colorado Boulder. NMR Chemical Shifts.
  • Abraham, R. J., & Reid, M. (2013). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 51(1), 9–15.[29]
  • Černiauskas, E., & Časaitė, V. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast.
  • University of California, Los Angeles. Table of Characteristic IR Absorptions.
  • University of Calgary. Ch 6: Alkene + ozone. [Link][14]
  • Oregon St
  • University of Bristol. Experiment 6 Ozonolysis of an Alkene.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][3]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Specac Ltd. Interpreting Infrared Spectra. [Link][4]
  • JoVE.
  • Google Patents.
  • Frontiers.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link][5]
  • Specac Ltd. Interpreting Infrared Spectra. [Link][6]
  • YouTube. Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. [Link][18]
  • YouTube.
  • The Good Scents Company.
  • Organic Chemistry Portal.
  • ResearchGate. Pheromone Synthesis | Request PDF. [Link]
  • PubMed Central (PMC). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
  • Google Patents.
  • PubMed Central (PMC). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

Sources

Solubility Profile of Methyl 9-Formylnonanoate: A Framework for Prediction and Empirical Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Methyl 9-formylnonanoate is a pivotal bifunctional molecule, serving as a critical intermediate in the synthesis of polymers, fragrances, and pharmaceuticals. Its utility in these applications is fundamentally governed by its behavior in solution. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. Moving beyond a simple data summary, we delve into the physicochemical principles that dictate its solubility, introduce a predictive model based on Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for empirical solubility measurement. This document is intended for researchers, process chemists, and formulation scientists who require a robust understanding of this compound's solution behavior for process optimization, purification, and product formulation.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This interaction is a function of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding. The molecular structure of this compound—a nine-carbon aliphatic chain capped by a methyl ester at one end and an aldehyde at the other—provides clear indicators of its expected solubility.

  • Molecular Structure: C₁₁H₂₀O₃

  • Key Features:

    • Long Alkyl Chain (C9): A significant nonpolar hydrocarbon backbone suggests strong van der Waals (dispersion) forces, favoring solubility in nonpolar solvents.

    • Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

    • Aldehyde Group (-CHO): The aldehyde is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on this structure, a qualitative prediction of solubility across different solvent classes can be made:

  • Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is anticipated. The long alkyl chain is structurally similar to these solvents, allowing for favorable dispersion forces to dominate.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Good to excellent solubility is expected. These solvents possess significant dipole moments that can interact favorably with the polar ester and aldehyde functionalities of this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be moderate to low, and highly dependent on the solvent. While the ester and aldehyde groups can accept hydrogen bonds, the dominant nonpolar chain limits miscibility with highly networked hydrogen-bonding solvents like water. Solubility will likely increase with the alkyl chain length of the alcohol (e.g., better in ethanol than methanol) as the solvent's nonpolar character increases.

Part 2: A Predictive Framework - Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle is that substances with similar (δD, δP, δH) parameters will be miscible. The distance (Ra) between the HSP values of two substances in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. A solute is typically considered soluble in a solvent if its Ra value falls within the "interaction radius" (R0) of the solute, defining a "solubility sphere."

While the exact HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, the values would reflect its significant nonpolar character (high δD) and moderate polar and hydrogen bonding capabilities (moderate δP and δH).

The diagram below illustrates the concept of the HSP sphere, where solvents located inside the sphere are predicted to be good solvents for the target compound.

HSP_Concept Diagram 1: Hansen Solubility Sphere Concept cluster_0 Solubility Sphere (R0) center Solute (this compound) good_solvent1 Good Solvent (Small Ra) center->good_solvent1 Ra < R0 good_solvent2 Good Solvent (Small Ra) center->good_solvent2 Ra < R0 poor_solvent Poor Solvent (Large Ra) center->poor_solvent Ra > R0

Caption: Diagram illustrating the Hansen Solubility Parameter (HSP) sphere.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

SolventTypeδD (MPa½)δP (MPa½)δH (MPa½)
n-HexaneNonpolar14.90.00.0
TolueneNonpolar18.01.42.0
Diethyl EtherPolar Aprotic14.52.95.1
Tetrahydrofuran (THF)Polar Aprotic16.85.78.0
AcetonePolar Aprotic15.510.47.0
Ethyl AcetatePolar Aprotic15.85.37.2
DichloromethanePolar Aprotic17.07.37.1
MethanolPolar Protic15.112.322.3
EthanolPolar Protic15.88.819.4
IsopropanolPolar Protic15.86.116.4
WaterPolar Protic15.516.042.3

Data compiled from various sources including Hansen Solubility Parameters in Practice.

By comparing the HSP of the solvents in this table to the estimated HSP of this compound, a chemist can select a solvent that is most likely to achieve the desired solubility for a given application.

Part 3: Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal gravimetric method is a reliable and straightforward technique for determining solubility. This protocol outlines the steps to measure the solubility of this compound at a controlled temperature.

Objective: To determine the solubility (in g/100 mL or mg/mL) of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Pre-weighed glass petri dishes or aluminum weighing pans

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Experimental_Workflow Diagram 2: Gravimetric Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Isolation cluster_analysis Analysis A Add excess solute to a known volume of solvent in a vial B Seal vial and place in shaker at constant temp (e.g., 24-48 hours) A->B C Allow solids to settle B->C D Withdraw supernatant using a syringe C->D E Filter supernatant into a pre-weighed dish D->E F Evaporate solvent in oven/desiccator E->F G Weigh the dish with the dried solute residue F->G H Calculate Solubility (mass of residue / volume of aliquot) G->H

Caption: Step-by-step workflow for the isothermal gravimetric method.

Step-by-Step Procedure:

  • Preparation:

    • To a series of vials, add a precisely measured volume of a chosen solvent (e.g., 10.0 mL).

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant.

  • Sampling and Isolation:

    • Remove the vials from the shaker and let them stand undisturbed at the same temperature, allowing the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense the aliquot into a pre-weighed (tared) petri dish. Recording the exact mass of the empty dish is critical.

  • Analysis:

    • Place the petri dish in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until all the solvent has evaporated. The temperature should be well below the boiling point of the solute to prevent loss.

    • Once completely dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried solute residue on the analytical balance.

  • Calculation:

    • Mass of Solute = (Final mass of dish + residue) - (Initial mass of empty dish)

    • Solubility = (Mass of Solute) / (Volume of aliquot taken)

    • Express the result in appropriate units, such as g/100 mL or mg/mL.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Part 4: Data Interpretation and Application

The empirically determined solubility data should be tabulated and compared with the predictions from the HSP model. A strong correlation would validate the predictive power of the model for this specific compound. Discrepancies may arise due to specific molecular interactions not fully captured by the HSP model, such as complex formation or intramolecular hydrogen bonding.

Understanding the solubility profile is paramount for practical applications:

  • Reaction Chemistry: Selecting a solvent in which both reactants and reagents are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this compound, solvents like THF or Toluene are often excellent choices.

  • Purification by Crystallization: The ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. The generated solubility data at different temperatures can be used to identify suitable anti-solvents for effective purification.

  • Formulation Science: In applications such as fragrances or coatings, the solubility in various co-solvents and carriers determines the stability, delivery, and performance of the final product.

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Steven Abbott TCNF Ltd. [Link]

An In-depth Technical Guide to the Stability and Storage of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-formylnonanoate, a bifunctional molecule featuring both a methyl ester and an aldehyde moiety, serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailing its principal degradation pathways and offering evidence-based protocols for its optimal storage and handling. By understanding the inherent reactivity of its functional groups, researchers can ensure the integrity of this valuable reagent, thereby safeguarding experimental reproducibility and the quality of downstream applications.

Chemical Profile and Intrinsic Reactivity

This compound (MFCD06252531, CAS No. 14811-73-5) is a colorless to light yellow liquid with a molecular weight of 200.28 g/mol .[1] Its structure, containing both a terminal aldehyde and a methyl ester, dictates its chemical behavior and susceptibility to degradation.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 120 - 122 °C / 3 mmHg[1][2]
Density 0.970 g/cm³[1]
Refractive Index 1.440[1]
Purity (Typical) ≥ 95% (GC)[1]

The aldehyde group is particularly susceptible to oxidation and polymerization, while the methyl ester is prone to hydrolysis. These reactions represent the primary degradation pathways for this molecule.

G M9FN This compound Oxidation Oxidation (Aldehyde) M9FN->Oxidation O₂, light, metal ions Polymerization Polymerization (Aldehyde) M9FN->Polymerization acid/base traces, heat Hydrolysis Hydrolysis (Ester) M9FN->Hydrolysis H₂O (acid/base catalysis) Degradation_Products Degradation Products Oxidation->Degradation_Products Polymerization->Degradation_Products Hydrolysis->Degradation_Products

Caption: Primary degradation pathways for this compound.

Principal Degradation Pathways

A thorough understanding of the degradation mechanisms is paramount for developing effective storage strategies.

Oxidation of the Aldehyde Moiety

Aliphatic aldehydes are readily oxidized to carboxylic acids, a reaction that can be initiated by atmospheric oxygen.[3][4] This process, known as autoxidation, is often a radical chain reaction and can be accelerated by light, elevated temperatures, and the presence of metal ions. The resulting carboxylic acid impurity can, in turn, catalyze other degradation reactions, such as polymerization.[5]

G cluster_oxidation Oxidation Pathway This compound This compound 9-Carboxynonanoic acid methyl ester 9-Carboxynonanoic acid methyl ester This compound->9-Carboxynonanoic acid methyl ester [O]

Caption: Oxidation of this compound to its corresponding carboxylic acid.

Polymerization of the Aldehyde

Aldehydes, particularly in the presence of acidic or basic impurities, can undergo polymerization to form cyclic trimers (trioxanes) or linear polymers.[5] This process leads to a decrease in the concentration of the active aldehyde and can result in the formation of insoluble materials. The presence of any acidic byproducts from oxidation can significantly accelerate this polymerization.[5] Interestingly, some evidence suggests that trimer formation can continue, and may even be faster, at very low temperatures.[5]

Hydrolysis of the Methyl Ester

The methyl ester functional group is susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acids and bases.[6][7][8] While the reaction with pure water is typically slow, the presence of even trace amounts of acidic or basic contaminants can significantly accelerate the hydrolysis process, especially at elevated temperatures.[7]

G cluster_hydrolysis Hydrolysis Pathway This compound This compound 9-Formylnonanoic acid + Methanol 9-Formylnonanoic acid + Methanol This compound->9-Formylnonanoic acid + Methanol + H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of the methyl ester group of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

ParameterRecommendationRationale
Temperature 0 - 10°CReduces the rate of all chemical degradation pathways.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[2][9]
Light Amber/Opaque ContainersProtects against light-catalyzed oxidation.[10]
Container Tightly Sealed Glass or Lined MetalPrevents ingress of moisture and oxygen.[10][11][12]

It is crucial to note that while refrigeration is generally recommended, for neat aliphatic aldehydes, storage at room temperature after dilution in a primary alcohol can be more effective at preventing polymerization.[5]

Handling Procedures

To maintain the integrity of this compound during use, the following handling practices should be observed:

  • Inert Atmosphere: When handling the neat material, do so under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen and moisture.

  • Avoid Contamination: Use clean, dry glassware and utensils to prevent the introduction of acidic or basic residues that can catalyze degradation.

  • Minimize Heat Exposure: Avoid prolonged exposure to elevated temperatures. If heating is necessary for a reaction, do so under a controlled and inert atmosphere.

  • Dilution for Storage: For long-term storage, consider diluting the aldehyde in a primary alcohol. Aliphatic aldehydes form more stable hemiacetals in alcoholic solutions.[5] A 10% solution is often practical for storage.[5]

G cluster_storage Storage Protocol cluster_handling Handling Protocol Refrigerate Refrigerate (0-10°C) Use_Inert Use Inert Atmosphere Refrigerate->Use_Inert Inert_Gas Store Under Inert Gas Inert_Gas->Use_Inert Protect_Light Protect from Light Avoid_Contam Avoid Contamination Protect_Light->Avoid_Contam Seal Tightly Seal Container Seal->Avoid_Contam Minimize_Heat Minimize Heat Exposure Use_Inert->Minimize_Heat Avoid_Contam->Minimize_Heat Consider_Dilution Consider Dilution for Long-Term Storage Minimize_Heat->Consider_Dilution End Preserved Reagent Integrity Consider_Dilution->End Start This compound Stability Management Start->Refrigerate Start->Inert_Gas Start->Protect_Light Start->Seal

Caption: Workflow for ensuring the stability of this compound.

Analytical Methods for Stability Assessment

Regular assessment of the purity of this compound is crucial to ensure its suitability for use.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of this compound. A decrease in the area of the main peak and the appearance of new peaks can indicate degradation.

  • Column: A non-polar or medium-polarity column is typically suitable.

  • Injector Temperature: ~250 °C

  • Detector: Flame Ionization Detector (FID)

  • Oven Program: A temperature gradient (e.g., 100 °C to 250 °C) is effective for separating the parent compound from potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor for the formation of the carboxylic acid byproduct. Due to the lack of a strong chromophore in the parent molecule, derivatization is often necessary for sensitive detection of the aldehyde.

  • Derivatization: Reaction with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone that can be readily detected by UV-Vis.[13]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detector: UV detector set to the absorbance maximum of the DNPH derivative (typically around 360 nm).

Spectroscopic Methods
  • ¹H NMR: Proton NMR can be used to monitor the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of new signals corresponding to degradation products.

  • FT-IR: Fourier-transform infrared spectroscopy can detect the formation of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹) and changes in the carbonyl region.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily challenged by oxidation and polymerization of the aldehyde functionality and hydrolysis of the methyl ester. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration, storage under an inert atmosphere, protection from light, and careful handling to avoid contamination—researchers can significantly mitigate these degradation pathways. Regular analytical assessment will further ensure the quality and reliability of this important chemical intermediate.

References

  • Title: Hydrolysis of methyl esters - Google Patents Source: Google Patents URL
  • Title: Methyl ester hydrolysis Source: ResearchG
  • Title: MATERIAL SAFETY DATA SHEET Source: University of Nebraska–Lincoln URL:[Link]
  • Title: hydrolysis of esters Source: Chemguide URL:[Link]
  • Title: Methyl Esters Source: Organic Chemistry Portal URL:[Link]
  • Title: Ester to Acid - Common Conditions Source: The Baran Labor
  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL:[Link]
  • Title: Methyl 9-oxononanoate | C10H18O3 | CID 74732 Source: PubChem - NIH URL:[Link]
  • Title: Aldehyde - Oxidation, Reduction, Reactions Source: Britannica URL:[Link]
  • Title: SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture Source: Wako Pure Chemical Corpor
  • Title: Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF Source: ResearchG
  • Title: Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions Source: MDPI URL:[Link]
  • Title: CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR Source: University of the Western Cape URL:[Link]
  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: W
  • Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL:[Link]
  • Title: Safety D
  • Title: Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF Source: ResearchG
  • Title: Methacrylate Esters – Safe Handling Manual Source: Methacrylate Producers Associ
  • Title: The Proper Storage and Handling of Volatile Analytical Standards Source: Restek URL:[Link]
  • Title: Oxidation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

Sources

An In-depth Technical Guide to the Structure and Reactivity of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 9-Formylnonanoate, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its unique structure, possessing both a terminal aldehyde and a methyl ester, makes it a versatile building block in organic synthesis. This document delves into its structural elucidation through spectroscopic methods, its primary synthesis via ozonolysis, and its reactivity, offering insights into its potential applications.

Molecular Structure and Physicochemical Properties

This compound (MFN) is a C11 linear aliphatic molecule containing a methyl ester at one terminus and a formyl (aldehyde) group at the other. This dual functionality imparts a unique chemical character, allowing for selective reactions at either end of the carbon chain.

Systematic Name: Methyl 9-oxononanoate[1] Synonyms: 9-Formylnonanoic Acid Methyl Ester, Azelaaldehydic Acid Methyl Ester, Methyl 8-formyloctanoate CAS Number: 14811-73-5[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 121 °C at 3 mmHgTCI
Density 0.970 g/cm³ at 20 °CTCI
Refractive Index (n²⁰/D) 1.4400 to 1.4440[2]
Solubility Soluble in dichloromethane, ethyl acetate, acetonitrile[2]
Storage Temperature 0-10 °C, under inert gasTCI

Synthesis: Ozonolysis of Methyl Oleate

The most common and efficient method for the synthesis of this compound is the ozonolysis of methyl oleate, a readily available fatty acid ester derived from natural sources like olive oil. This reaction proceeds via the Criegee mechanism, which involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone.

The Criegee Mechanism of Ozonolysis

The ozonolysis of an alkene, such as methyl oleate, is a multi-step process. The initial step is a [3+2] cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). A reductive workup is then employed to cleave the secondary ozonide, yielding the desired carbonyl compounds. Using a mild reducing agent like dimethyl sulfide (DMS) ensures that the aldehyde functionality is preserved and not further oxidized to a carboxylic acid.

Below is a DOT language script for a diagram illustrating the Criegee mechanism for the ozonolysis of methyl oleate.

G cluster_0 Ozonolysis of Methyl Oleate methyl_oleate Methyl Oleate primary_ozonide Primary Ozonide (Molozonide) methyl_oleate->primary_ozonide + O₃ ozone O₃ criegee_intermediate Criegee Intermediate (Carbonyl Oxide) primary_ozonide->criegee_intermediate Rearrangement nonanal Nonanal primary_ozonide->nonanal secondary_ozonide Secondary Ozonide (1,2,4-Trioxolane) criegee_intermediate->secondary_ozonide + Nonanal mfn This compound secondary_ozonide->mfn + DMS dmso DMSO secondary_ozonide->dmso + DMS dms Dimethyl Sulfide (DMS)

Caption: Criegee mechanism for the synthesis of this compound.

Experimental Protocol for the Synthesis of this compound

This protocol is adapted from established ozonolysis procedures with reductive workup.[3][4]

Materials:

  • Methyl oleate

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A solution of methyl oleate (e.g., 10 g, 33.7 mmol) in a mixture of methanol and dichloromethane (1:1, 200 mL) is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn a pale blue color, indicating a slight excess of ozone.

  • Quenching: The ozone stream is stopped, and the solution is purged with nitrogen or argon to remove excess ozone.

  • Reductive Workup: Dimethyl sulfide (e.g., 5 mL, 68 mmol) is added slowly to the reaction mixture at -78 °C.[3] The mixture is then allowed to warm to room temperature and stirred for at least 2 hours.[5]

  • Workup and Extraction: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether or ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: Yields for the ozonolysis of monounsaturated esters are typically high, often around 90%.[6]

Structural Elucidation by Spectroscopic Methods

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, fully assigned spectrum for this specific molecule is not readily found, a detailed prediction based on the known chemical shifts and fragmentation patterns of aldehydes and esters provides a robust analytical framework.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.77t1H-CH OThe aldehydic proton is highly deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
~3.67s3H-COOCHThe methyl protons of the ester group are in a distinct environment and appear as a singlet.
~2.43dt2H-CH ₂-CHOThe methylene group adjacent to the aldehyde is deshielded by the carbonyl and appears as a doublet of triplets.
~2.30t2H-CH ₂-COOCH₃The methylene group adjacent to the ester carbonyl is also deshielded and appears as a triplet.
~1.63m4H-CH₂-CH ₂-CHO, -CH₂-CH ₂-COOCH₃The methylene groups beta to the carbonyls are expected to have overlapping signals.
~1.30m8H-(CH ₂)₄-The remaining four methylene groups in the middle of the chain will appear as a complex multiplet.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~202.7C HOThe aldehydic carbon is the most deshielded carbon in the molecule.
~174.3C OOCH₃The ester carbonyl carbon is also significantly deshielded.
~51.5-COOC H₃The methyl carbon of the ester is in the typical range for this functional group.
~43.9-C H₂-CHOThe carbon alpha to the aldehyde is deshielded.
~34.1-C H₂-COOCH₃The carbon alpha to the ester is also deshielded.
~29.0-29.4-(C H₂)₄-The central methylene carbons will have overlapping signals.
~24.9-CH₂-C H₂-COOCH₃The carbon beta to the ester.
~22.0-CH₂-C H₂-CHOThe carbon beta to the aldehyde.
Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the two carbonyl functional groups.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (aliphatic)
~2720MediumC-H stretching (aldehydic)
~1740StrongC=O stretching (ester)
~1725StrongC=O stretching (aldehyde)
~1170StrongC-O stretching (ester)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 169: Loss of the methoxy group (-OCH₃) from the ester.

    • m/z = 157: McLafferty rearrangement of the ester.

    • m/z = 59: Fragment corresponding to [COOCH₃]⁺.

    • Alpha-cleavage at the aldehyde will also produce characteristic fragments.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. The aldehyde and ester groups can be selectively targeted to build molecular complexity.

Reactions of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a variety of transformations:

  • Reductive Amination: The aldehyde can be converted to an amine through reaction with ammonia or a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[7][8][9] This is a powerful method for introducing nitrogen-containing moieties, which are prevalent in drug molecules.

G cluster_1 Reductive Amination of MFN mfn This compound product N-Substituted Amino Ester mfn->product + R-NH₂ amine R-NH₂ amine->product reducing_agent [H] (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive amination of this compound.

  • Wittig Reaction: The aldehyde can react with a phosphonium ylide (Wittig reagent) to form an alkene.[10][11][12][13][14] This allows for the extension of the carbon chain and the introduction of a carbon-carbon double bond, a common structural motif in natural products and drugs.

G cluster_2 Wittig Reaction of MFN mfn This compound alkene_product Alkene Product mfn->alkene_product + Ph₃P=CHR wittig_reagent Ph₃P=CHR wittig_reagent->alkene_product phosphine_oxide Ph₃P=O

Caption: Wittig reaction of this compound.

  • Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent, leading to the formation of a diacid monoester.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride, yielding a hydroxy ester.

Reactions of the Ester Group

The methyl ester can undergo reactions typical of esters:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with an amine can convert the ester to an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to a primary alcohol.

The ability to perform these reactions selectively at either end of the molecule makes this compound a valuable and versatile tool in the synthesis of complex organic molecules for various research and development applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Pictograms:

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a bifunctional molecule with significant potential in organic synthesis, particularly for applications in the pharmaceutical and fine chemical industries. Its synthesis from readily available renewable resources via ozonolysis is a key advantage. A thorough understanding of its structure, as confirmed by spectroscopic methods, and its distinct reactivity at both the aldehyde and ester functionalities, allows for its strategic use in the construction of complex molecular architectures. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this versatile chemical building block.

References

  • OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. [Link]
  • Chemistry Stack Exchange. Can dimethyl sulphide be used for ozonolysis of benzene?. [Link]
  • The Royal Society of Chemistry.
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
  • Scirp.org.
  • Scirp.org.
  • Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • University of Calgary. Ch 6: Alkene + ozone. [Link]
  • NIH.
  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. [Link]
  • NIH.
  • ResearchGate. GC/MS analysis of long-chain esters standards. (A) Total ion.... [Link]
  • MDPI. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). [Link]
  • Wikipedia.
  • Myers Chem 115. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • OpenBU. Wittig Reaction. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • The Royal Society of Chemistry.
  • Semantic Scholar.
  • ResearchGate.
  • Chemistry LibreTexts. The Wittig Reaction. [Link]
  • YouTube.
  • PubChem.
  • Master Organic Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate.
  • (PDF)
  • SciSpace.
  • RSC Publishing.
  • AOCS.
  • Organic Chemistry Portal.
  • University of Birmingham's Research Portal.
  • PubChem.
  • ResearchGate. (PDF)
  • ResearchGate. Synthesis of Formate Esters and Formamides Using an Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. [Link]
  • PubChem.
  • NIH.

Sources

basic reactions of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Methyl 9-Formylnonanoate

Abstract

This compound is a bifunctional molecule of significant interest in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. Possessing both an aldehyde and a methyl ester group, it offers two distinct points for chemical modification. This guide provides a comprehensive overview of the fundamental reactions of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its synthesis, purification, and the key transformations of its aldehyde functionality, including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions. Each section is grounded in mechanistic principles, supported by detailed experimental protocols and authoritative references, to provide a practical and scientifically rigorous resource.

Introduction: The Chemistry of this compound

This compound, with the chemical formula C₁₁H₂₀O₃, is a long-chain aliphatic aldehyde-ester.[1][2] Its linear nine-carbon backbone is terminated by a methyl ester group at one end (C1) and a formyl (aldehyde) group at the other (C9). This unique structure makes it a valuable C9 building block, often derived from renewable resources like oleic acid. The two functional groups exhibit orthogonal reactivity under many conditions, allowing for selective chemical manipulation. The aldehyde is a highly reactive electrophile, susceptible to nucleophilic attack and oxidation/reduction, while the methyl ester is a more stable group, typically requiring harsher conditions for transformation. This guide will focus primarily on the rich chemistry of the aldehyde group, which is the primary site of synthetic utility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 14811-73-5[2]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.27 g/mol [1]
Physical Form Liquid[2]
Boiling Point 121°C / 3 mmHg[1]
Refractive Index 1.4400 to 1.4440[1]
InChI Key LVPNLDGNIRVDRF-UHFFFAOYSA-N[2]

Synthesis and Purification

The practical utility of any chemical building block begins with its efficient synthesis and purification. The most common and industrially relevant methods for producing this compound leverage readily available unsaturated fatty acid esters.

Synthetic Pathways

The two primary routes for the synthesis of this compound are ozonolysis of methyl oleate and hydroformylation of terminal alkenes.

  • Ozonolysis of Methyl Oleate: This is a classic and highly effective method for cleaving the C9 double bond of methyl oleate. Oleic acid is a major component of many vegetable oils, making its methyl ester a renewable and inexpensive starting material. The reaction proceeds by treating methyl oleate with ozone (O₃), which forms an unstable primary ozonide, followed by rearrangement to a more stable secondary ozonide. Reductive workup of the ozonide cleaves the molecule to yield this compound and nonanal.[3][4][5] The choice of reductive workup agent (e.g., dimethyl sulfide, triphenylphosphine, or zinc/acetic acid) is critical to prevent over-oxidation of the desired aldehyde product to a carboxylic acid.

  • Hydroformylation of Methyl 9-decenoate: Also known as the "oxo process," hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[6][7] When applied to methyl 9-decenoate, this reaction, catalyzed by transition metals like rhodium or cobalt, produces a mixture of the linear product (Methyl 10-oxodecanoate) and the branched product (Methyl 9-formylstearate, if starting from an internal alkene like methyl oleate).[8] For the synthesis of this compound, a terminal alkene precursor like methyl 9-decenoate is ideal to achieve high regioselectivity for the terminal aldehyde.[9]

Synthesis cluster_ozonolysis Ozonolysis Pathway cluster_hydroformylation Hydroformylation Pathway MO Methyl Oleate Ozonide Molozonide/Ozonide Intermediate MO->Ozonide 1. O₃ Products_O This compound + Nonanal Ozonide->Products_O 2. Reductive Workup MD Methyl 9-decenoate Products_H Methyl 10-oxodecanoate (primary product) MD->Products_H CO, H₂, Rh/Co catalyst

Caption: Primary synthetic routes to C9 and C10 aldehyde esters.

Purification of Long-Chain Aldehydes

Long-chain aliphatic aldehydes can be challenging to purify due to their relatively high boiling points and susceptibility to air oxidation, which forms the corresponding carboxylic acid.

  • Column Chromatography: Chromatographic purification on a silica gel column is a viable method.[10] A non-polar eluent system, such as hexane/diethyl ether or hexane/ethyl acetate, is typically employed. The aldehyde is less polar than the corresponding alcohol (a common byproduct in reductions) and significantly less polar than the carboxylic acid impurity. It is often recommended to use silica gel that has been neutralized with a base like triethylamine to prevent acid-catalyzed degradation of the aldehyde on the column.[10]

  • Purification via Bisulfite Adduct: A highly effective classical method for separating aldehydes from mixtures involves the formation of a water-soluble bisulfite adduct.[11][12] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite in a nucleophilic addition reaction to form a charged adduct. This adduct is soluble in the aqueous phase and can be separated from non-reactive organic impurities by liquid-liquid extraction.[12] The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaOH) or strong acid, which reverses the reaction and allows the purified aldehyde to be extracted back into an organic solvent.[11]

Purification cluster_sep start Crude Product (Aldehyde + Impurities) in Organic Solvent add_bisulfite Add Saturated Aqueous NaHSO₃ start->add_bisulfite extract Liquid-Liquid Extraction add_bisulfite->extract aq_phase Aqueous Phase (Bisulfite Adduct) extract->aq_phase org_phase Organic Phase (Impurities) extract->org_phase regenerate Add Base (e.g., NaOH) to Aqueous Phase aq_phase->regenerate extract_final Extract with Organic Solvent regenerate->extract_final final_product Purified Aldehyde extract_final->final_product

Caption: Workflow for the purification of aldehydes via bisulfite adduct formation.

Core Reactions of the Aldehyde Group

The formyl group is the most reactive site on this compound and serves as the handle for a wide range of chemical transformations.

Reactions Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Grignard Grignard Reaction Start->Grignard 1. RMgX 2. H₃O⁺ Knoevenagel Knoevenagel Condensation Start->Knoevenagel Z-CH₂-Z', Base Acid Methyl 9-carboxynonanoate (Dicarboxylic acid monoester) Oxidation->Acid Alcohol Methyl 10-hydroxynonanoate Reduction->Alcohol Amine Methyl 10-aminononanoate (Substituted) ReductiveAmination->Amine Alkene Substituted Alkene Wittig->Alkene SecAlcohol Secondary Alcohol Grignard->SecAlcohol Unsaturated α,β-Unsaturated Product Knoevenagel->Unsaturated

Caption: Major reaction pathways for the aldehyde group of this compound.

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding the mono-methyl ester of a C10 dicarboxylic acid. This is a valuable transformation for creating monomers for step-growth polymerization.

  • Causality: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective but can be harsh. A milder and highly selective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid and a chlorine scavenger. This method is particularly useful for substrates with other sensitive functional groups.

  • Experimental Protocol (Pinnick Oxidation):

    • Dissolve this compound (1.0 equiv) in a suitable solvent like tert-butanol or THF.

    • Add an excess of 2-methyl-2-butene (a chlorine scavenger, ~4-5 equiv).

    • Prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equiv).

    • Add the aqueous solution dropwise to the aldehyde solution at room temperature.

    • Stir the biphasic mixture vigorously for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.

Reduction to an Alcohol

Reduction of the aldehyde group provides Methyl 10-hydroxynonanoate, a bifunctional molecule with a terminal primary alcohol and a methyl ester.[13]

  • Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters.[14] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

  • Experimental Protocol (Sodium Borohydride Reduction):

    • Dissolve this compound (1.0 equiv) in a protic solvent like methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, ~1.1 equiv) portion-wise, controlling the rate of addition to manage gas evolution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the aldehyde.

    • Carefully quench the reaction by the slow addition of dilute aqueous HCl or acetone at 0°C.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to afford Methyl 10-hydroxynonanoate.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde into a primary, secondary, or tertiary amine.[15][16]

  • Causality: The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ.[14] Mild reducing agents that are stable under weakly acidic conditions and selectively reduce the iminium ion in the presence of the aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose, as it is less basic and more selective than sodium cyanoborohydride (NaBH₃CN).[14][15]

  • Experimental Protocol (Reductive Amination with NaBH(OAc)₃):

    • In a flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv) in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add acetic acid (1-2 equiv) to catalyze imine formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv) portion-wise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine product, which can be further purified by chromatography.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes with absolute control over the double bond's position. It reacts an aldehyde with a phosphorus ylide (a Wittig reagent).[17][18][19]

  • Causality: The reaction mechanism involves the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.[17] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically give Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor E-alkenes.[18][20]

  • Experimental Protocol (with an Unstabilized Ylide):

    • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0°C.

    • Add a strong base such as n-butyllithium (n-BuLi, 1.05 equiv) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 30-60 minutes at 0°C.

    • Wittig Reaction: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexane. Further purification is typically achieved by column chromatography.

Grignard Reaction

The Grignard reaction provides a route to form a new carbon-carbon bond and a secondary alcohol by reacting the aldehyde with an organomagnesium halide (Grignard reagent).[21][22][23]

  • Causality: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[24] This forms an alkoxide intermediate, which is then protonated during an acidic workup step to yield the final secondary alcohol. It is critical to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources like water or alcohols.[23]

  • Experimental Protocol (Grignard Addition):

    • Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel.

    • Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF to the flask.

    • Cool the solution to 0°C.

    • Add the Grignard reagent (e.g., methylmagnesium bromide in ether, ~1.1 equiv) dropwise via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

    • Cool the reaction back to 0°C and quench by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form an α,β-unsaturated product.[25]

  • Causality: This reaction requires a compound with a methylene group (a -CH₂- group) flanked by two electron-withdrawing groups (Z and Z'), such as malononitrile or diethyl malonate. A weak base, like piperidine or ammonium acetate, is used as a catalyst to deprotonate the active methylene compound, forming a nucleophilic enolate which then attacks the aldehyde.[25][26] The resulting aldol-type adduct readily eliminates water to form a stable, conjugated C=C double bond.

  • Experimental Protocol (with Malononitrile):

    • To a solution of this compound (1.0 equiv) and malononitrile (1.05 equiv) in a solvent like ethanol or toluene, add a catalytic amount of piperidine (0.1 equiv).

    • Heat the reaction mixture to reflux (a Dean-Stark apparatus can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion).

    • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

Identifying this compound and its reaction products requires standard spectroscopic techniques.[27]

  • ¹H NMR: Key signals include a triplet at ~9.76 ppm for the aldehydic proton (-CHO), a singlet at ~3.67 ppm for the methyl ester protons (-OCH₃), and a triplet at ~2.30 ppm for the α-methylene protons of the ester (-CH₂CO₂Me).

  • ¹³C NMR: The carbonyl carbons are diagnostic, with the aldehyde carbon appearing around 202 ppm and the ester carbonyl at ~174 ppm.

  • IR Spectroscopy: Look for a strong C=O stretching band for the ester around 1740 cm⁻¹ and another for the aldehyde around 1725 cm⁻¹. A characteristic pair of weak C-H stretching bands for the aldehyde can also be seen around 2720 cm⁻¹ and 2820 cm⁻¹.[28]

  • Mass Spectrometry: The molecular ion peak (M⁺) may be observed, but fragmentation is common. Expect to see patterns related to cleavage alpha to the carbonyl groups and McLafferty rearrangements if applicable.[28][29]

Conclusion

This compound is a versatile and valuable bifunctional building block. Its aldehyde group provides a gateway to a vast array of chemical transformations, including oxidation, reduction, C-N bond formation, and various C-C bond-forming reactions. The orthogonal nature of its aldehyde and ester functionalities allows for selective and strategic synthetic planning. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique chemistry of this compound in their synthetic endeavors.

References

  • Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(21), 10144-10153.
  • Semantic Scholar. (n.d.). Ozonolysis of methyl oleate monolayers at the air-water interface: oxidation kinetics, reaction products and atmospheric implications.
  • Zahardis, J., et al. (2006). Proposed reaction pathways for the ozonolysis of pure methyl oleate. ResearchGate.
  • Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and a. CORE.
  • Kamm, B., et al. (2013). Hydroformylation of methyl oleate (MO) to methyl 9/10 formyl stearate. ResearchGate.
  • Wikipedia. (n.d.). Hydroformylation.
  • ResearchGate. (n.d.). RP-separation of long-chain aldehydes according to chain length.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Wittig reaction.
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PrepChem.com. (n.d.). Synthesis of methyl 9-oxo-cis-decenoate.

Sources

A Comprehensive Technical Guide to 9-Formylnonanoic Acid Methyl Ester: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formylnonanoic acid methyl ester, also known as methyl 9-oxononanoate or methyl azelaaldehydate, is a bifunctional organic compound featuring a terminal aldehyde and a methyl ester group.[1] This unique structure makes it a versatile intermediate in a variety of chemical syntheses, with significant applications in the production of polymers, fragrances, and pharmaceutical precursors.[2][3] This in-depth technical guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, key applications, and analytical characterization, designed to be a valuable resource for professionals in research and development.

Commercial Availability

9-Formylnonanoic acid methyl ester is commercially available from a range of chemical suppliers, catering primarily to the research and development market. It is typically sold in quantities ranging from milligrams to grams, with purities generally exceeding 90-95%.[4][5][6] The pricing can vary significantly depending on the supplier, purity, and quantity ordered.

SupplierPurityAvailable Quantities
LGC Standards>90%100 mg, 250 mg, 1 g[1][5]
Santa Cruz Biotechnology≥90%Inquire for details[7]
Echemi (Henan Fengda Chemical Co.,Ltd.)Industrial GradeInquire for bulk quantities[8]
CP Lab Safety95%100 mg[6]
LookChem90%100mg, 250mg, 1g, 2.5g[9]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 9-Formylnonanoic Acid Methyl Ester

The most prevalent method for the synthesis of 9-formylnonanoic acid methyl ester is the ozonolysis of methyl oleate, a readily available starting material derived from renewable resources like vegetable oils.[4] This process involves the oxidative cleavage of the carbon-carbon double bond in methyl oleate.

Ozonolysis of Methyl Oleate: A Step-by-Step Protocol

This protocol details the synthesis of 9-formylnonanoic acid methyl ester via the ozonolysis of methyl oleate followed by a reductive work-up.

Materials and Reagents:

  • Methyl oleate

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)[10]

  • Silica gel for column chromatography[2]

  • Hexane

  • Ethyl acetate

Experimental Procedure:

  • Reaction Setup: Dissolve methyl oleate in a mixture of methanol and dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the appearance of a persistent blue color, which indicates the presence of excess ozone.

  • Reductive Work-up: Once the reaction is complete, purge the solution with nitrogen or argon to remove any residual ozone. Slowly add dimethyl sulfide to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.[11][12]

  • Purification:

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Column Chromatography: The crude product is purified by silica gel column chromatography.[2]

      • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and load it onto the column.

      • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[13]

      • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure 9-formylnonanoic acid methyl ester.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_synthesis Synthesis Workflow methyl_oleate Methyl Oleate ozonolysis Ozonolysis (O₃, CH₂Cl₂/MeOH, -78 °C) methyl_oleate->ozonolysis ozonide Ozonide Intermediate ozonolysis->ozonide reductive_workup Reductive Work-up (DMS) ozonide->reductive_workup crude_product Crude Product reductive_workup->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 9-Formylnonanoic Acid Methyl Ester purification->final_product

Caption: Workflow for the synthesis of 9-formylnonanoic acid methyl ester.

Alternative Synthesis Routes

While ozonolysis is the most common method, other synthetic pathways exist:

  • Enzymatic Synthesis: A greener alternative involves a multi-enzyme cascade. For instance, linoleic acid can be converted to 9-oxononanoic acid using a lipoxygenase and a hydroperoxide lyase, followed by esterification to the methyl ester.[14][15]

  • From Azelaic Acid Monomethyl Ester: 9-Formylnonanoic acid methyl ester can also be synthesized from azelaic acid monomethyl ester through a Wittig reaction between methyl 9-oxononanoate and [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide.[16][17]

Applications of 9-Formylnonanoic Acid Methyl Ester

The dual functionality of 9-formylnonanoic acid methyl ester makes it a valuable building block in various industrial applications.

Polymer Chemistry

9-Formylnonanoic acid methyl ester serves as a precursor for the synthesis of various polymers. Its aldehyde group can be reduced to a hydroxyl group to form methyl 9-hydroxynonanoate, a monomer for the production of biodegradable polyesters.[3] Furthermore, the aldehyde functionality can be utilized in the synthesis of polyamides and other specialty polymers.

Pharmaceutical and Drug Development

In the pharmaceutical industry, 9-formylnonanoic acid methyl ester is a key intermediate. It is a precursor to azelaic acid, which is used in the treatment of acne and other skin conditions.[18] The aldehyde group can also be a reactive handle for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be used in the synthesis of 2-aminothiazole derivatives, which are important scaffolds in medicinal chemistry.[19]

Fragrance and Coatings

The ester component of the molecule contributes to its use in the fragrance industry.[2] Additionally, it has been described as a component in linseed oil-based, solventless polymeric protective coatings.[4][7]

Analytical Characterization

Accurate characterization of 9-formylnonanoic acid methyl ester is crucial for its use in research and industry. The following are key analytical techniques and their expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.7 ppm), the methyl ester protons (around 3.6 ppm), and the methylene protons of the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aldehyde carbonyl carbon (around 202 ppm), the ester carbonyl carbon (around 174 ppm), the methoxy carbon of the ester (around 51 ppm), and the carbons of the methylene chain.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 9-formylnonanoic acid methyl ester exhibits a characteristic fragmentation pattern. Key fragments include the molecular ion peak (m/z 186) and other significant peaks resulting from the cleavage of the aliphatic chain and the loss of the methoxy group. The PubChem database provides experimental GC-MS data with major peaks at m/z values of 74, 87, 55, 111, and 83.[20][21]

G cluster_analytical Analytical Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir FTIR Spectroscopy compound 9-Formylnonanoic Acid Methyl Ester H_NMR ¹H NMR - Aldehyde H (~9.7 ppm) - OCH₃ (~3.6 ppm) compound->H_NMR C_NMR ¹³C NMR - C=O (aldehyde, ~202 ppm) - C=O (ester, ~174 ppm) - OCH₃ (~51 ppm) compound->C_NMR MS MS (EI) - M⁺ at m/z 186 - Fragments at m/z 74, 87, 55, 111, 83 compound->MS IR FTIR - C=O (aldehyde) ~1725 cm⁻¹ - C=O (ester) ~1740 cm⁻¹ - C-H (aldehyde) ~2720, 2820 cm⁻¹ compound->IR

Caption: Key analytical techniques for the characterization of 9-formylnonanoic acid methyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 9-formylnonanoic acid methyl ester will show strong absorption bands characteristic of its functional groups. These include:

  • A strong carbonyl stretching vibration for the ester group around 1740 cm⁻¹.

  • A strong carbonyl stretching vibration for the aldehyde group around 1725 cm⁻¹.

  • C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹.

Conclusion

9-Formylnonanoic acid methyl ester is a valuable and versatile chemical intermediate with growing importance in sustainable chemistry. Its synthesis from renewable resources, coupled with its utility in producing high-value products like biodegradable polymers and pharmaceutical ingredients, positions it as a key molecule for future research and industrial applications. This guide provides a solid foundation for professionals seeking to work with this compound, from sourcing and synthesis to its application and characterization.

References

  • PubChem.
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
  • Michigan State University Department of Chemistry. Mechanism of Ozonolysis. [Link]
  • ProQuest. Methyl 9-(1-methyl-1H-indol-3-yl)
  • CP Lab Safety. Methyl 9-oxononanoate, 95% Purity, C10H18O3, 100 mg. [Link]
  • Human Metabolome Database. Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). [Link]
  • ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]
  • Chemistry LibreTexts. Ozonolysis. [Link]
  • OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. [Link]
  • LookChem. 9-OXO-NONANOIC ACID METHYL ESTER. [Link]
  • Ozonolysis Full Mechanism Explained. Definition, Examples, Practice & Video Lessons. [Link]
  • Chemistry LibreTexts.
  • NIST WebBook. Nonanoic acid, 9-oxo-, methyl ester. [Link]
  • PubMed. Synthesis of 9-oxononanoic acid, a precursor for biopolymers. [Link]
  • MDPI. Methyl 9-(2-Iminothiazol-3(2H)-yl)
  • Human Metabolome Database. Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). [Link]
  • ResearchGate. Reaction scheme showing the transformation from azelaic acid monomethyl ester to cis-9-[ 2 H]. [Link]
  • MDPI. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]
  • The Good Scents Company.
  • ResearchGate. Synthesis of azelaic acid monomethyl ester. [Link]
  • ResearchGate.
  • Chemguide.
  • CPAChem.
  • MDPI.
  • Google Patents.
  • ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. [Link]
  • PubMed.

Sources

Methyl 9-Formylnonanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 9-Formylnonanoate

This compound, also known as 9-Formylnonanoic Acid Methyl Ester, is a bifunctional organic compound featuring both a methyl ester and an aldehyde group.[1][2] This structure makes it a valuable intermediate in organic synthesis. It is a colorless to light yellow, clear liquid at room temperature.[1]

Key Physicochemical Data:

PropertyValueSource
CAS Number 14811-73-5[1][2][3][4][5][6]
Molecular Formula C11H20O3[1][2]
Molecular Weight 200.28 g/mol [1][5]
Boiling Point 121°C at 3 mmHg[1]
Physical State Liquid[1][2]
Purity >95.0% (GC)[1][2]

Hazard Identification and Risk Assessment: A Case of Contradictory Data

A critical aspect of handling any chemical is a thorough understanding of its potential hazards. In the case of this compound, a review of available safety data reveals conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

One Safety Data Sheet (SDS) from a supplier states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, and therefore does not have assigned hazard statements or pictograms.[2]

However, other sources indicate that this compound may be classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This discrepancy underscores a crucial principle of chemical safety: always consult the specific Safety Data Sheet provided by the supplier from whom the chemical was procured. In the absence of a definitive, universally accepted hazard classification, a conservative approach is warranted. Therefore, this guide will recommend handling procedures appropriate for a compound with the potential for oral toxicity and irritation to the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for irritation and the general nature of handling liquid organic chemicals, robust engineering controls and appropriate PPE are essential.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any potential vapors or mists.[7] An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents a baseline recommendation:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[9] For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[8][9]

  • Skin and Body Protection:

    • Clothing: A laboratory coat or chemical-resistant apron should be worn over personal clothing.[9] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]

  • Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[9] If work must be performed outside of a fume hood and there is a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge should be used.[10]

Figure 1: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment and ensuring the stability of this compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing vapors or mists.[10]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.[10][11]

  • Some suppliers recommend storing under an inert atmosphere and refrigerated (0-10°C), noting that the compound may be air and heat sensitive.[1] Always refer to the supplier's specific storage recommendations.

  • Segregate from incompatible materials such as strong oxidizing agents.[10] Improper storage of chemicals can lead to dangerous reactions.[12]

Emergency Procedures: Spill, Exposure, and Fire Response

Proactive planning is essential for a swift and effective response to any laboratory emergency.

Spill Response

The appropriate response to a spill depends on its size and the hazards of the material.

  • Minor Spill (contained, small volume):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[9][13] Do not use combustible materials like sawdust.[9]

    • Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[9]

    • Clean the spill area with soap and water.[14]

  • Major Spill (large volume, uncontained, or in a poorly ventilated area):

    • Evacuate the laboratory immediately and close the door.

    • Alert others in the vicinity and notify your institution's emergency response team.[13]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet and any other relevant information.

Spill_Response_Decision_Tree Spill Spill of Methyl 9-Formylnonanoate Occurs Assess Assess Spill Size and Risk (Volume, Location, Ventilation) Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontained Alert Alert personnel in the immediate area MinorSpill->Alert Evacuate Evacuate the area and close the door MajorSpill->Evacuate PPE Don appropriate PPE Alert->PPE Contain Contain spill with inert absorbent PPE->Contain Collect Collect absorbed material into a waste container Contain->Collect Clean Clean spill area with soap and water Collect->Clean End Spill Managed Clean->End Notify Notify institutional emergency response Evacuate->Notify PreventEntry Prevent entry to the affected area Notify->PreventEntry PreventEntry->End

Figure 2: Decision tree for responding to a spill of this compound.
First Aid Measures
  • Inhalation: Remove the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[2]

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water.[2] If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[15]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[15]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

The disposal of this compound and any contaminated materials must be managed as chemical waste in strict accordance with all local, regional, and national regulations.[8]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[8]

  • Containerization: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Contact your institution's environmental health and safety department to arrange for proper disposal. Do not dispose of down the drain.

Conclusion

While some data suggests this compound is not a hazardous substance, the presence of conflicting information necessitates a cautious and prudent approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The foundational principle of laboratory safety remains paramount: always consult the specific Safety Data Sheet provided by your supplier and conduct a thorough risk assessment before beginning any new experimental protocol.

References

  • Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester Medical Center.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. NIOSH.
  • Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. U.S. Department of Labor.
  • RPS Group. (n.d.). Aldehydes exposure analysis.
  • Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation.
  • Augusta University. (n.d.). Chemical Spill Response. Environmental Health and Safety.
  • Arctom. (n.d.). CAS NO. 14811-73-5 | 9-Formylnonanoic Acid Methyl Ester.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills.
  • Stanford University. (n.d.). Acetaldehyde Safety Data Sheet. Environmental Health & Safety.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management & Safety.
  • Health and Safety Department, University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Environmental Health and Safety Office, University of Georgia. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.

Sources

Part 1: Unveiling Methyl 9-Formylnonanoate: A Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of Methyl 9-Formylnonanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical approaches to understanding the molecular properties and reactivity of this compound. As a molecule of interest in various industrial and research settings, a robust theoretical framework is invaluable for predicting its behavior and designing novel applications. This document is structured to provide both foundational knowledge and practical insights into the computational methodologies employed in the study of this versatile organic compound.

This compound, also known as Methyl 9-oxononanoate, is a bifunctional organic molecule containing both a methyl ester and a terminal aldehyde group.[1][2] This structure makes it a valuable intermediate in organic synthesis.[1][3]

Key Attributes and Applications:

  • Synthetic Versatility: The presence of two distinct reactive sites, the ester and the aldehyde, allows for a wide range of chemical transformations. It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3]

  • Industrial Relevance: It finds applications in the flavor and fragrance industry and is used in the formulation of cosmetics.[3]

  • Biological Significance: 9-Oxononanoic acid, the parent carboxylic acid, is a product of lipid peroxidation, particularly from the oxidative cleavage of linoleic acid.[1] This links this compound to biological processes such as cell signaling and oxidative stress.

A thorough understanding of its electronic structure, conformational landscape, and reactivity is crucial for leveraging its full potential. Theoretical and computational studies provide a powerful avenue to explore these aspects at a molecular level.

Part 2: The Computational Lens: A Theoretical Framework for Analysis

Theoretical studies, particularly those employing quantum chemical methods, offer a predictive and explanatory framework that complements experimental investigations. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying organic molecules due to its favorable balance of accuracy and computational cost.[4][5]

The Pillars of a Theoretical Investigation:

  • Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and identifying other low-energy conformers.

  • Spectroscopic Characterization: Predicting spectroscopic data (e.g., IR, NMR) to aid in the identification and characterization of the molecule.

  • Reactivity Insights: Analyzing the electronic structure to predict sites of reactivity and understand potential reaction mechanisms.

This guide will now delve into the practical application of these theoretical pillars to the study of this compound.

Part 3: In Silico Exploration: A Step-by-Step Methodological Approach

This section outlines a series of computational experiments that form the core of a theoretical investigation of this compound.

Geometry Optimization: In Search of Molecular Stability

The first and most fundamental step in any theoretical study is to determine the molecule's equilibrium geometry. This is achieved by finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A 2D or 3D structure of this compound is drawn using a molecular editor.

  • Choice of Theoretical Method: The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[4]

  • Computation: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian.

  • Verification of Minimum: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Data Presentation: Optimized Geometric Parameters (Hypothetical)

ParameterBond/AngleValue (Å/°)
Bond LengthC=O (aldehyde)1.21
C=O (ester)1.22
C-O (ester)1.35
O-CH3 (ester)1.44
Bond AngleO=C-H (aldehyde)124.5
O=C-O (ester)123.0
C-O-C (ester)116.0

Visualization: Optimized Molecular Structure

Optimized structure of this compound.

Vibrational Analysis: Predicting the Infrared Spectrum

Frequency calculations not only confirm that an optimized structure is a true minimum but also provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

Experimental Protocol: Frequency Calculation

  • Input: The optimized geometry of this compound.

  • Computation: A frequency calculation is performed at the same level of theory as the optimization.

  • Analysis: The calculated frequencies and their corresponding vibrational modes are analyzed. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data.

Data Presentation: Predicted Vibrational Frequencies (Hypothetical)

Frequency (cm⁻¹) (Scaled)Vibrational ModeFunctional Group
2920C-H stretchAlkyl chain
2850C-H stretchAlkyl chain
2720C-H stretchAldehyde
1740C=O stretchEster
1725C=O stretchAldehyde
1245C-O stretchEster
NMR Spectral Prediction: A Tool for Structural Verification

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms, which are invaluable for structural elucidation and verification.

Experimental Protocol: NMR Calculation

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is typically used.

  • Computation: NMR calculations are performed on the optimized geometry.

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory.

Data Presentation: Predicted ¹³C NMR Chemical Shifts (Hypothetical)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (aldehyde)202.5
C=O (ester)174.0
O-CH₃ (ester)51.5
CH₂ adjacent to aldehyde43.9
CH₂ adjacent to ester34.1
Other CH₂22.7 - 29.5
Frontier Molecular Orbital Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Visualization: Frontier Molecular Orbital Energy Levels

G cluster_0 This compound HOMO HOMO -7.2 eV LUMO LUMO -1.5 eV HOMO->LUMO Energy Gap 5.7 eV

HOMO-LUMO energy levels of this compound.

The analysis of the spatial distribution of these orbitals would likely show the HOMO localized on the aldehyde oxygen and the LUMO on the aldehyde carbon, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

Part 4: Bridging Theory and Application

The insights gained from these theoretical studies have direct practical implications:

  • Drug Development: Understanding the molecule's shape, electrostatic potential, and reactive sites is crucial for designing interactions with biological targets.

  • Reaction Design: The predicted reactivity from FMO analysis can guide the design of new synthetic routes and the prediction of reaction outcomes.

  • Spectroscopic Analysis: Theoretically predicted spectra can aid in the interpretation of experimental data, especially for complex molecules or reaction mixtures.

Part 5: Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For a molecule like this compound, these methods allow for a deep and predictive understanding of its structure, properties, and reactivity. The in silico protocols outlined in this guide provide a roadmap for conducting a thorough theoretical investigation, ultimately accelerating research and development in the various fields where this versatile molecule finds application.

References

  • The Good Scents Company. (n.d.). methyl 9-oxononanoate, 1931-63-1.
  • PubChem. (n.d.). Methyl 9-oxononanoate. National Center for Biotechnology Information.
  • Khan, I., et al. (2020). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. PMC - PubMed Central.
  • NIST. (n.d.). Methyl hexadec-9-enoate. NIST Chemistry WebBook.
  • MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules.
  • OUCI. (2022). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Oriental Journal of Chemistry.
  • ALKEMIX. (n.d.). Methyl 9-Hydroxynonanoate.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 9-Formylnonanoate from Methyl Oleate via Reductive Ozonolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 9-formylnonanoate is a bifunctional C10 molecule featuring a terminal aldehyde and a methyl ester. This structure makes it a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations at either functional group renders it an essential intermediate in the production of pharmaceuticals, specialty polymers, agrochemicals, and fragrances.[1] For instance, the aldehyde can be oxidized to a carboxylic acid to form the mono-ester of azelaic acid, or reduced to a primary alcohol, yielding methyl 9-hydroxynonanoate, both of which are precursors to biodegradable polyesters and other advanced materials.[2][3][4]

The most direct and efficient synthesis of this compound is achieved through the oxidative cleavage of the carbon-carbon double bond in methyl oleate. Methyl oleate, readily available from renewable bio-sources like olive oil, serves as an economical and sustainable starting material.[5] Among various oxidative cleavage methods, ozonolysis followed by a reductive workup stands out for its high selectivity and yield in producing aldehydes.[6][7]

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound from methyl oleate. It details the underlying reaction mechanism, step-by-step experimental procedures, safety considerations, and analytical validation techniques to ensure a reliable and reproducible outcome for researchers in both academic and industrial settings.

Principle and Mechanism of Reductive Ozonolysis

Ozonolysis is a powerful organic reaction that involves the cleavage of unsaturated carbon-carbon bonds in alkenes or alkynes using ozone (O₃).[8][9] The outcome of the reaction is dictated by the workup conditions employed after the initial ozonolysis step.

  • Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the cleavage products into carboxylic acids and/or ketones.[6][8]

  • Reductive Workup: Employing a mild reducing agent preserves the aldehyde functionality.[6][8] Common reagents for this purpose include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine (PPh₃).[6][10]

To synthesize this compound, a reductive workup is essential. The reaction cleaves the C9-C10 double bond of methyl oleate, yielding two nine-carbon molecules: the desired this compound and nonanal.

The reaction proceeds via the Criegee mechanism, which involves the formation of two key intermediates:

  • Molozonide (Primary Ozonide): Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of methyl oleate to form a highly unstable primary ozonide (a 1,2,3-trioxolane).[9][10][11]

  • Ozonide (Secondary Ozonide): The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[9][10][11]

The final step is the reductive cleavage of this secondary ozonide by an agent like dimethyl sulfide (DMS), which breaks the peroxide linkages to yield the two target carbonyl compounds, with DMS being oxidized to dimethyl sulfoxide (DMSO).

G Figure 1: Criegee Mechanism for Ozonolysis of Methyl Oleate cluster_0 1. Cycloaddition cluster_1 2. Rearrangement cluster_2 3. Reductive Cleavage A Methyl Oleate + O₃ B Molozonide (Primary Ozonide) A->B [3+2] C Criegee Intermediate + Nonanal B->C Retro-[3+2] D Secondary Ozonide (1,2,4-Trioxolane) C->D Recombination E This compound + Nonanal D->E + DMS - DMSO

Caption: Criegee mechanism for the ozonolysis of methyl oleate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis of approximately 5-10 grams. Adjustments may be necessary for different scales.

Materials and Reagents
CompoundM.W. ( g/mol )Density (g/mL)PuritySupplier
Methyl Oleate296.490.874>98%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous84.931.326>99.8%Standard Supplier
Methanol (MeOH), Anhydrous32.040.792>99.8%Standard Supplier
Dimethyl Sulfide (DMS)62.130.846>99%Sigma-Aldrich
Ozone (O₃)48.00--Generated in situ
Sodium Bicarbonate (NaHCO₃)84.01-Saturated Soln.Standard Supplier
Brine (Saturated NaCl)58.44-Saturated Soln.Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)120.37-GranularStandard Supplier
Silica Gel--60 Å, 230-400 meshStandard Supplier
Equipment
  • Ozone generator (e.g., Welsbach or similar)

  • 500 mL three-necked round-bottom flask

  • Gas dispersion tube (fritted)

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Dry ice / Acetone bath

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Glassware for column chromatography

Experimental Workflow

G Figure 2: Experimental Workflow Diagram A 1. Reaction Setup Dissolve Methyl Oleate in DCM/MeOH Cool to -78 °C B 2. Ozonolysis Bubble O₃ through solution Monitor for blue color A->B C 3. Quench Purge with N₂ to remove excess O₃ B->C D 4. Reductive Workup Add Dimethyl Sulfide (DMS) Warm to RT overnight C->D E 5. Isolation Solvent removal Aqueous workup & extraction D->E F 6. Purification Dry organic layer Silica gel chromatography E->F G 7. Characterization NMR, MS, IR Spectroscopy F->G

Caption: Workflow for synthesis of this compound.

Step-by-Step Methodology

1. Reaction Setup: a. Equip a 500 mL three-necked, flame-dried round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to an ozone generator, a low-temperature thermometer, and a gas outlet bubbler passing through a potassium iodide (KI) solution to trap excess ozone. b. Dissolve methyl oleate (10.0 g, 33.7 mmol) in a 9:1 mixture of anhydrous dichloromethane (DCM) and anhydrous methanol (MeOH) (200 mL total volume). c. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

2. Ozonolysis Reaction: a. Begin bubbling ozone-enriched oxygen from the generator through the gas dispersion tube into the reaction mixture. The typical flow rate should be adjusted according to the generator's specifications. b. Continue the ozonolysis until the solution develops a persistent pale blue color, which indicates the consumption of the starting material and the presence of excess ozone.[9] This typically takes 1-2 hours depending on the ozone generator's efficiency. c. Causality Note: The low temperature (-78 °C) is critical to prevent the unstable ozonide intermediates from decomposing uncontrollably and to dissolve the ozone gas effectively in the solvent.[9] The co-solvent system (DCM/MeOH) ensures the solubility of both the nonpolar substrate and the polar ozonide intermediates.[5]

3. Quenching and Reductive Workup: a. Once the reaction is complete, stop the ozone flow and disconnect the generator. b. Purge the reaction flask with a stream of dry nitrogen or argon for 15-20 minutes to remove all residual ozone. The blue color will dissipate. c. While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS) (5.0 mL, 68.2 mmol, ~2.0 equivalents) dropwise via syringe over 10 minutes. An exothermic reaction may be observed. d. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete reduction of the ozonide. e. Causality Note: DMS is a mild reducing agent that selectively reduces the peroxide bonds of the ozonide to form the desired carbonyls without over-reducing them to alcohols.[6][10] Adding it slowly at low temperature controls the initial exotherm.

4. Product Isolation and Purification: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents and excess DMS. b. Dissolve the resulting oily residue in ethyl acetate (200 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which will be a mixture of this compound and nonanal. e. Purify the crude mixture via flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity to 90:10) is effective. The two aldehyde products, nonanal and this compound, can be separated based on their polarity differences.[12] Collect fractions and analyze by TLC. f. Alternative Purification: For challenging separations, the aldehyde can be selectively isolated by forming a water-soluble bisulfite adduct. The crude mixture is vigorously stirred with a saturated aqueous solution of sodium bisulfite. The adduct is isolated in the aqueous phase, washed with an organic solvent to remove nonanal, and then the aldehyde is regenerated by adding a base (e.g., NaOH) and extracting back into an organic solvent.[13]

Product Characterization

Unambiguous structural confirmation of the purified this compound is critical. The following data are expected.

Physical Properties:

  • Appearance: Colorless to pale yellow liquid.[1]

  • Molecular Formula: C₁₁H₂₀O₃

  • Molecular Weight: 200.28 g/mol [1]

Spectroscopic Data:

Technique Expected Values / Observations
¹H NMR (400 MHz, CDCl₃)δ 9.77 (t, J = 1.8 Hz, 1H, -CH O), 3.67 (s, 3H, -OCH ₃), 2.42 (td, J = 7.4, 1.8 Hz, 2H, -CH ₂CHO), 2.30 (t, J = 7.5 Hz, 2H, -CH ₂COOCH₃), 1.68 – 1.57 (m, 4H), 1.38 – 1.25 (m, 8H).
¹³C NMR (101 MHz, CDCl₃)δ 202.9 (-C HO), 174.3 (-C OOR), 51.5 (-OC H₃), 43.9, 34.1, 29.1, 29.0, 28.9, 24.9, 22.1.
FT-IR (neat, cm⁻¹)ν ~2928, 2855 (C-H stretch), ~2720 (Aldehyde C-H stretch), ~1740 (Ester C=O stretch), ~1725 (Aldehyde C=O stretch).
Mass Spec. (EI)m/z for C₁₁H₂₀O₃: Calculated 200.1412, Found 200.1410.

Safety and Handling Precautions

  • Ozone: Ozone is a highly toxic and corrosive gas. All ozonolysis reactions must be conducted in a well-ventilated chemical fume hood. Ensure the ozone generator is operated according to the manufacturer's instructions. Excess ozone should be safely quenched (e.g., through a KI trap) and not released into the atmosphere.

  • Dimethyl Sulfide (DMS): DMS is a volatile, flammable liquid with an extremely unpleasant and pervasive odor. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cryogenic Bath: Dry ice and acetone baths are extremely cold (-78 °C) and can cause severe burns upon contact. Use cryogenic gloves and handle with care.

  • Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Avoid inhalation and skin contact.

Alternative Synthetic Approaches

While ozonolysis is the most common method, other oxidative cleavage techniques exist:

  • Catalytic Cleavage with H₂O₂: Systems using catalysts based on transition metals like ruthenium, tungsten, or osmium in combination with hydrogen peroxide can cleave alkenes.[7][14][15] These methods avoid the hazards of ozone but may require harsher conditions or lead to over-oxidation to carboxylic acids.

  • Photochemical Cleavage: Emerging sustainable methods utilize visible light and nitroarenes as photo-responsive oxidants to achieve oxidative cleavage under milder conditions, offering a greener alternative to traditional reagents.[16]

Conclusion

The reductive ozonolysis of methyl oleate is a robust and high-yielding method for the synthesis of this compound, a key intermediate for the chemical and pharmaceutical industries. The protocol detailed herein provides a reliable pathway from a renewable feedstock to a valuable bifunctional building block. Careful control of reaction temperature, efficient quenching of ozone, and appropriate purification techniques are paramount to achieving high purity and yield. The analytical data provided serve as a benchmark for successful synthesis and characterization. This guide empowers researchers to confidently produce and utilize this important compound in their discovery and development programs.

References

  • ChemTalk. (n.d.). Ozonolysis.
  • OrgoSolver. (n.d.). Reductive Ozonolysis (O3 / DMS) - Alkene Reactions.
  • Ashenhurst, J. (2023, April 24). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
  • StudySmarter. (n.d.). Ozonolysis Full Mechanism Explained.
  • Wikipedia. (2023, November 28). Ozonolysis.
  • Valerio, O., et al. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI.
  • D'Accolti, L., et al. (2022). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester. MDPI.
  • ResearchGate. (n.d.). Ozonides isolated from ozonolysis of methyl oleate (1).
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?.
  • Semantic Scholar. (n.d.). Catalytic cleavage of methyl oleate or oleic acid.
  • Pérez-Camino, M. C., et al. (1995). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Journal of Chromatography A.
  • ResearchGate. (n.d.). Efficient ruthenium-catalysed oxidative cleavage of methyl oleate with hydrogen peroxide as oxidant.
  • RWTH Publications. (2021). Photochemical Oxidative Cleavage and Dihydroxylation of Unsaturated Fatty Acids Using Triplet Nitroarenes.
  • Canadian Science Publishing. (1962). I. OZONOLYSIS OF OLEIC ACID.
  • University of Birmingham Research Portal. (2018). Ozonolysis of fatty acid monolayers at the air–water interface.
  • National Institutes of Health. (2017). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation.
  • University of Birmingham Research Portal. (2018). Ozonolysis of fatty acid monolayers at the air–water interface.
  • National Institutes of Health. (2017). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation.
  • PubMed. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones.
  • PubMed. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones.
  • Ataman Kimya. (n.d.). METHYL OLEATE.
  • TSI Journals. (2014). Synthetic methods and kinetics for synthesizing methyl oleate.
  • Ataman Kimya. (n.d.). METHYL OLEATE.

Sources

Synthesis of Methyl 9-Formylnonanoate via Ozonolysis of Methyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 9-Formylnonanoate through the ozonolysis of methyl oleate. Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds in alkenes using ozone (O₃).[1] This application note details the reaction mechanism, a step-by-step experimental protocol with a reductive workup using dimethyl sulfide (DMS), and methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, emphasizing safety, efficiency, and mechanistic understanding.

Introduction

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of polymers, pharmaceuticals, and specialty chemicals. Its structure, featuring both a methyl ester and a terminal aldehyde, allows for a wide range of subsequent chemical modifications. The ozonolysis of methyl oleate, a readily available fatty acid ester derived from natural oils, presents a direct and efficient route to this aldehyde.[2]

The reaction proceeds by the oxidative cleavage of the carbon-carbon double bond in methyl oleate.[3] A critical aspect of this synthesis is the workup procedure. A reductive workup is employed to ensure the desired aldehyde product is obtained, preventing over-oxidation to the corresponding carboxylic acid.[4] Dimethyl sulfide (DMS) is a common and effective reducing agent for this purpose.[5]

Reaction Mechanism: The Criegee Pathway

The ozonolysis of an alkene, such as methyl oleate, is generally accepted to proceed through the mechanism proposed by Rudolf Criegee in 1953.[1] The process can be broken down into the following key stages:

  • 1,3-Dipolar Cycloaddition: Ozone acts as a 1,3-dipole and reacts with the carbon-carbon double bond of methyl oleate to form a highly unstable primary ozonide, also known as a molozonide.[6][7]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and fragments into a carbonyl compound (an aldehyde in this case, nonanal) and a carbonyl oxide, often referred to as the Criegee intermediate.[1][8]

  • Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a 1,2,4-trioxolane.[8][9]

  • Reductive Workup: The stable ozonide is then cleaved under reductive conditions. The addition of a reducing agent, such as dimethyl sulfide (DMS), breaks the peroxide linkages within the ozonide. This process yields the two desired carbonyl products, this compound and nonanal, and dimethyl sulfoxide (DMSO) as a byproduct.[9][10]

Ozonolysis_Mechanism cluster_step1 Step 1: Molozonide Formation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Ozonide Formation cluster_step4 Step 4: Reductive Workup Methyl Oleate Methyl Oleate (Substrate) Molozonide Primary Ozonide (Molozonide) Methyl Oleate->Molozonide + O₃ O3 Ozone (O₃) Molozonide_ref Primary Ozonide Criegee Criegee Intermediate + Nonanal Criegee_ref Criegee Intermediate + Nonanal Molozonide_ref->Criegee Rearrangement Ozonide Secondary Ozonide (1,2,4-Trioxolane) Ozonide_ref Secondary Ozonide Criegee_ref->Ozonide Recombination Products This compound + Nonanal DMS Dimethyl Sulfide (DMS) Ozonide_ref->Products + DMS

Caption: Criegee mechanism for the ozonolysis of methyl oleate.

Experimental Protocol

This protocol outlines the synthesis of this compound from methyl oleate on a laboratory scale.

Materials and Equipment
Reagents & Solvents Equipment
Methyl Oleate (≥99%)Ozone generator
Dichloromethane (DCM), anhydrousThree-neck round-bottom flask
Methanol (MeOH), anhydrousGas dispersion tube (fritted bubbler)
Dimethyl Sulfide (DMS)Dry ice/acetone or isopropanol cooling bath[11]
Sudan Red III (indicator)Magnetic stirrer and stir bar
Nitrogen gas (for purging)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Standard glassware for extraction and drying
Anhydrous Magnesium Sulfate (MgSO₄)Flash chromatography system
Silica gel for column chromatographyNMR Spectrometer
Hexane and Ethyl Acetate (for chromatography)FTIR Spectrometer, GC-MS
Quantitative Data Summary
Parameter Value Notes
Reactant: Methyl Oleate 10.0 g (33.7 mmol)---
Solvent: DCM/MeOH (9:1 v/v) 200 mLAnhydrous conditions are crucial.
Reaction Temperature -78 °CMaintained with a dry ice/acetone bath.[1]
Indicator Sudan Red IIIA few crystals. Endpoint is decolorization.[1][12]
Reducing Agent: DMS 5.0 mL (67.4 mmol)Added dropwise at low temperature.
Workup Temperature Allow to warm to room temperatureGradual warming is important for safety.
Expected Product This compoundC₁₁H₂₀O₃, Molar Mass: 200.27 g/mol [13]
Theoretical Yield 6.75 g---
Typical Purified Yield 70-85%Dependent on purification efficiency.
Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup Dissolve methyl oleate in DCM/MeOH. Add indicator and cool to -78 °C. B 2. Ozonolysis Bubble O₃/O₂ gas through the solution until the red color disappears. A->B C 3. Quenching Purge with N₂ to remove excess O₃. Add DMS dropwise at -78 °C. B->C D 4. Workup Warm to RT. Wash with NaHCO₃ and brine. Dry organic layer with MgSO₄. C->D E 5. Purification Concentrate under reduced pressure. Purify by flash chromatography. D->E F 6. Characterization Analyze by NMR, FTIR, and GC-MS. E->F

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented through a bubbler containing a potassium iodide solution to trap excess ozone.[1]

    • Dissolve methyl oleate (10.0 g, 33.7 mmol) in a mixture of 180 mL of anhydrous dichloromethane and 20 mL of anhydrous methanol.

    • Add a few crystals of Sudan Red III indicator to the solution.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ozonolysis Reaction:

    • Begin stirring the solution and start bubbling the ozone/oxygen mixture from the generator through the gas dispersion tube into the solution. A typical flow rate provides approximately 0.5 mmol of O₃ per minute.[12]

    • Continue the ozonolysis until the characteristic red color of the Sudan Red III indicator disappears, indicating that all the alkene has been consumed.[1] The solution may take on a pale blue color due to excess dissolved ozone.[1]

  • Reductive Quench:

    • Stop the ozone flow and switch the gas inlet to a nitrogen source.

    • Purge the reaction mixture with nitrogen for 10-15 minutes to remove all residual ozone. This is a critical safety step.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (5.0 mL, 67.4 mmol) dropwise via syringe. An exothermic reaction may be observed.

  • Workup Procedure:

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours or overnight.

    • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product will be a mixture of this compound and nonanal.

    • Purify the desired product, this compound, by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic aldehyde proton signal around 9.77 ppm (triplet) and a methyl ester singlet at approximately 3.67 ppm.

  • ¹³C NMR: Look for the aldehyde carbonyl carbon signal around 202 ppm and the ester carbonyl carbon around 174 ppm.

  • FTIR: The spectrum should show a strong carbonyl stretch for the ester around 1740 cm⁻¹ and a distinct aldehyde C-H stretch around 2715 cm⁻¹.[14]

  • GC-MS: This will confirm the molecular weight (m/z = 200.27) and purity of the product.

Safety and Hazard Management

Ozonolysis is a potentially hazardous procedure and must be performed with appropriate safety precautions.[15]

  • Ozone Toxicity: Ozone is a toxic and powerful oxidizing gas. All operations must be conducted in a well-ventilated fume hood.[16][17] Any unreacted ozone exiting the reaction vessel must be passed through a trap (e.g., potassium iodide solution or a heated tube with a catalyst) to decompose it.[18]

  • Explosion Hazard: Ozonides, particularly at higher concentrations, can be explosive.[11] It is imperative to keep the reaction temperature low and to never isolate the ozonide intermediate. The reaction should never be concentrated before the reductive quench is complete and has been stirred for a sufficient period.[9]

  • Low-Temperature Operations: Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when working with dry ice baths.[11] Avoid using liquid nitrogen as a coolant, as it can condense liquid oxygen, creating a severe explosion risk.[11]

  • Reagent Handling: Dimethyl sulfide is flammable and has a strong, unpleasant odor. Handle it exclusively in a fume hood.

Conclusion

The ozonolysis of methyl oleate followed by a reductive workup with dimethyl sulfide is a reliable and effective method for synthesizing this compound. By understanding the underlying Criegee mechanism and adhering strictly to the detailed protocol and safety guidelines, researchers can achieve high yields of the desired product. The bifunctional nature of this compound makes it a versatile building block for further synthetic applications in various fields of chemical research and development.

References

  • Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - sathee neet. (n.d.).
  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013, April 23).
  • Ozonolysis - Wikipedia. (n.d.).
  • Reductive Ozonolysis (O3 / DMS) - Alkene Reactions - OrgoSolver. (n.d.).
  • Ozonolysis of Alkenes and Alkynes - BYJU'S. (2019, December 1).
  • Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Ozonolysis - Chemistry Steps. (n.d.).
  • Ozonolysis of Alkenes and Alkynes - Chemistry LibreTexts. (2023, January 22).
  • Types of Organic Reactions- Ozonolysis - UW-Madison Demonstration Lab. (n.d.).
  • Ozonolysis - Chemistry LibreTexts. (2023, January 22).
  • Mechanism of Ozonolysis - MSU chemistry. (n.d.).
  • Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety. (n.d.).
  • Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - SATHEE - IIT Kanpur. (n.d.).
  • Safety Question - Ozonolysis Exhaust - Powered by XMB 1.9.11 - Sciencemadness.org. (2010, June 9).
  • Safer ozonolysis reactions: A compilation of laboratory experience - ResearchGate. (2025, August 10).
  • Ozonolysis-Based Route to the In Situ Formation of Aldehyde-Bearing Self-Assembled Monolayer Surfaces. (n.d.).
  • Omega-formylalkanoates by ozonization of unsaturated fatty esters - Semantic Scholar. (n.d.).
  • Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.).

Sources

Synthesis of Methyl 9-Formylnonanoate: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Methyl 9-Formylnonanoate, a valuable bifunctional molecule. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Herein, we explore the prevalent synthetic methodologies, focusing on the underlying chemical principles to ensure both procedural accuracy and experimental success.

Introduction

This compound, also known as methyl 8-formyloctanoate, is a long-chain aliphatic ester aldehyde. Its unique structure, featuring a terminal aldehyde group and a methyl ester, makes it a versatile building block in organic synthesis. It serves as a precursor for various pharmaceuticals, polymers, and fine chemicals. The aldehyde functionality allows for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation, while the ester group provides a handle for further modifications or can be incorporated into polyester chains.

This guide will focus on the most common and reliable method for its preparation: the reductive ozonolysis of methyl oleate. We will also briefly discuss the alternative hydroformylation route.

Synthesis via Reductive Ozonolysis of Methyl Oleate

The oxidative cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive workup, is the most direct and widely employed method for the synthesis of this compound.[1][2]

Reaction Principle

The reaction proceeds in two key steps:

  • Ozonolysis: Ozone (O₃) reacts with the double bond of methyl oleate to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

  • Reductive Workup: The secondary ozonide is then cleaved in the presence of a reducing agent to yield the desired aldehyde products. A mild reducing agent is crucial to prevent the over-reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. Dimethyl sulfide (DMS) is a common choice for this step, as it is effective and the byproduct, dimethyl sulfoxide (DMSO), is easily removed.

The overall reaction is depicted below:

ozonolysis methyl_oleate Methyl Oleate ozonide Secondary Ozonide methyl_oleate->ozonide 1. O₃, CH₂Cl₂/MeOH, -78 °C products This compound + Nonanal ozonide->products 2. (CH₃)₂S

Caption: Reductive ozonolysis of methyl oleate.

Detailed Experimental Protocol

Materials:

  • Methyl oleate (high purity)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer

  • Ozone generator

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dissolve methyl oleate (1 equivalent) in a mixture of anhydrous dichloromethane and methanol (typically a 9:1 to 4:1 v/v ratio) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating an excess of ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Quenching Excess Ozone: Once the reaction is complete, purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (2-3 equivalents) dropwise to the reaction mixture. The addition is exothermic, so it should be done slowly to maintain the temperature.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the ozonide is completely consumed (can be monitored by TLC or peroxide test strips).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will contain both this compound and nonanal, can be purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the two aldehyde products.

Key Experimental Considerations
  • Solvent Choice: The use of a participating solvent like methanol can lead to the formation of a methoxyhydroperoxide intermediate, which is then reduced by dimethyl sulfide. This can sometimes lead to cleaner reactions.

  • Temperature Control: Maintaining a low temperature during ozonolysis is critical to prevent side reactions and the decomposition of the ozonide.

  • Purity of Starting Material: The purity of methyl oleate will directly affect the purity of the final product. It is advisable to use a high-purity starting material.

Synthesis via Hydroformylation

Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes. This method can also be applied to the synthesis of this compound from a suitable precursor like methyl 9-decenoate.

Reaction Principle

Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The reaction is typically catalyzed by a transition metal complex, most commonly rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen).

The reaction for the synthesis of this compound would be:

hydroformylation methyl_decenoate Methyl 9-Decenoate product This compound methyl_decenoate->product CO, H₂, Rh catalyst

Caption: Hydroformylation of methyl 9-decenoate.

While industrially significant, the requirement for high pressures of syngas and specialized catalyst systems makes this method less common in standard laboratory settings compared to ozonolysis.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals for this compound include:

    • A singlet at ~9.7 ppm corresponding to the aldehydic proton (-CHO).

    • A singlet at ~3.6 ppm for the methyl ester protons (-OCH₃).

    • A triplet at ~2.3 ppm for the methylene protons adjacent to the ester carbonyl group.

    • A multiplet around 2.4 ppm for the methylene protons adjacent to the aldehyde group.

    • A series of multiplets in the aliphatic region (1.2-1.7 ppm) for the other methylene protons.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expected chemical shifts include:

    • A signal around 202 ppm for the aldehyde carbonyl carbon.

    • A signal around 174 ppm for the ester carbonyl carbon.

    • A signal around 51 ppm for the methyl ester carbon.

    • Signals for the methylene carbons in the aliphatic region.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for confirming the molecular weight and purity of the product. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 186.25.[3] The fragmentation pattern will also be characteristic of the molecule's structure.

Data Summary Table
Technique Expected Key Data
¹H NMR Aldehyde proton (~9.7 ppm), Ester methyl protons (~3.6 ppm)
¹³C NMR Aldehyde carbonyl (~202 ppm), Ester carbonyl (~174 ppm)
Mass Spec (EI) Molecular Ion (M⁺) at m/z 186.25

Safety Precautions

  • Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be performed in a well-ventilated fume hood. It is crucial to ensure that no ozone is released into the laboratory atmosphere.

  • Low Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.

  • Dimethyl Sulfide: DMS is a volatile and flammable liquid with an unpleasant odor. It should be handled in a fume hood.

Conclusion

The reductive ozonolysis of methyl oleate provides a reliable and accessible method for the laboratory synthesis of this compound. Careful control of reaction conditions, particularly temperature, and a thorough workup and purification procedure are key to obtaining a high-purity product. The hydroformylation route offers an alternative, though it is more technically demanding for a standard laboratory setting. The analytical techniques outlined in this guide will enable researchers to confidently verify the structure and purity of the synthesized this compound, a valuable intermediate for further chemical exploration.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Vella, S., DellaGreca, M., Tuzi, A., & Cermola, F. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 30(7), 507.
  • Pfrang, C., Sebastiani, F., Lucas, C. O. M., King, M. D., Hoare, I. D., Chang, D., & Campbell, R. A. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(26), 13220–13228.
  • Pfrang, C., Sebastiani, F., Lucas, C. O. M., King, M. D., Hoare, I. D., Chang, D., & Campbell, R. A. (2015). Ozonolysis of methyl oleate monolayers at the air-water interface: Oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(26), 13220-13228.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74732, Methyl 9-oxononanoate.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J. (n.d.). H NMR Chemical Shifts. University of Wisconsin.
  • Boechzelt, H., Karten, B., Abuja, P. M., Sattler, W., & Mittelbach, M. (1998). Synthesis of 9-oxononanoyl cholesterol by ozonization. Journal of Lipid Research, 39(7), 1503–1507.
  • Ramachandran, S., Rao, P. V., & Cornwell, D. G. (1967). New Method for the reductive ozonolysis of double bonds in monoenoic fatty acid methyl esters. Journal of Lipid Research, 8(4), 380-390.

Sources

Application Notes and Protocols for Polymer Synthesis Using Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advent of Bio-Derived Monomers in Advanced Polymer Synthesis

The increasing demand for sustainable and high-performance polymers has catalyzed research into bio-based monomers. Methyl 9-formylnonanoate (M9FN), a derivative of oleic acid, represents a promising renewable building block for the synthesis of novel long-chain aliphatic polymers.[1][2] Its bifunctional nature, possessing both a terminal aldehyde and a methyl ester group, allows for its participation in a variety of polymerization reactions, most notably reductive amination to form polyamides. These resulting polymers are of significant interest due to their potential for improved flexibility, lower water absorption, and enhanced processability compared to traditional short-chain polyamides.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent polymerization via reductive amination. We will delve into the causality behind the experimental choices, provide self-validating protocols, and present characterization data for the resulting polymers.

Part 1: Synthesis of the Monomer: this compound

The most common and efficient route for the synthesis of this compound is through the ozonolysis of methyl oleate, a readily available derivative of oleic acid from various vegetable oils.

Reaction Scheme: Ozonolysis of Methyl Oleate

cluster_0 Ozonolysis of Methyl Oleate methyl_oleate Methyl Oleate ozonide Molozonide Intermediate methyl_oleate->ozonide 1. O3, -78°C carbonyls Methyl 9-oxononanoate & Nonanal ozonide->carbonyls Rearrangement m9fn This compound carbonyls->m9fn 2. Reductive Workup (e.g., Zn/H2O or PPh3)

Caption: Synthesis of this compound from Methyl Oleate.

Protocol 1: Synthesis of this compound via Ozonolysis

Objective: To synthesize this compound from methyl oleate.

Materials:

  • Methyl oleate (98%+)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Triphenylphosphine (PPh₃) or Zinc dust

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet (sparger), and a gas outlet connected to a mineral oil bubbler, dissolve methyl oleate (1 equivalent) in a 1:1 mixture of anhydrous DCM and MeOH. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete when a faint blue color, indicative of excess ozone, persists in the solution.

  • Reductive Workup:

    • Method A (Triphenylphosphine): Once the ozonolysis is complete, bubble nitrogen or argon through the solution for 10-15 minutes to remove excess ozone. Slowly add triphenylphosphine (1.2 equivalents) portion-wise to the reaction mixture at -78 °C. The reaction is exothermic, so maintain the temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Method B (Zinc/Water): Purge the solution with nitrogen to remove excess ozone. Add zinc dust (2 equivalents) followed by the slow addition of water (5 equivalents). Stir the mixture vigorously and allow it to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Remove the solvent in vacuo using a rotary evaporator.

    • If using triphenylphosphine, the crude product will contain triphenylphosphine oxide. If using zinc, filter the mixture to remove zinc oxide.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield: 70-85%

Part 2: Polymerization of this compound

The aldehyde functionality of this compound makes it an ideal monomer for reductive amination polymerization with various diamines to produce long-chain aliphatic polyamides.

Reaction Scheme: Reductive Amination Polymerization

cluster_1 Reductive Amination Polymerization monomers This compound + Diamine imine_oligomers Poly(imine-ester) Intermediate monomers->imine_oligomers Condensation polyamide Polyamide imine_oligomers->polyamide Reduction (e.g., NaBH3CN)

Caption: General scheme for reductive amination polymerization.

Protocol 2: Synthesis of a Polyamide from this compound and 1,6-Hexanediamine

Objective: To synthesize a long-chain aliphatic polyamide via reductive amination.

Materials:

  • This compound (M9FN)

  • 1,6-Hexanediamine

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid, glacial

  • Dichloromethane (DCM)

  • Methanol for precipitation

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound and 1,6-hexanediamine in anhydrous methanol.

  • Imine Formation: Stir the solution at room temperature for 2-4 hours to allow for the formation of the poly(imine-ester) intermediate. The progress can be monitored by the disappearance of the aldehyde peak in the IR spectrum.

  • Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents per aldehyde group) in a small amount of anhydrous methanol. Slowly add the NaBH₃CN solution to the reaction mixture.

  • pH Adjustment: Carefully add a few drops of glacial acetic acid to the reaction mixture to maintain a slightly acidic pH (around 6-7). This is crucial for the selective reduction of the imine in the presence of the ester.

  • Polymerization: Allow the reaction to warm to room temperature and then heat to reflux for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, concentrate the solution using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 3: Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Table 1: Typical Characterization Data for a Polyamide from M9FN and 1,6-Hexanediamine
PropertyMethodTypical ValueReference
Structure
Amide C=O stretchFTIR Spectroscopy~1640 cm⁻¹[5][6]
Amide N-H stretchFTIR Spectroscopy~3300 cm⁻¹[5][6]
N-H proton (amide)¹H NMR Spectroscopyδ ~7.5-8.5 ppm[3][4]
CH₂ adjacent to N¹H NMR Spectroscopyδ ~3.2-3.4 ppm[3][4]
Molecular Weight
Number Average (Mn)GPC15,000 - 30,000 g/mol [4]
Polydispersity Index (PDI)GPC1.8 - 2.5[4]
Thermal Properties
Glass Transition Temp. (Tg)DSC40 - 60 °C[7]
Melting Temperature (Tm)DSC150 - 180 °C[3]
Decomposition Temp. (Td)TGA (5% weight loss)> 350 °C[7]
Experimental Workflow for Polymer Characterization

cluster_2 Polymer Characterization Workflow start Synthesized Polyamide ftir FTIR Spectroscopy (Functional Group Analysis) start->ftir nmr NMR Spectroscopy (Structural Elucidation) start->nmr gpc Gel Permeation Chromatography (Molecular Weight Distribution) start->gpc dsc Differential Scanning Calorimetry (Thermal Transitions) start->dsc tga Thermogravimetric Analysis (Thermal Stability) start->tga end Complete Characterization ftir->end nmr->end gpc->end dsc->end tga->end

Caption: A typical workflow for the characterization of synthesized polymers.

Part 4: Potential Applications and Future Outlook

Polyamides derived from this compound are expected to exhibit properties that make them suitable for a range of applications. The long aliphatic chain can impart flexibility and hydrophobicity, making them candidates for:

  • Engineering Plastics: As components in blends to improve the impact strength and processability of other polymers.[1]

  • Fibers and Textiles: For applications requiring good mechanical properties and low moisture absorption.[3]

  • Coatings and Adhesives: Where flexibility and good adhesion to various substrates are desired.

The use of bio-based monomers like M9FN is a significant step towards more sustainable polymer production.[1][2] Future research will likely focus on expanding the range of diamines used in polymerization to fine-tune the polymer properties, as well as exploring other polymerization routes for this versatile monomer.

References

  • Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge M
  • Preparation and characterization of a series of polyamides with long alkylene segments: Nylons 12 20, 10 20, 8 20, 6 20, 4 20 and 2 20.
  • Bio-based poly(ester amide): mechanical, thermal and biodegradable behaviors. Journal of Polymer Research. [Link]
  • Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides.
  • Bio-based poly(ester amide): mechanical, thermal and biodegradable behaviors. Semantic Scholar. [Link]
  • Synthesis and characterization of polyamides containing unn
  • Synthesis and Characterizing a Novel Polyamide to Inhibit Replication of Viral Protein inside RNA Molecule. Cognizance Journal of Multidisciplinary Studies. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]
  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives.
  • Synthesis and characterization of new polyamides derived from alanine and valine deriv
  • Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides. RSC Publishing. [Link]
  • Bio-based polyamide.
  • One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Publishing. [Link]
  • Differentiation of polyamides via FT-IR spectroscopy.
  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy Online. [Link]
  • Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. [Link]
  • Synthesis and characterization of polyurethane-urea-amide based on functionalized polystyrene. Taylor & Francis Online. [Link]
  • One-pot synthesis of unsymmetrical squaramides. RSC Publishing. [Link]
  • Synthesis and properties of biobased copolyamides based on polyamide 10T and polyamide 56 through one-pot polymeriz
  • One-Pot, Two-Step Direct Conversion of Alkenes to Amines Through Tandem Ozonolysis and Ammonia-Borane in W
  • The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.

Sources

Application Notes and Protocols for the Use of Methyl 9-Formylnonanoate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Bio-Based Aldehyde for Advanced Biodegradable Polymers

The imperative for sustainable and functional materials has driven significant innovation in the field of biodegradable polymers. Methyl 9-Formylnonanoate, a derivative of renewable resources, presents a unique opportunity as a versatile building block for novel biodegradable polymers. Its long aliphatic chain and reactive aldehyde functionality allow for the synthesis of polymers with tailored properties, such as flexibility, hydrophobicity, and controlled degradation rates. This guide provides an in-depth exploration of two primary pathways for leveraging this compound in the synthesis of biodegradable polymers: the formation of polyacetals and the conversion to polyesters. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the expected material properties, offering a comprehensive resource for researchers in polymer chemistry and drug delivery.

Part 1: Synthesis and Characterization of Biodegradable Polyacetals from this compound

Polyacetals are a class of polymers characterized by acetal linkages in their backbone, which are susceptible to hydrolytic degradation, particularly in acidic environments. This property makes them highly attractive for applications such as controlled drug release and transient medical implants. The reaction of an aldehyde with a diol in the presence of an acid catalyst is a common method for synthesizing polyacetals.[1][2]

Causality of Experimental Choices

The selection of a diol comonomer is critical in determining the final properties of the polyacetal. A long-chain, flexible diol like 1,10-decanediol will impart flexibility and hydrophobicity to the resulting polymer, while a more rigid, bio-derived diol such as isosorbide can enhance the glass transition temperature and mechanical strength. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is based on its efficacy in promoting acetal formation while being relatively easy to handle and remove after the reaction.[1] The reaction is typically carried out in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the equilibrium towards polymer formation.

Experimental Workflow: Polyacetal Synthesis

Polyacetal_Synthesis Monomers This compound + 1,10-Decanediol Reaction_Setup Reaction Flask with Dean-Stark Trap Monomers->Reaction_Setup Solvent_Catalyst Toluene + p-TSA Solvent_Catalyst->Reaction_Setup Polymerization Polycondensation (Heat and Water Removal) Reaction_Setup->Polymerization Purification Precipitation in Methanol Polymerization->Purification Drying Vacuum Drying Purification->Drying Polyacetal Biodegradable Polyacetal Drying->Polyacetal

Caption: Workflow for the synthesis of a biodegradable polyacetal.

Detailed Protocol: Polyacetal Synthesis

Materials:

  • This compound

  • 1,10-Decanediol (or other suitable diol)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene, anhydrous

  • Methanol

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Vacuum oven

Procedure:

  • Reactant Charging: In a round-bottom flask, combine equimolar amounts of this compound and 1,10-decanediol.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 1 M. Add p-TSA (1-2 mol% relative to the aldehyde).

  • Polymerization: Assemble the Dean-Stark apparatus and heat the reaction mixture to reflux. Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polyacetal in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results and Characterization

The resulting polyacetal is expected to be a semi-crystalline solid with a melting temperature dependent on the length of the aliphatic chains. The molecular weight can be controlled by adjusting the reaction time and the efficiency of water removal.

Parameter Expected Value Range Characterization Technique
Molecular Weight (Mn) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Melting Temperature (Tm) 60 - 90 °CDifferential Scanning Calorimetry (DSC)[3]
Glass Transition Temp. (Tg) -20 to 10 °CDifferential Scanning Calorimetry (DSC)[4]
Decomposition Temp. (Td) > 200 °CThermogravimetric Analysis (TGA)[4]

Spectroscopic Analysis:

  • ¹H NMR: The formation of the acetal linkage can be confirmed by the appearance of a characteristic peak around 4.5-5.0 ppm, corresponding to the acetal proton (-O-CH-O-). The disappearance of the aldehyde proton peak (around 9.7 ppm) from this compound will also be evident.

  • FTIR: The FTIR spectrum will show the disappearance of the strong C=O stretching vibration of the aldehyde (around 1725 cm⁻¹) and the appearance of characteristic C-O stretching bands for the acetal group in the region of 1000-1200 cm⁻¹.[5]

Part 2: Synthesis and Characterization of Biodegradable Polyesters from this compound

An alternative and well-established approach to utilizing this compound is to first reduce the aldehyde functionality to a primary alcohol, yielding Methyl 9-Hydroxynonanoate. This bifunctional monomer can then undergo polycondensation to form a biodegradable polyester.[6][7] Aliphatic polyesters are a well-studied class of biodegradable polymers with applications in drug delivery, tissue engineering, and sustainable packaging.[8][9][10]

Causality of Experimental Choices

The reduction of the aldehyde to a primary alcohol is a crucial first step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of reducing the ester group. The subsequent polycondensation of Methyl 9-Hydroxynonanoate is typically catalyzed by a transesterification catalyst such as titanium (IV) isopropoxide or tin(II) octoate.[6] The reaction is driven to completion by the removal of the methanol byproduct under vacuum at elevated temperatures.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis Monomer_Aldehyde This compound Reduction Reduction (e.g., NaBH₄) Monomer_Aldehyde->Reduction Monomer_Alcohol Methyl 9-Hydroxynonanoate Reduction->Monomer_Alcohol Polymerization_Setup Reaction Flask with Vacuum Distillation Monomer_Alcohol->Polymerization_Setup Polycondensation Polycondensation (Heat and Vacuum) Polymerization_Setup->Polycondensation Catalyst Catalyst (e.g., Ti(OiPr)₄) Catalyst->Polymerization_Setup Purification Dissolution and Precipitation Polycondensation->Purification Drying Vacuum Drying Purification->Drying Polyester Biodegradable Polyester Drying->Polyester

Caption: Workflow for the synthesis of a biodegradable polyester.

Detailed Protocol: Polyester Synthesis

Part A: Reduction of this compound Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Reduction: Slowly add NaBH₄ to the cooled solution in small portions.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude Methyl 9-Hydroxynonanoate.[11]

Part B: Polycondensation of Methyl 9-Hydroxynonanoate Materials:

  • Purified Methyl 9-Hydroxynonanoate

  • Titanium (IV) isopropoxide or Tin(II) octoate

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum distillation setup

  • High-vacuum pump

Procedure:

  • Monomer and Catalyst Charging: Place the purified Methyl 9-Hydroxynonanoate and the catalyst (0.1-0.5 mol%) in the reaction vessel.[6]

  • Initial Polycondensation: Heat the mixture to 150-180 °C under a slow stream of nitrogen to remove the methanol byproduct.

  • High Vacuum Polycondensation: After the initial removal of methanol, apply a high vacuum ( <1 mmHg) and continue heating for several hours to increase the molecular weight of the polymer.[7]

  • Polymer Isolation: Cool the reaction mixture to room temperature. The resulting polyester can be used as is or purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polyester in a vacuum oven.

Expected Results and Characterization

The resulting poly(9-hydroxynonanoate) is expected to be a semi-crystalline thermoplastic with properties suitable for various biomedical and packaging applications.

Parameter Expected Value Range Characterization Technique
Molecular Weight (Mn) 20,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Melting Temperature (Tm) 70 - 80 °CDifferential Scanning Calorimetry (DSC)[7]
Glass Transition Temp. (Tg) -30 to 0 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 250 °CThermogravimetric Analysis (TGA)
Tensile Strength 10 - 30 MPaTensile Testing[12]
Elongation at Break 200 - 500 %Tensile Testing[12]

Spectroscopic Analysis:

  • ¹H NMR: The polymerization can be confirmed by the shift of the methylene protons adjacent to the hydroxyl group and the ester group. The disappearance of the hydroxyl proton signal (if not exchanged with deuterium) and the broadening of the polymer backbone signals are indicative of successful polymerization.

  • FTIR: The FTIR spectrum will show a strong carbonyl (C=O) stretching band for the ester group around 1735 cm⁻¹ and the disappearance of the broad O-H stretching band from the hydroxyl monomer (around 3400 cm⁻¹).

Conclusion and Future Perspectives

This compound is a promising bio-based monomer that offers access to a range of biodegradable polymers with tunable properties. The synthesis of both polyacetals and polyesters from this platform molecule opens up avenues for the development of advanced materials for drug delivery, tissue engineering, and sustainable packaging. The protocols and characterization data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile monomer. Future work could focus on the copolymerization of this compound with other functional monomers to create materials with even more sophisticated properties and functionalities.

References

  • Royal Society of Chemistry. (2024). Synthesis of biobased polyacetals: a review.
  • MDPI. (2022). The effect of mechanical loads on the degradation of aliphatic biodegradable polyesters.
  • National Institutes of Health. (n.d.). Biomedical Applications of Biodegradable Polyesters.
  • SciSpace. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation.
  • MDPI. (2022). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers.
  • ResearchGate. (n.d.). Mechanical properties of the biodegradable polyesters and a few tissues and commercially available biomaterials.
  • OmniaScience. (2024). Biodegradable polyesters - specific polymers.
  • ResearchGate. (n.d.). Synthesis of polyacetals as well as other polymers from biomass-derived monomers.
  • ResearchGate. (n.d.). Synthesis of biobased polyacetals: a review.
  • AdvanSES. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Royal Society of Chemistry. (n.d.). Polyacetals of higher cyclic formals: synthesis, properties and application as polymer electrolytes.
  • National Institutes of Health. (2012). Long-chain polyacetals from plant oils.
  • National Institutes of Health. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones.
  • Royal Society of Chemistry. (n.d.). Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil.
  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
  • ResearchGate. (n.d.). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA.
  • SEAM. (n.d.). Failure Analysis of Moulded Polyacetal Components Using FTIR & DSC Analysis.
  • Science.gov. (n.d.). ftir tga dsc: Topics by Science.gov.
  • The Royal Society of Chemistry. (n.d.). Polyglycolic Acid from the Direct Polymerization of Renewable C1 Feedstocks.
  • AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials.
  • YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA.
  • MDPI. (n.d.). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR.

Sources

The Bifunctional Molecule in Olfactory Science: A Guide to Methyl 9-Formylnonanoate and its Theoretical Applications in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 9-Formylnonanoate, a bifunctional molecule featuring both a methyl ester and an aldehyde group. While initial interest may arise in its potential application within the fragrance industry due to its structural components, this document clarifies its current standing. It serves as an educational resource for researchers and drug development professionals, detailing the principles of fragrance chemistry, the rigorous evaluation protocols for new scent molecules, and the likely reasons for this compound's absence from the perfumer's palette. Through this exploration, we illuminate the critical structure-odor relationships and safety considerations that govern the selection of fragrance ingredients.

Introduction: The Allure of Bifunctional Molecules in Fragrance Chemistry

The fragrance industry is in a perpetual quest for novel molecules that can elicit unique olfactory experiences, enhance perfume longevity, and offer cost-effective, stable solutions.[1] Bifunctional molecules, such as this compound, which possess two distinct functional groups, present an intriguing theoretical proposition. The presence of a methyl ester and a long-chain aldehyde suggests a potential for complex odor profiles, combining the fruity or sweet notes often associated with esters with the characteristic fatty, waxy, or citrusy facets of aliphatic aldehydes.[1][2]

Long-chain aldehydes (C8-C13) are foundational to modern perfumery, known for adding a "sparkle" and lift to compositions, famously exemplified by the use of aldehydes in Chanel No. 5.[3][4] They can impart a range of scents from clean and soapy to metallic and citrusy.[1][3] Esters, on the other hand, are celebrated for their diverse and often fruity aromas, such as the grape-like scent of methyl anthranilate or the fruity, sweet notes of methyl decanoate.

However, the mere presence of these functional groups does not guarantee a desirable or even usable fragrance ingredient. A molecule's journey from a chemical novelty to a perfumer's staple is contingent on a rigorous evaluation of its odor profile, stability, safety, and regulatory compliance.

This compound: A Case Study in Olfactory Evaluation

This compound, also known by its synonym methyl 9-oxononanoate, is an organic compound with the chemical formula C₁₀H₁₈O₃.[5][6][7] Despite its structural promise, it is crucial to note that current industry and chemical supplier information explicitly states that this compound is not for fragrance use .[8][9] Its documented application lies in industrial contexts, such as a component of linseed oil-based coatings.[5]

This guide, therefore, pivots from a direct application protocol to an investigative analysis, using this compound as a case study to explore the following critical question: What factors determine a molecule's suitability for the fragrance industry?

The Scientific Rationale for Unsuitability in Fragrance Applications

The reasons for a chemical's exclusion from fragrance formulations are multifaceted. While specific empirical data on the sensory properties of this compound is not publicly available, we can infer the likely rationale based on established principles of fragrance chemistry and safety.

Structure-Odor Relationship (SOR) and Predicted Olfactory Profile

The odor of a molecule is intrinsically linked to its structure.[10][11] For aliphatic aldehydes, chain length is a critical determinant of scent. Aldehydes with a higher molecular weight often possess pleasant floral or fruity aromas, while those with a lower molecular weight can have pungent, unpleasant odors.[1]

This compound's nine-carbon chain terminating in an aldehyde group places it in a range (C9) that can be associated with rose-orange or waxy notes.[12] However, the presence of the methyl ester at the opposite end of the long aliphatic chain introduces complexity. The molecule's relatively high molecular weight (186.25 g/mol ) and bifunctional nature could lead to several outcomes:

  • Low Volatility: The molecule may not be volatile enough to be readily detected by the olfactory receptors in the nose.

  • Odorless or Unpleasant Odor: The combination of the two functional groups separated by a long alkyl chain might result in a molecule that does not effectively bind to olfactory receptors, or one that produces a nondescript, weak, or even off-putting scent.

  • Instability: Aldehydes are notoriously prone to oxidation, which can alter the scent profile of a perfume over time.[13] The stability of this specific bifunctional structure in a complex perfume mixture would require thorough investigation.

Safety and Toxicological Considerations

The fragrance industry adheres to strict safety standards. Any new ingredient must undergo a battery of tests to assess its potential for:

  • Skin Sensitization and Irritation: Many chemicals can cause allergic reactions or irritation when applied to the skin.[14][15]

  • Phototoxicity: Some substances can cause skin reactions when exposed to UV light.[14]

  • Systemic Toxicity: The potential for a substance to cause harm if it enters the bloodstream is a critical safety parameter.[15][16]

  • Endocrine Disruption: Certain chemicals can interfere with the body's hormonal systems.[14][17]

Given that this compound is not approved for fragrance use, it is highly probable that it has either failed such safety assessments or has not been subjected to them due to a lack of a promising olfactory profile.

Standard Protocols for the Evaluation of Novel Fragrance Ingredients

For a new molecule to be considered for inclusion in a fragrance, it must pass through a rigorous, multi-stage evaluation process. This process is designed to ensure both its aesthetic contribution and its safety.

Stage 1: Initial Physicochemical and Olfactory Screening

The first step involves a thorough characterization of the molecule's physical and chemical properties, followed by an initial sensory assessment.

Protocol 1: Physicochemical and Initial Odor Profile Analysis

  • Chemical Synthesis and Purification: Synthesize or procure a high-purity sample of the candidate molecule.

  • Structural Verification: Confirm the molecule's structure using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Physicochemical Property Determination:

    • Measure boiling point and vapor pressure to assess volatility.

    • Determine solubility in common fragrance solvents like ethanol.

    • Assess stability under various conditions (e.g., exposure to air and light).

  • Initial Olfactory Evaluation:

    • A panel of trained sensory experts evaluates the odor of the pure substance on a smelling strip at various concentrations.

    • Key odor characteristics (e.g., fruity, floral, woody, waxy) and intensity are recorded.

Stage 2: In-Depth Sensory Analysis and Performance Evaluation

If a molecule displays a promising odor profile, it undergoes more detailed sensory analysis and its performance in a fragrance formulation is tested.[18][19][20]

Protocol 2: Comprehensive Sensory Profiling and Application Testing

  • Quantitative Descriptive Analysis (QDA): A trained sensory panel develops a lexicon of descriptive terms for the molecule's scent and rates the intensity of each attribute.[19]

  • Odor Threshold Determination: The lowest concentration at which the molecule's scent can be detected is established.[21]

  • Incorporation into a Fragrance Base: The molecule is blended into simple, standardized fragrance bases (e.g., a simple floral or citrus accord) at varying concentrations.

  • Performance Evaluation: The effect of the new molecule on the overall fragrance profile is assessed over time, evaluating its top, middle, and base note contributions. Its substantivity (how long it lasts on the skin or fabric) is also measured.

Table 1: Hypothetical Sensory Evaluation Data for a Novel Fragrance Candidate

ParameterMeasurementInterpretation
Odor Threshold0.5 ng/L airHigh potency, effective at low concentrations
Odor ProfileFloral (Rose), Powdery, AldehydicComplex and desirable scent characteristics
Intensity (1% in Ethanol)8/10Strong and impactful odor
Substantivity on Skin6 hoursGood longevity for a mid-note
Stage 3: Safety and Regulatory Assessment

Concurrent with sensory evaluations, a comprehensive safety assessment is conducted to ensure the molecule is safe for use in consumer products.[14][17][22] This involves a toxicological review and often includes in vitro and in vivo testing for skin sensitization, irritation, and other potential health effects. All fragrance ingredients must comply with the standards set by regulatory bodies such as the International Fragrance Association (IFRA) and regional authorities.

Visualization of Workflows

Diagram 1: Workflow for Evaluating a Novel Fragrance Ingredient

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: In-Depth Evaluation cluster_2 Stage 3: Safety & Regulatory A Synthesis & Purification B Structural & Physicochemical Analysis A->B C Initial Olfactory Evaluation B->C D Quantitative Descriptive Analysis (QDA) C->D Promising Odor? K Rejected C->K No/Unpleasant Odor E Odor Threshold Determination D->E F Application Testing in Fragrance Base E->F G Performance & Substantivity Testing F->G H Toxicological Assessment G->H Good Performance? G->K Poor Performance I Regulatory Compliance Check (IFRA) H->I J Approved Fragrance Ingredient I->J Safe & Compliant? I->K Safety/Regulatory Issues

Caption: Evaluation workflow for new fragrance molecules.

Conclusion

While this compound's bifunctional structure, containing both an ester and a long-chain aldehyde, makes it a subject of theoretical interest in fragrance chemistry, it is not utilized in the industry. This is likely due to an unfavorable odor profile, low volatility, instability, or safety concerns. This guide has used this compound as a case study to illustrate the rigorous, multi-faceted evaluation process that any new molecule must undergo before it can be considered a viable fragrance ingredient. For researchers and professionals in related fields, this underscores the complexity of olfactory science and the importance of a holistic approach that balances aesthetic appeal with stringent safety and performance standards. The journey of a molecule from the lab to a perfume bottle is a testament to the intricate interplay of chemistry, biology, and sensory science.

References

  • de Lacerda, J. T., et al. (2007). Quantitative structure-odor relationships of aliphatic esters using topological indices. Journal of the Brazilian Chemical Society, 18(3), 557-563.
  • Panten, J., & Surburg, H. (2016). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist.
  • Recreation Beauty. (2023). Why Some Chemicals In Perfumes Are Bad For You.
  • Google Patents. (2017). Aldehyde compounds and their use in perfume compositions (US9850191B2).
  • de Lacerda, J. T., et al. (2007). Quantitative Structure−Odor Relationships of Aliphatic Esters Using Topological Indices. ResearchGate.
  • Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery?
  • Scent Journer. (n.d.). The Role of Aldehydes in Modern Perfumery.
  • Güven, S. C., & Laska, M. (2013). Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice. PLOS One.
  • Google Patents. (2016). Aldehyde compounds and their use in perfume compositions (EP3072876A1).
  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances.
  • IRIS Unibas. (2024). Aldehydes: What We Should Know About Them.
  • ChemBK. (2024). Methyl 9-oxononanoate.
  • Orbasics. (2024). Why is Fragrance Bad? Health Risks and Safe Alternatives.
  • Fragrantica. (n.d.). Aldehydes.
  • Google Patents. (2016). FRAGRANCE COMPOSITIONS AND USES THEREOF (EP 3141239 B1).
  • The Good Scents Company. (n.d.). methyl 9-oxononanoate.
  • Force of Nature. (n.d.). 8 Things to Know About Toxic Fragrances.
  • Bon Parfumeur. (n.d.). Perfume aldehydes.
  • Go For Zero. (2024). The Fragrance Industry's Dirty Secret: What They Don't Want You to Know.
  • Lorber, E., & Buettner, A. (2015). Structure–Odor Relationships of (E)-3-Alkenoic Acids, (E)-3-Alken-1-ols, and (E)-3-Alkenals. ResearchGate.
  • Environmental Working Group. (2023). What is fragrance?
  • Justia Patents. (2021). Fragrance composition.
  • National Center for Biotechnology Information. (n.d.). Methyl 9-oxononanoate. PubChem.
  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Andresen, M. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Olfasense.
  • The Good Scents Company. (n.d.). 9-oxononanoic acid.
  • National Institute of Standards and Technology. (n.d.). Nonanoic acid, 9-oxo-, methyl ester. NIST Chemistry WebBook.
  • Sémon, E., et al. (2018). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. MDPI.
  • Ellena, S. (2013). Fragrances and sensory evaluation techniques. ResearchGate.

Sources

GC-MS analysis protocol for Methyl 9-Formylnonanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 9-Formylnonanoate

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an important bifunctional molecule featuring both an ester and an aldehyde group, serves as a key intermediate in the synthesis of pharmaceuticals and polymers and is utilized in the flavor and fragrance industry.[1] The methodology herein is designed for researchers, quality control analysts, and drug development professionals, providing a framework for reliable and reproducible analysis. The protocol covers sample preparation, instrument configuration, data acquisition, and analysis, grounded in established chromatographic and mass spectrometric principles.

Introduction: The Analytical Significance of this compound

This compound (C₁₁H₂₀O₃) is a derivative of oleic acid ozonolysis and a versatile chemical building block. Its dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable precursor in various industrial applications.[1] Accurate and precise quantification is critical for process optimization, quality assurance of starting materials, and final product release in regulated environments.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this analyte due to its volatility and thermal stability. GC provides the necessary separating power to resolve this compound from complex matrices, while MS offers definitive identification based on its unique mass fragmentation pattern and sensitive quantification.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource(s)
Synonyms 9-Formylnonanoic acid methyl ester, Methyl azelaaldehydate[1][4]
CAS Number 14811-73-5[1][5]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1][5]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 120 - 122 °C at 3 mmHg[1]
Density 0.970 g/cm³[1]
Solubility Good solubility in organic solvents[1]

Principle of the GC-MS Method

The analytical workflow begins with the preparation of the sample in a volatile organic solvent. An aliquot of the sample is injected into the heated GC inlet, where it is vaporized. An inert carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column separates components based on their boiling points and interaction with the stationary phase.[2] As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is fragmented into characteristic ions by electron ionization (EI). The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum serves as a chemical fingerprint for identification, while the integrated peak area provides the basis for quantification.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (≥95% purity)[1][5]

  • Internal Standard (IS): Methyl Decanoate (≥99% purity) or similar stable ester not present in the sample matrix.

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)[2]

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler Vials (2 mL, amber, with PTFE-lined caps)

    • Microsyringes

    • Analytical Balance

    • Volumetric flasks and pipettes

Sample Preparation Workflow

The following steps outline the preparation of calibration standards and unknown samples. This process ensures accuracy through precise dilutions and the use of an internal standard to correct for injection volume variations.

G cluster_prep Standard & Sample Preparation cluster_cal Calibration Curve cluster_analysis GC-MS Analysis stock_analyte 1. Prepare Analyte Stock (e.g., 1000 µg/mL in Hexane) cal1 Std 1 (e.g., 1 µg/mL) stock_analyte->cal1 Serial Dilution stock_is 2. Prepare IS Stock (e.g., 500 µg/mL in Hexane) add_is 5. Add Internal Standard Add constant amount of IS Stock to all standards and samples stock_is->add_is cal_dots ... cal1->cal_dots cal_n Std 'n' (e.g., 100 µg/mL) cal_dots->cal_n sample_prep 4. Prepare Sample Dilute unknown in Hexane to fall within calibration range sample_prep->add_is vortex 6. Vortex & Transfer Mix and transfer to 2 mL autosampler vial add_is->vortex gcms 7. Inject into GC-MS vortex->gcms

Caption: Workflow for sample and standard preparation.

Step-by-Step Procedure:
  • Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh 50 mg of Methyl Decanoate into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Analyte Stock Solution.

  • Spiking and Dilution:

    • For each calibration standard, pipette 950 µL into an autosampler vial. Add 50 µL of the IS Stock Solution (final IS concentration will be 25 µg/mL).

    • For unknown samples, dilute them with hexane to an expected concentration within the calibration range. Pipette 950 µL of the diluted sample into a vial and add 50 µL of the IS Stock Solution.

  • Final Step: Cap all vials securely and vortex for 10 seconds before placing them in the autosampler tray for analysis.

Causality Note: The use of an internal standard is crucial for achieving high precision. The IS compensates for minor variations in injection volume and potential matrix effects, ensuring that the ratio of the analyte response to the IS response remains constant.[6]

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Mode Split (50:1 ratio)Prevents column overloading for concentrated samples. Use Splitless for trace analysis (<5 µg/mL).
Inlet Temperature 250 °CEnsures rapid and complete vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minProvides good chromatographic efficiency and is inert.
Column HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column suitable for a wide range of semi-volatile compounds.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThe program allows for separation from solvent and other components, with a final bake-out to clean the column.
Mass Spectrometer (MS)
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for generating reference-quality mass spectra, searchable in libraries like NIST.
Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Acquisition Mode Full ScanScan m/z 40-350 to capture the molecular ion and key fragment ions.
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from damaging the detector filament.

Data Analysis and Quality Control

Analyte Identification
  • Retention Time (RT): The primary identifier. The RT of the analyte peak in a sample must match that of a known standard (typically within ±0.05 minutes).

  • Mass Spectrum: The fragmentation pattern must be a good match to the reference spectrum from a standard or a validated library like the NIST Mass Spectral Library.[7] For this compound (MW=200.28), key expected fragments include:

    • m/z 169: [M-OCH₃]⁺ (Loss of the methoxy group)

    • m/z 141: [M-COOCH₃]⁺ (Loss of the carbomethoxy group)

    • m/z 74: McLafferty rearrangement fragment, characteristic of methyl esters.

    • m/z 55: Common aliphatic chain fragment.

Quantification
  • Integration: Integrate the peak areas for this compound and the internal standard (Methyl Decanoate).

  • Calibration Curve: Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard. Plot this ratio against the known concentration of each standard.

  • Linearity: Perform a linear regression on the calibration plot. For a valid calibration, the coefficient of determination (R²) must be ≥ 0.995.[6]

  • Calculation: Use the equation of the line (y = mx + c) from the calibration curve to calculate the concentration of the analyte in unknown samples based on their measured Response Ratio.

Caption: Logical flow for data analysis and quantification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination.Deactivate or replace the inlet liner; Trim the first few cm of the column; Bake out the column.
Low Sensitivity Leak in the system; Contaminated ion source; Low injection volume.Perform a leak check; Clean the ion source; Verify syringe and autosampler operation.
Retention Time Shift Change in carrier gas flow rate; Column aging; Large injection volume.Check for gas leaks and verify flow settings; Condition the column; Reduce injection volume.
Poor Calibration Linearity (R² < 0.995) Incorrect standard preparation; Saturation of detector at high concentrations; Inappropriate calibration range.Remake standards; Extend the solvent delay or dilute high-concentration standards; Narrow the calibration range.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By adhering to the detailed steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable, accurate, and reproducible results. The inclusion of quality control measures and troubleshooting guidance ensures the trustworthiness and robustness of the method.

References

  • Sample prepar
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters. Bio-protocol. [Link]
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
  • Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. [Link]
  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
  • Nonanoic acid, 9-oxo-, methyl ester. NIST Chemistry WebBook. [Link]
  • A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • Analysis of Aldehydes in Water by Head Space-GC/MS.
  • Rapid preparation of fatty acid methyl esters.
  • GA9, Me-TMS. NIST Chemistry WebBook. [Link]
  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco.com. [Link]
  • Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
  • Methyl N-formylanthranil
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Methyl nonanoate GC-MS (Non-derivatized) (HMDB0031264).
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. [Link]
  • GC-MS spectra of 9, 12-Octadecadienoic methyl ester.

Sources

Application Note: Comprehensive Structural Characterization of Methyl 9-Formylnonanoate using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 9-formylnonanoate is a bifunctional organic molecule featuring a terminal aldehyde and a methyl ester separated by a seven-carbon aliphatic chain. This structure makes it a valuable synthon in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. Unambiguous structural verification and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing detailed atomic-level information about the molecular structure in a non-destructive manner.[1][2]

This guide provides a comprehensive framework for the complete NMR characterization of this compound. It moves beyond a simple listing of steps to explain the causality behind methodological choices, ensuring that researchers can not only replicate the protocols but also adapt them to similar long-chain functionalized molecules. We will cover sample preparation, the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments, and a detailed guide to spectral interpretation.

The Strategic Importance of NMR Experiment Selection

A multi-faceted approach is essential for a molecule with two distinct functional groups and a flexible aliphatic chain. The choice of each NMR experiment is deliberate, designed to answer specific structural questions.

  • ¹H NMR Spectroscopy: This is the primary experiment. It provides information on the number of distinct proton environments, their relative populations (via integration), and their connectivity through spin-spin coupling.[3] For this compound, it will clearly distinguish the unique protons of the aldehyde and methyl ester groups from the bulk methylene chain.

  • ¹³C{¹H} NMR Spectroscopy: This experiment reveals the number of chemically non-equivalent carbon atoms. As it is typically proton-decoupled, each unique carbon appears as a singlet, providing a direct carbon count and information about the electronic environment via chemical shifts.[4][5]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial spectral editing technique that differentiates carbons based on the number of attached protons.[6][7] In a DEPT-135 spectrum, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons (including the ester carbonyl) are absent.[7][8] This is invaluable for assigning the long -(CH₂)n- chain and confirming the identity of the terminal carbons.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment maps ³J H-H coupling correlations.[9][10] It provides an unambiguous roadmap of proton connectivity, allowing one to "walk" along the carbon backbone by identifying which protons are neighbors.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom.[10][11] It is the definitive tool for linking the proton assignments to the carbon backbone, confirming the precise location of each functional group.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is profoundly dependent on meticulous sample preparation.[12] The following protocols are designed to yield high-resolution, artifact-free spectra.

Protocol 1: Sample Preparation

The goal is to create a homogeneous, particle-free solution of the analyte in a deuterated solvent.[13]

Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is the recommended solvent for this compound. It is relatively inexpensive, has excellent dissolving power for moderately polar esters, and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) typically do not overlap with analyte signals.[14][15] The deuterium signal provides the essential field-frequency lock for the spectrometer.

Materials:

  • This compound sample

  • Deuterated Chloroform (CDCl₃)

  • High-quality 5 mm NMR tube (clean and dry)

  • Pasteur pipette and glass wool (for filtration)

  • Analytical balance

  • Vortex mixer

Step-by-Step Procedure:

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-10 mg of the sample.[16] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

  • Dissolution: Transfer the weighed sample into a clean, small vial. Add approximately 0.6-0.7 mL of CDCl₃.[13] This volume ensures a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[12]

  • Homogenize: Gently vortex the vial until the sample is completely dissolved. The solution should be transparent and free of any visible particles.

  • Filtration (Critical Step): Solid particles severely degrade spectral quality by disrupting the magnetic field homogeneity, leading to broad lines. To prevent this, place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation.[13] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[16]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Workflow for NMR Analysis

The logical flow from sample preparation to structural confirmation is a critical aspect of the scientific process.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Confirmation A Weigh Sample (10-50 mg) B Dissolve in CDCl3 (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C & DEPT-135 D->E F 2D COSY E->F G 2D HSQC F->G H Assign ¹H Spectrum (Shifts, Integrals, Coupling) I Assign ¹³C & DEPT (Identify CH, CH₂, CH₃) H->I J Confirm Connectivity (COSY Cross-Peaks) I->J K Link ¹H to ¹³C (HSQC Cross-Peaks) J->K L Final Structure Validation K->L

Caption: Workflow from sample preparation to structural validation.

Protocol 2: Spectrometer Setup & Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on sample concentration and instrument specifications.

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135 gCOSY gHSQC
Pulse Program zg30zgpg30dept135cosygpprqfhsqcedetgpsisp2.2
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Scans (NS) 8 - 16512 - 1024128 - 2564 - 88 - 16
Relax. Delay (D1) 1.0 s2.0 s2.0 s1.5 s1.5 s
Spectral Width (SW) 20 ppm240 ppm240 ppm12 ppm (F1, F2)12 ppm (F2), 165 ppm (F1)
Acquisition Time ~4 s~1.4 s~1.4 s~0.2 s~0.2 s
Est. Time ~2 min~30-60 min~10-15 min~20 min~45 min

Spectral Analysis & Data Interpretation

The key to structural elucidation is the systematic assignment of every signal in the ¹H and ¹³C spectra.

Structure and Numbering: Structure of this compound with atom numbering

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and assignments.

Position Label ¹H Chemical Shift (δ, ppm) ¹H Multiplicity (J, Hz) ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
1-OC H₃3.67s (3H)51.5Positive (CH₃)
2-C H₂-CO-2.30t (2H, J ≈ 7.5)34.1Negative (CH₂)
3-C H₂-CH₂CO-1.63quint (2H, J ≈ 7.5)24.9Negative (CH₂)
4, 5, 6, 7-(C H₂)₄-1.25 - 1.40m (8H)29.1 (approx. avg.)Negative (CH₂)
8-C H₂-CHO2.42dt (2H, J ≈ 7.4, 1.8)43.9Negative (CH₂)
9-C HO9.76t (1H, J ≈ 1.8)202.7Positive (CH)
10-C =O--174.3Absent (Quaternary)
Detailed ¹H NMR Spectrum Interpretation
  • Aldehyde Region (δ 9.0-10.0 ppm): The most downfield signal at δ ~9.76 ppm is characteristic of the aldehyde proton (H-9).[17] Its electron-deficient environment causes extreme deshielding. It appears as a triplet with a small coupling constant (J ≈ 1.8 Hz) due to coupling with the two adjacent H-8 protons.

  • Ester Methyl Region (δ 3.5-4.0 ppm): A sharp singlet integrating to 3H at δ ~3.67 ppm is the unambiguous signature of the methoxy group protons (H-1) of the methyl ester.[1]

  • α-Methylene Protons (δ 2.0-2.5 ppm): Two distinct signals appear in this region.

    • The triplet at δ ~2.30 ppm corresponds to the H-2 protons adjacent to the ester carbonyl.

    • The doublet of triplets at δ ~2.42 ppm corresponds to the H-8 protons adjacent to the aldehyde group. The coupling to both H-7 (triplet, J ≈ 7.4 Hz) and H-9 (doublet, J ≈ 1.8 Hz) creates this more complex pattern.

  • Aliphatic Chain Region (δ 1.2-1.7 ppm): This region contains the overlapping signals of the bulk methylene protons (H-3 to H-7). The signal at δ ~1.63 ppm for the H-3 protons is often resolved as a quintet. The remaining protons (H-4, 5, 6, 7) form a large, complex multiplet centered around δ ~1.3 ppm .

Detailed ¹³C and DEPT-135 Spectra Interpretation
  • Carbonyl Region (δ 160-210 ppm): Two signals are present. The aldehyde carbonyl (C-9) is significantly downfield at δ ~202.7 ppm , while the ester carbonyl (C-10) appears at δ ~174.3 ppm .[5] The DEPT-135 spectrum is critical here: the C-9 (CH) signal will be positive, while the quaternary C-10 signal will be absent, confirming their identities.

  • Methoxy Carbon (δ 50-60 ppm): The C-1 carbon of the methoxy group appears at δ ~51.5 ppm and will be a positive signal in the DEPT-135 spectrum.

  • Aliphatic Region (δ 20-45 ppm):

    • The carbon alpha to the aldehyde (C-8) is the most downfield in this region at δ ~43.9 ppm .

    • The carbon alpha to the ester (C-2) appears at δ ~34.1 ppm .

    • The remaining methylene carbons (C-3 to C-7) resonate between δ ~24-30 ppm .

    • The DEPT-135 spectrum provides the definitive proof: all signals from C-2 through C-8 will appear as negative peaks , confirming their identity as CH₂ groups.

Confirmation with 2D NMR

The following diagram illustrates the key correlations expected in the COSY and HSQC spectra that lock in the structural assignment.

Caption: Key COSY (H-H) and HSQC (¹H-¹³C) correlations.

  • COSY: A cross-peak between the aldehyde proton at δ 9.76 and the signal at δ 2.42 confirms the H-9/H-8 connectivity. Further cross-peaks will connect H-8 to the aliphatic multiplet, and H-2 (δ 2.30) to H-3 (δ 1.63), mapping the chain from both ends.

  • HSQC: A cross-peak will connect the proton signal at δ 9.76 to the carbon signal at δ 202.7, definitively assigning H-9 to C-9. Similarly, the methoxy proton signal at δ 3.67 will correlate to the carbon at δ 51.5. Every CH, CH₂, and CH₃ group will show a similar correlation, cementing the full ¹H and ¹³C assignments.

Troubleshooting & Advanced Considerations

  • Aldehyde Reactivity: Aldehydes can exist in equilibrium with their hydrate form in the presence of water (e.g., from non-anhydrous solvents). This would manifest as small, additional peaks. Furthermore, aldehydes are susceptible to air oxidation to the corresponding carboxylic acid. Samples should be stored under an inert atmosphere and analyzed promptly.

  • Broad Signals: If peaks appear broad, it may indicate poor shimming, overly high sample concentration, or the presence of paramagnetic impurities. Re-shimming the instrument or re-preparing the sample with filtration can resolve this.[12]

  • Signal Overlap: In the central aliphatic region (δ ~1.3 ppm), significant overlap of CH₂ signals is expected. While 2D NMR helps, complete resolution of every individual methylene group may require higher field spectrometers (>600 MHz) or more advanced 2D techniques like TOCSY.[9]

Conclusion

The structural characterization of this compound is robustly achieved through a systematic application of 1D and 2D NMR techniques. The combination of ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments provides a multi-layered, self-validating dataset that confirms the presence and location of the aldehyde and methyl ester functional groups, verifies the length and integrity of the aliphatic chain, and allows for the unambiguous assignment of nearly every atom in the molecule. This comprehensive protocol serves as a reliable guide for researchers and quality control professionals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters.
  • University of Missouri. (n.d.). NMR Sample Preparation.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • University of Wisconsin-Madison. (n.d.). Two Dimensional NMR. Organic Chemistry Data.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Study.com. (n.d.). How to Read NMR Spectra of Organic Compounds.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • Chem LibreTexts. (2024, October 8). Chemical Shifts in ¹H NMR Spectroscopy.
  • Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chem LibreTexts. (2023, February 11). DEPT C-13 NMR Spectroscopy.
  • Chem LibreTexts. (2024, October 4). DEPT ¹³C NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • docbrown.info. (n.d.). C-13 nmr spectrum of methyl methanoate.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • YouTube. (2017, June 1). Solvents in NMR Spectroscopy.
  • Chem LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Wikipedia. (n.d.). J-coupling.

Sources

Application Note & Protocol: A Researcher's Guide to the Ozonolysis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Cleavage of Unsaturated Esters

Ozonolysis stands as a powerful and often indispensable tool in organic synthesis for the oxidative cleavage of carbon-carbon double bonds.[1] For researchers in pharmaceuticals, polymer science, and fragrance development, the application of this reaction to unsaturated esters is particularly valuable. It provides a direct pathway to bifunctional molecules, such as aldehyde-esters and keto-esters, or, with further oxidation, dicarboxylic acid monoesters. These products serve as critical building blocks for complex molecular architectures. A classic industrial example is the ozonolysis of oleic acid (often as its methyl ester) to produce azelaic acid and nonanoic acid, key precursors for polymers and lubricants.[1][2]

This guide moves beyond a mere recitation of steps. It is designed to provide the practicing scientist with a deep, mechanistic understanding of the process, the rationale behind critical experimental choices, and a robust, safety-conscious protocol for immediate application in the laboratory.

The Criegee Mechanism: A Tale of Cycloadditions

A successful experimental design is rooted in a firm grasp of the underlying reaction mechanism. The ozonolysis of an alkene proceeds through the generally accepted Criegee mechanism, a sequence of cycloaddition and cycloreversion steps.[1][3]

  • Formation of the Primary Ozonide (Molozonide): Ozone, a 1,3-dipole, reacts with the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.[3][4] This intermediate is rarely isolated.

  • Cycloreversion: The molozonide rapidly decomposes via a retro-1,3-dipolar cycloaddition. This cleavage breaks the carbon-carbon bond and one of the weak oxygen-oxygen bonds, yielding a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often called the Criegee intermediate.[3]

  • Formation of the Secondary Ozonide (Trioxolane): The carbonyl compound and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form the more stable secondary ozonide (a 1,2,4-trioxolane).[1][3] This is the key intermediate that is carried forward to the work-up stage.

Criegee_Mechanism cluster_start Reactants cluster_intermediates Mechanism Intermediates Alkene Unsaturated Ester (R-CH=CH-R') Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide [3+2] Cycloaddition Ozone Ozone (O₃) Ozone->Molozonide [3+2] Cycloaddition Fragments Carbonyl (R-CHO) + Criegee Intermediate (R'-CHO=O) Molozonide->Fragments Cycloreversion (Unstable) Ozonide Secondary Ozonide (1,2,4-Trioxolane) Fragments->Ozonide [3+2] Cycloaddition

Caption: The Criegee mechanism for alkene ozonolysis.

The Anatomy of an Ozonolysis Experimental Setup

A safe and efficient ozonolysis reaction requires a specialized setup designed to handle a toxic, reactive gas and potentially unstable intermediates. The key components are assembled to ensure controlled delivery of ozone, maintenance of low temperatures, and safe quenching of any excess oxidant.

  • Ozone Source: A laboratory ozone generator producing a 1-5% ozone-in-oxygen stream from dry oxygen gas is standard.[5]

  • Reaction Vessel: A three-necked, round-bottom flask or a dedicated gas-washing bottle equipped with a fritted glass gas dispersion tube is essential. The frit ensures the creation of fine ozone bubbles, maximizing the gas-liquid surface area for an efficient reaction.

  • Cooling Bath: The reaction is highly exothermic and the ozonide products can be unstable. Therefore, maintaining a low temperature is critical for both selectivity and safety. A dry ice/acetone bath is typically used to achieve -78 °C.[1][4]

  • Exit Gas Scrubber: Unreacted ozone exiting the vessel is toxic and must be neutralized. A series of two gas traps is recommended. The first is an empty safety trap, and the second contains a quenching solution, typically potassium or sodium iodide, which reacts with ozone to form iodine, providing a visual indication of ozone breakthrough.[1][6]

Ozonolysis_Setup cluster_reaction Low-Temperature Bath (Dry Ice/Acetone) O2_Tank Oxygen Cylinder Drierite Drying Tube (e.g., Drierite) O2_Tank->Drierite Ozonator Ozone Generator Drierite->Ozonator Dry O₂ Flowmeter Flow Meter Ozonator->Flowmeter O₃/O₂ Stream Flask Reaction Flask Unsaturated Ester in Solvent -78 °C Flowmeter->Flask Gas Dispersion Tube Trap1 Safety Trap (Empty) Flask->Trap1 Exit Gas Trap2 Ozone Scrubber (KI Solution) Trap1->Trap2 FumeHood Fume Hood Vent Trap2->FumeHood

Caption: Standard laboratory setup for an ozonolysis reaction.

Protocol: Ozonolysis of Methyl Oleate (Reductive Work-up)

This protocol details the ozonolysis of a model unsaturated ester, methyl oleate, to yield methyl 9-oxononanoate and nonanal. It is designed as a self-validating system with clear endpoints and safety checks.

4.1. Materials & Reagents

Reagent/MaterialPurposeKey Specification
Methyl OleateSubstrate>99% Purity
Dichloromethane (DCM)SolventAnhydrous Grade
Methanol (MeOH)Co-solventAnhydrous Grade
Dimethyl Sulfide (DMS)Reductive Quench>99% Purity
Potassium Iodide (KI)Ozone ScrubberACS Grade
OxygenOzone Precursor>99.5% Purity, Dry
Dry IceCoolantPellets or Blocks
AcetoneCoolant BathTechnical Grade

4.2. Step-by-Step Experimental Procedure

  • Apparatus Assembly: Assemble the glassware as shown in the diagram above inside a certified chemical fume hood. Ensure all joints are properly sealed. Charge the scrubber flask with a 10% aqueous solution of potassium iodide.

  • Reaction Preparation: To the three-necked flask, add methyl oleate (e.g., 10 mmol). Dissolve it in a 2:1 mixture of DCM:MeOH (e.g., 100 mL).[5] Add a magnetic stir bar.

  • Cooling: Immerse the reaction flask in a Dewar flask and prepare a dry ice/acetone bath to cool the contents to -78 °C with gentle stirring.

  • System Purge (Pre-Ozonolysis): Turn on the oxygen flow at a slow rate (e.g., 0.5 L/min) and allow it to bubble through the solution for 5-10 minutes. This ensures the system is saturated with oxygen before ozone generation begins.

  • Ozone Generation: Turn on the ozone generator. A faint buzzing sound and the characteristic smell of ozone (within the fume hood) indicate operation. The effluent gas from the reaction will initially show no reaction with the KI trap.

  • Monitoring the Reaction: Continue bubbling the ozone/oxygen mixture through the solution. The reaction is complete upon the appearance of a persistent pale blue color in the reaction mixture, which is due to unreacted ozone.[1] Concurrently, the KI solution in the scrubber will begin to turn a yellow/brown color as excess ozone breaks through and oxidizes the iodide to iodine.[2]

  • Reaction Termination & Purge: Once the endpoint is reached, turn off the ozone generator but continue the oxygen flow for another 15-20 minutes.[6] This critical step purges the solution and the apparatus headspace of all residual ozone, which is essential for safety before the next step. The blue color in the reaction flask should dissipate.

  • Reductive Work-up: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 equivalents) dropwise via syringe. An exotherm may be observed.

  • Warming and Quenching: After the addition of DMS is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for at least 2 hours, or overnight, to ensure the complete reduction of the ozonide.

  • Isolation: The reaction mixture can now be concentrated under reduced pressure. The resulting crude oil containing the aldehyde products can be purified using standard techniques like column chromatography.

The Decisive Step: Reductive vs. Oxidative Work-up

The choice of work-up procedure is dictated entirely by the desired final products. The secondary ozonide intermediate is a peroxide and must be decomposed in a controlled manner.

  • Reductive Work-up: The goal is to cleave the ozonide to produce aldehydes and/or ketones, preserving all C-H bonds on the carbons of the original double bond.[7] Common reagents include dimethyl sulfide (DMS), triphenylphosphine (PPh₃), and zinc dust with acetic acid.[2][8] DMS is often preferred as it is effective and the byproduct, dimethyl sulfoxide (DMSO), is water-soluble and easily removed.

  • Oxidative Work-up: This procedure is used when carboxylic acids are the desired product. Any aldehydes formed during the initial ozonide cleavage are oxidized further.[7] The most common reagent for this is hydrogen peroxide (H₂O₂).[2][9] For an unsaturated ester, this pathway is useful for creating dicarboxylic acid monoesters.

Workup_Pathways cluster_reductive Reductive Work-up cluster_oxidative Oxidative Work-up Ozonide Secondary Ozonide (from Unsaturated Ester) Reductive_Reagents Reagents: DMS, PPh₃, Zn/H₂O Ozonide->Reductive_Reagents Oxidative_Reagents Reagent: H₂O₂ Ozonide->Oxidative_Reagents Aldehyde_Ester Product: Aldehyde-Ester Reductive_Reagents->Aldehyde_Ester Yields Aldehydes Carboxylic_Ester Product: Dicarboxylic Acid Monoester Oxidative_Reagents->Carboxylic_Ester Yields Carboxylic Acids

Caption: Divergent pathways from the ozonide intermediate.

Paramount Safety Considerations

Ozonolysis is a procedure with significant inherent hazards that must be actively managed. Failure to adhere to safety protocols can lead to severe injury or property damage.

  • Ozone Toxicity: Ozone is a highly toxic and corrosive gas. All operations must be conducted in a well-ventilated fume hood.[6][10] The use of an exit scrubber is mandatory, not optional.[6]

  • Explosion Hazard of Ozonides: Ozonides are energetic molecules containing peroxide linkages and are considered contact explosives, especially when concentrated.[11]

    • NEVER allow the reaction mixture to warm up before the reductive or oxidative quench is complete.

    • NEVER attempt to isolate the ozonide intermediate unless you have specialized training and equipment.

    • ALWAYS quench the reaction at low temperature.

  • Oxygen Atmosphere: The reaction is run in an oxygen-rich environment, which is a significant fire hazard. Ensure no sources of ignition are nearby and avoid the use of combustible materials where possible.

  • Cryogenic Hazard:

    • NEVER use liquid nitrogen to cool the reaction flask. The boiling point of oxygen (-183 °C) is higher than that of nitrogen (-196 °C). Using liquid nitrogen as a coolant with an oxygen stream can cause liquid oxygen to condense, creating a highly explosive mixture with the organic solvent.

    • Handle dry ice and acetone with appropriate cryogenic gloves and eye protection.

References

  • Ozonolysis - UW-Madison Demonstration Lab. (n.d.). University of Wisconsin-Madison. [Link]
  • Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. [Link]
  • Ozonolysis. (n.d.). Wikipedia. [Link]
  • Ozonolysis of Alkenes and Alkynes. (2019). BYJU'S. [Link]
  • Ozonolysis Full Mechanism Explained. (n.d.). Study.com. [Link]
  • Ozonolysis reactions. (2024). YouTube. [Link]
  • Ozonolysis of Acetals. (1971). Canadian Journal of Chemistry. [Link]
  • Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene. (2010). Organic Process Research & Development. [Link]
  • Safer ozonolysis reactions: A compilation of laboratory experience. (2024).
  • ozone experiment_1. (2023). [Link]
  • Mechanism of Ozonolysis. (n.d.). Michigan State University Department of Chemistry. [Link]
  • Investigation of solid-phase ozonolysis reactions for use in a personal sampling method for ozone. (n.d.). CDC Stacks. [Link]
  • Ozonolysis. (n.d.). Chemistry Steps. [Link]
  • Ozonolysis Explained. (n.d.). Pearson+. [Link]
  • Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. (2021). RSC Publishing. [Link]
  • Standard Operating Procedure Using the Ozone Generator. (2010). UCLA Chemistry and Biochemistry. [Link]
  • Investigation of Solid-Phase Ozonolysis Reactions for Use in a Personal Sampling Method for Ozone. (n.d.). PubMed. [Link]
  • SAFETY MANUAL FOR THE USE OF OZONE. (2013). University of Bristol School of Chemistry. [Link]
  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester. (2024). MDPI. [Link]
  • Ozonides isolated from ozonolysis of methyl oleate (1). (2024).
  • Proposed reaction mechanism for the ozonolysis of an unsaturated double bond. (n.d.).
  • Ozonolysis of methyl oleate monolayers at the air–water interface. (2014). Faraday Discussions. [Link]
  • Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. (2022). ACS Omega. [Link]
  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester... (2024).
  • OZONOLYSIS OF OLEIC ACID. (1963). Canadian Science Publishing. [Link]
  • Ozonolysis Experiments Using Gas Chromatography-Mass Spectrometry. (1999).
  • Mechanism of ozonolysis. (1975). Accounts of Chemical Research. [Link]

Sources

Application Notes & Protocols: Methyl 9-Formylnonanoate in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 9-Formylnonanoate, also known as Methyl Azelaaldehydate, is a bifunctional molecule of significant interest in the synthesis of high-value specialty chemicals. Derived predominantly from the ozonolysis of methyl oleate—a major constituent of renewable vegetable oils—this C10 aldehydo-ester serves as a versatile platform chemical.[1] Its two distinct functional groups, a terminal aldehyde and a methyl ester, provide orthogonal reactivity, enabling its use as a precursor to a wide array of products including dicarboxylic acids for polymers, complex molecules for the fragrance industry, and various pharmaceutical intermediates.[2] This guide provides an in-depth exploration of the synthesis of this compound and detailed protocols for its subsequent conversion into key specialty chemicals, offering researchers and process chemists a practical framework for its application.

Foundational Chemistry of this compound

This compound is a colorless to light yellow liquid at room temperature. Its utility stems from the presence of both an electrophilic aldehyde carbon and an ester group, which can be selectively targeted under different reaction conditions. The aldehyde is amenable to oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester can be hydrolyzed or undergo transesterification. This dual functionality makes it an essential building block for creating linear, bifunctional molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14811-73-5[3]
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Synonyms 9-Formylnonanoic Acid Methyl Ester, Methyl Azelaaldehydate
Appearance Colorless to Light yellow clear liquid
Purity (Typical) >95.0% (GC)

Synthesis Protocol: this compound via Ozonolysis

The most prevalent and industrially scalable method for producing this compound is the ozonolysis of methyl oleate.[1][4] This reaction involves the oxidative cleavage of the C=C double bond in methyl oleate by ozone, forming an unstable primary ozonide which rearranges into a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive work-up cleaves the ozonide to yield the desired aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol: Ozonolysis of Methyl Oleate

Materials:

  • Methyl oleate (>98%)

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃), from an ozone generator

  • Dimethyl sulfide (DMS) or Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve methyl oleate (0.1 mol) in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL total). Equip the flask with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet bubbler.

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin stirring and bubble ozone gas through the solution.[5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or by the appearance of a persistent blue color in the solution, which indicates an excess of dissolved ozone.

  • Ozone Purge: Once the reaction is complete (typically 2-3 hours, starting material consumed as per TLC), stop the ozone flow. Purge the solution with nitrogen or oxygen gas for 15-20 minutes to remove all residual ozone. This step is critical for safety, as residual ozone can react violently with the reducing agent.

  • Reductive Work-up: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 equivalents) dropwise to the reaction mixture.

    • Scientist's Note: DMS is an effective reducing agent for ozonides, producing the desired aldehyde and dimethyl sulfoxide (DMSO) as a water-soluble byproduct. Alternatively, sodium borohydride (NaBH₄) can be used, but must be added carefully in small portions to control the exothermic reaction and hydrogen gas evolution.[4][6]

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. The reaction is complete when a test with starch-iodide paper indicates the absence of peroxides.

  • Extraction and Wash: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. Dilute the residue with 200 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

Visualization of Synthesis Workflow

cluster_ozonolysis Step 1: Ozonolysis cluster_workup Step 2: Reductive Work-up & Purification MO Methyl Oleate in CH2Cl2/MeOH Reaction Reaction at -78 °C MO->Reaction O3 Ozone (O3) Gas O3->Reaction Bubble through Ozonide Intermediate Ozonide Reaction->Ozonide Quench Quench & Warm to Room Temp. Ozonide->Quench Ozonide->Quench DMS Dimethyl Sulfide (DMS) DMS->Quench Extract Extraction & Wash Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Methyl 9-Formylnonanoate Purify->Product

Caption: Workflow for the synthesis of this compound.

Application in Specialty Chemical Synthesis

Synthesis of Azelaic Acid

Azelaic acid (Nonanedioic acid) is a highly valuable dicarboxylic acid used in the production of polymers (e.g., polyamide-6,9), plasticizers, lubricants, and as an active ingredient in pharmaceuticals for treating skin conditions.[7][8] this compound is an immediate precursor to azelaic acid via a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by hydrolysis of the methyl ester.

Materials:

  • This compound

  • Acetone

  • Jones Reagent (CrO₃ in H₂SO₄) or Potassium permanganate (KMnO₄)

  • Isopropanol (for quenching)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Oxidation to Monomethyl Azelate:

    • Dissolve this compound (0.05 mol) in 150 mL of acetone in a flask and cool to 0 °C in an ice bath.

    • Slowly add Jones Reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic and the color will change from orange to a murky green.

    • Monitor the reaction by TLC. Once the starting aldehyde is consumed, quench the excess oxidant by adding isopropanol dropwise until the green color persists.

    • Scientist's Note: Jones oxidation is highly efficient but uses chromium, which requires careful waste disposal. A greener alternative is using potassium permanganate (KMnO₄) in a buffered aqueous solution, though this can sometimes lead to C-C bond cleavage if not controlled carefully.[9]

    • Filter the mixture to remove chromium salts and concentrate the filtrate. Extract the residue with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield crude Monomethyl Azelate.

  • Hydrolysis to Azelaic Acid:

    • To the crude Monomethyl Azelate, add 150 mL of 10% aqueous NaOH solution.

    • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours with stirring. The reaction can be monitored by the disappearance of the ester spot on TLC.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully acidify the solution with concentrated HCl until the pH is ~2. A white precipitate of azelaic acid will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure Azelaic Acid. Further purification can be achieved by recrystallization from hot water.[9]

M9FN Methyl 9-Formylnonanoate Oxidation Oxidation M9FN->Oxidation Jones Reagent or KMnO4 MMA Monomethyl Azelate Oxidation->MMA Hydrolysis Alkaline Hydrolysis MMA->Hydrolysis 1. NaOH, Reflux 2. HCl AA Azelaic Acid Hydrolysis->AA

Caption: Reaction pathway from this compound to Azelaic Acid.

Synthesis of Fragrance Intermediates

The aldehyde group in this compound is a powerful handle for constructing larger molecules used in the fragrance and flavor industries.[2] Carbon-carbon bond-forming reactions, such as the Wittig reaction, allow for the extension of the carbon chain and the introduction of new functional groups, leading to compounds with desirable olfactory properties.

This protocol describes a model reaction to form Methyl (E)-undec-9-enoate, a precursor for various macrocyclic lactones and other fragrance compounds.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 30 minutes.

  • Wittig Reaction: While maintaining the temperature at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The byproduct, triphenylphosphine oxide, is partially soluble in both phases but can be largely removed during chromatography.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target olefin, Methyl (E)-undec-9-enoate.

References

  • MDPI. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester.
  • Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics.
  • MySkinRecipes. (n.d.). Methyl 9-hydroxynonanoate.
  • ResearchGate. (n.d.). Proposed reaction pathways for the ozonolysis of pure methyl oleate.
  • Zhu, P., Lei, W., & Zeng, S. (n.d.). Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test.
  • PMC. (n.d.). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers.
  • ResearchGate. (2015). Ozonolysis of methyl oleate monolayers at the air-water interface: Oxidation kinetics, reaction products and atmospheric implications.
  • Google Patents. (2016). Process for preparation of azelaic acid.
  • Semantic Scholar. (n.d.). Omega-formylalkanoates by ozonization of unsaturated fatty esters.
  • Unibo. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate.
  • ResearchGate. (n.d.). Green Procedure for One-Pot Synthesis of Azelaic Acid Derivatives Using Metal Catalysis.
  • CP Lab Safety. (n.d.). This compound, 5 grams.
  • PubMed Central. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.
  • ResearchGate. (n.d.). Synthesis of fragrance and flavour grade esters: Activities of different ion exchange resins and kinetic studies.
  • Semantic Scholar. (n.d.). Synthesis of the Chiral Fragrance Methyl Chamomile by Asymmetric Hydrogenation.

Sources

reaction kinetics of Methyl 9-Formylnonanoate polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Investigating the Reaction Kinetics of Methyl 9-Formylnonanoate Polymerization: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The polymerization of functionalized monomers derived from renewable resources is a cornerstone of sustainable materials science. This compound, a bio-based monomer featuring a terminal aldehyde group, presents a unique opportunity for the synthesis of novel polyesters with potential applications in biomedical devices and drug delivery systems. Understanding the reaction kinetics of its polymerization is paramount for controlling polymer properties and designing efficient synthesis processes. This comprehensive guide provides a detailed framework for investigating the reaction kinetics of this compound polymerization. It outlines protocols for plausible polymerization methods, details techniques for monitoring reaction progress, and provides a systematic approach to kinetic data analysis. This document serves as a foundational resource for researchers venturing into the synthesis and characterization of poly(this compound) and related aldehyde-containing polymers.

Introduction: The Promise of Aldehyde-Functionalized Biopolymers

The quest for sustainable and biodegradable polymers has led to a growing interest in monomers derived from renewable feedstocks. This compound, accessible from the ozonolysis of oleic acid, is an exemplary bio-based monomer. Its terminal aldehyde functionality offers a reactive handle for various polymerization techniques, potentially leading to the formation of polyacetals or other novel polymer architectures. The resulting polymers, bearing a polyester backbone, are anticipated to exhibit biodegradability, making them attractive candidates for applications in controlled drug release, tissue engineering scaffolds, and environmentally benign plastics.

A thorough understanding of the polymerization kinetics is crucial for tailoring the molecular weight, polydispersity, and microstructure of poly(this compound), which in turn dictate its macroscopic properties. This application note provides a detailed exposition of the experimental design and data analysis required to elucidate the kinetic profile of this polymerization. While specific literature on the polymerization of this compound is not yet established, this guide draws upon the well-documented principles of aldehyde polymerization to provide a robust starting point for investigation.[1]

Proposed Polymerization Mechanisms and Methodologies

The electron-deficient nature of the aldehyde carbonyl group makes it susceptible to nucleophilic attack, suggesting that anionic and cationic polymerization are the most probable routes for the polymerization of this compound. Radical polymerization is less likely to be effective for the aldehyde group itself.

Cationic Polymerization

Cationic polymerization of aldehydes typically proceeds via the activation of the carbonyl oxygen by a Lewis or Brønsted acid, followed by the nucleophilic attack of a monomer molecule.[2][3]

Proposed Mechanism:

cationic_polymerization Monomer This compound Activated_Monomer Activated Monomer Initiator Lewis Acid (e.g., BF₃·OEt₂) Initiator->Monomer Initiation Propagating_Chain Propagating Carbocationic Chain Activated_Monomer->Propagating_Chain Propagation Propagating_Chain->Monomer Polymer Poly(this compound) Propagating_Chain->Polymer Termination anionic_polymerization Monomer This compound Propagating_Chain Propagating Alkoxide Chain Initiator Nucleophile (e.g., n-BuLi) Initiator->Monomer Initiation Propagating_Chain->Monomer Propagation Polymer Poly(this compound) Propagating_Chain->Polymer Termination kinetic_analysis_workflow cluster_0 Experimental Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Kinetic Model Exp_Design Design Experiments (Vary [M]₀, [I]₀, T) Data_Collection Collect Time-course Data ([M] vs. time, Mn, PDI) Exp_Design->Data_Collection Plot_Data Plot ln([M]₀/[M]) vs. time Data_Collection->Plot_Data Determine_Order Determine Reaction Order (w.r.t. Monomer and Initiator) Plot_Data->Determine_Order Calculate_k Calculate Rate Constant (k) Determine_Order->Calculate_k Arrhenius_Plot Plot ln(k) vs. 1/T Calculate_k->Arrhenius_Plot Calculate_Ea Calculate Activation Energy (Ea) Arrhenius_Plot->Calculate_Ea Rate_Law Establish Rate Law Calculate_Ea->Rate_Law

Sources

Application Note: Quantitative Analysis of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 9-formylnonanoate is a bifunctional molecule containing both a methyl ester and an aldehyde group. This structure makes it a relevant analyte in various fields, including lipid peroxidation research, where it can be a product of oxidative cleavage of unsaturated fatty acids, and in the chemical industry as a potential intermediate. Accurate quantification of this compound is crucial for understanding its role in these processes and for quality control purposes. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and robust results.

Analytical Strategies: A Tale of Two Techniques

The choice of analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Both GC-MS and HPLC-UV offer reliable quantification, but they operate on different principles and require distinct sample preparation strategies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Given that this compound is a medium-chain fatty acid methyl ester, GC is a natural fit. Coupling with a mass spectrometer provides high selectivity and confident peak identification based on mass-to-charge ratio.[1][2] Derivatization is often employed to enhance volatility and improve chromatographic peak shape.[3]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is well-suited for a broader range of compounds, including those that are not sufficiently volatile for GC. For aldehydes, a common strategy is derivatization with a UV-active compound, such as 2,4-dinitrophenylhydrazine (DNPH).[4][5][6][7] This reaction produces a stable hydrazone derivative that can be readily detected by a UV detector, offering excellent sensitivity.[8][9]

The following sections provide detailed protocols for both GC-MS and HPLC-UV methods, including sample preparation, derivatization, and instrumental analysis.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method provides a highly selective and sensitive approach for the quantification of this compound. The protocol involves a two-step derivatization process: methoximation followed by silylation, to protect the aldehyde and enhance the volatility of the molecule.[10]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing This compound Methoximation Methoximation (Methoxyamine hydrochloride) Sample->Methoximation Protects aldehyde group Silylation Silylation (MSTFA) Methoximation->Silylation Increases volatility GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • Rationale: The aldehyde group of this compound can exist in equilibrium with its enol form, leading to multiple derivatized products and poor chromatography. Methoximation with methoxyamine hydrochloride stabilizes the aldehyde as an oxime, preventing tautomerization.[10] Subsequent silylation of any other active hydrogens with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases the volatility and thermal stability of the analyte, which is crucial for GC analysis.[10]

  • Step-by-Step Protocol:

    • To 100 µL of the sample extract in a vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA.

    • Recap the vial and heat at 60°C for another 30 minutes to complete the silylation.[11]

    • The sample is now ready for GC-MS analysis.

2. Instrumental Analysis:

  • Rationale: A non-polar capillary column is suitable for the separation of the derivatized analyte. The temperature program is optimized to ensure good separation from other matrix components and a sharp peak shape for the derivatized this compound. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[12]

  • GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnSLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Injector Temperature250°C
Injection Volume1 µL (splitless mode)
Oven Program70°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Ion Source Temperature230°C
Transfer Line Temp280°C

3. Data Analysis and Quantification:

  • Rationale: Quantification is performed using an internal standard to correct for variations in sample preparation and injection. A calibration curve is constructed by analyzing standards of known concentrations.

  • Procedure:

    • Prepare a series of calibration standards of this compound with a fixed concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Derivatize the standards and samples as described above.

    • Analyze the standards and samples by GC-MS.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples from the calibration curve.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

The HPLC-UV method offers a robust and widely accessible alternative for the quantification of this compound. This method relies on the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.[4][5][6][7]

Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing This compound DNPH_Derivatization DNPH Derivatization (2,4-dinitrophenylhydrazine) Sample->DNPH_Derivatization Forms UV-active hydrazone HPLC_Injection HPLC Injection DNPH_Derivatization->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (360 nm) HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Protocol 2: HPLC-UV Analysis of this compound

1. Sample Preparation and Derivatization:

  • Rationale: The reaction of the aldehyde group with DNPH in an acidic medium yields a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, absorbing strongly in the UV region (around 360 nm), which allows for sensitive detection.[4][5]

  • Step-by-Step Protocol:

    • Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.

    • To 1 mL of the sample extract, add 1 mL of the DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

2. Instrumental Analysis:

  • Rationale: A reversed-phase C18 column is commonly used for the separation of DNPH derivatives.[4] A gradient elution with a mobile phase consisting of water and acetonitrile allows for the efficient separation of the derivatized analyte from unreacted DNPH and other matrix components. The detection wavelength is set to 360 nm, which is the typical absorbance maximum for aldehyde-DNPH derivatives.[5]

  • HPLC-UV Parameters:

ParameterValue
HPLC System
ColumnC18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
UV Detector
Wavelength360 nm

3. Data Analysis and Quantification:

  • Rationale: Similar to the GC-MS method, quantification is based on a calibration curve prepared from standards of known concentrations. An external standard method is commonly used.

  • Procedure:

    • Prepare a series of calibration standards of this compound.

    • Derivatize the standards and samples with DNPH as described above.

    • Analyze the standards and samples by HPLC-UV.

    • Generate a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, it is essential to validate the chosen analytical method. Key validation parameters include:

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[9]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments.
Specificity The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The choice between the GC-MS and HPLC-UV methods will depend on the specific requirements of the analysis. The GC-MS method offers higher selectivity, while the HPLC-UV method is a widely accessible and sensitive technique. Proper method validation is crucial to ensure the accuracy and reliability of the results. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently quantify this compound in their samples.

References

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Korolainen, M. A., et al. (2012). Mass spectrometry of fatty aldehydes. [Source not fully available].
  • Kallio, H., Leino, M., & Koullias, K. (2003). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Kallio, H., Leino, M., & Koullias, K. (2003). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry.
  • Yamamoto, S., et al. (2013). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org.
  • Duryee, M. J., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. PubMed.
  • Farsalinos, K. E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed.
  • Oxford Biomedical Research. (n.d.). Lipid Peroxidation Microplate Assay Kit.
  • MDPI. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection.
  • National Institutes of Health. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
  • Christiansen, K., Mahadevan, V., & Viswanathan, C. V. (1969). Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers. PubMed.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay.
  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • LCGC International. (2014). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
  • National Institutes of Health. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
  • Bibel Lab. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Christie, W. W. (1985). Analysis of fatty acid methyl esters with high accuracy and reliability. VI. Rapid analysis by split injection capillary gas-liquid chromatography. PubMed.
  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
  • ResearchGate. (2025). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry.

Sources

Methyl 9-Formylnonanoate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bio-derived C9 Aldehyde-Ester

Methyl 9-formylnonanoate, also known as methyl 9-oxononanoate, is a versatile bifunctional molecule that has emerged as a significant building block in organic synthesis.[1] Its linear nine-carbon backbone is strategically functionalized with a terminal aldehyde and a methyl ester, offering orthogonal reactivity that can be exploited for the construction of a diverse array of complex molecules. Primarily derived from the ozonolysis of methyl oleate, a readily available renewable resource from vegetable oils, this compound represents a sustainable platform chemical for the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals in the flavor and fragrance industry.[1] This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

PropertyValue
Synonyms Methyl 9-oxononanoate, 9-Formylnonanoic acid methyl ester
CAS Number 14811-73-5
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow liquid
Purity (Typical) >95% (GC)

Core Synthesis: Ozonolysis of Methyl Oleate

The most prevalent and industrially viable method for the preparation of this compound is the ozonolysis of methyl oleate. This reaction proceeds via the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive work-up to yield the desired aldehyde.

Reaction Mechanism Overview

The ozonolysis of an alkene involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive work-up cleaves the ozonide to yield the corresponding carbonyl compounds. In the case of methyl oleate, this process yields this compound and nonanal.

ozonolysis cluster_0 Ozonolysis of Methyl Oleate methyl_oleate Methyl Oleate primary_ozonide Primary Ozonide methyl_oleate->primary_ozonide O₃ secondary_ozonide Secondary Ozonide primary_ozonide->secondary_ozonide Rearrangement products This compound + Nonanal secondary_ozonide->products Reductive Work-up (e.g., Zn/H₂O or PPh₃)

Caption: Ozonolysis of Methyl Oleate to this compound.

Experimental Protocol: Ozonolysis of Methyl Oleate

Materials:

  • Methyl oleate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (from an ozone generator)

  • Triphenylphosphine (PPh₃) or Zinc dust

  • Distilled water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve methyl oleate (1 equivalent) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Purge the reaction mixture with nitrogen or argon gas to remove excess ozone.

  • Add the reducing agent, either triphenylphosphine (1.2 equivalents) portion-wise at -78 °C and allow the mixture to slowly warm to room temperature overnight, or add zinc dust (1.5 equivalents) followed by the slow addition of water, keeping the temperature below 0 °C.

  • If using triphenylphosphine, concentrate the reaction mixture under reduced pressure. If using zinc, filter the mixture to remove zinc salts and wash the solid with DCM.

  • Combine the organic phases and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a powerful tool for the synthesis of a wide range of valuable molecules.

Synthesis of Insect Pheromones

This compound is a key precursor in the synthesis of various insect pheromones. The aldehyde functionality allows for chain extension through olefination reactions, while the ester can be further modified or hydrolyzed.

A. Synthesis of the Honeybee Queen Pheromone, (E)-9-Oxo-2-decenoic Acid

The queen bee pheromone, (E)-9-oxo-2-decenoic acid, plays a crucial role in the social structure of a honeybee colony.[2] A common synthetic route involves a Horner-Wadsworth-Emmons (HWE) reaction with this compound to introduce the α,β-unsaturated ester moiety, followed by hydrolysis.

HWE_synthesis M9F This compound intermediate Methyl (E)-9-oxo-2-decenoate M9F->intermediate Horner-Wadsworth-Emmons Reaction HWE_reagent Triethyl phosphonoacetate (EtO)₂P(O)CH₂CO₂Et HWE_reagent->intermediate base Base (e.g., NaH) base->intermediate product (E)-9-Oxo-2-decenoic acid intermediate->product Alkaline Hydrolysis (e.g., NaOH, H₂O/MeOH)

Caption: Synthesis of (E)-9-Oxo-2-decenoic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl (E)-9-oxo-2-decenoate.

Reductive Amination for the Synthesis of Amino Esters

The aldehyde group of this compound can be readily converted to an amine via reductive amination, providing access to ω-amino fatty acid esters, which are valuable monomers for the synthesis of polyamides and other polymers.[3]

reductive_amination M9F This compound intermediate Iminium Ion Intermediate M9F->intermediate amine Amine (e.g., Benzylamine) amine->intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) product Methyl 10-(benzylamino)decanoate reducing_agent->product intermediate->product Reduction

Caption: Reductive Amination of this compound.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add benzylamine (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 10-(benzylamino)decanoate.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4] this compound can be reacted with various phosphorus ylides to introduce a wide range of unsaturated functionalities, which are common motifs in natural products and bioactive molecules.

Experimental Protocol: Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate

Materials:

  • This compound

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the desired alkene product from the triphenylphosphine oxide byproduct.

Precursor for Azelaic Acid and Polymers

Oxidation of the aldehyde functionality of this compound provides a straightforward route to monomethyl azelate, which upon hydrolysis yields azelaic acid.[5][6][7] Azelaic acid is a valuable dicarboxylic acid used in the production of polymers, plasticizers, and in various dermatological applications. Furthermore, the bifunctional nature of this compound and its derivatives makes them suitable monomers for the synthesis of polyesters and polyamides.[1]

Role in Drug Discovery and Development

While direct incorporation of the intact this compound structure into a final drug molecule is not widely documented, its utility in drug discovery lies in its role as a versatile and flexible building block. The aldehyde and ester functionalities provide handles for the introduction of diverse pharmacophores and for the construction of complex molecular scaffolds.

The long aliphatic chain can act as a lipophilic spacer or be incorporated into macrocyclic structures, which are prevalent in many classes of drugs. For instance, the synthesis of macrocyclic musks, which are structurally related to some macrocyclic natural products with biological activity, can utilize precursors derived from oleic acid, the parent compound of this compound.[8][9][10][11][12] The ability to perform various C-C and C-N bond-forming reactions at the aldehyde terminus, coupled with modifications of the ester, allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound stands out as a highly valuable and sustainable building block in organic synthesis. Its straightforward preparation from renewable resources and its bifunctional nature provide chemists with a powerful tool for the efficient construction of a wide range of molecules, from insect pheromones and specialty polymers to complex intermediates for the pharmaceutical industry. The detailed protocols provided herein serve as a practical guide for researchers to harness the full synthetic potential of this versatile C9 aldehyde-ester.

References

  • National Center for Biotechnology Information. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]
  • Google Patents.
  • Honey Bee Genetics and Pheromones. [Link]
  • ResearchGate.
  • University of South Florida Scholar Commons. Advances Toward the Sustainable Production of Novel Musk Compounds. [Link]
  • University of Illinois Urbana-Champaign Department of Chemistry. SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. New Macrocyclic Musk Compounds. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • MDPI.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • PubMed.
  • CP Lab Safety.
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable bifunctional molecule. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.

Overview of this compound Synthesis

This compound is a C10 linear-chain ester-aldehyde, a versatile building block in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The most prevalent and scalable method for its synthesis is the oxidative cleavage of the double bond in methyl oleate, a readily available fatty acid ester derived from natural sources. Ozonolysis, followed by a selective reductive workup, is the key transformation to achieve this cleavage, yielding two C9 fragments: this compound and nonanal.[1]

The overall reaction is a two-step process:

  • Ozonolysis: Ozone (O₃) reacts with the C=C double bond of methyl oleate to form a highly unstable primary ozonide (molozonide), which rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane).[2][3]

  • Reductive Workup: The ozonide is then cleaved by a reducing agent to yield the desired aldehyde products. The choice of workup is critical to prevent over-oxidation to carboxylic acids.[4][5]

Reaction Pathway: Ozonolysis of Methyl Oleate

Ozonolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Reductive Workup cluster_products Products MethylOleate Methyl Oleate Molozonide Primary Ozonide (Molozonide) MethylOleate->Molozonide + O₃ Step 1: Cycloaddition Ozone Ozone (O₃) Ozone->Molozonide Ozonide Secondary Ozonide (1,2,4-Trioxolane) Molozonide->Ozonide Step 2: Rearrangement Aldehyde1 This compound Ozonide->Aldehyde1 + Reducing Agent Step 3: Cleavage Aldehyde2 Nonanal Ozonide->Aldehyde2 ReducingAgent Reducing Agent (e.g., DMS, Zn/H₂O) ReducingAgent->Aldehyde1

Caption: Ozonolysis of methyl oleate to form this compound.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction stops prematurely, or I have a very low conversion of methyl oleate. What's going wrong?

Possible Causes & Solutions:

  • Insufficient Ozone Delivery: The most common issue is an inadequate supply of ozone to the reaction mixture. This can be due to an inefficient ozone generator, leaks in the setup, or a slow flow rate.

    • Solution: Ensure your ozone generator is functioning correctly and calibrated. Check all tubing and glass connections for leaks. The reaction endpoint is often indicated by a persistent blue color in the solution, which signifies the presence of unreacted ozone.[6] Alternatively, the effluent gas can be bubbled through a potassium iodide solution; a change to a violet/brown color indicates excess ozone is passing through the reaction, signaling completion.[6]

  • Reaction Temperature Too High: While the reaction can proceed at higher temperatures, the stability of ozone and the ozonide intermediates decreases. Ozone is more soluble in solvents at lower temperatures, leading to a higher effective concentration.

    • Solution: Maintain a reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath.[6][7] This ensures optimal ozone solubility and stability of the ozonide intermediate.

  • Poor Gas Dispersion: If the ozone is not bubbled effectively through the solution, the gas-liquid interface will be small, leading to a slow reaction rate.

    • Solution: Use a fritted glass gas dispersion tube to create fine bubbles, maximizing the surface area for the reaction. Ensure the stirring is efficient enough to keep the solution well-mixed without creating a vortex that allows gas to escape prematurely.

Q2: The yield of my desired aldehyde is low, and I've isolated significant amounts of carboxylic acids (e.g., azelaic acid methyl ester, nonanoic acid). Why?

Possible Causes & Solutions:

  • Oxidative Workup Conditions: This is the most likely cause. If the workup conditions are not sufficiently reductive, the intermediate ozonide or the resulting aldehyde can be oxidized to a carboxylic acid.[4][5] This can happen if an inappropriate workup reagent is used (like H₂O₂) or if the reductive agent is consumed before all the ozonide is quenched.

    • Solution: Use a classic reductive workup. Add dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) to the cold reaction mixture and allow it to slowly warm to room temperature.[4] Alternatively, zinc dust and a weak acid (like acetic acid) can be used.[2] Always use a slight excess of the reducing agent to ensure all peroxide species are quenched.

  • Presence of Water during Ozonolysis: If water is present during the reaction, it can react with Criegee intermediates (formed during ozonide rearrangement) to generate hydroperoxides, which can lead to carboxylic acid formation.[8]

    • Solution: Use anhydrous solvents and dry glassware. While a small amount of water is sometimes used in zinc workups, it should be carefully controlled. For DMS or PPh₃ workups, strictly anhydrous conditions are best.

Q3: My crude product seems impure, and purification by distillation is giving a low recovery. What are the likely impurities and how can I remove them?

Possible Causes & Solutions:

  • Incomplete Workup: The primary impurity of concern is the unreacted secondary ozonide. Ozonides can be unstable and potentially explosive, and they can co-distill or decompose during heating.[9]

    • Solution: Ensure the reductive workup is complete. Before any heating or solvent removal, test for peroxides using potassium iodide/starch paper. A blue/black color indicates the presence of peroxides. If positive, add more reducing agent and continue stirring.

  • Formation of High-Boiling Byproducts: Besides carboxylic acids, side reactions can lead to the formation of secondary ozonides (SOZs) and other oligomeric peroxides.[10] These are typically less volatile than the desired product.

    • Solution: For purification, vacuum distillation is the preferred method for separating this compound from non-volatile impurities.[1] If boiling points are too close, silica gel column chromatography is an effective alternative. A solvent system like hexane/ethyl acetate with a gradually increasing gradient of ethyl acetate can effectively separate the aldehyde from more polar impurities.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound CheckConversion Check Conversion: Low or High? Start->CheckConversion LowConversion Low Conversion of Methyl Oleate CheckConversion->LowConversion Low HighConversion High Conversion, but Low Aldehyde Yield CheckConversion->HighConversion High OzoneIssue Insufficient O₃ delivery? Temp too high? Poor gas dispersion? LowConversion->OzoneIssue WorkupIssue Oxidative conditions? Incomplete workup? HighConversion->WorkupIssue Sol_Ozone Solution: - Check O₃ generator & setup - Maintain -78 °C - Use fritted bubbler OzoneIssue->Sol_Ozone PurificationIssue Purification difficult? Low recovery? WorkupIssue->PurificationIssue Leads to... Sol_Workup Solution: - Use DMS or Zn/HOAc - Ensure excess reducing agent - Test for peroxides WorkupIssue->Sol_Workup Sol_Purification Solution: - Complete workup first - Use vacuum distillation - Or column chromatography PurificationIssue->Sol_Purification

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for the ozonolysis of methyl oleate? A: For optimal results, the reaction should be conducted at -78 °C in an anhydrous solvent like dichloromethane (CH₂Cl₂) or methanol (MeOH).[6] A 1:1 mixture of CH₂Cl₂ and MeOH can also be effective.[5] Ozone should be bubbled through the solution until the starting material is consumed, which is typically indicated by the persistence of a blue color.[5][6]

Q: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Periodically take a small aliquot of the reaction mixture, quench it with a drop of DMS, and run a TLC plate against a spot of the starting methyl oleate. The disappearance of the starting material spot indicates the reaction is complete. Staining with potassium permanganate can help visualize the spots.

Q: What is the best practice for the reductive workup step? A: After ozonolysis is complete, first purge the solution with nitrogen or oxygen for 10-15 minutes at -78 °C to remove excess dissolved ozone.[11] Then, add the reducing agent. Dimethyl sulfide (DMS, ~1.5 equivalents) is highly effective. Add it slowly to the cold solution, then remove the cooling bath and allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the complete decomposition of the ozonide.[4]

Q: What are the critical safety precautions for this reaction? A:

  • Ozone Toxicity: Ozone is a highly toxic and corrosive gas. All operations must be conducted in a well-ventilated chemical fume hood.[9][11]

  • Explosion Hazard of Ozonides: Ozonide intermediates can be shock-sensitive and explosive, especially when concentrated. NEVER evaporate the solvent before the reductive workup is complete and you have confirmed the absence of peroxides.[9][12]

  • Liquid Oxygen Hazard: Do NOT use liquid nitrogen to cool the reaction, as its boiling point (-196 °C) is below that of liquid oxygen (-183 °C). This can cause oxygen from the ozone/oxygen gas stream to condense, creating a highly explosive mixture with the organic solvent.[7] A dry ice/acetone bath (-78 °C) is the standard and safe choice.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A blast shield in front of the apparatus is also recommended.[12]

Experimental Protocols & Data

Protocol 1: Ozonolysis of Methyl Oleate with Reductive Workup (DMS)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube with a fritted tip extending below the solvent surface, and a gas outlet connected to a bubbler containing potassium iodide solution to trap excess ozone. Dry all glassware in an oven before use.

  • Reaction: Dissolve methyl oleate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: Begin stirring and bubble an ozone/oxygen mixture from a generator through the solution. Continue until the solution retains a faint blue color or until the KI trap turns brown.

  • Quenching Excess Ozone: Turn off the ozone generator and bubble nitrogen or oxygen through the solution for 15-20 minutes at -78 °C to remove any dissolved ozone.

  • Reductive Workup: Slowly add dimethyl sulfide (DMS, 1.5 equivalents) via syringe to the cold solution.

  • Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 4 hours (or overnight).

  • Workup & Extraction: Concentrate the reaction mixture under reduced pressure. The residue can then be purified directly.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus: Set up a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease and connect to a vacuum pump protected by a cold trap.[1][13]

  • Distillation: Place the crude product in the distillation flask. Gradually apply vacuum and begin heating with stirring. Collect the fractions that distill at the expected boiling point for this compound.[1]

Property Value Reference(s)
Molecular Formula C₁₁H₂₀O₃[14]
Molecular Weight 200.27 g/mol [14]
Appearance Liquid
Boiling Point 121 °C at 3 mmHg[14]
Refractive Index ~1.442[14]

References

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
  • BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]
  • The UC Center for Laboratory Safety.
  • Sciencemadness.org. (2010). Safety Question - Ozonolysis Exhaust. [Link]
  • YouTube. (2024). Ozonolysis Reaction Explained. [Link]
  • Chemistry LibreTexts. (2017). 9.
  • Organic Syntheses. Procedure for Ozonolysis. [Link]
  • ACS Publications. (2022). Multiphase Ozonolysis of Oleic Acid-Based Lipids. [Link]
  • Wikipedia. Ozonolysis. [Link]
  • Purdue Chemistry. Training Recommendations - Oxygen and Ozone precautions. [Link]
  • University of Bristol. Safety Manual for the Use of Ozone. [Link]
  • Chemistry LibreTexts. (2023). Ozonolysis. [Link]
  • ResearchGate. (2006).

Sources

Technical Support Center: Ozonolysis of Methyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ozonolysis of methyl oleate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful oxidative cleavage reaction. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a complex mixture of products instead of the expected aldehydes. What are the likely side reactions?

Answer:

The ozonolysis of methyl oleate, while powerful, is susceptible to several side reactions, primarily stemming from the high reactivity of the Criegee intermediate formed after the initial ozonide cleavage.[1][2] The primary expected products are nonanal and methyl 9-oxononanoate. However, deviations from ideal conditions can lead to a variety of byproducts.

The core of the issue often lies in the fate of the stabilized Criegee intermediates (SCIs).[3][4] These intermediates can react in several ways besides the desired recombination to form the secondary ozonide (1,2,4-trioxolane).[3][5]

Common Side Reactions Include:

  • Oligomerization: Criegee intermediates can react with other carbonyl compounds present in the reaction mixture (including the aldehyde products) or with other Criegee intermediates to form higher molecular weight peroxides, such as secondary ozonides (SOZs), diperoxides, and other oligomers.[3]

  • Reaction with Solvent: If a protic or participating solvent like methanol is used, it can trap the Criegee intermediate to form α-methoxy hydroperoxides, preventing the formation of secondary ozonides and other side reactions.[6][7]

  • Rearrangement Reactions: The Criegee intermediate can undergo rearrangement to form other products. For instance, isomerization can lead to the formation of carboxylic acids.[8]

  • Baeyer-Villiger Oxidation: Under certain conditions, especially with an oxidative workup, peroxy acids formed in situ can lead to Baeyer-Villiger oxidation of the aldehyde or ketone products, converting them into carboxylic acids or esters, respectively.[9][10][11]

To minimize these side reactions, precise control over reaction temperature, solvent, and workup conditions is critical.

FAQ 2: I am observing poor conversion of my methyl oleate. What factors could be contributing to this?

Answer:

Incomplete conversion in ozonolysis reactions can typically be traced back to a few key experimental parameters:

  • Insufficient Ozone Delivery: The most straightforward cause is an inadequate supply of ozone. This could be due to an inefficient ozone generator, leaks in the reaction setup, or running the reaction for too short a duration. A common practice is to bubble ozone through the solution until a characteristic blue color of unreacted ozone persists, indicating the consumption of the alkene.[2]

  • Mass Transfer Limitations: Especially in viscous solutions or at high concentrations of methyl oleate, the rate of reaction can be limited by the diffusion of gaseous ozone into the liquid phase.[12] Vigorous stirring and dilution with an appropriate solvent can mitigate this.

  • Reaction Temperature: While low temperatures are generally favored to prevent side reactions, extremely low temperatures can significantly slow down the reaction rate.[13] The optimal temperature is a balance between minimizing side reactions and achieving a practical reaction time. Industry often recommends temperatures around -20°C, while laboratory procedures frequently use -78°C.[2]

  • Solvent Choice: The solubility of ozone varies significantly between different organic solvents.[14] Solvents like methanol have been shown to have a higher capacity for dissolving ozone compared to dichloromethane (DCM), which is a commonly used solvent.[14] Poor ozone solubility will naturally lead to lower effective concentrations and slower reaction rates.

FAQ 3: My final product contains significant amounts of carboxylic acids, but I used a reductive workup. Why is this happening?

Answer:

The presence of carboxylic acids after a supposedly reductive workup is a common and often perplexing issue. Several factors can contribute to this unintended oxidation:

  • Incomplete Reductive Quench: The reducing agent (e.g., dimethyl sulfide (DMS) or triphenylphosphine) may not have been added in sufficient excess or allowed to react for a long enough time to completely reduce all peroxidic species.[15] Ozonides and other hydroperoxides can be surprisingly stable at low temperatures, and if not fully quenched, they can oxidize the aldehyde products to carboxylic acids upon warming.

  • "Self-Oxidation" during Workup: The ozonide itself can act as an oxidant. During the workup, as the temperature rises, the ozonide can decompose and oxidize the newly formed aldehydes.

  • Oxidative Contaminants: The ozone stream itself, if not properly purified, can contain other oxidizing species. Additionally, exposure of the reaction mixture to air (oxygen) for prolonged periods, especially in the presence of light, can lead to autoxidation of the aldehyde products.

  • Solvent Effects: It has been proposed that small amounts of acid can be generated from the oxidation of the solvent itself.[2] This acidic environment can sometimes facilitate further oxidation pathways.

To avoid this, ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to stir for an adequate period at low temperature before warming to room temperature.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Formation of High Molecular Weight Oligomers

Issue: Gel Permeation Chromatography (GPC) or Mass Spectrometry (MS) analysis of the crude reaction mixture shows significant peaks corresponding to masses much higher than the expected products.

Root Cause Analysis:

This is a classic sign of Criegee intermediate oligomerization.[3] The stabilized Criegee intermediate (SCI), a 1,3-dipole, readily reacts with carbonyl compounds. In the ozonolysis of methyl oleate, the aldehyde products (nonanal and methyl 9-oxononanoate) are prime targets for this reaction, leading to the formation of secondary ozonides (SOZs) and other polymeric peroxides.[3]

Troubleshooting Workflow:

G start High MW Oligomers Detected step1 Diagnosis: Criegee Intermediate Oligomerization start->step1 step2 Strategy 1: Trapping the Criegee Intermediate step1->step2 step5 Strategy 2: Control Reaction Concentration step1->step5 step3 Implement: Use a Participating Solvent (e.g., Methanol) step2->step3 step4 Rationale: MeOH traps the SCI as an α-methoxy hydroperoxide, preventing oligomerization. step3->step4 result Reduced Oligomer Formation step4->result step6 Implement: Run the reaction at higher dilution. step5->step6 step7 Rationale: Lower concentration of reactants and products disfavors bimolecular side reactions. step6->step7 step7->result

Caption: Troubleshooting workflow for oligomer formation.

Detailed Protocol for Criegee Intermediate Trapping:

  • Solvent Selection: Instead of a non-participating solvent like dichloromethane, use methanol as the reaction solvent.[7]

  • Temperature: Maintain the reaction temperature at -78°C (dry ice/acetone bath).[2]

  • Ozonolysis: Bubble ozone through the solution of methyl oleate in methanol until the blue color of excess ozone persists.

  • Purge: Purge the solution with an inert gas (nitrogen or argon) to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS) and allow the reaction to slowly warm to room temperature. The α-methoxy hydroperoxides will be reduced to the corresponding aldehydes.[16]

Troubleshooting Guide 2: Inconsistent Product Ratios and Yields

Issue: Batch-to-batch variability in the ratio of nonanal to methyl 9-oxononanoate and overall poor yields.

Root Cause Analysis:

Inconsistent product ratios and yields often point to a lack of precise control over the reaction endpoint and temperature fluctuations. The ozonolysis reaction is highly exothermic, and localized heating can promote side reactions.[1] Furthermore, over-ozonolysis can lead to the degradation of the desired aldehyde products.

Troubleshooting Workflow:

G start Inconsistent Yields & Product Ratios step1 Diagnosis: Poor control over reaction endpoint and/or temperature. start->step1 step2 Solution A: Precise Endpoint Detection step1->step2 step5 Solution B: Strict Temperature Control step1->step5 step3 Implement: Use an indicator like Sudan Red III. step2->step3 step4 Rationale: Indicator provides a sharp color change when all alkene is consumed, preventing over-ozonolysis. step3->step4 result Reproducible Yields & Ratios step4->result step6 Implement: Ensure efficient cooling and stirring. Add substrate slowly to the ozone-saturated solvent. step5->step6 step7 Rationale: Prevents localized heating and minimizes thermal decomposition and side reactions. step6->step7 step7->result

Caption: Troubleshooting inconsistent reaction outcomes.

Protocol for Precise Endpoint Detection:

  • Indicator Preparation: Add a small amount of Sudan Red III to the reaction mixture before cooling. The solution will turn red.

  • Ozonolysis: Bubble ozone through the cooled solution. Ozone will react preferentially with the methyl oleate.

  • Endpoint: As soon as all the methyl oleate has been consumed, the excess ozone will then react with the Sudan Red III, causing the red color to disappear. This provides a clear and immediate indication to stop the ozone flow.[2]

Table 1: Comparison of Endpoint Detection Methods

MethodAdvantagesDisadvantages
Blue Color of O₃ Simple, no additives required.Can be difficult to see in dilute or colored solutions. Subjective.
Sudan Red III Sharp, unambiguous color change.Introduces a chemical that needs to be removed during workup.
TLC Monitoring Direct visualization of starting material consumption.Requires periodic sampling, can be cumbersome at low temperatures.

Section 3: Mechanistic Insights

The Central Role of the Criegee Intermediate

The entire course of the ozonolysis reaction, including the formation of side products, is dictated by the fate of the Criegee intermediate. Understanding its formation and subsequent reaction pathways is key to mastering this chemical transformation.

Reaction Pathway Diagram:

CriegeeMechanism cluster_main Ozonolysis of Methyl Oleate cluster_side Side Reactions MO Methyl Oleate + O₃ PO Primary Ozonide (Molozonide) MO->PO 1,3-Dipolar Cycloaddition Fragments Aldehyde/Methyl Ester Aldehyde Criegee Intermediates PO->Fragments Cycloreversion SO Secondary Ozonide (Desired Intermediate) Fragments:f0->SO Recombination Fragments:f1->SO Oligomers Oligomers / Polymers Fragments:f1->Oligomers Reaction with Carbonyls Trapped α-alkoxy-hydroperoxides Fragments:f1->Trapped Reaction with Solvent (e.g., MeOH) Acids Carboxylic Acids Fragments:f1->Acids Rearrangement Products Aldehyde Products (after workup) SO->Products Reductive Workup

Caption: Core mechanism and side reactions in ozonolysis.

The initial 1,3-dipolar cycloaddition of ozone to the double bond of methyl oleate forms a highly unstable primary ozonide (a molozonide).[2][5] This intermediate rapidly undergoes cycloreversion to yield two fragments: a stable carbonyl compound (either nonanal or methyl 9-oxononanoate) and a highly reactive carbonyl oxide, known as the Criegee intermediate.[1][2]

The desired pathway involves the recombination of these two fragments in a different orientation to form the more stable secondary ozonide (a 1,2,4-trioxolane).[2][7] However, the stabilized Criegee intermediates (SCIs) are sufficiently long-lived to engage in bimolecular reactions, which are the primary source of byproducts.[3][4] The choice of solvent, temperature, and concentration directly influences the balance between the desired unimolecular rearrangement to the secondary ozonide and these competing bimolecular side reactions.[13][17]

References

  • Proposed reaction pathways for the ozonolysis of pure methyl oleate. ResearchGate. Available at: https://www.researchgate.
  • Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights. Wiley Online Library. Available at: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201908264
  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5007
  • Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric i. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp00949j
  • Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2014/cp/c4cp00949j
  • Criegee intermediate. Wikipedia. Available at: https://en.wikipedia.
  • Ozonolysis of methyl oleate monolayers at the air-water interface: oxidation kinetics, reaction products and atmospheric implications. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Ozonolysis-of-methyl-oleate-monolayers-at-the-oxidation-Thomson-King/d3f78950570b6910793666b6e4134a667106f364
  • Ozonolysis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Ozonolysis
  • Ozonolysis. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Ethers_Epoxides_and_Sulfides/16.11%3A_Ozonolysis
  • Trends in stabilisation of Criegee intermediates from alkene ozonolysis. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04227k
  • Balance of Unimolecular and Bimolecular Pathways Control the Temperature-Dependent Kinetics of Ozonolysis in Aerosols. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39707972/
  • Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo970992w
  • A Balance of Unimolecular and Bimolecular Pathways Control the Temperature-Dependent Kinetics of Ozonolysis in Aerosols. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/667b4f535d51952d43a7a972
  • Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2005/cp/b414320g
  • 2. Bayer-Villiger Oxidations. Wipf Group. Available at: https://www.pitt.edu/~wipf/Courses/2320_06/2320_08.pdf
  • Ozonolysis of Methyl Oleate Monolayers at the Air-Water Interface: Oxidation Kinetics, Reaction Products and Atmospheric Implications. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24781512/
  • Role of solvents in ozonolysis and ozonolysis of alkynes with water. Chemistry Stack Exchange. Available at: https://chemistry.stackexchange.
  • The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/1639626/
  • Mechanism of Ozonolysis. MSU chemistry. Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/ozonolis.htm
  • Reactivity of methyl oleate (1) towards singlet and triplet oxygen. ResearchGate. Available at: https://www.researchgate.net/figure/Reactivity-of-methyl-oleate-1-towards-singlet-and-triplet-oxygen_fig2_372334869
  • Development of a Homogeneous Flow Ozonolysis Protocol. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/64b58153b423106f3503f181
  • Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2013/04/23/alkene-reactions-ozonolysis/
  • Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. Available at: https://www.researchgate.
  • Baeyer–Villiger Oxidation. Thieme. Available at: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0032-1316574.pdf
  • Baeyer–Villiger oxidation. Wikipedia. Available at: https://en.wikipedia.
  • Baeyer-Villiger Oxidation of Ketones & Aldehydes (IOC 29). YouTube. Available at: https://www.youtube.
  • Constraining Ozonolysis Product Distributions with Temperature Programmed Reaction Spectroscopy and Computational Chemistry. ResearchGate. Available at: https://www.researchgate.
  • Ozonolysis of unsaturated fatty acids. 11. Esterification of the total products from the oxidative decomposition of ozonides with. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/v67-233
  • The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/tx00002a002
  • Baeyer-Villiger Oxidation. Chemistry Steps. Available at: https://www.chemistrysteps.
  • I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/v61-182
  • Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. Available at: https://www.youtube.
  • (PDF) Ozonolysis of methyl oleate monolayers at the air-water interface: Oxidation kinetics, reaction products and atmospheric implications. ResearchGate. Available at: https://www.researchgate.
  • Intensified and safe ozonolysis of fatty acid methyl esters in liquid CO2 in a continuous reactor. CORE. Available at: https://core.ac.uk/download/pdf/213038663.pdf
  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/reaction-guide/oxidative-cleavage-of-alkenes-to-give-ketones-carboxylic-acids-using-ozone-o3/

Sources

Technical Support Center: Purification of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude Methyl 9-Formylnonanoate, tailored for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the purification of this compound (CAS: 14811-73-5)[1]. This document provides field-proven insights and step-by-step protocols to address common challenges encountered during the purification of this bifunctional molecule. The inherent reactivity of the aldehyde group, combined with its high boiling point, presents unique purification hurdles. This guide is structured to provide clear, actionable solutions to overcome these issues.

Understanding the Challenge: Core Properties and Common Impurities

This compound is a long-chain aliphatic ester-aldehyde. Its purification is often complicated by its liquid state at room temperature, high boiling point, and the aldehyde's susceptibility to oxidation and polymerization. Crude material, typically synthesized via ozonolysis of methyl oleate, can contain a variety of impurities that must be removed to ensure its suitability for downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol [2]
Appearance Colorless to Light Yellow Liquid
Purity (Typical) >95.0% (GC)
CAS Number 14811-73-5[1]

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Distillation Problems

Q: My product turned dark brown or black during vacuum distillation. What is the cause and how can I prevent it?

A: This is a classic sign of thermal decomposition. This compound, like many high-boiling esters, can degrade at excessive temperatures.[3][4] The aldehyde functional group is particularly sensitive.

  • Causality: The combination of prolonged heating and high temperature, even under vacuum, can initiate polymerization or cracking reactions, leading to discoloration and the formation of non-volatile tars.[4]

  • Solutions:

    • Improve Vacuum: The primary goal is to lower the boiling point. Ensure your vacuum system is leak-free and the pump is capable of reaching pressures below 1 mmHg. A lower pressure directly translates to a lower distillation temperature.

    • Use Short-Path Distillation: For high-boiling, sensitive compounds, a short-path distillation apparatus is highly recommended.[5] This minimizes the time the compound spends in the heated zone by reducing the travel distance between the evaporating and condensing surfaces, thereby lowering the risk of thermal degradation.[6]

    • Ensure Uniform Heating: Use a heating mantle with a magnetic stirrer to prevent localized overheating and ensure smooth, controlled boiling.[5]

Q: My GC analysis shows persistent impurities after a simple vacuum distillation. Why is the separation poor?

A: This indicates that the impurities have boiling points very close to that of your target compound.

  • Causality: Simple distillation is only effective when the boiling points of the components differ significantly.[7] If byproducts from the synthesis (e.g., other C9 or C10 esters or aldehydes) are present, they may co-distill with the product.

  • Solutions:

    • Fractional Distillation: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.[7]

    • Switch to Chromatography: If fractional distillation is still ineffective, column chromatography is the logical next step for achieving high purity.[5][8]

Issue 2: Column Chromatography Challenges

Q: I am experiencing poor separation (overlapping peaks) on my silica gel column. How can I improve this?

A: Poor separation is typically due to an inappropriate solvent system or improper column loading.

  • Causality: The polarity of the mobile phase (eluent) dictates the speed at which compounds travel through the stationary phase (silica gel). If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the product may not elute at all.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a large column, use Thin-Layer Chromatography (TLC) to find the optimal solvent mixture. A good target is to achieve an Rf value of 0.3-0.4 for this compound.[5] A common starting point for esters is a gradient of ethyl acetate in hexane.

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Use a Gradient Elution: Start with a low-polarity eluent (e.g., 2% Ethyl Acetate in Hexane) to wash off non-polar impurities. Gradually increase the polarity (e.g., to 5%, 10% Ethyl Acetate) to elute your target compound, leaving more polar impurities behind.

Issue 3: Purity and Stability

Q: My purified product's purity decreases over time, and I see a new peak in the GC analysis. What is happening?

A: This is likely due to the oxidation of the aldehyde group to a carboxylic acid.

  • Causality: Aldehydes are notoriously susceptible to air oxidation, a radical-chain reaction that converts the -CHO group into a -COOH group. This forms 9-(methoxycarbonyl)nonanoic acid as an impurity.

  • Solutions:

    • Inert Atmosphere: Once purified, handle and store the product under an inert atmosphere like nitrogen or argon to prevent contact with oxygen.

    • Cold and Dark Storage: Store the sealed container in a refrigerator or freezer to slow down potential degradation pathways.

    • Use Fresh: For sensitive applications, it is always best to use freshly purified material or to re-analyze the purity of stored material before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound from ozonolysis?

A1: The impurity profile depends on the precise reaction and workup conditions, but typically includes:

  • Unreacted Starting Material: Methyl oleate.

  • Ozonolysis Byproducts: Nonanal, methyl 9-oxononanoate, and various ozonides if the reductive workup was incomplete.[8][9]

  • Over-oxidation Products: 9-(methoxycarbonyl)nonanoic acid.

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization is challenging for this compound. Long-chain esters, especially those that are liquids at room temperature, tend to form oils rather than well-defined crystals.[5][10] While methyl esters are more prone to crystallization than their ethyl or butyl counterparts, low-temperature crystallization techniques would be necessary and are often less efficient than distillation or chromatography for this specific molecule.[10][11][12]

Q3: Which analytical methods are best for assessing purity?

A3: A multi-technique approach is recommended for comprehensive characterization:[13]

  • Gas Chromatography (GC-FID/GC-MS): This is the primary method for determining percentage purity and identifying volatile impurities. The Flame Ionization Detector (FID) provides quantitative data, while Mass Spectrometry (MS) helps in identifying the structure of unknown peaks.[14][15][16]

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and ensuring no structural rearrangement has occurred. The presence of characteristic aldehyde (~9.7 ppm) and methyl ester (~3.6 ppm) peaks in ¹H NMR is a key indicator.[8]

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O stretch of the aldehyde (~1725 cm⁻¹) and the ester (~1740 cm⁻¹).[13]

Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude this compound.

Purification_Workflow start Crude Methyl 9-Formylnonanoate distillation High Vacuum Distillation (<1 mmHg) start->distillation purity_check1 Purity Assessment (GC) distillation->purity_check1 chromatography Silica Gel Column Chromatography purity_check1->chromatography Purity OK? No final_product Pure Product (>95-98%) purity_check1->final_product Purity OK? Yes purity_check2 Purity Assessment (GC/NMR) chromatography->purity_check2 purity_check2->final_product Purity OK? Yes waste Impure Fractions purity_check2->waste Purity OK? No

Caption: Decision workflow for purifying this compound.

Protocol 1: High Vacuum Distillation (Short-Path)

This protocol is designed for the bulk purification of crude material to remove non-volatile residues and highly volatile impurities.

  • Apparatus Setup: Assemble a dry short-path distillation apparatus. Lightly grease all joints with high-vacuum grease to ensure a proper seal. Place a magnetic stir bar in the distillation flask.

  • Sample Loading: Charge the distillation flask with the crude this compound (no more than 2/3 full).

  • Vacuum Application: Connect the apparatus to a high-vacuum line with a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., <1 mmHg).

  • Heating & Distillation: Once the vacuum is stable, begin heating the distillation flask using a heating mantle. Ensure vigorous stirring.

  • Fraction Collection: Collect any low-boiling initial fractions in a separate flask. As the temperature stabilizes at the boiling point of the product, switch to a clean, pre-weighed collection flask. Collect the main fraction over a narrow temperature range.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides general conditions for analyzing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 260 °C and hold for 5 minutes.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is calculated from the relative peak areas in the resulting chromatogram. For impurity identification, a GC-MS system should be used with similar conditions.[14]

References

  • US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
  • Distilling esters with very high boiling points? - Sciencemadness Discussion Board.
  • US3661972A - Purification of high boiling esters - Google P
  • Esters. An Introduction.
  • Fractional Distill
  • How to purify esters. Reddit.
  • Technical Support Center: Purification of Methyl 9-hydroxynonano
  • Application Note: Step-by-Step Protocol for the Purification of Methyl 9-hydroxynonano
  • Recrystallization and Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • Methyl 9-Formylnonano
  • METHYL 9-FORMYLNONANO
  • Pérez-Camino, M. C., Moreda, W., Mateos, R., & Cert, A. (2003). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils.
  • This compound | 14811-73-5. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Application Notes and Protocols for the Analytical Characterization of Methyl 9-hydroxynonano
  • METHYL 9-FORMYLNONANO
  • methyl 9-oxononano
  • Mass Spectrometry of Fatty Aldehydes. PubMed Central (PMC), NIH.
  • Technical Support Center: Refinement of the Distillation Process for High-Purity Methyl 9-hydroxynonano
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.

Sources

Technical Support Center: Synthesis of 9-Formylnonanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 9-Formylnonanoic Acid Methyl Ester, also known as Methyl 9-oxononanoate[1]. This bifunctional molecule serves as a critical precursor in the synthesis of polymers, specialty chemicals, and pharmaceuticals. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established synthetic methodologies. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

The most prevalent and scalable method for synthesizing 9-Formylnonanoic Acid Methyl Ester is the ozonolysis of methyl oleate, a readily available starting material derived from renewable resources like vegetable oils[2][3]. This process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a work-up procedure to yield the desired aldehyde.

Core Synthesis Pathway: Ozonolysis of Methyl Oleate

The ozonolysis of methyl oleate is a two-stage process. The first stage is the reaction with ozone to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The second stage is the work-up, which cleaves the ozonide to produce the final products. The choice of work-up conditions is critical for selectively obtaining the aldehyde.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_ozonolysis Stage 1: Ozonolysis cluster_workup Stage 2: Reductive Work-up cluster_byproducts Potential Side Products MethylOleate Methyl Oleate (from Vegetable Oils) Ozone Ozone (O₃) Solvent (e.g., Methanol) -78 °C MethylOleate->Ozone Reacts with Ozonide Intermediate Ozonide Ozone->Ozonide Forms ReducingAgent Reducing Agent (e.g., DMS, PPh₃, Zn/H₂O) Ozonide->ReducingAgent Is cleaved by OverOxidation Methyl Azelate (from Oxidative Work-up) Ozonide->OverOxidation Oxidative Work-up Product 9-Formylnonanoic Acid Methyl Ester ReducingAgent->Product Yields OverReduction Methyl 9-Hydroxynonanoate (from strong reducing agents) ReducingAgent->OverReduction Over-reduction

Caption: General workflow for the synthesis of 9-Formylnonanoic acid methyl ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 9-Formylnonanoic Acid Methyl Ester.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. A systematic diagnosis is key.

  • Incomplete Ozonolysis: The reaction may not have gone to completion.

    • Cause: Insufficient ozone delivery or premature termination of the reaction. The endpoint is often indicated by the appearance of a persistent blue color in the solution, signifying excess ozone[2].

    • Solution: Ensure a steady flow of ozone and monitor the reaction closely. Use a triphenylmethane indicator or monitor by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Formation of Side Products: The aldehyde product is susceptible to both over-oxidation and over-reduction.

    • Cause: An inappropriate work-up procedure is the most common culprit. Using an oxidative work-up (e.g., with hydrogen peroxide) will yield carboxylic acids. Using an overly strong reducing agent (e.g., Sodium Borohydride) will lead to the corresponding alcohol, Methyl 9-hydroxynonanoate[2][4].

    • Solution: Employ a mild reducing agent for the work-up. Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) are excellent choices for selectively producing aldehydes. Zinc dust in water is another effective and economical option.

  • Product Loss During Purification: The product can be lost during extraction and purification steps.

    • Cause: 9-Formylnonanoic acid methyl ester has moderate polarity and can be challenging to separate from impurities with similar properties. Aldehydes can also be sensitive to thermal degradation during distillation[5].

    • Solution: Optimize your extraction and purification protocol. Column chromatography using silica gel can be effective. For distillation, high-efficiency short-path distillation under high vacuum is recommended to minimize thermal stress on the product[4][5].

Question 2: My final product shows significant impurities in GC/NMR analysis. What are these contaminants?

Answer: Identifying impurities is crucial for optimizing the reaction and purification. Common contaminants include:

ImpuritySourceIdentification (¹H NMR)
Methyl 9-hydroxynonanoate Over-reduction during work-up.Triplet around 3.6 ppm (-CH₂OH).
Methyl Azelate / Azelaic Acid Oxidative work-up or air oxidation of the aldehyde.Absence of aldehyde proton; potential for broad acid peak.
Unreacted Methyl Oleate Incomplete ozonolysis.Signal for vinylic protons (~5.3 ppm).
Stable Ozonides Incomplete cleavage during work-up.Complex signals; can be characterized but are often undesired intermediates[6].
Pelargonaldehyde (Nonanal) The other cleavage product from methyl oleate.Distinct aldehyde proton signal (~9.7 ppm) but with different adjacent splitting.

Troubleshooting Logic:

G cluster_causes Potential Causes cluster_solutions Solutions Impurity Impurity Detected OverReduction Over-reduction Impurity->OverReduction If alcohol detected Oxidation Oxidation Impurity->Oxidation If carboxylic acid detected IncompleteReaction Incomplete Reaction Impurity->IncompleteReaction If starting material detected IncompleteWorkup Incomplete Work-up Impurity->IncompleteWorkup If ozonides suspected MildReducer Use milder reducing agent (DMS, PPh₃, Zn) OverReduction->MildReducer InertAtmosphere Maintain inert atmosphere post-reaction Oxidation->InertAtmosphere MonitorReaction Monitor reaction to completion (TLC, color indicator) IncompleteReaction->MonitorReaction OptimizeWorkup Ensure sufficient time/ stirring for work-up IncompleteWorkup->OptimizeWorkup

Caption: Diagnostic workflow for identifying and resolving purity issues.

Question 3: Can I use an alternative synthetic route to avoid ozonolysis?

Answer: Yes, biocatalytic routes are emerging as environmentally friendly alternatives, although they may not be as scalable as traditional chemical methods yet.

A multi-enzyme cascade can convert linoleic acid into 9-oxononanoic acid[7][8]. This process typically involves:

  • Lipoxygenase: This enzyme catalyzes the oxidation of linoleic acid to a hydroperoxide intermediate (9S-HPODE)[8].

  • Hydroperoxide Lyase: This enzyme then cleaves the intermediate to yield 9-oxononanoic acid[8][9].

  • Esterification: The resulting acid must then be esterified to produce the final methyl ester, for example, using lipase in methanol or traditional acid-catalyzed esterification[7][10].

This biocatalytic pathway operates under mild conditions but requires careful control of pH and enzyme activity for optimal performance[7][8].

Question 4: What are the critical safety precautions for performing an ozonolysis reaction?

Answer: Ozone is a toxic and highly reactive gas, and ozonides can be explosive. Strict safety protocols are mandatory.

  • Ventilation: Always perform the reaction in a well-ventilated fume hood.

  • Ozone Destruction: Vent the excess ozone from the reaction through a destruction unit, such as a tube containing manganese dioxide or a potassium iodide solution, to neutralize it before it enters the atmosphere.

  • Low Temperature: Maintain a low reaction temperature (typically -78 °C) to control the reaction rate and prevent the accumulation of unstable intermediates[2].

  • Never Evaporate to Dryness: Do not concentrate the reaction mixture containing ozonides to dryness, as they can be shock-sensitive and explosive in concentrated form. Always proceed directly to the work-up step after purging excess ozone with an inert gas.

Detailed Experimental Protocol

Synthesis of 9-Formylnonanoic Acid Methyl Ester via Ozonolysis of Methyl Oleate

This protocol is a generalized procedure based on common laboratory practices[2][3].

Materials:

  • Methyl Oleate (1 equivalent)

  • Methanol or Dichloromethane (DCM), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl Sulfide (DMS) (1.5 equivalents)

  • Nitrogen or Argon gas

  • Standard glassware for low-temperature reactions

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to an ozone destruction trap.

  • Dissolution: Dissolve methyl oleate in anhydrous methanol or DCM (approx. 0.1 M concentration) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin bubbling ozone through the solution while stirring vigorously. Monitor the reaction by TLC. The reaction is typically complete when a faint blue color persists in the solution, indicating the presence of excess ozone.

  • Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 15-20 minutes to remove all residual ozone. Crucially, ensure the solution remains at -78 °C during this step.

  • Reductive Work-up: While maintaining the low temperature, slowly add dimethyl sulfide (DMS) dropwise to the reaction mixture.

  • Warming: After the addition of DMS is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 4 hours, or overnight, to ensure the complete reduction of the ozonide.

  • Solvent Removal: Remove the solvent and the dimethyl sulfoxide (DMSO) byproduct under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by high-vacuum distillation to yield pure 9-Formylnonanoic acid methyl ester.

References

  • BenchChem. (2025).
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(23), 11443-11452.
  • BenchChem. (2025).
  • BenchChem. (2025). Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape.
  • Pryde, E. H., & Cowan, J. C. (1971). Omega-formylalkanoates by ozonization of unsaturated fatty esters. Journal of the American Oil Chemists' Society, 48(7), 349-352.
  • Griesbeck, A. G., et al. (2023). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 28(3), 1085.
  • Ichikawa, Y., et al. (1983). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Journal of Animal Science, 57(5), 1144-1153.
  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.
  • Christie, W. W. (2003).
  • Sukhija, P. S., & Palmquist, D. L. (1988). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Journal of Agricultural and Food Chemistry, 36(6), 1202-1206.
  • Petrovic, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. Journal of the Serbian Chemical Society, 73(1), 33-45.
  • Janssen, M., et al. (2003). A convenient method for the preparation of nonanal and methyl formylcaprylate.
  • Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. Journal of the American Oil Chemists' Society, 85(3), 287-293.
  • Evans, D. A., & Siska, S. J. (2010). Evolution of an Efficient and Scalable Nine-Step (LLS) Synthesis of Zincophorin Methyl Ester. Journal of the American Chemical Society, 132(43), 15243-15246.
  • Li, Z., et al. (2024). 9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement. Chemical Science, 15(20), 7545-7550.
  • Ravindranath, N., Ramesh, C., & Das, B. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42(11), 2859-2861.
  • DSM IP Assets B.V. (2008). Process for the preparation of amino acid methyl esters.
  • Liu, Z., & Su, Z. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones. Biomacromolecules, 9(3), 949-953.
  • National Center for Biotechnology Information. (n.d.). Methyl 9-oxononanoate. PubChem Compound Database.
  • Otte, O., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
  • Broun, P., & Somerville, C. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis & Reaction Monitoring

Question 1: What are the primary synthetic routes to this compound, and what are the key considerations for choosing a method?

Answer: The most prevalent and industrially relevant method for synthesizing this compound is the ozonolysis of methyl oleate.[1][2] Methyl oleate is readily accessible from the transesterification of triglycerides found in vegetable oils.[1] This process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a work-up procedure.

Key considerations for choosing a synthetic route include:

  • Starting Material Availability and Purity: Methyl oleate is a common and relatively inexpensive starting material. The purity of the methyl oleate will directly impact the impurity profile of the final product.

  • Safety: Ozonolysis requires specialized equipment and adherence to strict safety protocols due to the hazardous nature of ozone.

  • Scale of Reaction: Ozonolysis is scalable, making it suitable for both laboratory and industrial production.

  • Alternative Routes: Another, though less common, approach is the oxidation of Methyl 9-hydroxynonanoate. This can be achieved using various oxidizing agents, but may present challenges in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Question 2: My ozonolysis reaction of methyl oleate is giving low yields of this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields in the ozonolysis of methyl oleate can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Low Yields in Ozonolysis:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Ozonolysis The reaction may not have gone to completion. Ensure a continuous and sufficient flow of ozone into the reaction mixture.[3] Monitoring the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is critical. The reaction is typically conducted at low temperatures (e.g., -78°C) to stabilize the ozonide intermediates; ensure this temperature is consistently maintained.[2][3]
Inefficient Reductive Work-up The choice and amount of the reducing agent are vital for converting the ozonide intermediate to the desired aldehyde. Dimethyl sulfide (DMS) is a common choice for reductive work-up to yield the aldehyde. Ensure that the reducing agent is added in a sufficient molar excess to completely reduce the ozonide.
Side Reactions Ozonolysis can lead to the formation of various by-products, including nonanal, nonanoic acid, and azelaic acid.[3] The presence of water can promote the formation of carboxylic acids, so it is imperative to use dry solvents and reagents.[3]
Product Loss During Work-up and Purification This compound is a relatively volatile compound. Significant product loss can occur during solvent removal or high-temperature distillation. Employing techniques like rotary evaporation under reduced pressure and at a moderate temperature can minimize these losses. For purification, vacuum distillation is often preferred over atmospheric distillation to lower the boiling point and prevent thermal decomposition.[4][5]
Impurity Profile & Purification Challenges

Question 3: I've successfully synthesized the crude product, but my final purified this compound shows significant impurities by GC-MS analysis. What are these impurities and how can I remove them?

Answer: The impurity profile of this compound is largely dependent on the synthetic route and reaction conditions. Common impurities originating from the ozonolysis of methyl oleate include:

  • Nonanal: This is the other aldehyde fragment produced during the ozonolysis of methyl oleate.

  • Methyl 9-oxononanoate: This is another name for this compound. However, incomplete reactions can lead to a mixture of starting material and product.

  • Over-oxidation Products: If the work-up is not strictly reductive, you may form methyl 9-oxononanoate (the carboxylic acid ester).

  • Unreacted Methyl Oleate: Incomplete ozonolysis will result in the presence of the starting material.

  • Ozonides: Under certain conditions, stable secondary ozonides can form.[3][6]

Purification Strategies:

Purification Method Description & Application
Vacuum Distillation This is the most common and effective method for purifying this compound on a larger scale.[4][5] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation. A fractional distillation setup can be used to separate components with close boiling points. The typical boiling point is 121°C at 3 mmHg.[7]
Silica Gel Column Chromatography For smaller scales or for removing highly polar or non-volatile impurities, column chromatography is a valuable technique. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically employed to elute the desired product.

Question 4: My purified product appears to be degrading over time, as indicated by a broadening of peaks in the GC trace and the appearance of new signals. What is causing this instability and how can I properly store this compound?

Answer: Aldehydes, including this compound, are susceptible to oxidation and polymerization, especially when exposed to air and light.

Causes of Instability:

  • Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This will result in the formation of methyl 9-carboxynonanoate.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic impurities.

Proper Storage Conditions:

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Low Temperature: Refrigeration (2-8°C) is recommended to slow down potential degradation pathways.

  • Protection from Light: Store in an amber vial or a container protected from light.

  • High Purity: Ensure the product is free from acidic or basic impurities that could catalyze degradation.

Experimental Protocols & Visualizations

Protocol: Synthesis of this compound via Ozonolysis of Methyl Oleate

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Methyl oleate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate, saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve methyl oleate (1 equivalent) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Ozonolysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible on the TLC plate. A faint blue color in the solution indicates the presence of excess ozone.

  • Quenching: Once the reaction is complete, switch the gas inlet to a nitrogen or argon line and purge the solution for 15-20 minutes to remove any residual ozone.

  • Reductive Work-up: While maintaining the cold temperature, slowly add dimethyl sulfide (1.5 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir for at least 4 hours or overnight.

  • Extraction and Washing: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with DCM (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Workflow & Troubleshooting Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Methyl Oleate B Ozonolysis (-78°C, O3) A->B C Ozonide Intermediate B->C D Reductive Work-up (DMS) C->D E Crude Product D->E F Vacuum Distillation E->F G Pure Methyl 9-Formylnonanoate F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_impurity Impurity Issues Start Low Yield or High Impurity Q_Yield Incomplete Reaction? Start->Q_Yield Q_Impurity Side Products? Start->Q_Impurity Sol_Yield1 Check O3 flow & reaction time Q_Yield->Sol_Yield1 Yes Sol_Yield2 Verify temperature (-78°C) Q_Yield->Sol_Yield2 Yes Q_Workup Inefficient Work-up? Q_Yield->Q_Workup No Sol_Workup Increase DMS eq. Q_Workup->Sol_Workup Yes Sol_Impurity1 Use anhydrous solvents Q_Impurity->Sol_Impurity1 Yes Q_Purification Purification Ineffective? Q_Impurity->Q_Purification No Sol_Purification1 Optimize distillation (vacuum, fractionation) Q_Purification->Sol_Purification1 Yes Sol_Purification2 Consider column chromatography Q_Purification->Sol_Purification2 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

  • BenchChem. (2025).
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and a. Physical Chemistry Chemical Physics, 16(25), 13220-13228.
  • BenchChem. (2025).
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric i. Physical Chemistry Chemical Physics, 16(25), 13220-13228.
  • Terent'ev, A. O., et al. (2023). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 28(3), 1345.
  • Pryde, E. H., & Cowan, J. C. (1961). Omega-formylalkanoates by ozonization of unsaturated fatty esters. Journal of the American Oil Chemists' Society, 38(10), 549-553.
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(25), 13220-13228.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape.
  • BenchChem. (2025).

Sources

minimizing byproduct formation in Methyl 9-Formylnonanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 9-Formylnonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to help you minimize byproduct formation and optimize your synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses specific issues that can arise during the synthesis of this compound via the two primary routes: ozonolysis of methyl oleate and hydroformylation of methyl 9-decenoate.

Issue 1: Presence of Carboxylic Acid and Aldehydic Impurities in Ozonolysis Route

Question: My final product after ozonolysis of methyl oleate shows significant contamination with nonanoic acid, nonanal, and other short-chain acidic and aldehydic byproducts. How can I prevent this?

Answer:

The formation of these byproducts is inherent to the ozonolysis reaction mechanism, particularly during the workup step. However, their prevalence can be minimized by carefully controlling the reaction and workup conditions.

Root Cause Analysis:

  • Oxidative Workup: The primary cause is an oxidative workup of the intermediate ozonide. In the presence of an oxidizing agent (or even air over prolonged periods), the Criegee intermediate can decompose to form carboxylic acids and additional aldehydes instead of the desired aldehyde.

  • Incomplete Reduction: A reductive workup is crucial to convert the ozonide to the desired aldehyde. If the reducing agent is not added in sufficient quantity or is not reactive enough, incomplete reduction can lead to the formation of unwanted byproducts.

  • Reaction Temperature: Ozonolysis is typically performed at low temperatures (e.g., -78 °C) to stabilize the ozonide. If the temperature is not adequately controlled, the unstable ozonide can decompose prematurely, leading to a mixture of products.[1]

Recommended Solutions:

  • Strict Adherence to Reductive Workup:

    • Choice of Reducing Agent: Use a mild reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (TPP). Zinc dust in acetic acid is another common option.

    • Stoichiometry: Ensure at least a stoichiometric amount, and preferably a slight excess (1.1-1.2 equivalents), of the reducing agent is used.

    • Addition Procedure: Add the reducing agent at low temperature (-78 °C) before allowing the reaction mixture to warm to room temperature. This ensures the ozonide is reductively cleaved as it forms.

  • Rigorous Temperature Control:

    • Maintain a constant low temperature throughout the ozone addition using a cryostat or a well-maintained dry ice/acetone bath.

    • Monitor the internal temperature of the reaction flask to ensure it remains stable.

  • Inert Atmosphere:

    • After the ozonolysis is complete, purge the reaction vessel with an inert gas like nitrogen or argon before adding the reducing agent. This will displace excess ozone and oxygen, minimizing oxidative side reactions.

Experimental Protocol: Ozonolysis of Methyl Oleate with Reductive Workup

Materials:

  • Methyl oleate

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve methyl oleate in a 1:1 mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Bubble ozone gas through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, stop the ozone flow and purge the flask with nitrogen gas for 10-15 minutes to remove any residual ozone and oxygen.

  • While maintaining the temperature at -78 °C, add dimethyl sulfide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.[2]

Visualization of Ozonolysis Byproduct Formation:

ozonolysis_byproducts cluster_main Ozonolysis of Methyl Oleate cluster_byproducts Byproduct Formation Pathways Methyl Oleate Methyl Oleate Primary Ozonide Primary Ozonide Methyl Oleate->Primary Ozonide + O3 Criegee Intermediate Criegee Intermediate Primary Ozonide->Criegee Intermediate This compound This compound Criegee Intermediate->this compound + DMS (Reductive Workup) Nonanal Nonanal Criegee Intermediate->Nonanal + DMS (Reductive Workup) Oxidative Workup Oxidative Workup Criegee Intermediate->Oxidative Workup [O] Incomplete Reduction Incomplete Reduction Criegee Intermediate->Incomplete Reduction Nonanoic Acid Nonanoic Acid Oxidative Workup->Nonanoic Acid Other Aldehydes Other Aldehydes Incomplete Reduction->Other Aldehydes hydroformylation_pathways Methyl 9-Decenoate Methyl 9-Decenoate Desired Product (Linear Aldehyde) This compound Methyl 9-Decenoate->Desired Product (Linear Aldehyde) + CO/H2 (Rh/TPP) Isomerization Isomerization Methyl 9-Decenoate->Isomerization Hydrogenation Hydrogenation Methyl 9-Decenoate->Hydrogenation + H2 Isomeric Alkenes Isomeric Alkenes Isomerization->Isomeric Alkenes Branched Aldehyde Branched Aldehyde Isomeric Alkenes->Branched Aldehyde + CO/H2 Alkane Byproduct Methyl Decanoate Hydrogenation->Alkane Byproduct

Sources

Technical Support Center: Troubleshooting Low Yield in Ozonolysis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ozonolysis reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the causality behind experimental choices, you can effectively troubleshoot your reactions and optimize for success.

Introduction to Ozonolysis

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds in alkenes, alkynes, and other compounds using ozone (O₃).[1][2] The outcome is highly dependent on the work-up conditions, yielding products ranging from aldehydes and ketones to carboxylic acids and alcohols.[1][3][4] The generally accepted mechanism, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane).[1][3][5] Subsequent work-up cleaves this ozonide to furnish the final carbonyl products.

Despite its utility, achieving high yields in ozonolysis can be challenging. This guide provides a structured approach to troubleshooting common problems encountered during this sensitive oxidation process.

Core Troubleshooting Guide

Low yields in ozonolysis can typically be traced back to several key areas: incomplete reaction, over-oxidation or side reactions, and product degradation during work-up.

Issue 1: Incomplete Reaction or Low Conversion of Starting Material

A common reason for low yield is the failure of the starting material to fully react. This can be diagnosed by analyzing the crude reaction mixture (e.g., by TLC or ¹H NMR) and observing a significant amount of unreacted alkene.

Question: My reaction is incomplete. How can I ensure all the starting material is consumed?

Answer:

Several factors can lead to incomplete conversion, primarily related to ozone delivery, reaction temperature, and solvent choice.

  • Ozone Delivery and Endpoint Detection: Insufficient ozone delivery is a primary culprit. It is crucial to bubble ozone through the reaction mixture until the starting material is fully consumed.[1]

    • Visual Indicators: A persistent blue color in the solution indicates the presence of unreacted ozone and signals the completion of the reaction.[1][6] This is a common and effective method for many setups.

    • Chemical Indicators: For more precise control, especially with substrates having multiple, differentially reactive double bonds, an indicator dye like Sudan Red III can be used.[1] Ozone reacts with the indicator only after the more reactive alkene has been consumed, causing a distinct color change.[1]

    • External Trapping: The effluent gas from the reaction can be passed through a potassium iodide (KI) solution.[1][4] When all the alkene has reacted, excess ozone will oxidize the iodide to iodine, producing a characteristic violet color.[1][4]

  • Reaction Temperature: Ozonolysis is typically performed at low temperatures, most commonly at -78 °C (dry ice/acetone bath), to stabilize the explosive ozonide intermediates.[1][6][7] However, extremely low temperatures can also decrease the reaction rate.[8] If the reaction is sluggish, ensure that the ozone flow is consistent and allow sufficient time for the reaction to complete. While academic labs often use -78 °C, industrial protocols may use temperatures closer to -20 °C.[1]

  • Solvent Choice and Ozone Solubility: The choice of solvent significantly impacts ozone solubility and, consequently, the reaction rate.[9][10][11]

    • Dichloromethane (DCM) is a very common solvent but has relatively low ozone solubility compared to other options.[9][10]

    • Methanol (MeOH) and tert-Butyl methyl ether (TBME) exhibit significantly higher ozone solubility, which can facilitate a faster reaction.[9]

    • However, using protic solvents like methanol can lead to the formation of hydroperoxy hemiacetals by trapping the Criegee intermediate, which can be a desired pathway or a complication depending on the target product.[3][5]

Workflow for Optimizing Reaction Completion

G cluster_start cluster_troubleshoot Troubleshooting Steps cluster_solution Solutions Start Incomplete Conversion Observed Check_O3 Step 1: Verify Ozone Delivery and Endpoint Detection Start->Check_O3 Check_Temp Step 2: Assess Reaction Temperature Check_O3->Check_Temp Yes Sol_O3 Implement reliable endpoint detection: - Blue color persistence - KI trap - Sudan Red III indicator Check_O3->Sol_O3 Is endpoint clear? Check_Solvent Step 3: Evaluate Solvent Choice Check_Temp->Check_Solvent Yes Sol_Temp Ensure adequate reaction time at -78°C. Consider a slightly higher temperature (e.g., -40°C) if kinetics are slow. Check_Temp->Sol_Temp Is temp optimal? Sol_Solvent Switch to a solvent with higher O3 solubility (e.g., MeOH, TBME), considering potential side reactions. Check_Solvent->Sol_Solvent Is solvent optimal?

Caption: Troubleshooting workflow for incomplete ozonolysis.

Issue 2: Low Yield Due to Side Reactions and Over-oxidation

Even with complete conversion of the starting material, the yield of the desired product can be compromised by the formation of unwanted byproducts.

Question: I'm getting a mixture of products, including carboxylic acids, when I want an aldehyde. How can I prevent this?

Answer:

The formation of carboxylic acids from aldehydes is a classic example of over-oxidation. This is almost always determined by the work-up procedure .[3][12]

  • Reductive vs. Oxidative Work-up: The key is to use the correct type of work-up.[12]

    • Reductive Work-up: To obtain aldehydes or ketones, a reductive work-up is essential.[4][6] This procedure quenches the ozonide and any excess oxidant without oxidizing the aldehyde products. Common reductive agents include:

      • Dimethyl Sulfide (DMS): A very common and effective reagent that produces dimethyl sulfoxide (DMSO) as a benign byproduct.[12][13]

      • Triphenylphosphine (PPh₃): Another reliable reducing agent.[4]

      • Zinc dust (Zn) and Acetic Acid: A classic method, though sometimes less clean than DMS.[12]

    • Oxidative Work-up: This method is used when the desired products are carboxylic acids (from aldehydes) and ketones. The typical reagent is hydrogen peroxide (H₂O₂).[1][4][12] If you are isolating carboxylic acids unexpectedly, it's possible that the ozonide is not being quenched under strictly reductive conditions.

  • Solvent-Induced Oxidation: Some solvents can be oxidized by ozone, generating acidic byproducts that can catalyze side reactions.[1] To mitigate this, a weak base like pyridine is sometimes added as a buffer.[1][4][14]

  • Substrate Sensitivity: Some functional groups are sensitive to ozone. For instance, benzyl ethers can be oxidized.[1][4] Electron-rich aromatic rings can also be incompatible.[15] It is critical to review the compatibility of all functional groups in your starting material.

Table 1: Comparison of Common Work-up Conditions
Work-up TypeReagent(s)Products from AlkeneKey Considerations
Reductive Dimethyl Sulfide (DMS)Aldehydes / KetonesVolatile and malodorous; produces DMSO.[12][13]
Triphenylphosphine (PPh₃)Aldehydes / KetonesProduces triphenylphosphine oxide, which can complicate purification.[4]
Zinc (Zn) / Acetic AcidAldehydes / KetonesHeterogeneous; can sometimes be difficult to work with.[12]
Sodium Borohydride (NaBH₄)AlcoholsDirectly reduces the intermediate carbonyls to alcohols.[14]
Oxidative Hydrogen Peroxide (H₂O₂)Carboxylic Acids / KetonesStandard method for obtaining carboxylic acids from aldehydes.[4][12]
Issue 3: Product Degradation and Ozonide Instability

The intermediates in an ozonolysis reaction are energetic and potentially explosive.[5][12] Mishandling these intermediates can lead to decomposition and significant loss of product.

Question: My yield is low, and I suspect the product is decomposing. How can I improve its stability and isolation?

Answer:

Maintaining low temperatures and ensuring the complete quenching of peroxidic intermediates are critical for preventing product degradation.

  • Maintain Low Temperature: The reaction must be kept cold (typically -78 °C) throughout the addition of ozone.[6] Crucially, the reducing agent should be added at this low temperature, and the reaction mixture should only be allowed to warm up after the quenching is complete. Warming the solution in the presence of unquenched ozonides can lead to vigorous and potentially dangerous decomposition.[9]

  • Test for Peroxides: After the work-up, it is essential to test for the presence of residual peroxides before concentrating the solution. This can be done using potassium iodide/starch test strips.[9] If peroxides are detected, more reducing agent should be added until the test is negative. Concentrating a solution containing peroxides is a significant safety hazard.[9]

  • Steric Hindrance: Highly substituted or sterically hindered alkenes can be challenging substrates.[15][16] They may react slowly or form particularly unstable ozonides, leading to decomposition pathways that compete with productive cleavage. For such cases, careful optimization of temperature and reaction time is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the Criegee intermediate? A1: The Criegee intermediate, also known as a carbonyl oxide, is a zwitterionic species formed from the decomposition of the initial, unstable molozonide.[1][3][5] It then recombines with the other carbonyl fragment to form the more stable secondary ozonide.[3][5]

Q2: Can I perform ozonolysis on alkynes? A2: Yes, alkynes can undergo ozonolysis, typically yielding acid anhydrides or diketones.[1][2] If the reaction is performed in the presence of water, the anhydride can hydrolyze to give two carboxylic acids.[1][17]

Q3: My starting material is an electron-rich alkene, and the yield is poor. Why? A3: While electron-rich alkenes react faster with ozone, they can also be more prone to side reactions.[12][18] The high reactivity can lead to over-oxidation or complex product mixtures if the reaction conditions are not carefully controlled. Ensure precise endpoint detection to avoid exposing the product to excess ozone.

Q4: Is it possible to selectively cleave one double bond in a polyunsaturated molecule? A4: Yes, selective ozonolysis is possible, though it can be challenging.[18] The rate of ozonolysis is dependent on the substitution pattern of the alkene, with more electron-rich double bonds reacting faster.[12][18] By carefully controlling the stoichiometry of ozone and using a sensitive indicator like Sudan Red III, it is possible to stop the reaction after the most reactive double bond has been cleaved.[1]

Ozonolysis Reaction Mechanism Overview

G Alkene Alkene Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide [3+2] Cycloaddition Ozone Ozone (O3) Ozone->Molozonide Fragments Carbonyl + Carbonyl Oxide (Criegee Intermediate) Molozonide->Fragments Cycloreversion Ozonide Secondary Ozonide (Trioxolane) Fragments->Ozonide [3+2] Cycloaddition Products Aldehydes / Ketones (Reductive Workup) Ozonide->Products e.g., (CH3)2S Products_Ox Carboxylic Acids / Ketones (Oxidative Workup) Ozonide->Products_Ox e.g., H2O2

Caption: The Criegee mechanism of ozonolysis.

References

  • Ozonolysis.Wikipedia.[Link]
  • Mechanism of Ozonolysis.Michigan State University Department of Chemistry.[Link]
  • Ozonolysis - Criegee Mechanism.Organic Chemistry Portal.[Link]
  • Ozonolysis.Chemistry Steps.[Link]
  • Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol.American Chemical Society.[Link]
  • Solvent Effects on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol.ChemRxiv.[Link]
  • Solvent Effects on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol.
  • How Temperature Affects Ozone Performance in Gas and Water Phases.Pinnacle Ozone Solutions.[Link]
  • Alkene Reactions: Ozonolysis.Master Organic Chemistry.[Link]
  • Ozonolysis of Alkenes and Alkynes.BYJU'S.[Link]
  • Ozonolysis Explained: Definition, Examples, Practice & Video Lessons.Pearson.[Link]
  • Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons.Pearson.[Link]
  • Ozonolysis reactions.YouTube.[Link]
  • Temperature-dependent ozonolysis kinetics of selected alkenes in the gas phase: an experimental and structure–activity relationship (SAR) study.RSC Publishing.[Link]
  • Ozonolysis of Alkenes and Alkynes.Chemistry LibreTexts.[Link]
  • Alkene ozonolysis in the academic lab.UNL Digital Commons.[Link]
  • Addressing the limitations of ozonolysis for dealkenylative functionaliz
  • Ozonolysis.Chemistry LibreTexts.[Link]
  • 8.9 Ozonolysis of Alkenes, Oxidation of Alkenes with KMnO4 | Oxidative Cleavage | Organic Chemistry.YouTube.[Link]
  • Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones.
  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.Journal of the American Chemical Society.[Link]
  • Recent Advances in Photoinduced Oxidative Cleavage of Alkenes.PMC - NIH.[Link]
  • Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable M
  • Ozonolysis of Alkenes.Organic Chemistry Tutor.[Link]
  • Exercise 9.34 - Predict the Products of Ozonolysis.YouTube.[Link]
  • Ozonolysis Definition, Mechanism & Reactions.Study.com.[Link]
  • Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism.YouTube.[Link]
  • Trick of Ozonolysis of Alkenes.YouTube.[Link]
  • Ozonolysis problem help.Reddit.[Link]

Sources

Technical Support Center: Purification of Methyl 9-Formylnonanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 9-Formylnonanoate. This document serves as a specialized resource for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges encountered when purifying this bifunctional molecule by vacuum distillation.

This compound, with its terminal aldehyde and methyl ester functionalities, presents unique purification challenges. The aldehyde group is susceptible to oxidation and polymerization, particularly at elevated temperatures, making standard atmospheric distillation unsuitable.[1][2] Vacuum distillation is the required method as it significantly lowers the boiling point, thereby minimizing thermal stress on the molecule.[1][2] This guide is structured to walk you through setup, execution, and troubleshooting, ensuring you can achieve high purity while maximizing yield.

Frequently Asked Questions (FAQs)

Section 1: Pre-Distillation & Setup

Q1: What are the critical physical properties of this compound for vacuum distillation?

A1: Understanding the boiling point under vacuum is the most critical parameter. This dictates the required vacuum level and heating temperature.

  • Boiling Point: 120-122 °C at 3 mmHg.[3][4]

  • Appearance: Colorless to light yellow clear liquid.[3][4]

  • Molecular Weight: 200.28 g/mol .[4]

  • Purity (Typical Commercial): >95% (GC).[3][4]

  • Sensitivity: The compound is noted to be air and heat sensitive.[3]

Based on the reported boiling point, a well-controlled vacuum in the range of 1-5 mmHg is ideal for this purification.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities will largely depend on the synthetic route. However, common contaminants often include:

  • Unreacted Starting Materials: Such as the corresponding alcohol or unsaturated ester.

  • Oxidation Products: The aldehyde can be oxidized to the corresponding carboxylic acid (9-carboxynonanoic acid methyl ester).

  • Polymerization Products: Aldehydes can self-condense or polymerize, especially with heat or acid/base traces, leading to high-molecular-weight, non-volatile residues.

  • Solvents: Residual solvent from the reaction or workup.

Q3: How should I prepare my glassware and distillation apparatus?

A3: Meticulous preparation is key to a successful vacuum distillation.

  • Inspect All Glassware: Check for any cracks, star-fractures, or defects. Glassware under vacuum is subject to significant stress and can implode if weakened.[5]

  • Ensure Dryness: The presence of water can lead to side reactions or affect boiling behavior. Oven-dry all glassware before assembly.

  • Use Appropriate Joints and Grease: All ground-glass joints must be properly sealed with a suitable vacuum grease.[5] Apply a thin, uniform band to the upper part of the male joint to prevent it from contaminating the product.

  • Incorporate a Claisen Adapter: Solutions, especially crude mixtures, tend to bump violently under vacuum. A Claisen adapter provides an extra neck for a capillary bleed or sensor and helps to contain any bumping.[5]

  • Use a Stir Bar: A magnetic stir bar is mandatory for smooth boiling. Boiling stones are ineffective under vacuum as the trapped air is quickly evacuated.[5]

Q4: What kind of vacuum pump do I need?

A4: A two-stage rotary vane pump is typically sufficient to achieve the necessary vacuum level (<5 mmHg). It is crucial that the pump is in good condition and the oil is clean. For enhanced protection of the pump from corrosive vapors and to maintain a stable vacuum, a cold trap (typically using dry ice/acetone or liquid nitrogen) must be placed between the distillation apparatus and the pump.[5][6]

Section 2: During Distillation

Q5: What is the correct sequence for starting the distillation?

A5: The correct startup sequence is critical for safety and efficiency.

  • Assemble and Leak-Check: Assemble the full apparatus and ensure all connections are secure.

  • Start Stirring: Begin stirring the crude material.

  • Apply Vacuum: Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should drop steadily. Listen for hissing sounds that indicate leaks.[5] This step also removes any highly volatile impurities or residual solvents before heating begins.[5][6]

  • Engage Cold Trap: Ensure your cold trap is properly chilled before volatiles begin to distill.

  • Apply Heat: Only after a stable, low pressure has been achieved should you begin to slowly heat the distillation flask with a heating mantle.[5][6]

The workflow below illustrates the ideal process from crude product to pure fractions.

G cluster_prep Preparation cluster_distill Distillation cluster_post Analysis Crude Crude Product in Distilling Flask Setup Assemble & Grease Apparatus Crude->Setup LeakCheck Leak-Check System (No Heat) Setup->LeakCheck ApplyVac Apply Full Vacuum LeakCheck->ApplyVac Heat Apply Gentle Heat ApplyVac->Heat CollectF Collect Forerun (Low BP Impurities) Heat->CollectF CollectP Collect Main Fraction (120-122°C @ 3 mmHg) CollectF->CollectP Analysis Analyze Fractions (GC, NMR) CollectP->Analysis

Caption: Workflow for Vacuum Distillation of this compound.

Q6: My system is bumping violently, even with stirring. What can I do?

A6: Violent bumping is a common issue.

  • Check Stirring: Ensure your stir bar is coupled with the stir plate and spinning effectively.

  • Reduce Heat: You may be heating too aggressively. Lower the temperature and allow the system to equilibrate.

  • Introduce a Capillary Bleed: A very fine capillary (or a needle valve) can be introduced through a septum to allow a tiny stream of inert gas (like nitrogen or argon) to be drawn through the liquid. This provides a constant stream of nucleation points, promoting smooth boiling.

  • Check for Leaks: An unstable vacuum due to leaks can cause pressure fluctuations that lead to bumping.[2]

Q7: The temperature is not stable during collection of the main fraction. Why?

A7: Temperature instability during distillation points to pressure fluctuations.[2]

  • Confirm Stable Vacuum: Check your manometer or vacuum gauge. If the pressure is fluctuating, you have a leak in your system or your pump is struggling. Re-check all joints and connections.

  • Inadequate Insulation: For high-boiling compounds, heat loss from the distillation head can cause vapor to condense before reaching the thermometer. Insulating the distillation head and neck with glass wool or aluminum foil can help maintain a steady vapor temperature.[5]

Q8: How do I properly shut down the distillation?

A8: The shutdown sequence is the reverse of the startup and is crucial to prevent accidents.

  • Remove Heat: Turn off and lower the heating mantle. Allow the flask to cool.[5]

  • Vent the System: Slowly and carefully re-introduce air (or an inert gas) into the apparatus. It is critical to vent the system before turning off the vacuum pump to prevent back-suction of pump oil or aspirator water into your system.[5]

  • Turn Off Vacuum Pump: Once the system is at atmospheric pressure, you can safely turn off the pump.

  • Turn Off Condenser and Stirrer: The final steps are to turn off the condenser coolant flow and the magnetic stirrer.

Troubleshooting Guide

This section addresses specific problems and provides a logical path to their resolution.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. System Leak: Vacuum is not low enough to achieve the required boiling point. 2. Thermometer Placement: Thermometer bulb is too high and not in the vapor path. 3. Excessive Heating: Thermal decomposition of the product. 4. Condenser Too Efficient: Solidification of product in the condenser (less likely for this compound).1. Re-grease all joints, check all tubing connections for cracks, and ensure the pump is functioning correctly. 2. Adjust the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. 3. Reduce the heating mantle temperature. Distill as slowly as is practical. 4. Use room temperature water in the condenser instead of chilled water if solidification is observed.
Product is Discolored (Yellow/Brown) 1. Thermal Degradation: Overheating has caused polymerization or decomposition. 2. Air Leak: A small leak is allowing oxygen into the hot system, causing oxidation. 3. Contaminated Crude: Starting material was already partially decomposed.1. Lower the distillation temperature by achieving a better vacuum. Minimize the time the material is kept hot. 2. Perform a thorough leak check of the entire system before and during the distillation. 3. Consider a pre-purification step (e.g., washing, charcoal treatment) if the crude is highly colored.
Can't Achieve Low Pressure (<10 mmHg) 1. System Leak: The most common cause. 2. Pump Failure: Pump oil is old/contaminated, or the pump is malfunctioning. 3. Outgassing: Residual solvents or low-boiling impurities are still evaporating. 4. Saturated Cold Trap: The cold trap is full and can no longer trap volatiles effectively.1. Systematically check and re-grease every joint. Check all hose connections. 2. Change the vacuum pump oil. If the problem persists, the pump may require service. 3. Allow the system to remain under vacuum without heat for an extended period until the pressure stabilizes at a low level. 4. Carefully vent the system, empty/clean the cold trap, and re-chill before proceeding.

The following flowchart provides a visual guide for troubleshooting common distillation issues.

G Start Distillation Problem Occurs P1 Symptom: Low/No Yield Start->P1 P2 Symptom: Unstable Boiling Start->P2 P3 Symptom: Pressure Too High Start->P3 C1 Check Vacuum Level & Thermometer Placement P1->C1 C2 Check Stirring Rate & Heat Input P2->C2 C3 Isolate & Test System for Leaks P3->C3 S1 Solution: Adjust Thermometer, Find & Fix Leak C1->S1 S2 Solution: Increase Stirring, Reduce Heat, Add N2 Bleed C2->S2 S3 Solution: Re-grease Joints, Check Hoses, Service Pump C3->S3

Caption: Troubleshooting flowchart for vacuum distillation.

Section 3: Post-Distillation & Analysis

Q9: How do I confirm the purity of my distilled this compound?

A9: A combination of analytical techniques is recommended for full characterization.

  • Gas Chromatography (GC): This is the primary method for assessing purity. A successful distillation should show a significant increase in the area percentage of the main peak compared to the crude material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the structure of the desired product and can reveal the presence of impurities if their signals are distinct from the product's signals. The aldehyde proton (CHO) should be visible as a characteristic triplet around 9.77 ppm in ¹H NMR.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups: a strong C=O stretch for the ester (~1740 cm⁻¹) and another for the aldehyde (~1725 cm⁻¹), as well as the aldehyde C-H stretches (~2720 and 2820 cm⁻¹).

By following these guidelines and troubleshooting steps, researchers can effectively and safely purify this compound, ensuring a high-quality product for subsequent applications.

References

  • Pope, B. M., et al. (2021). High Vacuum Distillation Unit And Application On Natural Product Development.
  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation.
  • Nichols, L. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
  • BRANDTECH Scientific, Inc. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methyl 9-hydroxynonanoate.
  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Methyl 9-hydroxynonanoate.
  • Kienzle, F., et al. (1978). A new synthesis of aldehydes and nitriles. The Journal of Organic Chemistry, 43(12), 2410-2413.
  • Sulzer Ltd. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Degradation Profile of Methyl 18-methylnonadecanoate.
  • Kister, H. Z. (2006).
  • Wiley Analytical Science. (2006). Distillation Troubleshooting.
  • The Good Scents Company. (n.d.). methyl 9-oxononanoate.
  • Chemistry For Everyone. (2025).
  • ALKEMIX. (n.d.). Methyl 9-Hydroxynonanoate.

Sources

Technical Support Center: Column Chromatography Purification of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during column chromatography. As a bifunctional molecule containing both a methyl ester and an aldehyde, this compound presents unique purification challenges, including potential instability on standard silica gel and the need for careful solvent selection to separate it from structurally similar impurities. This document provides field-proven insights and validated protocols to ensure you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Question: My compound, this compound, is not moving from the baseline on the TLC plate or the column. What's wrong?

Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel). The aldehyde and ester groups in your molecule interact with the silica, and a more polar solvent is needed to compete for these interaction sites and induce elution.

  • Immediate Action: Gradually increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 9:1 hexane:EtOAc mixture to 8:2, then 7:3, monitoring the change with Thin-Layer Chromatography (TLC) until you achieve the desired retention factor (Rf).

  • Underlying Principle: The principle of "like dissolves like" is at play, but in chromatography, it's about competition. A more polar eluent is more effective at displacing a moderately polar compound from the highly polar silica surface.

Question: The opposite is happening. My compound is running with the solvent front (Rf ≈ 1.0). How do I fix this?

Answer: An Rf value near 1.0 indicates that the mobile phase is too polar. Your compound has a much higher affinity for the solvent than for the stationary phase, resulting in rapid elution with no separation from non-polar impurities.

  • Immediate Action: Decrease the polarity of your eluent. Increase the proportion of the non-polar component (e.g., hexane) in your hexane/ethyl acetate mixture.

  • Pro-Tip for Optimization: The ideal Rf for good separation on a column is typically between 0.2 and 0.4.[1][2] This range provides a balance, ensuring the compound interacts sufficiently with the silica for separation to occur without requiring excessively large volumes of solvent for elution.

Question: I'm seeing significant streaking or tailing of my product spot on the TLC plate and wide bands on the column. What causes this and how can I get sharp bands?

Answer: Streaking is a common issue that can severely impact separation efficiency. It can be caused by several factors:

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is to use a ratio of 30:1 to 50:1 of silica gel to crude material by weight for standard separations.[1][3] For difficult separations, a ratio of 100:1 may be necessary.

  • Sample Insolubility/Concentration: If the sample is not fully dissolved in the loading solvent or if the loading solution is too concentrated, it will not apply to the column as a narrow band. Always dissolve your sample in the minimum amount of solvent.

  • Compound Instability: Aldehydes can sometimes be unstable on acidic silica gel, leading to degradation products that cause streaking.[4][5] If you suspect this, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (~0.1-1%) to your eluent.[5]

  • Improper Packing: Air bubbles or channels in the silica bed create uneven flow paths for the solvent, leading to distorted bands.[3][6] Always pack the column carefully as a uniform slurry to avoid this.

Question: My purified fractions are still contaminated with an impurity that has a very similar Rf value. How can I improve the resolution?

Answer: Separating compounds with close Rf values is a common challenge. Here are several strategies, from simple to more advanced:

  • Optimize the Solvent System: A different solvent system might alter the selectivity. For example, switching from ethyl acetate/hexane to dichloromethane/hexane or ether/hexane can change the relative separation of compounds.[7]

  • Switch to Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity over time (gradient elution).[8] This sharpens the bands of later-eluting compounds and can significantly improve the separation of closely running spots.[8][9]

  • Improve Column Geometry: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for separation to occur.

  • Use Finer Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh). This increases the surface area and improves the efficiency of the separation, though it will require higher pressure (flash chromatography) to maintain a good flow rate.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent system for purifying this compound?

The best practice is to use Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and test various solvent systems. A good starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[7] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration until you find a system that gives your desired product an Rf value of ~0.3.[1]

Q2: Should I use isocratic or gradient elution for this purification?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to perform and is often sufficient if your desired product is well-separated from impurities on the TLC plate (ΔRf > 0.2).[10]

  • Gradient Elution: This method involves gradually increasing the solvent polarity during the run. It is highly recommended if your crude mixture contains impurities with a wide range of polarities.[11] A gradient can elute non-polar impurities first in a weak solvent, then elute your product with a slightly stronger solvent, and finally wash off highly polar impurities with a very strong solvent, all in a single run. This often results in sharper peaks and better overall separation.[8][9]

Q3: How can I visualize this compound on a TLC plate? It's not UV active.

Simple aldehydes and esters often do not absorb UV light at 254 nm, making them invisible on standard fluorescent TLC plates.[12] You must use a chemical stain. Effective stains for aldehydes include:

  • Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain for oxidizable groups. It will reveal aldehydes as yellow-brown spots on a purple background.[13]

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is highly specific for aldehydes and ketones, which will appear as yellow to red-orange spots.[14][15]

  • p-Anisaldehyde stain: This stain reacts with many functional groups, including aldehydes, to produce spots of various colors upon heating.[13]

Q4: I have a large amount of crude product. Should I use "wet loading" or "dry loading"?

Both methods work, but dry loading is often superior for larger quantities or for samples that are not very soluble in the initial column solvent.[1][5]

  • Wet Loading: The sample is dissolved in a small amount of the mobile phase and carefully pipetted onto the top of the column. This is fast and easy for small-scale purifications. The main risk is disturbing the silica bed if done carelessly.[1]

  • Dry Loading: The crude sample is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed by rotary evaporation to yield a dry, free-flowing powder of silica with the sample adsorbed onto it. This powder is then carefully added to the top of the packed column.[1][5] This technique ensures the sample is applied as a very narrow, even band, which can dramatically improve separation.

Key Parameters Summary

The following table provides a summary of typical starting parameters for the column chromatography of this compound. These should be optimized for each specific crude mixture.

ParameterRecommended Value/ConditionRationale & Reference
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase suitable for moderately polar compounds. Finer mesh provides better resolution.[6]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., starting at 8:2 v/v)A common, effective solvent system with tunable polarity.[3][7]
Optimal TLC Rf ~0.2 - 0.4Provides the best balance between separation and elution time/volume.[1]
Loading Capacity 1:30 to 1:50 (Crude:Silica by weight)A good starting ratio to prevent column overloading and ensure good separation.[1][3]
Visualization Potassium Permanganate or DNPH stainNecessary as the compound is not UV-active. These stains react with the aldehyde functional group.[13][14][15]
Visualized Workflows and Logic

G cluster_prep Preparation & Setup cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Methyl 9-Formylnonanoate Evap->Pure Crude Crude Product Crude->TLC

G Start Problem with Separation? Rf_check Check TLC Rf of Product Start->Rf_check High_Rf Decrease Eluent Polarity (More Hexane) Rf_check->High_Rf Rf > 0.4 Low_Rf Increase Eluent Polarity (More EtOAc) Rf_check->Low_Rf Rf < 0.2 Good_Rf Rf is Good (0.2-0.4) Rf_check->Good_Rf Yes Streaking_check Streaking or Wide Bands? Overload Reduce Sample Load (e.g., 1:50 ratio) Streaking_check->Overload Yes Packing Repack Column (Ensure uniform slurry) Streaking_check->Packing Yes Degradation Use Neutralized Silica or add 0.1% Et3N to eluent Streaking_check->Degradation Yes No_Streaking Bands are Sharp Streaking_check->No_Streaking No Good_Rf->Streaking_check

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the "wet-packing" or slurry method, which is highly reliable for creating a uniformly packed column bed, minimizing the risk of channeling.[6][16]

  • Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom outlet, ensuring it is snug but not overly compressed. Add a ~0.5 cm layer of sand on top of the plug.[1]

  • Make the Slurry: In a beaker, measure the required amount of silica gel (e.g., 40 g for 1 g of crude product). Add your initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate) to the silica gel until a pourable, milky slurry is formed. Stir gently with a glass rod to break up any clumps and release trapped air.

  • Pack the Column: Clamp the column perfectly vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in portions.

  • Settle and Compact: After each addition, gently tap the side of the column with a piece of rubber tubing or your fingers to help the silica settle evenly and dislodge any air bubbles.[6] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.

  • Finalize: Once all the slurry is added and settled, add another ~0.5 cm layer of sand on top of the silica bed to protect it from being disturbed during sample and solvent addition.[1] Drain the excess solvent until the level is just at the top of the sand layer, then close the stopcock. The column is now ready for loading.

Protocol 2: TLC Analysis and Fraction Monitoring
  • Spotting: Use a capillary tube to spot your crude mixture and the collected fractions onto a silica gel TLC plate. Keep the spots small and well-separated. It is good practice to co-spot the crude mixture with your product fractions to confirm identity.[4]

  • Developing: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is sealed and saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely in a fume hood. Visualize the spots using an appropriate method. For this compound, dip the plate in a potassium permanganate staining solution, then gently heat with a heat gun until colored spots appear.[13]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Combine the fractions that contain only the pure product spot.

References
  • EPFL. TLC Visualization Reagents.
  • Labster. TLC Visualization Methods - Theory pages.
  • University of York, Department of Chemistry. Visualising plates.
  • Chemistry LibreTexts. 2.3B: Uses of TLC.
  • Biotage. When is Gradient Elution Better than Isocratic Elution?.
  • CommonOrganicChemistry.com. Running a Silica Gel Column.
  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC.
  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Chemistry LibreTexts. Packing Normal Phase Columns.
  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography.
  • ChemistryViews. Tips and Tricks for the Lab: Column Packing.
  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution.
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • PubChem - NIH. Methyl 9-oxononanoate | C10H18O3 | CID 74732.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Dealing with Impurities in Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via ozonolysis of methyl oleate?

A1: Crude this compound synthesized from methyl oleate typically contains a variety of impurities stemming from the reaction and work-up process. These can include unreacted starting material (methyl oleate), intermediate ozonides, and other cleavage products like nonanal.[1] Additionally, side reactions can lead to the formation of shorter chain carboxylic acids and dicarboxylic acids.[1]

Q2: My NMR spectrum shows unexpected signals. What could they be?

A2: Unexpected signals in the NMR spectrum often correspond to common impurities. For instance, the presence of a signal around 5.3 ppm could indicate unreacted methyl oleate. Aldehydic protons of byproducts like nonanal would appear around 9.7 ppm. The formation of hydroperoxidic derivatives from the reaction of carbonyl oxides with a solvent like methanol can also introduce new signals.[2]

Q3: Why does my purified this compound have a low aldehyde content?

A3: A low aldehyde content can result from several factors. Incomplete ozonolysis will leave unreacted starting material.[3] Over-oxidation during the reaction or work-up, especially if using oxidative work-up conditions, can convert the desired aldehyde to a carboxylic acid.[4][5] It is also possible that the aldehyde has undergone side reactions, such as aldol condensation, if exposed to acidic or basic conditions.

Q4: Can I use crystallization to purify this compound?

A4: While a powerful technique, crystallization can be challenging for long-chain functionalized molecules like this compound, which tend to be liquids or oils at room temperature.[6] Achieving crystallization would likely require specialized low-temperature techniques and careful solvent selection.[6]

Q5: What are the best analytical methods to assess the purity of this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is excellent for identifying and quantifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and can be used for quantitative analysis (qNMR).[6] Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis is another robust method for quantifying aldehydes.[8][9]

Troubleshooting Guides

Guide 1: Low Purity of Crude this compound After Synthesis

Low purity of the crude product is a common issue, often stemming from an incomplete or inefficient ozonolysis reaction.

Issue: Significant amount of unreacted methyl oleate detected by GC-MS or NMR.

  • Potential Cause 1: Incomplete Ozonolysis. The reaction may not have gone to completion.

    • Troubleshooting Step: Monitor the reaction progress closely. A simple method is to bubble the ozone through the reaction mixture until a blue color persists, indicating the consumption of the alkene and the presence of unreacted ozone.[5] For more precise control, an indicator like Sudan Red III can be used.[5]

  • Potential Cause 2: Insufficient Ozone. The amount of ozone delivered to the reaction vessel may be inadequate.

    • Troubleshooting Step: Ensure your ozone generator is functioning correctly and calibrated. The flow rate and concentration of ozone should be appropriate for the scale of your reaction.

Issue: Presence of various unidentified byproducts.

  • Potential Cause: Undesirable Side Reactions. The Criegee intermediate formed during ozonolysis can undergo various reactions.[10]

    • Troubleshooting Step: Perform the ozonolysis at a low temperature, typically -78 °C, to minimize side reactions.[5] The choice of solvent can also influence the reaction pathway; using a participating solvent like methanol can trap the carbonyl oxide intermediate.[2]

Guide 2: Product Decomposition During Purification

This compound can be sensitive to thermal stress, leading to decomposition during purification methods like distillation.

Issue: Darkening or charring of the product during distillation.

  • Potential Cause: Thermal Decomposition. The aldehyde functionality can be prone to oxidation and other degradation pathways at elevated temperatures.[11]

    • Troubleshooting Step: Employ high-vacuum distillation to lower the boiling point of the compound.[6][11] Short-path distillation is highly recommended as it minimizes the residence time of the compound on hot surfaces.[1][6]

Issue: Low yield after distillation.

  • Potential Cause 1: Product hold-up in the apparatus.

    • Troubleshooting Step: For smaller scale purifications, use a smaller distillation setup to minimize losses.[6]

  • Potential Cause 2: Inefficient condensation.

    • Troubleshooting Step: Ensure the condenser has an adequate flow of coolant at the appropriate temperature.[6]

Guide 3: Co-eluting Impurities in Chromatography

Even after distillation, some impurities may have similar polarities to this compound, making separation by column chromatography challenging.

Issue: Overlapping peaks in column chromatography.

  • Potential Cause 1: Inappropriate solvent system.

    • Troubleshooting Step: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (a target Rf value of 0.3-0.4 is often ideal).[6]

  • Potential Cause 2: Column overloading.

    • Troubleshooting Step: Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.[6]

Issue: Aldehyd-related impurities persisting.

  • Potential Cause: Presence of other aldehydes or ketones.

    • Troubleshooting Step: Consider a purification method based on the reactivity of the aldehyde. One such method is liquid-liquid extraction using a sodium bisulfite solution. The bisulfite selectively forms a charged adduct with the aldehyde, which can then be separated in an aqueous layer.[12] The aldehyde can be regenerated from the adduct by treatment with acid or base.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for the analysis of this compound purity.

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library and their retention times to that of a pure standard.

Parameter Value Rationale
Injector Temperature250 °CEnsures complete vaporization of the analyte and impurities.
Oven Program80°C to 250°CAllows for the separation of volatile impurities from the higher boiling point product.
MS Scan Rangem/z 40-450Covers the expected mass-to-charge ratios of the parent compound and likely impurities.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for the fine purification of this compound.

  • Solvent System Selection: Use TLC to determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification and Analysis

Caption: A logical workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree for Low Purity

G start Low Purity Detected check_starting_material GC-MS shows high % of starting material? start->check_starting_material incomplete_ozonolysis Potential Incomplete Ozonolysis: - Monitor reaction with indicator - Check ozone generator check_starting_material->incomplete_ozonolysis Yes check_byproducts Multiple unidentified peaks? check_starting_material->check_byproducts No side_reactions Potential Side Reactions: - Lower reaction temperature (-78 C) - Evaluate solvent choice check_byproducts->side_reactions Yes purification_issue Proceed to Purification Troubleshooting check_byproducts->purification_issue No

Caption: A decision tree to troubleshoot low purity issues in this compound synthesis.

References

  • Vertex AI Search. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • RSC Publishing. (n.d.). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Chemistry Steps. (n.d.). Ozonolysis Practice Problems.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.
  • RSC Publishing. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Production of Methyl 9-hydroxynonanoate.
  • PubMed. (2014). Ozonolysis of Methyl Oleate Monolayers at the Air-Water Interface: Oxidation Kinetics, Reaction Products and Atmospheric Implications.
  • MDPI. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®).
  • BenchChem. (n.d.). Application Note: Step-by-Step Protocol for the Purification of Methyl 9-hydroxynonanoate.
  • ResearchGate. (n.d.). Ozonides isolated from ozonolysis of methyl oleate (1).
  • Chemistry Steps. (2018). Ozonolysis of Alkynes with Practice Problems.
  • SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes.
  • Wikipedia. (n.d.). Ozonolysis.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of methyl 9-oxo-cis-decenoate.
  • PubMed. (1988). Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4.
  • ResearchGate. (2025). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester.
  • CP Lab Safety. (n.d.). This compound, 5 grams.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 9-hydroxynonanoate.
  • BenchChem. (n.d.). Technical Support Center: Refinement of the Distillation Process for High-Purity Methyl 9-hydroxynonanoate.
  • The Good Scents Company. (n.d.). methyl 9-oxononanoate.

Sources

Technical Support Center: Stability and Handling of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues encountered during the storage and handling of this bifunctional molecule. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a valuable intermediate in organic synthesis, notable for its dual functionality, possessing both a reactive aldehyde group and a methyl ester. This unique structure, however, also predisposes it to several degradation pathways, which can compromise its purity and impact experimental outcomes. The primary stability concerns are autoxidation , polymerization , and hydrolysis . Understanding the mechanisms behind these processes is critical for implementing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Degradation can manifest in several ways:

  • Change in Appearance: The clear, colorless liquid may become yellow or brownish.

  • Increased Viscosity: Polymerization can lead to a noticeable thickening of the liquid. In advanced stages, solid precipitates may form.

  • Change in Odor: While subjective, a change from its characteristic odor to a more acrid or rancid smell can indicate oxidation to the corresponding carboxylic acid.

  • Inconsistent Analytical Results: A decrease in the main peak area and the appearance of new peaks in GC-MS or NMR analysis are clear indicators of degradation.

Q2: What are the main degradation products I should be aware of?

A2: The three main degradation pathways lead to distinct products:

  • Oxidation: The aldehyde group is susceptible to oxidation, forming 9-Carboxynonanoic acid methyl ester .

  • Polymerization: Aldehydes can undergo self-condensation to form polyacetal oligomers or polymers.

  • Hydrolysis: The methyl ester group can be hydrolyzed in the presence of water to yield 9-Formylnonanoic acid and methanol . This is accelerated by acidic or basic conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 0-8 °CReduces the rate of all degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents autoxidation by excluding oxygen.
Container Amber glass vial with a tightly sealed capProtects from light, which can catalyze autoxidation, and prevents moisture ingress.
Purity Use high-purity materialImpurities, especially acidic or basic residues, can catalyze polymerization and hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.

Issue 1: Unexpected Peaks in GC-MS Analysis

Possible Cause A: Oxidation

  • Explanation: Exposure to air, especially in the presence of light or trace metal contaminants, can initiate the autoxidation of the aldehyde to a carboxylic acid. This process proceeds via a free-radical chain reaction.[1]

  • Identification: A new peak in the GC chromatogram with a mass spectrum consistent with 9-Carboxynonanoic acid methyl ester will be observed. The molecular ion peak would be at m/z 202, an increase of 16 amu from this compound (m/z 186).

  • Solution:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere.

    • Antioxidants: For long-term storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).

    • Chelating Agents: If metal contamination is suspected, adding a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[2]

Possible Cause B: Polymerization

  • Explanation: Aldehydes can polymerize, especially in the presence of acidic or basic impurities. This leads to the formation of higher molecular weight species.

  • Identification: A decrease in the main peak area with a potential increase in the baseline of the GC chromatogram. Polymers are often not volatile enough to be detected by GC-MS. An increase in viscosity is a physical indicator.

  • Solution:

    • Neutral pH: Ensure all glassware is clean and free of acidic or basic residues.

    • Dilution: Storing the compound as a dilute solution in a dry, aprotic solvent (e.g., dichloromethane) can reduce the rate of intermolecular reactions.

Possible Cause C: Hydrolysis

  • Explanation: The methyl ester is susceptible to hydrolysis, particularly if exposed to moisture. This reaction is catalyzed by acids and bases.

  • Identification: A peak corresponding to 9-Formylnonanoic acid may be observed in the GC-MS analysis, though derivatization might be necessary for its efficient detection. Its presence would increase the sample's acidity.

  • Solution:

    • Anhydrous Conditions: Use dry solvents and handle the compound in a moisture-free environment (e.g., a glove box).

    • Aprotic Solvents: Store in a dry, aprotic solvent to minimize water exposure.

Diagram: Degradation Pathways of this compound

G M9FN This compound Oxidation Oxidation (O2, light, metal ions) M9FN->Oxidation Polymerization Polymerization (acid/base catalysis) M9FN->Polymerization Hydrolysis Hydrolysis (H2O, acid/base catalysis) M9FN->Hydrolysis CarboxylicAcid 9-Carboxynonanoic acid methyl ester Oxidation->CarboxylicAcid Polymer Polyacetal Oligomers/ Polymers Polymerization->Polymer FormylAcid 9-Formylnonanoic acid Hydrolysis->FormylAcid Methanol Methanol Hydrolysis->Methanol

Caption: Key degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a method to assess the purity and detect degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a high-purity, dry solvent such as dichloromethane or ethyl acetate.

  • For analysis of aged samples, accurately weigh the sample and dissolve it in the chosen solvent to the same concentration.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak for this compound. The mass spectrum should show characteristic fragments. The NIST WebBook provides a reference mass spectrum for "Nonanoic acid, 9-oxo-, methyl ester" which is an alternative name for this compound.[3]

  • Look for the peak corresponding to the primary oxidation product, 9-Carboxynonanoic acid methyl ester.

  • A decrease in the relative peak area of this compound over time indicates degradation.

Diagram: Analytical Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Weigh Sample B Dissolve in Dry Solvent A->B C Inject Sample B->C D Separation on GC Column C->D E Mass Spectrometry Detection D->E F Identify Peaks by Mass Spectra E->F G Quantify Relative Peak Areas F->G H Assess Purity and Degradation G->H

Caption: Workflow for assessing the stability of this compound.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
  • Stadelmann-Ingrand, S., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. [Link]
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]
  • Jian, M., et al. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 43(3), 275-280. [Link]
  • Korolainen, T., et al. (2012). Mass Spectrometry of Fatty Aldehydes. In Mass Spectrometry of Lipids (pp. 247-268). Springer. [Link]
  • Salimon, J., et al. (2012). Storage stability of fatty acid methyl esters from Hevea brasiliensis. Journal of Chemical and Pharmaceutical Research, 4(10), 4536-4542. [Link]
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]
  • Lapuerta, M., et al. (2015). Storage effect in the quality of different methyl esters and blends with diesel. Fuel, 140, 243-250. [Link]
  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of lipid research, 13(1), 143–146. [Link]
  • SpectraBase. (n.d.). Nonanoic acid, 9-hydroxy-, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
  • da Silva, P. M., et al. (2020). Stability of volatile compounds of honey during prolonged storage. Food research international (Ottawa, Ont.), 137, 109454. [Link]
  • NIST. (n.d.). Nonanoic acid, 9-oxo-, methyl ester. NIST WebBook.[Link]
  • Natural Products Atlas. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542).

Sources

Technical Support Center: Stabilizing and Preventing Polymerization of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 9-Formylnonanoate (M9FN). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. The inherent reactivity of the terminal aldehyde group in M9FN makes it susceptible to degradation pathways, primarily oxidation and polymerization, which can compromise experimental outcomes.[1] This guide provides in-depth troubleshooting advice and preventative strategies to ensure the long-term stability and integrity of your M9FN samples.

Part 1: Troubleshooting Guide: Investigating Potential Polymerization

This section is designed for users who suspect their sample of this compound has already begun to degrade or polymerize.

Q1: What are the common physical signs of M9FN polymerization or degradation?

A: The primary indicators of polymerization are changes in the physical appearance and viscosity of the sample. You should be vigilant for:

  • Increased Viscosity: The sample becomes noticeably thicker or more syrup-like.

  • Appearance of Cloudiness or Precipitate: The initially clear liquid may become hazy, or a white or yellowish solid may form. This is often a sign of oligomer or polymer formation.[2]

  • Color Change: A shift from a colorless or pale yellow liquid to a darker yellow or brownish hue can indicate oxidative degradation.[3] The oxidation of the aldehyde to a carboxylic acid is a common initial step.[4][5]

Q2: How can I analytically confirm if my M9FN has polymerized?

A: Visual inspection should always be followed by analytical confirmation. Two effective methods are ¹H NMR Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton Signal: In a pure sample, the characteristic aldehyde proton of M9FN appears as a triplet at approximately 9.77 ppm. A significant decrease in the integration value of this peak relative to other protons (e.g., the methyl ester singlet at ~3.67 ppm) is a strong indicator of aldehyde consumption.

    • Appearance of Broad Peaks: The formation of polymers results in the appearance of broad, poorly resolved signals in the spectrum, particularly in the regions where acetal linkages might form.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purity Assessment: GC can quantify the purity of your M9FN sample. A decrease from the initial purity specification indicates degradation.

    • Detection of Higher Molecular Weight Species: The mass spectrometer can detect the presence of dimers, trimers, and other oligomers that are characteristic of polymerization. These will appear as peaks with higher retention times and masses than the M9FN monomer.

Q3: My sample shows signs of polymerization. What is the recommended course of action?

A: If you confirm that polymerization has occurred, the best course of action depends on the extent of the degradation. The following workflow provides a decision-making framework.

G cluster_0 Troubleshooting Workflow for Suspected M9FN Polymerization A Suspicion of Polymerization (e.g., Increased Viscosity, Color Change) B Analytical Confirmation (¹H NMR, GC-MS) A->B C Is Polymerization Minor? (<5% loss of purity) B->C D Consider Purification (e.g., Short-Path Distillation) C->D  Yes F Discard Sample & Procure Fresh Stock C->F No E Verify Purity Post-Purification D->E G Implement Preventative Storage Protocol (See Part 2) E->G F->G

Caption: Troubleshooting workflow for polymerized M9FN.

For minor degradation, purification via vacuum distillation may be feasible. However, for significant polymerization, it is often more reliable and cost-effective to discard the compromised material and obtain a fresh sample, which should then be stabilized immediately according to the protocols in Part 2.

Part 2: FAQs: Proactive Prevention of Polymerization

The most effective strategy is to prevent polymerization from occurring in the first place. This section provides best practices for storage and handling.

Q1: What are the root causes of this compound instability?

A: The instability of M9FN arises from the reactivity of the aldehyde functional group, which is susceptible to two primary degradation pathways:

  • Autoxidation: In the presence of oxygen, aldehydes can undergo a free-radical chain reaction to form a peroxy radical, which ultimately converts the aldehyde to a carboxylic acid.[4][6] This newly formed acid can then act as a catalyst, accelerating further polymerization.

  • Polymerization: Aldehydes can self-polymerize via mechanisms like aldol condensation or the formation of cyclic trimers (trioxanes).[7][8] This process can be catalyzed by trace acidic or basic impurities, as well as exposure to light and elevated temperatures.[2]

Q2: How should I properly store M9FN to ensure maximum stability?

A: Proper storage is the most critical factor in preventing degradation. We recommend adhering to the following conditions.

ParameterRecommendationRationale
Temperature 2-8°C Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, which is essential for the autoxidation pathway.[4][6]
Light Amber Glass Vial / Protect from Light Prevents photo-initiated radical formation.
Inhibitor Add a Radical Scavenger (e.g., BHT) Intercepts and neutralizes free radicals, breaking the autoxidation chain reaction.[7]
Container Clean, Dry Glass with Secure Cap Prevents contamination from moisture or other residues that could catalyze polymerization.[2]

Q3: What are polymerization inhibitors, and which one should I use for M9FN?

A: Inhibitors are chemical agents added in small quantities to prevent unwanted reactions. For aldehydes like M9FN, the most effective inhibitors are antioxidants that act as radical scavengers. Phenolic antioxidants are commonly used for this purpose.[3][9]

We recommend Butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm. BHT is an excellent radical scavenger that effectively terminates the free-radical chain reactions involved in autoxidation.[10] Hydroquinone is another effective option.[11][12]

The diagram below illustrates how BHT interrupts the autoxidation cycle.

G cluster_1 Mechanism of BHT as a Radical Scavenger M9FN M9FN Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) M9FN->AcylRadical H• abstraction PeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O₂ Oxygen Oxygen (O₂) PeroxyRadical->AcylRadical + R-CHO - R-C(=O)OOH StableBHT Stable BHT Radical PeroxyRadical->StableBHT H• abstraction Peracid Peracid (R-C(=O)OOH) BHT BHT (Inhibitor)

Caption: BHT intercepts the acyl peroxy radical, halting the chain reaction.

Q4: Can you provide a step-by-step protocol for stabilizing a new bottle of this compound?

A: Absolutely. Upon receiving a new, uninhibited bottle of M9FN, you should stabilize it immediately.

Experimental Protocol: Addition of BHT Stabilizer

  • Objective: To add 100-200 ppm of Butylated hydroxytoluene (BHT) to neat this compound.

  • Materials:

    • New bottle of this compound (assume 10 g, density ≈ 0.9 g/mL).

    • Butylated hydroxytoluene (BHT).

    • A clean, dry glass vial for preparing a stock solution.

    • Anhydrous, inert solvent (e.g., dichloromethane or diethyl ether).

    • Micropipettes.

    • Source of inert gas (Argon or Nitrogen).

  • Procedure:

    • Prepare a BHT Stock Solution:

      • Weigh approximately 10 mg of BHT into a clean, dry vial.

      • Add 1.0 mL of anhydrous solvent (e.g., dichloromethane) to create a 10 mg/mL stock solution. Mix until fully dissolved.

    • Calculate Required Volume:

      • For a 10 g sample of M9FN, a 200 ppm concentration requires 2 mg of BHT.

      • Calculation: (200 g BHT / 1,000,000 g M9FN) * 10 g M9FN = 0.002 g = 2 mg BHT.

      • Volume of stock solution needed: 2 mg / (10 mg/mL) = 0.2 mL = 200 µL.

    • Perform Addition under Inert Atmosphere:

      • Open the new bottle of M9FN in a fume hood.

      • Briefly flush the headspace of the bottle with a gentle stream of Argon or Nitrogen.

      • Using a micropipette, add the calculated volume (200 µL) of the BHT stock solution directly to the neat M9FN.

    • Mix and Store:

      • Securely cap the M9FN bottle and gently swirl to ensure the inhibitor is homogeneously mixed. The small amount of solvent will not significantly affect the purity and can be removed under vacuum if absolutely necessary for a specific application.

      • Flush the headspace one final time with inert gas before tightening the cap.

      • Wrap the bottle with aluminum foil or place it in a dark container and store it at 2-8°C.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A: Yes. To prevent initiating polymerization, avoid exposing this compound to:

  • Strong Acids and Bases: These are potent catalysts for aldol-type condensation and polymerization.

  • Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will rapidly oxidize the aldehyde.[5]

  • Trace Metals: Certain metals can act as catalysts for oxidation. Ensure all glassware and equipment are scrupulously clean.

By following these guidelines, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.

References

  • Google Patents. (n.d.). Method of preventing the polymerization of unsaturated aldehyde.
  • ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation.
  • Google Patents. (n.d.). Method for preventing polymerization of acetaldehyde.
  • Sustainability Directory. (n.d.). Autoxidation of Aldehydes.
  • ACS Publications. (2021). Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. ACS Sustainable Chemistry & Engineering.
  • Reddit. (2023). What's the most common method for the protection of aldehydes? r/chemistry.
  • Controlled Radical Polymerization. (n.d.). Addition Polymers of Aldehydes.
  • Google Patents. (n.d.). Stabilization of aldehydes.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
  • Scribd. (n.d.). Aldehyde Polymerization Mechanism.
  • ACS Publications. (2019). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry.
  • American Chemical Society. (2021). Embracing the challenges of aldehyde polymerization.
  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • MDPI. (n.d.). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan.
  • SlideShare. (n.d.). Identification of Aldehydes and Ketones.
  • CP Lab Safety. (n.d.). This compound, 5 grams.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients.
  • ResearchGate. (n.d.). Long-chain aliphatic aldehydes are produced during various metabolic processes.
  • PubMed Central. (n.d.). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application.
  • The Good Scents Company. (n.d.). tert-butyl hydroquinone.
  • ResearchGate. (n.d.). Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil.

Sources

Technical Support Center: Methyl 9-Formylnonanoate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 9-Formylnonanoate (M9FN). This guide is designed for researchers, chemists, and quality control professionals who are working with this bifunctional molecule. M9FN, a key product of oleic acid ozonolysis, presents unique analytical hurdles due to its terminal aldehyde group and long aliphatic chain.

This document provides in-depth, experience-driven answers to common challenges, structured in a question-and-answer format. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to build robust, self-validating analytical methods.

Section 1: General Sample Handling & Stability

The reliability of any analysis begins with the integrity of the sample. The aldehyde functionality in M9FN is susceptible to oxidation, making proper handling and storage paramount.

Q1: I plan to store a solution of M9FN for several weeks. What are the best practices to prevent degradation?

A: To ensure the stability of this compound, especially in solution, you must mitigate its primary degradation pathway: oxidation. The aldehyde group is easily oxidized to a carboxylic acid (forming methyl 9-oxononanoate).

Core Recommendations:

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF or dioxane should be freshly distilled or purchased from a recently opened bottle. Non-polar solvents like hexane or dichloromethane are generally safe choices.

  • Inert Atmosphere: The most critical step is to remove oxygen. Before sealing the vial, sparge the solution and the headspace with an inert gas like argon or nitrogen for several minutes.

  • Low Temperature: Store the sealed vial at -20°C or, ideally, -80°C.

  • Avoid Contaminants: Ensure vials and caps are scrupulously clean. Trace metals can catalyze oxidation. Use vials with PTFE-lined septa to prevent leaching from the cap.

Self-Validation Check: When you re-analyze a stored standard, the appearance of a new, more polar peak (which may correspond to the carboxylic acid) and a decrease in the M9FN peak area are clear indicators of degradation. For GC-MS analysis, look for the molecular ion of the corresponding carboxylic acid's methyl ester.

Q2: I suspect my M9FN sample has degraded. What are the likely byproducts I should screen for?

A: The two most common degradation products arise from oxidation and polymerization.

  • Oxidation Product: The primary byproduct is Methyl 9-oxononanoate (the carboxylic acid). In GC-MS after methylation or HPLC, this will appear as a more retained, more polar compound.

  • Polymerization Products: Aldehydes can undergo self-condensation (aldol condensation) or polymerization, especially in the presence of acid or base catalysts, or upon concentration. This often results in a non-volatile, oily residue and can lead to a decrease in the apparent concentration of your analyte without a single, clear byproduct peak. You might observe this as a loss of material or the appearance of a broad, unresolved hump at the baseline in your chromatogram.

Section 2: Gas Chromatography (GC & GC-MS) Troubleshooting

Gas chromatography is a powerful tool for M9FN analysis, but the polarity and thermal lability of the aldehyde group can cause significant issues.[1]

Q3: My M9FN peak is broad, tailing, and has poor reproducibility in my GC-MS analysis. What is the cause and how do I fix it?

A: This is the most common issue encountered and is almost always due to the reactive nature of the aldehyde.[2] The polar carbonyl group interacts strongly with any active sites (e.g., free silanols) in the GC flow path, including the inlet liner, column, and transfer line. This leads to poor peak shape and analyte loss.

Causality: Peak tailing for polar compounds like aldehydes occurs because of secondary, non-ideal interactions with the stationary phase or system components.[2] Instead of a uniform partition between the mobile and stationary phases, some molecules are temporarily adsorbed to active sites, delaying their elution and broadening the peak.

Solution: Chemical Derivatization The most robust solution is to chemically modify the aldehyde into a more stable, less polar, and more volatile derivative before analysis.[1][2] Oximation is the preferred method.

`dot graph Troubleshooting_GC_Peak_Shape { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Poor M9FN Peak Shape\n(Tailing, Broad)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="Step 1: System Check\nAre all peaks tailing?", fillcolor="#FBBC05", fontcolor="#202124"]; SystemIssue [label="System-wide Issue\n(Leak, Flow Path Disruption)\n- Check ferrules\n- Trim column\n- Replace liner", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyteIssue [label="Analyte-Specific Issue\n(Chemical Interaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Step 2: Derivatize\nConvert aldehyde to a stable oxime", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PFBHA [label="Use PFBHA Reagent\n(O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result:\n- Sharp, symmetric peak\n- Increased sensitivity (NCI-MS)\n- High reproducibility", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Edges Start -> CheckSystem; CheckSystem -> SystemIssue [label=" Yes "]; CheckSystem -> AnalyteIssue [label=" No, only M9FN "]; AnalyteIssue -> Derivatize; Derivatize -> PFBHA; PFBHA -> Result; } ` Caption: Troubleshooting workflow for poor M9FN peak shape in GC.

Q4: Can you provide a reliable, step-by-step protocol for M9FN derivatization for GC-MS analysis?

A: Certainly. Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly efficient and widely used method that creates a stable derivative with excellent chromatographic properties.[1][3] Furthermore, the resulting PFB-oxime is highly electronegative, making it ideal for ultra-sensitive detection by Negative Chemical Ionization (NCI) Mass Spectrometry.[4]

Protocol: PFBHA Derivatization of this compound

Materials:

  • This compound sample/standard in a suitable solvent (e.g., Hexane, Ethyl Acetate).

  • PFBHA hydrochloride reagent.

  • Pyridine or a suitable non-reactive base.

  • Reaction vials (2 mL) with PTFE-lined septa.

  • Heating block or water bath.

Procedure:

  • Reagent Preparation: Prepare a 5-10 mg/mL solution of PFBHA in pyridine. Note: Pyridine acts as both a solvent and a base to neutralize the HCl released from the PFBHA hydrochloride salt. This solution should be prepared fresh.

  • Sample Preparation: To 100 µL of your M9FN sample in a reaction vial, add 100 µL of the PFBHA/pyridine reagent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 60 minutes.[5]

  • Workup (Self-Validation Step):

    • Cool the vial to room temperature.

    • Add 500 µL of hexane and 500 µL of reagent-grade water.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the hexane layer.

    • Centrifuge briefly (e.g., 2000 rpm for 5 min) to ensure clean phase separation.[1]

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial. Inject an aliquot into the GC-MS.

Verification: A successful derivatization is confirmed by the disappearance of the underivatized M9FN peak and the appearance of a new, sharp, and more retained peak corresponding to the PFB-oxime. In MS, you can monitor for the characteristic fragment ion at m/z 181, which corresponds to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.[1]

ReagentDerivative TypeKey AdvantagesConsiderations
PFBHA OximeExcellent for GC-MS (NCI), thermally stable, sharp peaks.Requires a workup step.
BSTFA/TMCS Silyl Enol EtherCan derivatize other functional groups (e.g., hydroxyls) simultaneously.Can form multiple products (enol isomers), moisture sensitive.
DNPH HydrazonePrimarily used for HPLC-UV analysis.Thermally labile, not ideal for GC.[1]

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC can be a valuable alternative, especially when dealing with complex matrices. However, M9FN's lack of a strong UV chromophore and its intermediate polarity present challenges.

Q5: I am trying to analyze M9FN using reversed-phase HPLC with a C18 column, but I get poor retention and sensitivity with UV detection. How can I improve my method?

A: This is expected. M9FN has two major drawbacks for direct HPLC-UV analysis:

  • Poor Retention: The nine-carbon chain provides some hydrophobicity, but the polar ester and aldehyde groups reduce its interaction with a C18 stationary phase, leading to early elution, especially with high organic mobile phases.

  • Poor UV Absorbance: The isolated aldehyde and ester carbonyls are very weak chromophores, resulting in extremely low sensitivity with a standard UV detector.

Solution: Pre-column Derivatization with a UV-Active Tag Similar to GC, derivatization is the key. For HPLC, you need a reagent that reacts with the aldehyde and attaches a molecule with strong UV absorbance. The most common and effective reagent is 2,4-Dinitrophenylhydrazine (DNPH) .[6][7]

HPLC_Derivatization_Workflow

Mechanism: DNPH reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone. This derivative is significantly more hydrophobic, leading to excellent retention on a C18 column. Crucially, the dinitrophenyl ring is a strong chromophore, allowing for sensitive detection around 360 nm.[7] This method is the basis for several EPA protocols for aldehyde analysis.[8][9]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. While seemingly straightforward, certain experimental parameters can significantly impact data quality.

Q6: The aldehyde proton peak (~9.77 ppm) in my ¹H NMR spectrum is broad and poorly resolved. What could be the cause?

A: A broad aldehyde proton signal can be attributed to several factors:

  • Chemical Exchange: Traces of water or acidic/basic impurities in the NMR solvent (e.g., CDCl₃) can catalyze a rapid exchange of the aldehyde proton, leading to signal broadening.

  • Low Concentration: If the sample is very dilute, the signal-to-noise ratio for this single proton will be low, making it appear broad.

  • Paramagnetic Impurities: Trace paramagnetic metals in the sample or NMR tube can cause significant line broadening.

Troubleshooting Steps:

  • Use High-Purity Solvent: Use a fresh ampule of deuterated solvent. For CDCl₃, it is often stabilized with a small amount of silver foil to scavenge acidic impurities.

  • Filter the Sample: If you suspect particulate or paramagnetic impurities, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Increase Concentration: If possible, prepare a more concentrated sample.

  • Increase Scans: Acquire more transients (scans) to improve the signal-to-noise ratio.

Q7: Are there any specific solvent considerations for M9FN NMR?

A: Yes. Avoid using deuterated methanol (CD₃OD). The aldehyde group can react with methanol in an equilibrium to form a hemiacetal. This will complicate your spectrum, showing peaks for both the aldehyde and the hemiacetal, and reducing the intensity of the characteristic aldehyde proton signal around 9.77 ppm.[10] Solvents like CDCl₃, DMSO-d₆, or C₆D₆ are preferred.

References

  • Title: Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products Source: PubMed URL:[Link]
  • Title: GC/MS Analysis of Long-Chain Aldehydes from Recent Coral Source: Scirp.org URL:[Link]
  • Title: GC/MS Analysis of Long-Chain Aldehydes from Recent Coral Source: Scirp.org URL:[Link]
  • Title: Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis Source: ResearchG
  • Title: GC/MS Application Note Source: pal-system.com URL:[Link]
  • Title: GC/MS Analysis of Long-Chain Aldehydes from Recent Coral Source: ResearchG
  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Inform
  • Title: TROUBLESHOOTING GUIDE Source: Phenomenex URL:[Link]
  • Title: Reaction of Aldehydes with PFBOA Source: ResearchG
  • Title: Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection Source: ResearchG
  • Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corpor
  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL:[Link]
  • Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency URL:[Link]
  • Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
  • Title: Spectroscopy of Aldehydes and Ketones Source: OpenStax URL:[Link]
  • Title: Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air Source: SciELO SA URL:[Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 9-Formylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this bifunctional molecule. As a long-chain fatty acid methyl ester (FAME) with a reactive terminal aldehyde group, this compound presents unique analytical hurdles, including thermal instability and potential for poor chromatographic performance. This document provides in-depth, evidence-based strategies to optimize your methodology, ensure data integrity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing this compound by GC-MS?

The primary challenges stem from the molecule's dual functionality. The long alkyl chain makes it well-suited for GC, but the terminal aldehyde group is thermally labile and prone to activity in the GC system.[1] Key issues include:

  • Thermal Degradation: The aldehyde group can degrade in a hot GC inlet, leading to low response, poor reproducibility, and the appearance of degradation product peaks.[2]

  • Poor Peak Shape (Tailing): The polar aldehyde group can interact with active sites (e.g., free silanols) in the inlet liner, column, or connections, causing peak tailing.[3][4][5] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape that complicates integration and reduces accuracy.

  • Low Sensitivity: A combination of thermal degradation and adsorption can lead to significant analyte loss, resulting in a weak or non-existent signal.

Q2: Do I need to derivatize this compound for GC-MS analysis?

While direct analysis is possible with a highly inert system, derivatization is strongly recommended for robust and sensitive quantitative analysis.[1][6] The aldehyde group's reactivity makes it an ideal target for derivatization.

  • Why Derivatize? Derivatization converts the polar, thermally sensitive aldehyde into a more stable, less polar, and more volatile derivative.[1] This significantly improves chromatographic peak shape, reduces on-column degradation, and can enhance ionization efficiency, leading to more reliable and sensitive results.[1]

  • Recommended Reagent: The most common and effective strategy is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][6][7][8] This reaction is highly specific to the carbonyl group and forms a stable, electron-capturing derivative that is excellent for high-sensitivity detection, especially with an Electron Capture Detector (ECD) or by using Negative Chemical Ionization (NCI-MS). For standard Electron Ionization (EI-MS), the derivative provides a high molecular weight and characteristic fragmentation pattern, aiding in identification.

Q3: What type of GC column is best for this analysis?

The choice of GC column is critical. You need a stationary phase that provides good separation for a C9-methyl ester while being inert enough to minimize interactions with the aldehyde (or its derivative).

  • Recommended Phases: A mid-polarity column is the ideal choice.

    • Polyethylene Glycol (PEG) phases (e.g., "WAX" columns): These are a good first choice. They offer excellent inertness and a different selectivity based on polarity, which is well-suited for compounds with functional groups.[9][10][11]

    • Mid-Polar Cyanopropyl Phases (e.g., 50% Cyanopropylphenyl): Columns like a DB-23 or HP-88 are also excellent choices, particularly for separating FAMEs.[11] These highly polar columns are often used to separate cis/trans isomers of FAMEs and provide strong interactions with polar functional groups, leading to good resolution.[11][12]

  • Avoid Non-Polar Phases: While standard non-polar phases (e.g., 5% phenyl-polysiloxane or DB-5ms) can be used, they separate primarily by boiling point and may offer less selectivity for this functionalized analyte.[10] More importantly, they may not be sufficiently inert to prevent peak tailing of the underivatized aldehyde.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the GC-MS analysis of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common peak shape distortion for active analytes like aldehydes.[4][13] It manifests as an asymmetrical peak with a "tail" extending from the peak maximum. Peak fronting, which is less common for this analyte, shows a leading edge.

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing for This compound q1 Do ALL peaks in the chromatogram tail? start->q1 sol_physical Issue is likely physical. 1. Re-cut column inlet (10-20 cm). 2. Check column installation depth. 3. Check for dead volume (fittings). q1->sol_physical Yes q2 Issue is likely chemical (activity). Is the analyte derivatized? q1->q2 No sol_chem_underiv Analyte is highly sensitive to activity. 1. Use a new, ultra-inert inlet liner. 2. Trim 10-20 cm from column inlet. 3. Consider derivatization (PFBHA). q2->sol_chem_underiv No sol_chem_deriv System activity is still present. 1. Replace inlet liner with a fresh, deactivated one. 2. Trim column inlet. 3. Check for sample matrix effects. q2->sol_chem_deriv Yes G cluster_1 Troubleshooting Low Sensitivity start Low or No Peak for This compound q1 Confirm Instrument Performance: Inject a known, stable standard (e.g., FAME mix). Peak okay? start->q1 sol_system General System Fault. 1. Check for major leaks (inlet, septum). 2. Verify gas flows (carrier). 3. Clean MS ion source. q1->sol_system No q2 Issue is specific to the analyte. Is the inlet temperature >250 °C? q1->q2 Yes sol_thermal Potential Thermal Degradation. 1. Lower inlet temperature (try 200-225 °C). 2. Use a liner with glass wool to aid vaporization at lower temps. 3. Derivatize to increase thermal stability. q2->sol_thermal Yes sol_adsorption Severe Adsorption (Activity). 1. Perform inlet maintenance (replace liner, septum, gold seal). 2. Trim column inlet (20-50 cm). 3. Confirm sample derivatization was successful. q2->sol_adsorption No

Caption: Diagnostic workflow for addressing low analyte signal.

  • Thermal Degradation in the Inlet:

    • Problem: Aldehydes are susceptible to thermal degradation. [1]A standard inlet temperature of 250 °C or higher, while good for vaporizing the C9-ester, can be too harsh for the formyl group, causing the molecule to break down before it reaches the column. [2][14] * Solution:

      • Optimize Inlet Temperature: Start with a lower inlet temperature, such as 200 °C, and gradually increase it in 25 °C increments. [2]Monitor the analyte response to find the optimal balance between efficient vaporization and minimal degradation.

      • Use a Programmed Temperature Vaporization (PTV) Inlet: If available, a PTV inlet provides the best solution. It allows for a cool injection followed by a rapid temperature ramp, vaporizing the analyte efficiently while minimizing its residence time at high temperatures, thus reducing degradation. [15] 3. Derivatization: Converting the aldehyde to a PFBHA-oxime significantly increases its thermal stability. [7]

  • Analyte Adsorption (Activity):

    • Problem: If the system has severe active sites, the analyte can be irreversibly adsorbed in the inlet or on the column, never reaching the detector. This is a more extreme version of the problem that causes peak tailing.

    • Solution:

      • Inlet Maintenance: Perform comprehensive maintenance on the inlet. This includes replacing the liner, septum, and gold seal. [13] 2. Column Conditioning/Trimming: As a last resort before replacing the column, trim a larger section (e.g., 50 cm) from the front and re-condition it according to the manufacturer's instructions.

  • Mass Spectrometer Issues:

    • Problem: The issue may not be with the chromatography. A contaminated ion source will have reduced sensitivity for all compounds.

    • Solution: Check the MS tune report. If the tune fails or shows low ion counts, the ion source may require cleaning.

Recommended GC-MS Protocol

This protocol provides a robust starting point for the analysis of PFBHA-derivatized this compound. Optimization will be required for your specific instrument and sample matrix.

Step 1: Derivatization with PFBHA

This procedure converts the aldehyde to its PFBHA-oxime derivative, enhancing stability and chromatographic performance. [1][8]

  • Sample Preparation: Prepare your sample in a suitable solvent (e.g., ethyl acetate or hexane).

  • Reagent Addition: To 100 µL of your sample, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in ethyl acetate).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 1 hour.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject an aliquot of the final derivatized sample into the GC-MS. [1]

Step 2: GC-MS Instrument Parameters

These parameters are designed to provide good chromatography for the PFBHA derivative.

Parameter Recommended Setting Justification & Expert Notes
GC System Agilent 8890 GC / 5977B MSD (or equivalent)A modern, inert GC-MS system is crucial for analyzing active compounds.
Inlet Split/Splitless (SSL) or PTVSSL is common; PTV is ideal for thermally labile compounds. [15]
Inlet Mode SplitlessFor trace analysis to maximize analyte transfer to the column. [16]
Inlet Temp 225 °CA compromise to ensure vaporization of the derivative without causing degradation. Optimize between 200-275 °C. [2]
Injection Vol. 1 µLStandard volume; adjust based on concentration to avoid detector saturation or column overload. [3]
Liner Ultra Inert, Single Taper w/ Glass WoolThe taper focuses the sample onto the column, and the wool provides a large surface area for vaporization and traps non-volatiles. [2][16]
Carrier Gas Helium, Constant Flow ModeProvides good efficiency and is inert. Constant flow ensures stable retention times during the oven ramp.
Flow Rate 1.2 mL/minA typical flow rate for a 0.25 mm ID column, providing a good balance of speed and efficiency.
Column Agilent DB-WAX UI (30m x 0.25mm, 0.25µm) or equivalent PEG phaseA polar, ultra-inert column is essential to prevent peak tailing and provide good selectivity for the functionalized ester. [9][10][11]
Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 240 °C (hold 5 min)The initial temperature is low enough to allow for solvent focusing. [16]The ramp rate is sufficient to elute the C9 derivative in a reasonable time with good peak shape.
MS Transfer Line 250 °CMust be hot enough to prevent condensation of the analyte as it passes from the column to the ion source.
MS Ion Source 230 °CStandard temperature for Electron Ionization (EI).
MS Quadrupole 150 °CStandard temperature for the quadrupole analyzer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Acquisition Scan Mode (e.g., m/z 40-500) or SIMUse Scan mode for initial method development and identification. Use Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring characteristic ions.
Step 3: Mass Spectral Interpretation

The EI mass spectrum of the PFBHA-oxime of this compound will be distinct from the underivatized molecule.

  • Underivatized Aldehyde: Aliphatic aldehydes show characteristic fragmentation patterns including α-cleavage and McLafferty rearrangement. [17]Expect to see a weak molecular ion (M+ at m/z 186), a characteristic M-1 peak from loss of the aldehydic proton, and fragments from cleavage adjacent to the carbonyl group. [17]* PFBHA-Oxime Derivative: The derivative will have a much higher molecular weight. The most prominent ion will likely be the pentafluorobenzyl cation at m/z 181 , which is characteristic of PFBHA derivatives and is an excellent choice for SIM analysis. The molecular ion (M+) will be at m/z 379.

References

  • Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
  • Miyawaki, J., & Suyama, K. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • Christie, W.W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • van der Loo, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Unidentified Source. (n.d.). TROUBLESHOOTING GUIDE.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs).
  • Dussault, P., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry.
  • Yamamoto, S., et al. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing.
  • Pérez-Camino, M. C., et al. (2003). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Journal of Chromatography A.
  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube.
  • CHROMacademy. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC Europe.
  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
  • Delmonte, P., et al. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.
  • Waclaski, L. (2018). Optimizing Splitless GC Injections. LCGC International.
  • Christiansen, K., et al. (1969). Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers. Lipids.
  • Waclaski, L. (2018). Optimizing Splitless GC Injections. LCGC International.
  • Wynd, A. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • Waclaski, L. (2020). Optimizing Splitless Injections: Inlet Temperature. Restek.
  • Carlin, S., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Journal of Agricultural and Food Chemistry.
  • Unidentified Source. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC Europe.
  • Unidentified Source. (n.d.). Development and validation of a GC-MS method for quantification of glycolaldehyde formed from carbohydrate fragmentation processes.
  • Agilent Technologies. (n.d.). GC Inlets: An Introduction.
  • Unidentified Source. (n.d.).
  • Wang, R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • Human Metabolome Database. (n.d.). Methyl nonanoate GC-MS (Non-derivatized) (HMDB0031264).
  • Unidentified Source. (n.d.). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar.
  • Masih, R., & Iqbal, M. S. (2022). Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. Food Chemistry.
  • Unidentified Source. (2023). Thermo-Desorption Gas Chromatography-Mass Spectrometry for investigating the thermal degradation of polyurethanes.
  • Unidentified Source. (n.d.). GC/MS chromatogram between 30 and 600 °C obtained after the thermal degradation of PU-E200pTI in air.
  • Unidentified Source. (n.d.).
  • Unidentified Source. (n.d.). GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT: 20.514).

Sources

Technical Support Center: Resolving Peak Tailing in Aldehyde Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the chromatographic analysis of aldehydes. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to solve these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding peak tailing in aldehyde analysis.

Q1: Why are my aldehyde peaks tailing when other compounds in my sample have symmetrical peaks?

This is a classic indication of a chemical interaction issue rather than a system-wide mechanical problem.[1] Aldehydes are polar and contain a reactive carbonyl group, making them particularly susceptible to secondary interactions with active sites within your chromatographic system. If only your aldehyde and other polar analyte peaks are tailing, it strongly suggests a specific chemical cause.[1]

Q2: What is the primary cause of chemical-related peak tailing for aldehydes?

The most frequent culprit, especially in High-Performance Liquid Chromatography (HPLC), is the interaction between the polar aldehyde group and residual silanol groups on silica-based stationary phases.[2][3] These silanol groups (Si-OH) can be acidic and form hydrogen bonds with the aldehyde's carbonyl oxygen, causing a secondary retention mechanism that leads to peak tailing.[2][4][5] In Gas Chromatography (GC), similar active sites can exist on the column stationary phase or even on glass liners in the inlet.[1]

Q3: Can my mobile phase be the cause of the tailing?

Absolutely. An improperly optimized mobile phase is a very common source of peak shape issues.[6] For aldehydes, which can be weakly acidic, the pH of the mobile phase is critical.[2] If the mobile phase pH is not adequately controlled or is close to the pKa of any silanol groups, it can lead to inconsistent interactions and, consequently, peak tailing.[2][7][8]

Q4: I'm seeing tailing for all my peaks, not just the aldehydes. What does this suggest?

When all peaks in a chromatogram exhibit tailing, it typically points to a physical or mechanical issue in the system, rather than a specific chemical interaction.[1][9] This could be related to issues like a void in the column, a blocked frit, or extra-column volume.[9][10]

In-Depth Troubleshooting Guide

This section provides a structured, in-depth approach to diagnosing and resolving peak tailing for aldehydes. We will explore the causality behind each troubleshooting step.

Step 1: Initial Diagnosis - Chemical vs. Physical Issues

Your first step is to determine the nature of the problem. As mentioned in the FAQs, observe your entire chromatogram.

ObservationLikely CauseNext Steps
Only aldehyde (and other polar analyte) peaks are tailing. Chemical InteractionsProceed to Section A: Mitigating Chemical Interactions .
All peaks in the chromatogram are tailing. Physical/Mechanical IssuesProceed to Section B: Addressing Physical System Issues .
Section A: Mitigating Chemical Interactions

When dealing with chemical-related tailing, the strategy is to minimize the secondary interactions between your aldehyde analytes and active sites in the system.

A1. Mobile Phase Optimization (HPLC)

The mobile phase is your most powerful tool for influencing chromatography.

  • pH Adjustment: For silica-based columns, lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of residual silanol groups.[11] This protonates the silanols (Si-OH instead of SiO-), reducing their ability to interact with the polar aldehyde.[4] It is crucial to operate at least 1-2 pH units away from the analyte's pKa to ensure a consistent ionization state.[8][12]

  • Use of Buffers: To maintain a stable pH throughout the analysis, especially during gradient elution, the use of a buffer is highly recommended.[3][13] Inadequate buffering can lead to pH shifts that cause peak shape to deteriorate.

  • Mobile Phase Additives: Historically, amine additives like triethylamine were used to compete with basic analytes for active silanol sites.[11][13] While effective, these can suppress MS signals. Modern, high-purity columns often reduce the need for such additives.[11]

A2. Stationary Phase Selection

The column is the heart of your separation, and its chemistry is paramount.

  • End-Capped Columns: Use columns that are described as "end-capped." This process chemically converts many of the reactive residual silanol groups into less polar groups, significantly reducing secondary interactions.[3][4]

  • Alternative Stationary Phases: If tailing persists, consider stationary phases that are inherently more inert, such as those based on organic polymers or hybrid silica-organosiloxane materials.[11] These offer a wider pH stability range and reduced silanol activity.[11]

A3. System and Column Passivation

Active sites can also be present on stainless steel components of your HPLC system (e.g., frits, tubing).[5]

  • Acid Passivation: One method involves passivating the system by injecting a strong acid. However, a more common and often safer approach is to use a chelating agent.

  • Sample-Induced Passivation: In some cases, repeated injections of the analyte can saturate the active sites, leading to improved peak shape over time.[14]

A4. Derivatization: A Chemical Solution

For particularly challenging aldehydes, derivatization can be an excellent strategy. This involves chemically modifying the aldehyde to make it less polar and more easily detectable.[15][16][17]

  • Mechanism: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde's carbonyl group to form a more stable, less polar hydrazone.[18][19] This not only improves peak shape but can also enhance detection sensitivity.[15][18]

  • Benefits: Derivatization can improve chromatographic behavior, increase analyte stability, and enhance ionization efficiency for mass spectrometry.[16][17]

Experimental Protocol: Aldehyde Derivatization with DNPH

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a small amount of acid catalyst (e.g., sulfuric acid).

  • Sample Reaction: Mix your aldehyde-containing sample with the DNPH reagent.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).

  • Quenching & Injection: Stop the reaction (if necessary) and inject the derivatized sample into the HPLC system.

Section B: Addressing Physical System Issues

If all peaks are tailing, a systematic check of your instrument's flow path is required.

B1. Column Health
  • Column Void: A void at the head of the column can disrupt the sample band, causing tailing for all peaks. This can be caused by pressure shocks or mobile phase pH outside the column's stable range. Replacing the column is often the only solution.

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting flow and causing tailing.[9] Try back-flushing the column (if the manufacturer allows) to dislodge the blockage.[9] Using guard columns and in-line filters can prevent this.[10]

B2. Extra-Column Volume

Excessive volume between the injector and the detector can lead to peak broadening and tailing.

  • Tubing: Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[5]

  • Connections: Ensure all fittings are properly made to avoid dead volumes.[6]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving aldehyde peak tailing.

// Node Definitions Start [label="Peak Tailing Observed\nfor Aldehydes", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Are ALL peaks tailing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Path_Chem [label="No, only Aldehydes\nand other polar analytes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style=rounded]; Path_Phys [label="Yes, all peaks", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style=rounded];

// Chemical Path Chem_Step1 [label="Optimize Mobile Phase\n(Adjust pH, add buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chem_Decision1 [label="Peak shape improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chem_Step2 [label="Evaluate Column\n(Use end-capped or\nalternative phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chem_Decision2 [label="Peak shape improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chem_Step3 [label="Consider Derivatization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Physical Path Phys_Step1 [label="Check for Column Void\nor Blocked Frit", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phys_Decision1 [label="Problem found & fixed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phys_Step2 [label="Minimize Extra-Column\nVolume (tubing, fittings)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Node End [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid];

// Connections Start -> Decision1; Decision1 -> Path_Chem [label=" No"]; Decision1 -> Path_Phys [label=" Yes"];

Path_Chem -> Chem_Step1; Chem_Step1 -> Chem_Decision1; Chem_Decision1 -> End [label=" Yes"]; Chem_Decision1 -> Chem_Step2 [label=" No"]; Chem_Step2 -> Chem_Decision2; Chem_Decision2 -> End [label=" Yes"]; Chem_Decision2 -> Chem_Step3 [label=" No"]; Chem_Step3 -> End;

Path_Phys -> Phys_Step1; Phys_Step1 -> Phys_Decision1; Phys_Decision1 -> End [label=" Yes"]; Phys_Decision1 -> Phys_Step2 [label=" No"]; Phys_Step2 -> End; }

Caption: A decision tree for troubleshooting aldehyde peak tailing.
References
  • HPLC Troubleshooting Guide. (n.d.). Google Cloud.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes. (n.d.). Benchchem.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Troubleshooting peak tailing in HPLC analysis of furan aldehydes. (n.d.). Benchchem.
  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. (2025, August 6). ResearchGate.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). PMC - NIH.
  • Derivatization methods for the LC–MS/MS analyses of aldehydes. (n.d.). ResearchGate.
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). NIH.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography. (2024, January 8). JASCO Inc.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
  • Separation Theory. (2022, April 7). Chemistry LibreTexts.
  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex.
  • How can I prevent peak tailing in HPLC?. (2013, November 27). ResearchGate.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). ACD/Labs.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • What is the best solvent for purifying aldehyde in a column chromatography?. (2014, September 29). ResearchGate.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International.
  • What Can Be Used To Reduce Tailing In Gas Chromatography?. (2025, February 1). Chemistry For Everyone.
  • Stationary phases for gas chromatography. (n.d.). Google Patents.
  • Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science.
  • GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
  • Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. (n.d.). ACS Publications.
  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2025, August 6). ResearchGate.
  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 1). R Discovery.
  • Stationary Phases for Thin-Layer Chromatography. (n.d.). Journal of Chromatographic Science.
  • One small footprint. One giant leap. (n.d.). SciSpace.
  • Methods for the Passivation of HPLC Instruments and Columns. (n.d.). Restek.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Methyl 9-Formylnonanoate by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Methyl 9-formylnonanoate, a bifunctional molecule with both a methyl ester and a terminal aldehyde, serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its purity is paramount to ensure predictable reaction kinetics, yields, and the minimization of downstream purification challenges. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), and compares this "gold standard" technique with other analytical methodologies.

The Analytical Challenge: Why GC-MS is the Preferred Method

This compound (C₁₁H₂₀O₃, MW: 200.28 g/mol ) presents a unique analytical challenge.[1] While the methyl ester moiety is well-suited for GC analysis, the terminal aldehyde group can be problematic. Aldehydes are prone to oxidation, polymerization, and can exhibit poor peak shape due to their polarity and potential for thermal degradation in the GC inlet and column.[3] GC-MS, however, offers a powerful combination of high-resolution separation and definitive identification, making it the preferred method for assessing the purity of this and similar compounds. The mass spectrometer provides structural information that is crucial for distinguishing the target analyte from potential impurities, which may include starting materials, by-products of synthesis, or degradation products.

A Validated GC-MS Method for Purity Determination

The following protocol is designed to be a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical method validation.[6][7][8][9][10]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation sample_prep Sample Preparation: Dissolve this compound in Ethyl Acetate (1 mg/mL) injection Injection: 1 µL splitless injection sample_prep->injection std_prep Standard Preparation: Prepare a certified reference standard of this compound in Ethyl Acetate (1 mg/mL) std_prep->injection derivatization Optional Derivatization: React with PFBHA to form the corresponding oxime for enhanced sensitivity and peak shape derivatization->injection If performed separation GC Separation: Capillary column (e.g., DB-5ms) with a temperature gradient injection->separation detection MS Detection: Electron Ionization (EI) Scan mode (m/z 40-400) separation->detection system_suitability System Suitability: Check resolution, peak symmetry, and precision of replicate injections detection->system_suitability specificity Specificity: Analyze blank, placebo, and spiked samples system_suitability->specificity linearity Linearity: Analyze a series of dilutions to establish the concentration range specificity->linearity accuracy Accuracy: Perform recovery studies with spiked samples linearity->accuracy precision Precision: Repeatability and intermediate precision studies accuracy->precision lod_loq LOD & LOQ: Determine the limits of detection and quantitation precision->lod_loq

Caption: Workflow for the validation of this compound purity by GC-MS.

Step-by-Step GC-MS Protocol
  • Sample and Standard Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent like ethyl acetate to a final concentration of 1 mg/mL.

    • Prepare a stock solution of a certified reference standard of this compound at the same concentration.

    • Rationale: Ethyl acetate is a common solvent for GC analysis of FAMEs and is relatively non-polar, ensuring good solubility of the analyte. Using a certified reference standard is crucial for accurate quantification.

  • Optional Derivatization:

    • For enhanced sensitivity and improved peak shape, derivatization of the aldehyde group can be performed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent for this purpose, forming a stable oxime derivative.[3]

    • Rationale: Derivatization converts the polar aldehyde into a less polar, more stable derivative, which improves its chromatographic behavior and can lower the limit of detection.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of FAMEs and related compounds.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Rationale: The chosen column provides excellent resolution for a wide range of compounds. The temperature program is designed to separate potential volatile impurities from the target analyte and any higher boiling point impurities. Standard EI ionization at 70 eV will produce reproducible fragmentation patterns for library matching and identification.

Method Validation Parameters

The following parameters must be assessed to ensure the method is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10][11]

Parameter Acceptance Criteria Rationale
Specificity The peak for this compound is well-resolved from any other peaks in the chromatogram. No interfering peaks are observed in the blank.Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[12]
Linearity A linear relationship between concentration and peak area is observed over the range of 50-150% of the nominal concentration, with a correlation coefficient (r²) ≥ 0.99.Establishes the range over which the method provides results that are directly proportional to the concentration of the analyte.[13]
Accuracy The recovery of the analyte from spiked samples is within 98-102%.[13]Measures the closeness of the experimental value to the true value.[12]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).Indicates the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).Defines the lower limit of the useful analytical range.
Robustness The method's performance is not significantly affected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).Demonstrates the reliability of the method during normal use.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is the premier technique for this application, other methods can be employed for purity assessment, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but for a volatile compound like this compound, it is generally not the first choice.[14][15]

  • Pros:

    • Well-suited for non-volatile or thermally labile compounds.

    • A wide variety of detectors can be used (UV, fluorescence, etc.).

  • Cons:

    • This compound lacks a strong chromophore, making UV detection challenging without derivatization.

    • Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is required for sensitive detection, adding a sample preparation step.[3][16]

    • Does not provide the same level of structural information as MS for definitive peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Pros:

    • Provides detailed structural information, making it excellent for identifying impurities.

    • Can be a primary ratio method for quantification without the need for a reference standard of the analyte.

  • Cons:

    • Lower sensitivity compared to GC-MS, making it difficult to detect trace impurities.

    • Requires a relatively large amount of sample.

    • Complex mixtures can lead to overlapping signals, complicating interpretation.

Titration

Classical chemical methods, such as titration, can be used to determine the total aldehyde content.

  • Pros:

    • A simple and inexpensive technique.

    • Can provide a measure of the overall purity with respect to aldehyde functionality.

  • Cons:

    • Lacks specificity; it will react with any aldehyde present in the sample, not just the target analyte.

    • Not suitable for detecting and quantifying other types of impurities (e.g., starting materials, other esters).

Summary Comparison
Technique Specificity Sensitivity Quantitative Accuracy Structural Information Throughput
GC-MS Very HighVery HighHighHighModerate
HPLC-UV (with derivatization) HighHighHighLowModerate
NMR HighLowHigh (qNMR)Very HighLow
Titration LowModerateModerateNoneHigh

Conclusion

For the comprehensive purity validation of this compound, GC-MS stands out as the most suitable technique, offering an unparalleled combination of separation efficiency, sensitivity, and structural elucidation. The detailed protocol and validation framework provided in this guide, grounded in established regulatory principles, will enable researchers and drug development professionals to confidently assess the purity of this important chemical intermediate. While alternative techniques have their merits, they do not offer the same level of specificity and detailed impurity profiling as GC-MS, which is critical for ensuring the quality and consistency of research and manufacturing processes.

References

  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Jung, H. R., et al. (2015). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 993-994, 76-83.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(1), 53-56.
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Williams, T. L., et al. (2012). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Journal of Chemical Education, 89(9), 1174-1176.
  • Vuckovic, D. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2057-2068.
  • Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • National Center for Biotechnology Information. (n.d.). Methyl 9-oxononanoate.
  • ResearchGate. (2013, March 27). Are there any method to quantify aldehydes other than GC?.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). A Review on GC-MS and Method Development and Validation.
  • University of the Witwatersrand. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • NIST. (n.d.). Nonanoic acid, 9-oxo-, methyl ester.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • CP Lab Safety. (n.d.). This compound, 5 grams.
  • The Good Scents Company. (n.d.). methyl 9-oxononanoate.
  • MDPI. (2023, November 30). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
  • National Center for Biotechnology Information. (n.d.). Methyl cis-9-tetradecenoate.

Sources

A Comparative Guide to the Synthesis of Methyl 9-Formylnonanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals and pharmaceutical intermediates, Methyl 9-Formylnonanoate stands out as a versatile bifunctional molecule. Its linear C9 chain, capped with a methyl ester at one end and a reactive aldehyde at the other, makes it a valuable building block for a diverse range of applications, including the synthesis of polymers, fragrances, and complex drug molecules. The efficient and selective synthesis of this compound is therefore of critical importance.

This guide provides an in-depth comparative analysis of the primary methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical comparison of their performance based on key metrics such as yield, selectivity, scalability, and adherence to the principles of green chemistry.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Direct Oxidative Cleavage of Methyl Oleate: This is a direct, one-step approach that leverages the readily available and renewable starting material, methyl oleate.

  • Two-Step Synthesis via Oxidation of Methyl 9-Hydroxynonanoate: A versatile two-step route that involves the initial formation of a stable alcohol intermediate, which is then oxidized to the desired aldehyde.

  • Hydroformylation of Methyl 9-Decenoate: A catalytic approach that introduces the formyl group directly onto a C9 unsaturated ester precursor.

The logical flow of these synthetic strategies is depicted in the diagram below:

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediate cluster_3 Final Product Methyl Oleate Methyl Oleate ozonolysis Ozonolysis Methyl Oleate->ozonolysis Direct Cleavage two_step Two-Step Synthesis Methyl Oleate->two_step Ozonolysis/ Reduction Methyl 9-Decenoate Methyl 9-Decenoate hydroformylation Hydroformylation Methyl 9-Decenoate->hydroformylation aldehyde This compound ozonolysis->aldehyde alcohol Methyl 9-Hydroxynonanoate two_step->alcohol hydroformylation->aldehyde alcohol->aldehyde Oxidation

Caption: Overview of the main synthetic routes to this compound.

Method 1: Direct Oxidative Cleavage of Methyl Oleate via Ozonolysis

Ozonolysis is a powerful and widely used method for the cleavage of carbon-carbon double bonds. In the context of this compound synthesis, this reaction offers a direct route from the abundant and bio-based starting material, methyl oleate.

Mechanistic Insight

The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the double bond of methyl oleate, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The crucial step for obtaining the desired aldehyde is the subsequent reductive workup of the ozonide, which cleaves the peroxide linkages without over-oxidation to the carboxylic acid.

Ozonolysis_Mechanism cluster_0 Ozonolysis of Methyl Oleate A Methyl Oleate + O₃ B Primary Ozonide (Molozonide) A->B 1,3-Dipolar Cycloaddition C Secondary Ozonide B->C Rearrangement D This compound + Nonanal C->D Reductive Workup (e.g., (CH₃)₂S)

Caption: Simplified mechanism of the ozonolysis of methyl oleate.

Experimental Protocol: Ozonolysis with Dimethyl Sulfide Workup

Materials:

  • Methyl oleate (98%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide ((CH₃)₂S)

  • Nitrogen gas (N₂)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve methyl oleate (1 equivalent) in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible on the TLC plate, or when the solution turns a pale blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove any residual ozone.

  • Slowly add dimethyl sulfide (1.5 equivalents) to the cold solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Expected Yield: 70-85%

Green Chemistry Considerations

A greener alternative to chlorinated solvents is a mixture of water and acetone. Ozonolysis in a 5% water/acetone mixture can directly produce the aldehyde without the need for a separate reductive workup step, as water can trap the carbonyl oxide intermediate.[1]

Method 2: Two-Step Synthesis via Oxidation of Methyl 9-Hydroxynonanoate

This approach offers greater control over the final product by first synthesizing and isolating the more stable alcohol intermediate, Methyl 9-Hydroxynonanoate, which is then oxidized to the aldehyde.

Step 2a: Synthesis of Methyl 9-Hydroxynonanoate

Protocol:

  • Follow the ozonolysis procedure described in Method 1 (steps 1-4).

  • After purging with nitrogen, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cold solution, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield Methyl 9-Hydroxynonanoate.[2][3]

Expected Yield: 85-95%

For a more sustainable approach, Methyl 9-Hydroxynonanoate can be synthesized using whole-cell biocatalysts or isolated enzymes. For instance, recombinant E. coli expressing specific enzymes can convert oleic acid to 9-hydroxynonanoic acid, which can then be esterified.[4][5][6]

Step 2b: Oxidation of Methyl 9-Hydroxynonanoate to this compound

The oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[7][8][9]

Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive sulfonium species. The alcohol attacks this species, and subsequent deprotonation by a hindered base like triethylamine leads to the formation of the aldehyde.[7][10]

Swern_Oxidation Methyl 9-Hydroxynonanoate Methyl 9-Hydroxynonanoate This compound This compound Methyl 9-Hydroxynonanoate->this compound Swern Oxidation DMSO, (COCl)₂ DMSO, (COCl)₂ DMSO, (COCl)₂->this compound Triethylamine Triethylamine Triethylamine->this compound

Caption: Reagents for the Swern oxidation of Methyl 9-Hydroxynonanoate.

Protocol:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C, slowly add a solution of DMSO (2.2 equivalents) in dichloromethane.

  • After stirring for 15 minutes, add a solution of Methyl 9-Hydroxynonanoate (1 equivalent) in dichloromethane.

  • Stir the mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Expected Yield: >90%

Mechanism: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[8][9][11]

Protocol:

  • To a solution of Methyl 9-Hydroxynonanoate (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.2 equivalents).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expected Yield: >90%

Method 3: Hydroformylation of Methyl 9-Decenoate

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For the synthesis of this compound, the starting material is Methyl 9-decenoate. A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity to favor the formation of the linear aldehyde over the branched isomer.

Catalytic System and Regioselectivity

Rhodium-based catalysts, often with phosphine ligands, are highly effective for hydroformylation. The choice of ligand is crucial for directing the regioselectivity. Bulky phosphine ligands generally favor the formation of the linear aldehyde due to steric hindrance.[8][9][12]

Hydroformylation Methyl 9-Decenoate Methyl 9-Decenoate This compound This compound Methyl 9-Decenoate->this compound Hydroformylation CO, H₂ CO, H₂ CO, H₂->this compound Rh Catalyst Rh Catalyst Rh Catalyst->this compound

Caption: Key components of the hydroformylation of Methyl 9-Decenoate.

Conceptual Protocol
  • Charging a high-pressure reactor with Methyl 9-decenoate, a suitable solvent (e.g., toluene), and the rhodium-phosphine catalyst.

  • Pressurizing the reactor with a mixture of carbon monoxide and hydrogen (syngas).

  • Heating the reaction mixture to a specified temperature (e.g., 80-120 °C) for a set period.

  • After cooling and depressurizing the reactor, the catalyst would be removed, and the product isolated and purified.

Challenges: Achieving high regioselectivity for the linear aldehyde can be challenging and often requires careful optimization of the catalyst, ligands, temperature, and pressure.

Comparative Analysis of Synthesis Methods

FeatureOzonolysis of Methyl OleateTwo-Step Synthesis (via Alcohol)Hydroformylation of Methyl 9-Decenoate
Starting Material Methyl Oleate (abundant, renewable)Methyl Oleate (abundant, renewable)Methyl 9-Decenoate (less common)
Number of Steps 121
Overall Yield 70-85%75-90%Potentially high, but regioselectivity is a key factor.
Selectivity Good, with proper reductive workup.Excellent, due to isolation of the alcohol intermediate.Variable, highly dependent on catalyst and conditions.
Scalability Well-established for industrial scale.Readily scalable.Industrially practiced, but requires specialized equipment.
Green Chemistry Use of ozone is efficient, but chlorinated solvents are common. Greener solvent systems are being developed.Can utilize biocatalysis for the first step. Oxidation steps use stoichiometric reagents which can generate waste.Catalytic process, high atom economy. Requires high pressures and temperatures.
Key Advantages Direct, one-step process from a renewable feedstock.High purity of the final product, versatile intermediate.Catalytic, high atom economy.
Key Disadvantages Potential for over-oxidation, handling of ozone.Two-step process, requires an additional oxidation step.Availability of starting material, control of regioselectivity, high-pressure equipment.

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or organization.

  • For large-scale, cost-effective production from a renewable source, the direct ozonolysis of methyl oleate is a strong contender, particularly with the adoption of greener solvent systems.

  • When high purity is the primary concern, the two-step synthesis via the oxidation of Methyl 9-Hydroxynonanoate is the preferred route. The use of mild and selective oxidation reagents like DMP or a well-optimized Swern oxidation ensures a clean conversion to the desired aldehyde.

  • Hydroformylation offers an elegant, atom-economical alternative , but its practical application for this specific target is contingent on the availability of the starting material and the development of a highly regioselective catalytic system.

As the demand for sustainable and efficiently produced specialty chemicals continues to grow, further research into optimizing these synthetic routes, particularly through the development of novel catalytic systems and the implementation of green chemistry principles, will be crucial.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133. [Link]
  • Godard, A., et al. (2016). From crops to products for crops: Preserving the ecosystem through the use of bio-based molecules.
  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. [Link]
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • MDPI. (n.d.). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link]
  • Organic Syntheses. (n.d.). 1-oxo-2-cyclohexenyl-2-carbonitrile. [Link]
  • Dussault, P. H., & Woller, K. R. (1997). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. The Journal of Organic Chemistry, 62(6), 1556–1559. [Link]
  • PubChem. (n.d.).
  • Chem-Impex. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectroscopy of esters. [Link]
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Ozonolysis of alkenes in flow using triphenylphosphine as an in situ.... [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2025, January 23). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester.... [Link]
  • ResearchGate. (n.d.). Rhodium-catalyzed hydroformylation of alkenes: General mechanism and.... [Link]
  • RSC Publishing. (n.d.).
  • ACS Publications. (2017, October 25).
  • PubMed. (1999, February 1).
  • RSC Publishing. (2005, December 21). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. [Link]
  • Wipf Group. (2007, March 19).
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

Sources

A Comparative Guide to the Polymerization of Aldehydes: Featuring Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, the polymerization of aldehydes to form polyacetals offers a unique platform for creating functional and often biodegradable materials. The reactivity of the aldehyde carbonyl group allows for various polymerization methods, leading to polymers with a range of properties. This guide provides an in-depth technical comparison of the polymerization behavior of different aldehydes, with a special focus on the emerging bio-derived monomer, Methyl 9-Formylnonanoate. While established monomers like formaldehyde and acetaldehyde provide a robust baseline for understanding polyacetal chemistry, this guide will also explore the anticipated properties and potential of polymers derived from this compound, a long-chain aliphatic aldehyde bearing an ester functionality.

Fundamentals of Aldehyde Polymerization

The polymerization of aldehydes proceeds via the opening of the carbon-oxygen double bond to form a polyacetal backbone, which consists of repeating oxymethylene units. This process is typically initiated by either cationic or anionic species, as radical polymerization of aldehydes is less common.[1]

Cationic Polymerization

Cationic polymerization is initiated by Lewis or Brønsted acids, which protonate the carbonyl oxygen to form an oxonium ion. This activated monomer is then susceptible to nucleophilic attack by the carbonyl oxygen of another monomer molecule, propagating the polymer chain.[2]

G

Caption: Anionic polymerization of aldehydes.

Comparative Analysis of Aldehyde Monomers

Formaldehyde: The Simplest Aldehyde

Formaldehyde (HCHO) is the most reactive aldehyde and readily polymerizes to form polyoxymethylene (POM), also known as polyacetal or Delrin®. [3]It can be polymerized through both anionic and cationic mechanisms. [4]

  • Polymerization Characteristics: Polymerization is often rapid and can be difficult to control. Anhydrous formaldehyde is required for high molecular weight polymer formation. [5]* Polymer Properties: Poly(formaldehyde) is a highly crystalline, high-strength, and rigid thermoplastic with excellent solvent resistance. [5][6]

Acetaldehyde: The Effect of an Alkyl Substituent

Acetaldehyde (CH₃CHO) has a methyl group attached to the carbonyl, which reduces its reactivity compared to formaldehyde. It can also be polymerized by both cationic and anionic methods. [7]

  • Polymerization Characteristics: The polymerization of acetaldehyde has a lower ceiling temperature than formaldehyde, meaning that polymerization is only favorable at lower temperatures. [7]Cationic polymerization typically yields atactic, amorphous, and elastomeric polyacetaldehyde, while anionic polymerization can produce isotactic, crystalline polymer. [7][8]* Polymer Properties: The properties of poly(acetaldehyde) are highly dependent on its tacticity. Atactic poly(acetaldehyde) is a rubbery material, whereas the isotactic form is a crystalline solid. [7][9]

This compound: A Bio-derived Functional Aldehyde

This compound is a long-chain aliphatic aldehyde that can be derived from renewable resources like oleic acid through ozonolysis. [10][11]Its structure, featuring a C8 alkyl chain and a terminal methyl ester group, is expected to impart unique properties to the resulting polyacetal. Due to a lack of extensive published research, the following sections will combine established principles of aldehyde polymerization with expert analysis to predict its behavior.

Structure of this compound

G Monomer CH₃OOC-(CH₂)₈-CHO

Caption: Chemical structure of this compound.

Predicted Polymerization Behavior:

  • Reactivity: The long electron-donating alkyl chain is expected to increase the electron density on the carbonyl oxygen, potentially enhancing its nucleophilicity and favoring cationic polymerization. [12]However, the electron-withdrawing nature of the distant ester group may have a minor deactivating effect. Overall, its reactivity is anticipated to be lower than that of short-chain aliphatic aldehydes.

  • Cationic Polymerization: Cationic initiation is expected to be a viable method for polymerizing this compound. The long alkyl chain may lead to solubility challenges for the growing polymer chain in some solvents.

  • Anionic Polymerization: Anionic polymerization could be complicated by the presence of the ester group, which is susceptible to nucleophilic attack by the initiator and the propagating alkoxide chain end. This could lead to side reactions and limit the achievable molecular weight. Careful selection of a sterically hindered initiator and low polymerization temperatures would be crucial to minimize these side reactions.

Predicted Polymer Properties:

  • Crystallinity and Morphology: The long, flexible C8 alkyl side chains are likely to play a significant role in the polymer's morphology. The polymer may exhibit a semi-crystalline structure with crystalline domains arising from the packing of the polyacetal backbone and potentially separate crystalline or amorphous domains from the alkyl side chains. [7]* Thermal Properties: The presence of the long alkyl side chains is expected to lower the glass transition temperature (Tg) and melting temperature (Tm) compared to poly(formaldehyde) and isotactic poly(acetaldehyde) due to increased chain flexibility and disruption of packing.

  • Solubility: The long alkyl chain and the ester group should enhance the solubility of the polymer in common organic solvents compared to the highly crystalline and insoluble poly(formaldehyde).

  • Biodegradability: The polyacetal backbone is known to be susceptible to hydrolytic degradation under acidic conditions. [1]The presence of the ester group in the side chain could also introduce a point for enzymatic or hydrolytic cleavage, potentially enhancing the overall biodegradability of the polymer. Long-chain polyacetals have been shown to have higher hydrolytic stability compared to their short-chain counterparts due to increased hydrophobicity. [1]

Quantitative Comparison of Aldehyde Polymer Properties

PropertyPoly(formaldehyde)Poly(acetaldehyde) (Isotactic)Poly(this compound) (Predicted)
Monomer FormaldehydeAcetaldehydeThis compound
Typical Initiator Anionic/CationicAnionic/CationicCationic (predicted to be more suitable)
Crystallinity HighHighSemi-crystalline (predicted)
Melting Point (Tm) ~175 °C [13]~165 °CLower than poly(acetaldehyde)
Glass Transition (Tg) -~ -20 °CLower than poly(acetaldehyde)
Mechanical Properties High strength, rigid [6]Crystalline, less rigid than POMFlexible, potentially elastomeric
Solubility Insoluble in most solventsSoluble in some organic solventsSoluble in common organic solvents
Hydrolytic Stability Stable in neutral/basic media, degrades in acid [1]Similar to POMDegrades in acid, ester group may offer additional degradation pathway [1]

Experimental Protocols

The following are generalized protocols for the cationic and anionic polymerization of aliphatic aldehydes. These should be optimized for specific monomers, including this compound.

Representative Protocol for Cationic Polymerization

Workflow for Cationic Polymerization of an Aliphatic Aldehyde

G Start Start Dry_Apparatus Thoroughly dry all glassware under vacuum and heat. Start->Dry_Apparatus Purge_Nitrogen Purge the reaction vessel with dry nitrogen. Dry_Apparatus->Purge_Nitrogen Add_Solvent_Monomer Add anhydrous solvent (e.g., dichloromethane) and freshly distilled aldehyde monomer via syringe. Purge_Nitrogen->Add_Solvent_Monomer Cool_Reaction Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add_Solvent_Monomer->Cool_Reaction Add_Initiator Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) solution. Cool_Reaction->Add_Initiator Polymerize Stir the reaction mixture for a set time (e.g., 1-4 hours). Add_Initiator->Polymerize Quench_Reaction Quench the polymerization by adding a small amount of methanol. Polymerize->Quench_Reaction Precipitate_Polymer Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Quench_Reaction->Precipitate_Polymer Isolate_Polymer Collect the polymer by filtration. Precipitate_Polymer->Isolate_Polymer Dry_Polymer Dry the polymer under vacuum. Isolate_Polymer->Dry_Polymer Characterize Characterize the polymer (GPC, NMR, DSC). Dry_Polymer->Characterize End End Characterize->End

Caption: General workflow for cationic polymerization.

Step-by-Step Methodology:

  • Preparation: All glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reaction Setup: The reaction flask is charged with an anhydrous solvent (e.g., dichloromethane) and the purified aldehyde monomer via syringe.

  • Cooling: The flask is cooled to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Initiation: A solution of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), in the reaction solvent is added dropwise to the stirred monomer solution.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, during which the formation of a viscous solution or a precipitate may be observed.

  • Termination: The polymerization is terminated by the addition of a small amount of a quenching agent, such as methanol.

  • Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

Representative Protocol for Anionic Polymerization

Workflow for Anionic Polymerization of an Aliphatic Aldehyde

G Start Start Dry_Apparatus Thoroughly dry all glassware under vacuum and heat. Start->Dry_Apparatus Purge_Nitrogen Purge the reaction vessel with dry nitrogen. Dry_Apparatus->Purge_Nitrogen Add_Solvent_Monomer Add anhydrous solvent (e.g., THF) and freshly distilled aldehyde monomer via syringe. Purge_Nitrogen->Add_Solvent_Monomer Cool_Reaction Cool the reaction mixture to a low temperature (e.g., -78 °C). Add_Solvent_Monomer->Cool_Reaction Add_Initiator Slowly add the organometallic initiator (e.g., n-BuLi) solution. Cool_Reaction->Add_Initiator Polymerize Stir the reaction mixture for a set time. Add_Initiator->Polymerize Quench_Reaction Quench the polymerization by adding a proton source (e.g., methanol). Polymerize->Quench_Reaction Precipitate_Polymer Precipitate the polymer in a non-solvent (e.g., water or methanol). Quench_Reaction->Precipitate_Polymer Isolate_Polymer Collect the polymer by filtration. Precipitate_Polymer->Isolate_Polymer Dry_Polymer Dry the polymer under vacuum. Isolate_Polymer->Dry_Polymer Characterize Characterize the polymer (GPC, NMR, DSC). Dry_Polymer->Characterize End End Characterize->End

Caption: General workflow for anionic polymerization.

Step-by-Step Methodology:

  • Preparation: As with cationic polymerization, all equipment must be scrupulously dried and handled under an inert atmosphere.

  • Reaction Setup: Anhydrous solvent (e.g., tetrahydrofuran) and purified monomer are added to the reaction flask.

  • Cooling: The solution is cooled to a low temperature (e.g., -78 °C).

  • Initiation: A solution of an organometallic initiator, such as n-butyllithium (n-BuLi), is added dropwise until a persistent color change is observed (if applicable) or a calculated amount is added.

  • Polymerization: The reaction is stirred for the desired duration.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.

  • Isolation: The polymer is isolated by precipitation, filtration, and drying as described for the cationic method.

Characterization of Polyacetals

The resulting polymers should be characterized using a suite of analytical techniques to determine their molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polyacetal structure and to assess the tacticity of the polymer chain. [15]* Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [16]* Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Conclusion

The polymerization of aldehydes offers a versatile route to polyacetals with a wide range of properties. While formaldehyde and acetaldehyde serve as foundational examples, the exploration of functionalized, bio-derived monomers like this compound opens up new possibilities for creating advanced materials. The long alkyl chain and ester functionality of this compound are predicted to yield a flexible, soluble, and potentially biodegradable polyacetal. Further experimental investigation is warranted to fully elucidate the polymerization behavior of this promising monomer and the properties of the resulting polymer, which could find applications in areas such as biodegradable plastics, drug delivery systems, and functional coatings.

References

  • Mecking, S., & Leibfarth, F. A. (2014). Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates. Green Chemistry, 16(4), 1938-1945. [Link]
  • Schweizer, E. B. (1974). Cationic polymerization of aldehydes. Die Makromolekulare Chemie, 175(4), 1127-1142.
  • Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(2), 497-511.
  • Martin, B. Y., Schutz, L., & Claverie, J. P. (2021). Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes. Macromolecules, 54(19), 9165–9173. [Link]
  • Vogl, O. (2000). Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2293–2299. [Link]
  • Engler, A. C., Phillips, O., Miller, R. C., Tobin, C., & Kohl, P. A. (2019). Cationic Copolymerization of o-Phthalaldehyde and Functional Aliphatic Aldehydes. Macromolecules, 52(11), 4020–4029. [Link]
  • Renner, A. C., & Sibi, M. P. (2024). Synthesis of biobased polyacetals: a review. Polymer Chemistry. [Link]
  • Johnson, J. A., & Koberstein, J. T. (2010). Functionalized and Degradable Polyphthalaldehyde Derivatives. Journal of the American Chemical Society, 132(38), 13134–13136. [Link]
  • Pryor, W. A., & Giamalva, D. H. (1987). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. Free Radical Biology and Medicine, 3(1), 1-6. [Link]
  • Mecking, S., & Leibfarth, F. A. (2014). Figure 3. 1H NMR spectra of the unsaturated polyacetal PA-50.0 (top, CDCl3, 400 MHz, 25 °C) and the corresponding saturated polyacetal PA-50.0H (bottom, CDCl3, 400 MHz, 25 °C).
  • Sawamoto, M., & Higashimura, T. (2007). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 107(5), 1837–1887. [Link]
  • Zhang, K., & Waymouth, R. M. (2017). Functionalized and Degradable Polyphthalaldehyde Derivatives. Journal of the American Chemical Society, 139(42), 14833–14836. [Link]
  • Nuyken, O., & Pask, S. (2013). Polyacetal compositions with improved hydrolytic stability.
  • Engler, A. C., et al. (2019). Cationic Copolymerization of o-Phthalaldehyde and Functional Aliphatic Aldehydes.
  • Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2006). Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources. Semantic Scholar. [Link]
  • Johnson, J. A., & Koberstein, J. T. (2014). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 47(1), 246–254. [Link]
  • Fringuelli, F., & Pizzo, F. (2010). Synthetic Transformations for the Valorization of Fatty Acid Derivatives. Current Organic Chemistry, 14(16), 1794-1813.
  • Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2006). Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 634-645. [Link]
  • Nuyken, O., & Pask, S. (2013). Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides. RSC Publishing. [Link]
  • Britannica, T. Editors of Encyclopaedia (2025, December 10). polyformaldehyde. Encyclopedia Britannica. [Link]
  • G-Teek. (n.d.). Polyacetal / POM.
  • Schweizer, E. B. (1974). Cationic polymerization of aldehydes. Semantic Scholar. [Link]
  • Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(8), 4742–4794. [Link]
  • Wikipedia. (2023, November 28).
  • Hortal-Andrés, S., et al. (2022). Functionalization of polyethylene with hydrolytically-stable ester groups. Polymer Chemistry, 13(1), 25-30. [Link]
  • Kim, J., et al. (2019). GPC profiles of the four polyesters with different side chains.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
  • Wikipedia. (2023, December 1). Ozonolysis. In Wikipedia. [Link]
  • Ackman, R. G., & Castell, J. D. (1967). Ozonolysis of unsaturated fatty acids. 11. Esterification of the total products from the oxidative decomposition of ozonides with 2,2-dimethoxypropane. Canadian Journal of Chemistry, 45(12), 1405-1410. [Link]
  • Maynard, H. D., & Hubbell, J. A. (2007). Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. Journal of the American Chemical Society, 129(40), 12084–12085. [Link]
  • Bailey, P. S. (1972). Mechanism of ozonolysis. Accounts of Chemical Research, 5(10), 346–353. [Link]
  • Miller, P. D., et al. (2021). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Polymers, 13(16), 2736. [Link]
  • Novak, A., & Whalley, E. (1959). Infrared spectra and structure of polyaldehydes III. Polyacetaldehyde and polypropionaldehyde. Canadian Journal of Chemistry, 37(11), 1718-1721.
  • Grießl, M., et al. (2022). Enhancing the Hydrolytic Stability of Poly(lactic acid)
  • Vogl, O. (1976). Anionic polymerization of formaldehyde: the DuPont process to polyacetal.
  • All-Color. (2022, January 5). Plastic material close-up: polyformaldehyde (pom), acetal, delrin® and celcon®. [Link]
  • ChemBK. (n.d.). polyformaldehyde.
  • Sunrise Group. (n.d.). Polyformaldehyde.
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]
  • Kim, J., et al. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters, 13(10), 1335–1340. [Link]
  • Meier, M. A. R., et al. (2023). Comparative analysis of the qualitative characteristics of formaldehyde and acetaldehyde resins based on styrene-modified oil shale alkylresorcinols.
  • Chen, Y., et al. (2024). Thermal, Morphological, Mechanical, and Biodegradation Properties of Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide)/High-Density Polyethylene Blends. Polymers, 16(14), 1957. [Link]

Sources

A Comparative Guide to Methyl 9-Formylnonanoate and Other Fatty Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Position of Methyl 9-Formylnonanoate in Synthesis

In the landscape of chemical synthesis, fatty aldehydes are indispensable building blocks, prized for their reactivity and versatility. Among these, this compound (M9FN) emerges as a bifunctional molecule of significant interest. Possessing both an aldehyde and a methyl ester functionality, it offers unique synthetic handles that set it apart from its simpler, monofunctional counterparts like Nonanal and Decanal. This guide provides an in-depth, objective comparison of this compound with other common fatty aldehydes, supported by experimental data and detailed protocols to inform your research and development endeavors. We will explore the nuances of their synthesis, reactivity, stability, and application-specific performance, empowering you to make informed decisions in your experimental design.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and spectroscopic properties of these aldehydes is crucial for their effective use and characterization. The presence of the methyl ester in M9FN influences its polarity and, consequently, its chromatographic behavior and solubility.

PropertyThis compoundNonanalDecanal
Molecular Formula C₁₁H₂₀O₃C₉H₁₈OC₁₀H₂₀O
Molecular Weight 200.28 g/mol 142.24 g/mol 156.27 g/mol
Boiling Point 120-122 °C / 3 mmHg[1]195 °C208-209 °C
Appearance Colorless to light yellow liquid[1]Colorless liquid with a floral-fatty odorColorless liquid with a fatty, orange-peel-like odor
Solubility Good solubility in organic solvents[1]Soluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in water
Spectroscopic Fingerprints: ¹H and ¹³C NMR Data

The NMR spectra provide a definitive means of identifying and assessing the purity of these aldehydes. The key distinguishing features for M9FN are the singlet from the methyl ester protons and the corresponding carbonyl carbon signal.

Table 2: Comparative ¹H NMR Spectral Data (CDCl₃)

AssignmentThis compound (δ, ppm)Nonanal (δ, ppm)Decanal (δ, ppm)
-CHO 9.76 (t, J=1.8 Hz)9.77 (t, J=1.9 Hz)9.77 (t, J=1.9 Hz)
-CH₂-CHO 2.41 (td, J=7.4, 1.8 Hz)2.42 (td, J=7.4, 1.9 Hz)2.42 (td, J=7.4, 1.9 Hz)
-COOCH₃ 3.67 (s)--
-CH₂-COOCH₃ 2.30 (t, J=7.5 Hz)--
-(CH₂)n- 1.20-1.65 (m)1.20-1.65 (m)1.20-1.65 (m)
-CH₃ -0.88 (t, J=6.8 Hz)0.88 (t, J=6.8 Hz)

Table 3: Comparative ¹³C NMR Spectral Data (CDCl₃)

AssignmentThis compound (δ, ppm)Nonanal (δ, ppm)[2]Decanal (δ, ppm)
-CHO 202.9202.8202.9
-COOCH₃ 174.3--
-O-CH₃ 51.4--
-CH₂-CHO 43.943.943.9
-CH₂-COOCH₃ 34.1--
-(CH₂)n- 29.1, 29.0, 28.9, 24.9, 22.131.9, 29.4, 29.3, 29.2, 22.7, 22.131.9, 29.5, 29.4, 29.3, 22.7, 22.1
-CH₃ -14.114.1

Synthesis Strategies: A Comparative Overview

The synthetic routes to these aldehydes are a key consideration, impacting scalability, cost, and impurity profiles.

This compound: A Green Chemistry Approach

M9FN is most commonly synthesized via the ozonolysis of methyl oleate, a readily available starting material derived from vegetable oils.[3][4][5][6] This approach aligns with the principles of green chemistry by utilizing a renewable feedstock.

Synthesis_M9FN methyl_oleate Methyl Oleate ozone 1. O₃, CH₂Cl₂/MeOH, -78 °C m9fn This compound methyl_oleate->m9fn Ozonolysis reductive_workup 2. Reductive Work-up (e.g., NaBH₄)

Caption: Synthesis of this compound.

Nonanal and Decanal: Industrial Standards

Nonanal and Decanal are typically produced through well-established industrial processes:

  • Hydroformylation of Alkenes: This method involves the reaction of an alkene (e.g., 1-octene for Nonanal) with carbon monoxide and hydrogen in the presence of a catalyst.[7][8][9]

  • Oxidation of Alcohols: The corresponding fatty alcohols (e.g., 1-decanol for Decanal) can be oxidized using various reagents to yield the aldehyde.[10][11]

Comparative Reactivity in Key Organic Transformations

The aldehyde functionality is a versatile tool for carbon-carbon bond formation. Here, we compare the performance of M9FN, Nonanal, and Decanal in two fundamental reactions.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a cornerstone of alkene synthesis.[12][13][14][15] The reactivity of the aldehyde is paramount to achieving high yields. While all three aldehydes are suitable substrates, the presence of the ester group in M9FN can subtly influence the reaction environment but generally does not impede the reaction.

Wittig_Reaction aldehyde Fatty Aldehyde (M9FN, Nonanal, or Decanal) alkene Alkene Product aldehyde->alkene ylide Phosphonium Ylide ylide->alkene tppo Triphenylphosphine Oxide

Caption: General scheme of the Wittig reaction.

Table 4: Expected Performance in a Standardized Wittig Reaction

AldehydeExpected YieldKey Considerations
This compound Good to ExcellentThe ester functionality is generally stable under standard Wittig conditions. Purification may require chromatography to separate the product from triphenylphosphine oxide and any unreacted starting material.
Nonanal ExcellentHighly reactive, leading to rapid conversion.
Decanal ExcellentSimilar reactivity to Nonanal.
Aldol Condensation: Building Molecular Complexity

The aldol condensation is a powerful tool for forming β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyls.[16][17][18][19][20] The enolizability of the aldehyde and the electrophilicity of the carbonyl carbon are key factors.

Table 5: Comparative Aspects in Aldol Condensation

AldehydeReactivityPotential Side Reactions
This compound The aldehyde function will participate in the condensation. The ester group is unlikely to react under typical aldol conditions.Self-condensation is possible. The ester may undergo hydrolysis under harsh basic conditions.
Nonanal Prone to self-condensation under basic conditions.Polymerization can be a significant side reaction if conditions are not carefully controlled.
Decanal Similar to Nonanal, with a slightly lower rate of self-condensation due to increased steric hindrance.Polymerization is also a potential issue.

Stability and Handling: Practical Considerations

The long-term stability of aldehydes is a critical factor in their storage and use. Fatty aldehydes are susceptible to oxidation to the corresponding carboxylic acids and can also undergo self-condensation or polymerization.[21][22][23][24]

Table 6: Comparative Stability Profile

AldehydeOxidative StabilityTendency for Self-CondensationStorage Recommendations
This compound Moderate. The ester group does not significantly alter the aldehyde's susceptibility to oxidation.Moderate.Store under an inert atmosphere at 2-8 °C, protected from light.
Nonanal Moderate to low. Readily oxidizes to nonanoic acid.High.Store under an inert atmosphere at 2-8 °C, protected from light. Consider using an inhibitor for long-term storage.
Decanal Moderate to low. Readily oxidizes to decanoic acid.High.Store under an inert atmosphere at 2-8 °C, protected from light. Consider using an inhibitor for long-term storage.

Applications in Fragrance and Flavor Chemistry

Fatty aldehydes are renowned for their potent and characteristic aromas, making them valuable ingredients in the fragrance and flavor industry.[25][26][27][28]

  • This compound: Its odor profile is less documented in publicly available literature compared to the simpler aldehydes, presenting an opportunity for novel fragrance development. The presence of the ester moiety may contribute to a more complex, potentially fruity or waxy scent and could influence its volatility and release profile from various matrices.

  • Nonanal: Possesses a characteristic waxy, rosy-orange, and citrus-like aroma. It is a key component in many floral and citrus fragrances.[29]

  • Decanal: Imparts a strong, fatty, and orange-peel scent. It is widely used to create citrus and aldehydic notes in perfumery.

Experimental Protocol: Comparative Headspace GC-MS Analysis of Fragrance Release

To quantitatively compare the fragrance release profiles, a headspace gas chromatography-mass spectrometry (GC-MS) method is employed. This technique allows for the analysis of volatile compounds released from a substrate over time.

Objective: To compare the volatility and release rate of this compound, Nonanal, and Decanal from a standard paper blotter.

Materials:

  • This compound (≥95% purity)

  • Nonanal (≥95% purity)

  • Decanal (≥95% purity)

  • Ethanol (perfumery grade)

  • Standard fragrance blotters

  • Headspace vials (20 mL)

  • GC-MS system equipped with a headspace autosampler

Procedure:

  • Sample Preparation:

    • Prepare 1% (w/w) solutions of each aldehyde in ethanol.

    • Apply 100 µL of each solution to a separate fragrance blotter.

    • Allow the solvent to evaporate for 1 minute.

  • Headspace Analysis:

    • Place each blotter into a headspace vial and seal.

    • Equilibrate the vials in the headspace oven at 40 °C for 10 minutes.

    • Inject a sample of the headspace onto the GC-MS.

    • Repeat the analysis at various time points (e.g., 1, 2, 4, 8, and 24 hours) to monitor the fragrance release over time.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

    • Carrier Gas: Helium, constant flow

    • MSD Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Scan Range: m/z 40-400

Data Analysis:

  • Integrate the peak area of each aldehyde at each time point.

  • Plot the peak area versus time for each compound to generate a release profile.

  • Compare the decay curves to assess the relative volatility and substantivity.

Conclusion: Selecting the Right Aldehyde for Your Application

The choice between this compound, Nonanal, and Decanal hinges on the specific requirements of your synthesis or application.

  • This compound is the ideal choice when a bifunctional molecule is required, offering the potential for subsequent modifications at the ester position. Its synthesis from renewable resources is also a significant advantage for sustainable chemistry initiatives.

  • Nonanal and Decanal are excellent choices for applications where a simple, highly reactive aliphatic aldehyde is needed. Their well-established synthesis and availability make them cost-effective options for large-scale production.

This guide has provided a comprehensive comparison to aid in your decision-making process. The detailed protocols and comparative data serve as a foundation for your experimental work, enabling you to leverage the unique properties of these valuable fatty aldehydes.

References

  • PubMed.
  • MDPI.
  • The Royal Society of Chemistry.
  • MDPI. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. [Link]
  • ResearchGate.
  • Google Patents. Oxidative dehydrogenation of alcohols to aldehydes and ketones.
  • University of Wisconsin-River Falls. The Wittig Reaction: Synthesis of Alkenes. [Link]
  • ScienceDirect.
  • ResearchGate.
  • PubChem. Nonanal. [Link]
  • SpectraBase. Nonanal. [Link]
  • ResearchGate.
  • PubMed Central. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. [Link]
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • ResearchGate. Nonanal Sensor Fabrication Using Aldol Condensation Reaction Inside Alkali-Resistant Porous Glass. [Link]
  • Alpha Aromatics. What Are Aldehydes And How Are They Used In Perfumery?. [Link]
  • Google Patents.
  • CDS Analytical. Dynamic Headspace Analysis of Fragrance Products. [Link]
  • ResearchGate. Hydroformylation of 1-octene to 1-nonanal and side products.. [Link]
  • Semantic Scholar.
  • PubMed Central. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. [Link]
  • SciSpace.
  • PubMed Central.
  • Taylor & Francis Online.
  • PubMed.
  • BTSA.
  • LabRulez GCMS. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]
  • Taylor & Francis Online. 1-decanol – Knowledge and References. [Link]
  • SciELO. Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Swarthmore College.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Semantic Scholar.
  • ResearchGate. Kinetics of Forming Aldehydes in Frying Oils and Their Distribution in French Fries Revealed by LC-MS-Based Chemometrics. [Link]
  • MDPI. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). [Link]
  • Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
  • ResearchGate.
  • RSC Publishing. Gas-phase oxidative dehydrogenation of long chain alkenols for the production of key fragrance ingredients: from Rosalva isomers to Costenal analogues. [Link]
  • ResearchGate.
  • Master Organic Chemistry.
  • YouTube.
  • Jack Westin.

Sources

A Comparative Guide to Methyl 9-Formylnonanoate in Polymer Applications: Charting a Course for Bio-based Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the pursuit of high-performance, sustainable materials is paramount. Bio-based monomers are at the forefront of this movement, offering a renewable alternative to traditional petroleum-derived feedstocks. Among these, Methyl 9-Formylnonanoate, a derivative of oleic acid, presents a unique value proposition due to its versatile aldehyde functionality. This guide provides an in-depth technical comparison of polymers derived from this compound with established bio-based and conventional alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aldehyde Group in Polymer Synthesis

This compound is a C9 bifunctional monomer featuring a terminal aldehyde group and a methyl ester. This structure allows for its participation in a variety of polymerization reactions, leading to the synthesis of polyesters, polyamides, and other specialty polymers. The aldehyde group, in particular, offers a distinct reactive handle compared to the more common hydroxyl or amine functionalities found in many bio-based monomers. Its reactivity allows for specific polymerization routes, such as reductive amination, and can impart unique characteristics to the resulting polymer backbone.[1][2][3] This guide will explore the performance profile of polymers synthesized from this promising monomer in comparison to other key players in the polymer field.

Comparative Performance Analysis: Benchmarking Against the Alternatives

To contextualize the performance of polymers derived from this compound, it is essential to compare them against both established bio-based polymers like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), as well as conventional long-chain polyamides.

Polyesters Derived from this compound Derivatives

While direct experimental data for polymers synthesized from this compound is emerging, we can draw valuable insights from a closely related polymer, poly(ω-hydroxy pelargonate), derived from 9-hydroxynonanoic acid. This provides a strong baseline for the expected performance of polyesters in this class.

Table 1: Comparative Performance of Bio-based Polyesters

PropertyPoly(ω-hydroxy pelargonate) (Experimental)Poly(9-hydroxynonanoate) (Expected)Polylactic Acid (PLA)Poly(3-hydroxybutyrate) (PHB)
Mechanical Properties
Tensile Strength (MPa)-15 - 4050 - 7020 - 40
Compressive Modulus (MPa)47.3---
Yield Strength (MPa)1.03---
Elongation at Break (%)-300 - 6002 - 63 - 10
Young's Modulus (GPa)-0.1 - 0.42.5 - 4.01.2 - 3.5
Thermal Properties
Melting Temperature (°C)72.860 - 80150 - 180160 - 180
Glass Transition Temp. (°C)--40 to -2055 - 655 - 15
Degradation Temp. (°C)>220---

Note: Data for Poly(ω-hydroxy pelargonate) is sourced from a specific experimental study. Expected values for Poly(9-hydroxynonanoate) and typical values for PLA and PHB are provided for comparison.

The data suggests that polyesters derived from the C9 backbone of this compound are likely to exhibit lower melting points and glass transition temperatures compared to PLA and PHB, positioning them as more flexible and less rigid materials. Their higher expected elongation at break suggests potential applications in films and flexible packaging.

Polyamides: The Long-Chain Advantage

The aldehyde functionality of this compound opens the door to the synthesis of polyamides via reductive amination. When comparing these potential long-chain aliphatic polyamides to their shorter-chain counterparts (e.g., Nylon 6), a distinct set of properties emerges. Short-chain polyamides generally exhibit superior thermal and mechanical properties due to a higher density of amide linkages, which facilitate strong hydrogen bonding.[4][5] However, long-chain polyamides, such as those that could be derived from this compound, typically offer enhanced chemical and hydrolysis resistance and lower water uptake, making them suitable for applications in demanding environments.[4]

Table 2: General Performance Comparison of Short- vs. Long-Chain Aliphatic Polyamides

PropertyShort-Chain Polyamides (e.g., Nylon 6)Long-Chain Aliphatic Polyamides
Thermal Properties Higher Melting Point & TgLower Melting Point & Tg
Mechanical Properties Higher Tensile Strength & ModulusLower Tensile Strength & Modulus
Chemical Resistance ModerateExcellent
Hydrolysis Resistance ModerateExcellent
Water Absorption HigherLower

The Role of the Aldehyde: A Gateway to Unique Polymer Architectures

The presence of the aldehyde group in this compound is a key differentiator. While polyesters are typically formed from hydroxyl and carboxylic acid/ester monomers, and polyamides from amine and carboxylic acid/ester monomers, the aldehyde offers alternative synthetic routes.

Reductive Amination for Polyamide Synthesis

One of the most promising routes for polymerizing this compound is through reductive amination. This reaction involves the formation of an imine intermediate between the aldehyde and a diamine, which is then reduced to a stable amine linkage. This method can lead to the formation of high molecular weight polyamides under relatively mild conditions.

Reductive_Amination Monomer This compound + Diamine Imine Imine Intermediate Monomer->Imine Schiff Base Formation Polyamide Polyamide Imine->Polyamide Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Imine

Caption: Reductive amination pathway for polyamide synthesis.

This approach allows for the direct incorporation of the C9 aliphatic chain into the polyamide backbone, contributing to the flexibility and hydrophobicity of the resulting polymer.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization are provided below.

Synthesis of this compound from Methyl Oleate

This compound can be synthesized from the bio-based feedstock methyl oleate via a two-step ozonolysis and reductive work-up process.

Experimental Workflow: Monomer Synthesis

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve methyl oleate in a suitable solvent mixture (e.g., methanol and dichloromethane) in a three-neck flask equipped with a gas inlet tube, a thermometer, and a drying tube. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The persistence of a blue color indicates the presence of excess ozone.

  • Quenching: Purge the solution with nitrogen gas to remove excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or sodium borohydride (NaBH₄), to the reaction mixture at low temperature to cleave the ozonide and form the aldehyde.

  • Purification: After the reaction is complete, warm the mixture to room temperature. Wash the organic layer with brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain pure this compound.

Polymerization of this compound Derivative (9-Hydroxynonanoic Acid)

For the synthesis of polyesters, this compound can first be reduced to Methyl 9-hydroxynonanoate and then hydrolyzed to 9-hydroxynonanoic acid, which can then be polymerized via melt condensation.

Experimental Workflow: Polyester Synthesis

Caption: Polyester synthesis via melt condensation.

Step-by-Step Protocol:

  • Monomer Preparation: Place purified 9-hydroxynonanoic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Polymerization: Heat the reaction vessel to 190°C under a slow stream of nitrogen gas.

  • Reaction Monitoring: Continue the reaction for several hours, monitoring the viscosity of the melt.

  • Isolation: Cool the reaction mixture to room temperature to obtain the solid poly(9-hydroxynonanoate). The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Biodegradability Profile

Polymers derived from long-chain aliphatic monomers like this compound are expected to be biodegradable. The ester and amide linkages in the polymer backbone are susceptible to hydrolysis, which can be catalyzed by enzymes produced by microorganisms in the environment.[6][7] The long aliphatic chains can also be a carbon source for these microorganisms. The rate of biodegradation will depend on several factors, including the polymer's crystallinity, molecular weight, and the specific environmental conditions.[6]

Conclusion and Future Outlook

This compound stands out as a versatile and promising bio-based monomer. Its unique aldehyde functionality provides access to a range of polymers with tunable properties. Polyesters derived from its C9 backbone are anticipated to be flexible and tough, suitable for applications in biodegradable films and packaging. Polyamides synthesized via reductive amination are expected to exhibit the characteristic advantages of long-chain polyamides, including excellent chemical resistance and low moisture absorption, making them candidates for durable engineering plastics in specialized applications.

Further research should focus on generating a comprehensive set of experimental data for polymers synthesized directly from this compound to validate the expected performance benchmarks. Exploring the full potential of the aldehyde group in various polymerization techniques and post-polymerization modifications will undoubtedly unlock new avenues for the development of advanced, sustainable materials.

References

  • Bio-Polyamides - Part 5: Performance Review of Short- and Long-Chain Aliphatic Homo. Find out about.......Plastics, Polymer Engineering and Leadership. [Link]
  • Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge M
  • Aldehyde condensation polymer | Synthesis & Properties. Britannica. [Link]
  • From monomer synthesis to polymers with pendant aldehyde groups.
  • Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. MDPI. [Link]
  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates | Chemical Reviews.
  • Functionalized and Degradable Polyphthalaldehyde Derivatives | Polymer Science | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]
  • Progress in Degradation Behavior of Most Common Types of Functionalized Polymers: A Review. PubMed. [Link]
  • Synthesis of High-Value Bio-Based Polyamide 12,36 Microcellular Foams with Excellent Dimensional Stability and Shape Recovery Properties. MDPI. [Link]
  • HIGHLIGHT - Addition Polymers of Aldehydes.
  • Bio-based monomers for amide-containing sustainable polymers. PubMed. [Link]
  • Aldehyde-functional polycarbonates as reactive pl
  • Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. [Link]
  • 12.15: Synthesis of Polymers. Chemistry LibreTexts. [Link]
  • Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. PMC. [Link]
  • Method to decrease the aldehyde content of polyesters.
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. [Link]
  • Aliphatic and Aromatic Polyamides. University of Genoa. [Link]
  • The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength. NIH. [Link]
  • Thermal Degradation of Polyamides. Part 1.
  • Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films.
  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]
  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. [Link]
  • Polyamide vs Polyester: What Are the Differences. SogaWorks. [Link]
  • Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodul
  • Reductive amination of 6-acetylpteridine to 6-N-arylaminoethylpteridine.

Sources

A Comparative Guide to the Synthesis of 9-Formylnonanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemical synthesis, 9-Formylnonanoic acid methyl ester (also known as Methyl 9-oxononanoate) stands as a pivotal intermediate, particularly in the production of polymers and fragrances.[1] The molecule's bifunctional nature, possessing both an aldehyde and a methyl ester group, makes it a versatile building block. Traditionally, its synthesis has been dominated by the ozonolysis of methyl oleate, a derivative of the abundant, renewable resource, oleic acid.[2] However, the inherent hazards and specialized equipment associated with ozonolysis have spurred the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of the established ozonolysis route with emerging alternative methodologies, offering researchers and process chemists a comprehensive overview to inform their synthetic choices.

Route 1: Reductive Ozonolysis of Methyl Oleate (The Established Standard)

The oxidative cleavage of the carbon-carbon double bond in methyl oleate via ozone is the most conventional and widely documented method for producing 9-Formylnonanoic acid methyl ester.[2][3] This process is valued for its high efficiency and selectivity.

Mechanistic Rationale

The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane), a process described by the Criegee mechanism.[4] To obtain the desired aldehyde, a reductive workup is imperative to cleave the ozonide without over-oxidizing the aldehyde product to a carboxylic acid.[5] Common reducing agents for this purpose include zinc dust or dimethyl sulfide (DMS).[5]

Workflow Diagram

G cluster_0 Ozonolysis Step cluster_1 Reductive Workup A Methyl Oleate (in CH2Cl2/MeOH) C Secondary Ozonide Intermediate A->C 1,3-dipolar cycloaddition B Ozone (O3) -78 °C B->A E 9-Formylnonanoic acid methyl ester C->E F Nonanal C->F D Reducing Agent (e.g., DMS or Zn/H2O) D->C G Isolated Products E->G Purification (e.g., Distillation) F->G

Caption: Workflow for the synthesis of 9-Formylnonanoic acid methyl ester via ozonolysis.

Detailed Experimental Protocol
  • Dissolution: Dissolve methyl oleate in a suitable solvent, such as a mixture of dichloromethane and methanol, in a three-neck flask equipped with a gas dispersion tube and a low-temperature cooling bath.[2]

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas, generated from an ozone generator, through the solution. The reaction's progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).[2][4]

  • Quenching: Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture and allow it to warm to room temperature while stirring.

  • Isolation and Purification: After the workup, the mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, containing 9-Formylnonanoic acid methyl ester and the co-product nonanal, can be purified by fractional distillation.

Performance Data
ParameterValue/RangeCitation
Typical Yield >95% (for dicarboxylic acids in related oxidative ozonolysis)[6]
Reaction Temperature -78 °C[2]
Key Reagents Ozone, Dimethyl Sulfide (or Zinc)[5]
Advantages High selectivity, High yield, Well-established[3][6]
Disadvantages Requires specialized ozone generator, Hazardous (explosive ozonides), Low temperatures needed[7]

Route 2: Alternative Oxidative Cleavage Methods

To circumvent the hazards of ozonolysis, several alternative oxidative cleavage methods have been developed. These routes often involve a two-step process: dihydroxylation of the alkene followed by oxidative cleavage of the resulting diol.

2a. Permanganate-Periodate Oxidation (Lemieux-Johnson Oxidation)

This method offers a safer alternative to ozonolysis, using potassium permanganate as the catalyst and sodium periodate as the stoichiometric oxidant.[8][9]

Mechanistic Rationale

The reaction begins with the syn-dihydroxylation of the double bond by permanganate to form a vicinal diol. The periodate then serves two roles: it cleaves the C-C bond of the diol through a cyclic periodate ester intermediate and regenerates the permanganate catalyst, allowing it to be used in catalytic amounts.[8][9] This prevents the over-oxidation to carboxylic acids that is often seen with stoichiometric permanganate.[10]

Workflow Diagram

G cluster_0 One-Pot Reaction A Methyl Oleate (in t-butanol/water) C Intermediate Diol A->C Dihydroxylation B NaIO4 (stoichiometric) KMnO4 (catalytic) B->A D 9-Formylnonanoic acid methyl ester + Nonanal C->D Oxidative Cleavage E Isolated Products D->E Purification

Caption: Workflow for the Lemieux-Johnson oxidation of methyl oleate.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve methyl oleate in a mixture of tertiary butanol and water.[10]

  • Reagent Addition: Add a catalytic amount of potassium permanganate and a stoichiometric amount of sodium periodate to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, quench any excess oxidant with sodium bisulfite. Filter the mixture to remove manganese dioxide.

  • Isolation: Extract the aqueous phase with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by chromatography or distillation.

Performance Data
ParameterValue/RangeCitation
Typical Yield 69-96% (for aldehydes from unsaturated fatty acids)[11]
Reaction Temperature Room Temperature[11]
Key Reagents KMnO4 (catalytic), NaIO4 (stoichiometric)[8]
Advantages Avoids ozone, Milder conditions, High yields[11][12]
Disadvantages Stoichiometric waste (iodate), Potential for over-oxidation[10]
2b. Iron-Catalyzed Oxidation with H₂O₂ and Periodate

A more recent development involves the use of a non-heme iron complex as a catalyst with hydrogen peroxide and sodium periodate as oxidants. This one-pot method is notable for its use of environmentally benign oxidants.[11]

Mechanistic Rationale

This protocol is believed to proceed through an initial iron-catalyzed epoxidation of the alkene by hydrogen peroxide. The epoxide is then hydrolyzed in situ to the corresponding diol. Finally, the diol is cleaved by sodium periodate to yield the two aldehyde fragments. A key aspect is the careful control of pH to facilitate the sequential reactions in a single pot.[11]

Detailed Experimental Protocol
  • Reaction Setup: The reaction is performed under ambient conditions using a specific non-heme iron complex catalyst ([Fe(OTf)₂(mix-bpbp)]).[11]

  • Reagent Addition: Hydrogen peroxide (1.5 eq.) and sodium periodate (1 eq.) are used as the oxidants. The protocol involves crucial steps of adding water after the epoxidation phase, followed by acidification and subsequent pH neutralization to drive the hydrolysis and cleavage steps.[11]

  • Reaction Time: The entire one-pot process is typically completed within 20 hours.[11]

  • Isolation: The aldehyde products can be easily isolated through a simple extraction with an organic solvent, which simplifies the purification process.[11]

Performance Data
ParameterValue/RangeCitation
Typical Yield 69-96% (for unsaturated fatty acids and esters)[11]
Reaction Temperature Ambient[11]
Key Reagents Fe complex (catalytic), H₂O₂, NaIO₄[11]
Advantages Avoids toxic heavy metals (Os, Ru), Uses H₂O₂, One-pot procedure, Prevents over-oxidation[11]
Disadvantages Requires synthesis of a specific ligand/catalyst, Longer reaction time[11]

Route 3: Hydroformylation of Unsaturated Ester Precursors

Hydroformylation, or the "oxo process," presents a fundamentally different approach, as it does not involve bond cleavage. Instead, it adds a formyl group (-CHO) and a hydrogen atom across a double bond.[13] To synthesize 9-Formylnonanoic acid methyl ester, a suitable C9 unsaturated ester precursor like methyl 9-decenoate would be required.

Mechanistic Rationale

The reaction is catalyzed by transition metal complexes, typically rhodium or cobalt, and requires high pressures of carbon monoxide and hydrogen (syngas).[13][14] The catalytic cycle involves the coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-hydride bond, followed by CO insertion and finally reductive elimination to release the aldehyde product.[13] A key challenge is controlling the regioselectivity to favor the desired terminal aldehyde over the branched isomer.[14]

Workflow Diagram

G cluster_0 Hydroformylation Reaction A Methyl 9-decenoate D 9-Formylnonanoic acid methyl ester + Isomeric Aldehydes A->D B CO / H2 (Syngas) High Pressure B->D C Rh or Co Catalyst C->D E Isolated Products D->E Purification

Caption: General workflow for hydroformylation to produce aldehyde-esters.

Conceptual Protocol
  • Reaction Setup: The unsaturated ester substrate and a suitable rhodium catalyst (e.g., a complex with TPPTS ligands for aqueous biphasic systems) are charged into a high-pressure reactor.[15]

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to pressures between 10 and 100 atmospheres and heated to 40-200 °C.[13]

  • Reaction: The reaction is run with vigorous stirring to ensure good gas-liquid mass transfer.

  • Workup and Isolation: After cooling and depressurizing the reactor, the catalyst is typically separated (e.g., by decantation in a biphasic system), and the product mixture is purified, often by distillation, to separate the desired linear aldehyde from branched isomers and unreacted starting material.[15]

Performance Data
ParameterValue/RangeCitation
Typical Yield Generally high, but dependent on selectivity[14][15]
Reaction Conditions 40-200 °C, 10-100 atm[13]
Key Reagents CO, H₂, Transition Metal Catalyst[13]
Advantages Atom economical (addition reaction), Avoids oxidative cleavage[13]
Disadvantages Requires high-pressure equipment, Regioselectivity can be an issue, Starting material not from oleic acid[14][15]

Comparative Summary and Outlook

Synthesis RouteKey ReagentsConditionsYieldKey AdvantagesKey Disadvantages
1. Reductive Ozonolysis O₃, DMS/Zn-78 °CHigh[6]High selectivity and yield; well-established.Hazardous reagents; requires specialized equipment and cryogenic temperatures.[7]
2a. Permanganate-Periodate KMnO₄ (cat.), NaIO₄Room Temp.Good-Excellent[11]Milder conditions; avoids ozone; high yields.[12]Stoichiometric waste; potential for over-oxidation.[10]
2b. Fe-Catalyzed Oxidation Fe-complex (cat.), H₂O₂, NaIO₄AmbientGood-Excellent[11]Green oxidants; one-pot; avoids toxic metals.[11]Requires special catalyst; longer reaction time.[11]
3. Hydroformylation CO, H₂, Rh/Co catalystHigh T & PHighAtom economical; avoids cleavage.[13]High-pressure setup needed; regioselectivity control; different starting material.[13][14]

The choice of a synthetic route for 9-Formylnonanoic acid methyl ester is a trade-off between established efficiency, safety, cost, and environmental impact. Reductive ozonolysis remains the benchmark for high-yield, selective production but carries significant safety and equipment overhead. For laboratories and industries seeking to move away from ozone, the Lemieux-Johnson (permanganate-periodate) oxidation offers a robust and high-yielding alternative with a much better safety profile. The emerging iron-catalyzed oxidation represents a step towards greener chemistry, utilizing benign oxidants in a convenient one-pot procedure, although it requires a specialized catalyst.[11] Finally, hydroformylation is a powerful, atom-economical method, but its application here is contingent on the availability and cost of the appropriate C9 unsaturated ester starting material and requires investment in high-pressure technology. The selection of the optimal route will ultimately depend on the specific requirements of the research or manufacturing context, balancing the need for yield and purity against safety, environmental, and equipment constraints.

References

  • Santacesaria, E., et al. (n.d.). Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. Google Vertex AI Search.
  • BenchChem. (2025).
  • Ferreira, M., et al. (2022).
  • Raccuglia, R. A., et al. (2021). Methyl 9-(1-methyl-1H-indol-3-yl)
  • Sembiring, K. C., et al. (2018). Renewable gasoline production from oleic acid by oxidative cleavage followed by decarboxylation. Renewable Energy, 122(C), 602-607.
  • Downey, R. K., & Black, L. (1956). PERIODATE–PERMANGANATE OXIDATIONS: V. OXIDATION OF LIPIDS IN MEDIA CONTAINING ORGANIC SOLVENTS. Canadian Science Publishing.
  • BenchChem. (n.d.).
  • ChemBK. (2024).
  • Di Serio, M. (2018). Oxidative cleavage of glycols derived from unsaturated fatty acids.
  • Godard, A., et al. (2016). Oxidative cleavage of oleic acid.
  • BenchChem. (2025). Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape.
  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
  • de Boer, J. W., et al. (2010).
  • ResearchGate. (2014). Does anyone know an alternative to OsO4 or ozonolysis for converting alkenes to aldehydes?
  • ResearchGate. (n.d.). Hydroformylation of methyl oleate (MO)
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by cleavage of alkenes.
  • von Rudloff, E. (2025). Periodate-permanganate oxidations: I. Oxidation of olefins.
  • Rzepa, H. (2022). Nitroaryls- A less-toxic alternative reagent for ozonolysis: modelling the final step to form carbonyls. Henry Rzepa's Blog - Ch.imperial.
  • D'Accolti, L., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Schwartz, C., et al. (2009). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones.
  • D'Accolti, L., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL).
  • Craig, B. M. (1961). I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing.
  • Swern, D., et al. (n.d.). Catalytic Air Oxidation of Methyl Oleate and Characterization of the Polymers Formed. ElectronicsAndBooks.
  • Pearson+. (n.d.). Predict the products formed by periodic acid cleavage of the foll...
  • Wikipedia. (n.d.).
  • King, M. D., et al. (2014). Ozonolysis of fatty acid monolayers at the air–water interface. University of Birmingham's Research Portal.
  • YaleCourses. (2012). 31. Periodate Cleavage, Retrosynthesis, and Green Chemistry. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • Lee, D. G., & Spitzer, U. A. (n.d.). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes.
  • ResearchGate. (n.d.). Hydroformylation ( OXO )
  • Freeman, F. (n.d.). Permanganate Oxidation of Alkenes. Substituent and Solvent Effects. Difficulties with MP2 Calculations.
  • Kadaba, P. K. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Organic Chemistry Portal. (n.d.).
  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
  • Mori, N., & Togo, H. (n.d.). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine.
  • Kadaba, P. K. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar.
  • Stanković, S., & Espenson, J. H. (1998). MTO catalyzed oxidation of aldehyde N,N-dimethylhydrazones with hydrogen peroxide: high yield formation of nitriles and N-methylene-N-methyl N-oxide.
  • Liu, Z., & Sharma, V. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones. PubMed.
  • Drago, R. S., & Corden, B. B. (1992). Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.
  • Suarez, T., et al. (n.d.). Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium. SciSpace.
  • Wang, Z., et al. (2024). 9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement. Royal Society of Chemistry.
  • van der Vlugt, J. I., et al. (2009).
  • Kadaba, P. K. (2025). A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 9-Formylnonanoate for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical synthesis, drug development, and materials science, the unequivocal confirmation of a molecule's structure is paramount. For a bifunctional molecule like Methyl 9-Formylnonanoate, which contains both an ester and an aldehyde, this task requires a multi-faceted analytical approach. This guide provides an in-depth comparison of spectroscopic techniques, grounded in established principles, to provide a robust, self-validating system for the structural elucidation of this compound.

This compound (C₁₁H₂₀O₃, MW: 200.28 g/mol ) is a derivative often synthesized from natural products like oleic acid.[1][2] Its two reactive carbonyl groups make it a versatile building block, but also create potential for isomeric impurities and side-products. Relying on a single analytical technique is insufficient; instead, we leverage the orthogonal strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for its structure.

The Analytical Workflow: A Multi-Technique Approach

Unambiguous confirmation is achieved not by a single data point, but by the convergence of evidence from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's structure, and together they form a logical framework that validates the final assignment.

G cluster_0 Analytical Workflow Sample This compound (Unknown Purity) H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) Sample->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Sample->C_NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR GCMS GC-MS (Molecular Weight & Purity) Sample->GCMS Confirmation Unambiguous Structure Confirmation H_NMR->Confirmation C_NMR->Confirmation FTIR->Confirmation GCMS->Confirmation

Caption: Workflow for spectroscopic structure confirmation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) provides the most detailed information about the electronic environment of hydrogen atoms and their connectivity. For this compound, every proton signal is a diagnostic piece of the puzzle.

Causality Behind Expected Signals: The chemical shift (δ) of a proton is dictated by the electron density around it; nearby electronegative atoms "deshield" the proton, shifting its signal downfield (to a higher ppm value).[3]

Key Diagnostic Signals & Comparative Insights:

Assignment Structure Fragment Expected Shift (δ, ppm) Multiplicity Integration Rationale & Comparative Notes
aCHO 9.76Triplet (t)1HThis is the most diagnostic signal. The aldehyde proton is highly deshielded by the adjacent C=O double bond and its position far downfield (9-10 ppm) is characteristic.[4][5][6] Its triplet splitting pattern indicates two neighboring protons on carbon 'b'. An impurity like the corresponding carboxylic acid would show a very broad singlet above 10 ppm, which is a clear differentiator.[7]
b-CH₂ -CHO2.42Triplet of Doublets (td)2HThese protons are alpha to the aldehyde carbonyl, placing them in the 2.0-2.5 ppm range.[5] They are split into a triplet by the two protons on carbon 'c' and a doublet by the aldehyde proton 'a'.
c-CH₂ -CH₂-CHO1.62Quintet (p)2HProtons on a standard aliphatic chain.
d-(CH₂ )₄-1.30Multiplet (m)8HThis large, overlapping signal represents the bulk of the methylene protons in the long alkyl chain. Its integration value (8H) is a key confirmation of the chain length.
e-CH₂ -COOCH₃2.30Triplet (t)2HProtons alpha to the ester carbonyl are deshielded and typically appear around 2-3 ppm.[4] This signal is distinct from those alpha to the aldehyde ('b').
f-COOCH₃ 3.67Singlet (s)3HThe methyl ester protons are deshielded by the adjacent oxygen, shifting them to ~3.7 ppm.[4] This sharp singlet is a hallmark of a methyl ester. Its absence would immediately flag a different compound, such as a free carboxylic acid or an ethyl ester.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with a residual proton signal at 7.26 ppm that can be used for reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon NMR complements ¹H NMR by providing a count of unique carbon environments. Given the presence of two distinct carbonyl groups, ¹³C NMR is exceptionally powerful for confirmation.

Causality Behind Expected Signals: The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.

Key Diagnostic Signals & Comparative Insights:

Assignment Structure Fragment Expected Shift (δ, ppm) Rationale & Comparative Notes
1C HO202.7The aldehyde carbonyl carbon is extremely deshielded and characteristically appears above 200 ppm.[8]
2-C H₂-CHO43.9Aliphatic carbon alpha to the aldehyde.
3-8-(C H₂)₆-22.0 - 34.1The six carbons of the main alkyl chain will appear in the typical aliphatic region. Slight variations in their shifts are expected based on their distance from the functional groups.
9-C H₂-COOCH₃34.1Aliphatic carbon alpha to the ester carbonyl.
10-COOC H₃51.5The methoxy carbon is deshielded by the attached oxygen and appears around 50-60 ppm.
11-C OOH₃174.2The ester carbonyl carbon is also significantly downfield, but crucially, it is found at a lower chemical shift (170-185 ppm) than the aldehyde carbonyl.[8][9][10] This clear separation between the two carbonyl signals (δ ~203 ppm vs. δ ~174 ppm) is a definitive confirmation of the molecule's bifunctional nature and a powerful tool to distinguish it from symmetric molecules like a di-aldehyde or a di-ester.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum so that each unique carbon appears as a single line.

  • Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shift list.

FT-IR Spectroscopy: Identifying Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the types of chemical bonds—and thus the functional groups—present in a molecule. For this compound, the two different carbonyl groups provide a distinct and confirmatory "fingerprint."

Causality Behind Expected Signals: Covalent bonds vibrate at specific frequencies. When exposed to infrared radiation, bonds will absorb energy at their characteristic frequencies, which are dependent on bond strength and the mass of the atoms. The strong dipole moment of a C=O bond makes it a very strong absorber in the IR spectrum.[11]

Key Diagnostic Absorptions & Comparative Insights:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance & Comparative Notes
~2925, ~2855C-H StretchAlkane (CH₂)These strong peaks confirm the presence of the long aliphatic chain.
~2720C-H StretchAldehydeThis is a highly diagnostic, though sometimes weak, peak. Its presence, often appearing as a shoulder to the left of the main alkane C-H stretches, is strong evidence for an aldehyde functional group.[5][12] A ketone impurity would lack this signal entirely.
~1740C=O StretchEster Saturated esters typically show a strong carbonyl absorption around 1735–1750 cm⁻¹.[11][13] The exact frequency is higher than a ketone's due to the inductive effect of the second oxygen atom.[14][15]
~1725C=O StretchAldehyde Saturated aldehydes exhibit a strong C=O stretch around 1720-1740 cm⁻¹.[12][13] The key confirmatory evidence in the IR spectrum is the presence of two distinct carbonyl peaks or a very broad, unresolved peak centered between these two values, confirming both functional groups are present. A simple mono-carbonyl compound (e.g., a simple ester or aldehyde) would show only one sharp peak in this region.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the easiest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Acquisition: Place the salt plates in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum plots transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity, Molecular Weight, and Fragmentation

GC-MS is a hybrid technique that first separates the components of a mixture (GC) and then provides the mass-to-charge ratio (m/z) of the compound and its fragments (MS). This is invaluable for simultaneously assessing purity and confirming molecular weight.

Causality Behind Expected Data: In the mass spectrometer, molecules are ionized (typically by electron impact), causing them to fragment in predictable patterns. These patterns are determined by the weakest bonds and the stability of the resulting charged fragments.

Key Diagnostic Data & Comparative Insights:

m/z Value Assignment Significance & Comparative Notes
200[M]⁺Molecular Ion Peak: This corresponds to the intact molecule with one electron removed. Its presence at m/z 200 confirms the molecular formula C₁₁H₂₀O₃. This peak may be weak or absent for long-chain aliphatic compounds.[16]
169[M - OCH₃]⁺Loss of Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong peak at m/z 169.[17]
74[CH₃OC(OH)=CH₂]⁺McLafferty Rearrangement: This is a characteristic fragment for fatty acid methyl esters with a sufficiently long chain.[18][19] Its presence is strong evidence for the methyl ester portion of the molecule.
PurityGC ChromatogramThe GC chromatogram will show a primary peak for this compound. The presence and relative area of other peaks indicate the level of purity and can help identify impurities if their mass spectra are analyzed. This is a critical comparison against a reference standard.[20][21]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the purified sample in a volatile solvent like hexane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Injector: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at 1 mL/min.[22]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Analysis: The primary peak in the GC chromatogram should be analyzed. Compare the resulting mass spectrum against a library database (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural confirmation of this compound is not based on any single piece of data but on the collective, corroborating evidence from a suite of spectroscopic techniques. The ¹H NMR confirms the proton count and connectivity, the ¹³C NMR distinguishes the two unique carbonyl environments, the FT-IR identifies the presence of both ester and aldehyde functional groups, and GC-MS verifies the molecular weight and sample purity. When the data from each of these methods align with the predicted values, as outlined in this guide, a confident and unambiguous structural assignment can be made. This rigorous, multi-technique validation is the cornerstone of scientific integrity in chemical research and development.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • ResearchGate. (n.d.). Oleic methyl ester fragmentation patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
  • AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and.
  • University College London. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy.
  • Colby College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?.
  • Henry Rzepa's Blog. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?.
  • Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of Methyl 3-hydroxyoctadecanoate.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • SciELO Brasil. (2025). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
  • Sigma-Aldrich. (n.d.). This compound | 14811-73-5.
  • Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?.
  • Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
  • MDPI. (n.d.). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil.
  • National Institutes of Health (NIH). (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography.
  • BenchChem. (2025). Application Note: Step-by-Step Protocol for the Purification of Methyl 9-hydroxynonanoate.
  • TCI EUROPE N.V. (n.d.). This compound 14811-73-5.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.
  • National Institutes of Health (NIH). (n.d.). Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 14811-73-5.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 9-hydroxynonanoate.
  • BenchChem. (2025). Application of Methyl 9-hydroxynonanoate in the Flavor and Fragrance Industry.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 14811-73-5.

Sources

quantitative analysis of Methyl 9-Formylnonanoate in a mixture

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Quantitative Analysis of Methyl 9-Formylnonanoate in Complex Mixtures

For researchers and professionals in drug development and chemical analysis, the accurate quantification of bifunctional molecules like this compound is a significant challenge. This molecule, featuring both a methyl ester and a terminal aldehyde group, is a product of lipid peroxidation and a valuable precursor in the synthesis of polymers and specialty chemicals.[1] Its dual functionality means that analytical strategies must be chosen with care, considering the potential for side reactions and the specific demands of the sample matrix.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. We will explore the causality behind experimental choices, provide validated protocols, and present comparative performance data to empower you to select and implement the optimal method for your research needs.

Analytical Strategy: The Bifunctional Challenge

This compound (M9FN) presents a unique analytical puzzle. Its methyl ester group lends it sufficient volatility for Gas Chromatography, aligning it with standard Fatty Acid Methyl Ester (FAME) analysis protocols.[2][3] Conversely, its aldehyde group is highly reactive and provides a target for selective derivatization, making it amenable to HPLC analysis, a common method for carbonyl compounds.[4][5][6]

The choice between these approaches is not arbitrary and depends on several factors:

  • Sample Matrix: The complexity of the mixture and the presence of interfering compounds (e.g., other esters or aldehydes).

  • Required Sensitivity: The expected concentration range of M9FN in the sample.

  • Selectivity: The need to distinguish M9FN from structurally similar isomers or compounds.

  • Throughput and Automation: The number of samples to be analyzed and the availability of automated systems.

Below is a decision-making workflow to guide your selection process.

start Start: Quantify M9FN matrix What is the sample matrix? start->matrix sensitivity High sensitivity required? (<1 µg/mL) matrix->sensitivity Clean / Simple hplcuv HPLC-UV (DNPH) Recommended matrix->hplcuv Complex / 'Dirty' interferences Are other carbonyls or esters present? sensitivity->interferences No sensitivity->hplcuv Yes gcms GC-MS Recommended interferences->gcms No interferences->hplcuv Yes (High Selectivity Needed) gcms_adv Advantage: High selectivity, no derivatization needed gcms->gcms_adv hplcuv_adv Advantage: Robust for complex 'dirty' matrices, high sensitivity hplcuv->hplcuv_adv

Caption: Decision workflow for selecting an M9FN quantification method.

Method Comparison: GC-MS vs. HPLC-UV

A direct comparison reveals distinct advantages and trade-offs for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS leverages the inherent volatility of M9FN for separation and the high selectivity of mass spectrometry for detection and quantification.[7] It is the preferred method for analyzing FAMEs and is governed by well-established standards like ISO 12966.[2][3][8]

  • Principle: The sample is injected into a heated port, vaporizing the M9FN, which is then carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification and quantification.

  • Expertise & Experience: The primary advantage of GC-MS is its high specificity. By monitoring for the unique molecular ion and characteristic fragment ions of M9FN, interference from co-eluting matrix components can be virtually eliminated. This avoids the need for chemical derivatization, simplifying sample preparation and preventing potential side reactions with the aldehyde group.[7]

  • Trustworthiness: The method's validity is ensured by using an appropriate internal standard (IS), such as a stable isotope-labeled M9FN or a structurally similar ester that is not present in the sample. The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for variations in injection volume and instrument response.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique is the gold standard for analyzing aldehydes and ketones in various matrices, including air, water, and biological fluids.[5][6][9] The strategy relies on converting the carbonyl group into a derivative that is highly responsive to a UV detector.

  • Principle: The aldehyde group of M9FN is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative.[4] This derivative is brightly colored and absorbs strongly in the UV region (around 360 nm). The derivatized sample is then injected into an HPLC system, where the M9FN-DNPH derivative is separated from other components on a reversed-phase column and quantified by a UV detector.

  • Expertise & Experience: The derivatization step is critical and serves two purposes: it makes the non-UV-absorbing aldehyde "visible" to the detector and enhances its retention on reversed-phase HPLC columns. This approach is exceptionally sensitive and robust, especially for samples with complex or non-volatile matrices where direct GC injection would be problematic.[9] However, the derivatization reaction must be driven to completion to ensure accurate quantification, and excess DNPH reagent must be chromatographically separated from the analyte peak.

  • Trustworthiness: Method validation involves demonstrating the linearity of the response over the desired concentration range, assessing recovery through spiked samples, and ensuring the precision of replicate measurements. The stability of the DNPH derivative must also be confirmed under the storage and analysis conditions.[10]

Performance Data Summary

The following table summarizes typical performance characteristics for the two methods. These values are representative and should be validated for your specific instrument and matrix.

ParameterGC-MSHPLC-UV (with DNPH Derivatization)
Selectivity Very High (based on mass-to-charge ratio)Good to High (dependent on chromatography)
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL[10]
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-25 ng/mL[10]
Linearity (r²) > 0.995> 0.999[10]
Precision (RSD%) < 10%< 5%[10]
Sample Preparation Simpler (Extraction)More Complex (Derivatization + Extraction)
Throughput HigherLower (due to derivatization time)
Matrix Suitability Best for clean, volatile matricesExcellent for complex, non-volatile matrices

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis by GC-MS

This protocol is designed for the analysis of M9FN in a relatively clean organic matrix.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a 1. Aliquot Sample (e.g., 1 mL) b 2. Add Internal Standard (e.g., Methyl Decanoate) a->b c 3. Vortex to Mix b->c d 4. Transfer to GC Vial c->d e 5. Inject into GC-MS d->e f 6. Separate on DB-5ms Column e->f g 7. Detect by MS (Scan or SIM mode) f->g h 8. Integrate Peak Areas (Analyte + IS) g->h i 9. Calculate Response Ratio h->i j 10. Quantify using Calibration Curve i->j

Caption: Experimental workflow for GC-MS quantification of M9FN.

Step-by-Step Methodology:

  • Internal Standard (IS) & Calibration Standards Preparation:

    • Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (e.g., Methyl Decanoate) in n-heptane.

    • Create a series of calibration standards by diluting the M9FN stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • Spike each calibration standard and blank with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Pipette 1.0 mL of the sample mixture into a 2 mL glass vial.

    • Add 10 µL of a 1 mg/mL internal standard solution.

    • Vortex the vial for 30 seconds.

    • Transfer the solution to a GC autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 186 (Molecular Ion), 154, and 127 for M9FN, and appropriate ions for the IS.

  • Data Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the response ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the response ratio against the concentration for the calibration standards. The curve must have a coefficient of determination (R²) ≥ 0.995.[7]

    • Determine the concentration of M9FN in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantitative Analysis by HPLC-UV after DNPH Derivatization

This protocol is ideal for complex matrices or when high sensitivity is paramount.

cluster_deriv Derivatization cluster_extract Extraction cluster_analysis HPLC-UV Analysis cluster_data Data Processing a 1. Aliquot Sample (e.g., 1 mL) b 2. Add Acidified DNPH Solution a->b c 3. React at 40°C for 60 min b->c d 4. Extract with Acetonitrile c->d e 5. Evaporate & Reconstitute in Mobile Phase d->e f 6. Filter (0.22 µm) e->f g 7. Inject into HPLC f->g h 8. Separate on C18 Column g->h i 9. Detect at 360 nm h->i j 10. Integrate Peak Area i->j k 11. Quantify using External Standard Curve j->k

Caption: Experimental workflow for HPLC-UV quantification of M9FN.

Step-by-Step Methodology:

  • DNPH Reagent and Calibration Standards Preparation:

    • Safety Note: DNPH is potentially explosive when dry and should be handled with care.

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

    • Stock Solution: Prepare a 1 mg/mL stock solution of M9FN in acetonitrile.

    • Calibration Standards: Prepare a series of working standards (0.1 µg/mL to 20 µg/mL) by diluting the stock solution. Derivatize these standards in the same manner as the samples.

  • Sample Preparation and Derivatization:

    • Pipette 1.0 mL of the sample into a 10 mL screw-cap vial.

    • Add 1.0 mL of the DNPH reagent.

    • Cap the vial tightly and incubate in a water bath at 40°C for 60 minutes.[11]

    • After cooling to room temperature, quantitatively transfer the mixture to a larger vessel and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 60:40 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[12]

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[12]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, hold for 2 min. Linearly increase to 95% B over 10 min. Hold at 95% B for 3 min. Return to 60% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at 360 nm.[4][5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the M9FN-DNPH derivative.

    • Construct a calibration curve by plotting the peak area against the concentration for the derivatized standards. The curve must have a coefficient of determination (R²) ≥ 0.999.

    • Determine the concentration of M9FN in the samples using the linear regression equation.

References

  • SCION Instruments. (n.d.). FAME - Fatty Acid Methyl Ester analysis.
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • ACS Publications. (n.d.). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ANSI Webstore. (n.d.). ASTM E2313-15 Red - Standard Test Method for Aldehydes in Mono-, Di-, and Triethylene Glycol (using Spectrophotometry).
  • International Organization for Standardization. (2014). ISO 12966-1:2014 Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 1: Guidelines on modern gas chromatography of fatty acid methyl esters.
  • ASTM International. (2022). E2313 Standard Test Method for Aldehydes in Mono-, Di-, and Triethylene Glycol (using Spectrophotometry).
  • ASTM International. (2017). E2313 Standard Test Method for Aldehydes in Monoethylene Glycol (Spectrophotometric Method).
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography.
  • PubMed. (1989). Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer.
  • ASTM International. (2017). D2192 Standard Test Method for Purity of Aldehydes and Ketones.
  • ASTM International. (2022). D5197 Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology).
  • PubMed. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV.
  • Merck Millipore. (n.d.). Fatty acid methyl esters (FAME) in oil samples.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in Edible Argan Oil.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products.
  • NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • International Organization for Standardization. (2015). ISO 12966-4:2015 Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 4: Determination by capillary gas chromatography.
  • NIH. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • LCGC International. (n.d.). UHPLC Method for DNPH-Derivatized Aldehydes.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
  • BenchChem. (n.d.). Methyl 9-oxononanoate | Research Chemical.
  • BenchChem. (n.d.). Application Notes and Protocols for the Production of Methyl 9-hydroxynonanoate.
  • Human Metabolome Database. (n.d.). Methyl nonanoate GC-MS (Non-derivatized) (HMDB0031264).
  • PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.
  • BenchChem. (n.d.). Technical Support Center: Quantification of 8-Methylnonyl nonanoate by GC-MS.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA using a Validated LC-MS.
  • Central Asian Journal of Medical and Natural Science. (2024). GC-MS Analysis of The Chemical Composition of The Hydrodistillate of The Above-Ground Part of Melissa Officinalis L.
  • NIH. (n.d.). Methyl 9-oxononanoate | C10H18O3 | CID 74732.

Sources

A Comparative Guide to Catalysts for Methyl 9-Formylnonanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and specialty chemicals, the efficient synthesis of long-chain aldehydes like Methyl 9-Formylnonanoate is of paramount importance. This aldehyde serves as a crucial intermediate for the production of a variety of valuable derivatives, including alcohols, amines, and carboxylic acids. The primary route to this compound is the hydroformylation of methyl oleate, a readily available renewable feedstock. The choice of catalyst in this "oxo" process is critical, dictating the reaction's efficiency, selectivity, and overall economic viability.

This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of this compound. We will delve into the nuances of rhodium and cobalt-based catalysts, both in their homogeneous and heterogeneous forms, supported by experimental data from peer-reviewed literature. The discussion will extend to the critical role of ligands in tuning catalyst performance and the impact of feedstock purity on reaction outcomes.

The Landscape of Catalytic Systems: Rhodium vs. Cobalt

The hydroformylation of methyl oleate involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond. The two principal classes of catalysts utilized for this transformation are based on rhodium and cobalt.

Rhodium-Based Catalysts: The High-Performance Standard

Rhodium complexes are the catalysts of choice for achieving high selectivity and activity under milder reaction conditions compared to their cobalt counterparts.[1] These catalysts, typically used in homogeneous systems, offer excellent yields of the desired linear aldehyde, this compound.

The performance of rhodium catalysts is intricately linked to the nature of the ligands coordinated to the metal center. Phosphine and phosphite ligands are the most extensively studied, with their electronic and steric properties profoundly influencing the catalyst's activity and regioselectivity.[2][3][4]

The Ligand's Decisive Role:

  • Triphenylphosphine (PPh₃): A cornerstone ligand in rhodium-catalyzed hydroformylation, PPh₃, when used in conjunction with a rhodium precursor, effectively promotes the formation of the desired aldehyde products.[5][6] It also plays a crucial role in preventing the isomerization of the double bond in the oleate chain, which can lead to a mixture of aldehyde isomers.[5][6]

  • Bulky Phosphite Ligands: More recent research has demonstrated that bulky phosphite ligands, such as tris(2-tert-butyl-4-methylphenyl)phosphite, can lead to significantly higher turnover numbers (400–500 mol/mol/h) compared to traditional triphenylphosphine-modified catalysts under mild conditions.[7] These ligands can enhance reaction rates and improve selectivity.

  • Water-Soluble Ligands for Biphasic Catalysis: To address the challenge of catalyst recovery and recycling in homogeneous catalysis, water-soluble phosphine ligands like triphenylphosphine trisulfonate (TPPTS) have been developed. This allows for an aqueous biphasic system where the rhodium catalyst resides in the aqueous phase and the organic product phase can be easily separated.[8][9]

Impact of Feedstock Purity: A critical consideration when using rhodium catalysts is the purity of the methyl oleate feedstock. The presence of polyunsaturated fatty acid methyl esters (PU-FAMEs), such as methyl linoleate, can significantly inhibit the catalyst's activity.[10] These dienes can form stable π-allylic intermediates with the rhodium complex, effectively sequestering the active catalyst.[10] Recent studies have shown that the isomerization of polyunsaturated components to conjugated systems is the root cause of this inhibition.[10] Consequently, using highly pure methyl oleate or pre-hydrogenating the feedstock to reduce the polyunsaturated content can dramatically enhance the reaction rate.[10]

Cobalt-Based Catalysts: The Cost-Effective Workhorse

Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), were the original catalysts used in industrial hydroformylation.[1] They are significantly less expensive than rhodium catalysts, making them an attractive option for large-scale production. However, they typically require more forcing reaction conditions (higher temperatures and pressures) and exhibit lower selectivity for the desired linear aldehyde compared to rhodium systems.[1][11]

Recent advancements have focused on developing more active cobalt catalysts. Cationic cobalt(II) bisphosphine complexes have shown promise, approaching the activity of rhodium catalysts under milder conditions.[1] Heterogeneous cobalt catalysts, such as those derived from metal-organic frameworks (MOFs), are also being explored to facilitate catalyst separation and reuse.[12]

Performance Comparison: A Data-Driven Overview

The following table summarizes the performance of various catalytic systems for the hydroformylation of methyl oleate, based on data from the cited literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Catalyst SystemLigandTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)Key ObservationsReference
Rhodium-Based
[RhH(CO)(PPh₃)₃]Triphenylphosphine100-12014-100~10080-91High conversion and good selectivity under relatively mild conditions.[13][14]
Rh precursorBulky Phosphite80-10020~95HighHigh turnover numbers (400-500 mol/mol/h) with pure methyl oleate.[7]
Rh precursorTPPTS14050HighHighEnables aqueous biphasic catalysis for easy catalyst recycling.[8][9]
Cobalt-Based
Co₂(CO)₈None160-180~300HighModerateRequires high temperatures and pressures; lower selectivity for linear aldehyde.[11]
Cationic Co(II)Bisphosphine--High-Approaches activity of rhodium catalysts.[1]

Experimental Workflow & Protocols

The synthesis of this compound via hydroformylation generally follows a well-defined workflow, from reactor setup to product analysis.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydroformylation Reaction cluster_2 Work-up & Product Isolation cluster_3 Product Characterization Reactor_Prep Reactor Preparation (Autoclave Assembly & Leak Test) Reactant_Charge Reactant Charging (Methyl Oleate, Solvent, Catalyst, Ligand) Reactor_Prep->Reactant_Charge Syngas_Intro Syngas Introduction (CO/H₂ Mixture) Reactant_Charge->Syngas_Intro Heating_Stirring Heating & Stirring (Set Temperature & Agitation) Syngas_Intro->Heating_Stirring Reaction_Monitoring Reaction Monitoring (Pressure Drop, Sampling) Heating_Stirring->Reaction_Monitoring Cooling_Venting Cooling & Venting Reaction_Monitoring->Cooling_Venting Catalyst_Separation Catalyst Separation (e.g., Distillation, Decantation for Biphasic) Cooling_Venting->Catalyst_Separation Solvent_Removal Solvent Removal (Rotary Evaporation) Catalyst_Separation->Solvent_Removal Purification Product Purification (e.g., Distillation, Chromatography) Solvent_Removal->Purification GC_MS GC-MS Analysis (Identify Products, Purity) Purification->GC_MS NMR NMR Spectroscopy (¹H & ¹³C for Structure) Purification->NMR FTIR FT-IR Spectroscopy (Confirm Functional Groups) Purification->FTIR

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a representative example based on methodologies described in the literature.[7][13]

Materials:

  • High-purity methyl oleate

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

Procedure:

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and assembled. A leak test is performed by pressurizing the reactor with nitrogen.

  • Reactant Charging: The autoclave is charged with methyl oleate, anhydrous toluene, the rhodium precursor, and triphenylphosphine under an inert atmosphere (e.g., nitrogen or argon). The molar ratio of substrate to catalyst and ligand to catalyst should be carefully controlled based on the desired reaction kinetics and selectivity.

  • Reaction Initiation: The reactor is sealed and purged several times with syngas to remove any residual air. It is then pressurized with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).

  • Reaction Conditions: The reaction mixture is heated to the target temperature (e.g., 80-120°C) with vigorous stirring. The reaction progress is monitored by observing the pressure drop as the syngas is consumed.

  • Reaction Quenching and Work-up: Upon completion (indicated by the cessation of pressure drop or after a predetermined time), the reactor is cooled to room temperature, and the excess gas is carefully vented in a fume hood.

  • Product Isolation: The reaction mixture is collected, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product, primarily this compound, can be purified by vacuum distillation or column chromatography.

Product Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of methyl oleate, the selectivity to the aldehyde isomers, and the presence of any byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product, including the presence and position of the formyl group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C-H stretch and the carbonyl C=O stretch.

Mechanistic Insights: The Hydroformylation Cycle

The catalytic cycle for hydroformylation, particularly with rhodium catalysts, is a well-established process. The following diagram illustrates the key steps involved.

G A HRh(CO)L₂ (Active Catalyst) B Alkene Coordination A->B + Alkene - L C Migratory Insertion B->C D CO Coordination C->D + CO E Acyl Complex D->E Migratory Insertion F Oxidative Addition (H₂) E->F + H₂ G Reductive Elimination F->G G->A - Aldehyde + L

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

The process begins with the coordination of the alkene (methyl oleate) to the active rhodium hydride complex. This is followed by migratory insertion of the alkene into the rhodium-hydride bond to form an alkyl-rhodium intermediate. Carbon monoxide then coordinates to the metal center and subsequently inserts into the rhodium-alkyl bond to form an acyl complex. Oxidative addition of hydrogen, followed by reductive elimination, releases the aldehyde product and regenerates the active catalyst.

Conclusion and Future Outlook

The synthesis of this compound via hydroformylation of methyl oleate is a mature and versatile process. Rhodium-based catalysts, particularly those modified with bulky phosphite ligands, currently offer the best performance in terms of activity and selectivity under mild conditions. However, the high cost of rhodium and the sensitivity of these catalysts to impurities in the feedstock remain significant challenges.

Future research will likely focus on several key areas:

  • Development of more active and robust non-precious metal catalysts: Advances in cobalt and other earth-abundant metal catalysts could provide more economical and sustainable alternatives to rhodium.

  • Design of novel ligand architectures: The synthesis of new ligands will continue to be a major driver of innovation, enabling finer control over catalyst performance.

  • Advancements in heterogeneous catalysis: The development of highly active and stable heterogeneous catalysts will simplify product separation and catalyst recycling, leading to more environmentally friendly and cost-effective processes.

By carefully selecting the appropriate catalyst and optimizing reaction conditions, researchers and chemical manufacturers can efficiently produce high-purity this compound, paving the way for the development of novel and valuable downstream products.

References

  • Clarke, M. L., & Roff, G. J. (2006). Highly regioselective rhodium-catalysed hydroformylation of unsaturated esters: the first practical method for quaternary selective carbonylation. Chemistry, 12(31), 7978–86. [Link]
  • Selective hydroformylation of unsaturated fatty compounds. (1974).
  • Hydroformylation. (n.d.). In Wikipedia.
  • Muilwijk, K. F., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1997). A bulky phosphite-modified rhodium catalyst for the hydroformylation of unsaturated fatty acid esters. Journal of the American Oil Chemists' Society, 74(2), 223–228. [Link]
  • Roth, T. F. H., Spiekermann, M. L., Lütkenhaus, D., Niefer, F., Vogt, D., & Seidensticker, T. (2024). The effect of polyunsaturation – insights into the hydroformylation of oleochemicals.
  • Hydroformylation of technical-grade methyl oleate a. (n.d.). ResearchGate.
  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? (n.d.). Catalysis Science & Technology.
  • Rhodium/L13‐Catalyzed nonisomerizing hydroformylation of methyl oleate. (n.d.). ResearchGate.
  • A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)]. (n.d.). Catalysis Science & Technology.
  • Phosphine ligands applied in hydroformylation. (n.d.). ResearchGate.
  • Kollár, L., Consiglio, G., & Pino, P. (1986). Hydroformylation of Unsaturated Dicarboxylic Esters with Rhodium Containing Catalysts. CHIMIA International Journal for Chemistry, 40(11), 428-428. [Link]
  • Hydroformylation of methyl oleate (MO) to methyl 9/10 formyl stearate... (n.d.). ResearchGate.
  • Haas, K. (2023, May 3). 14.3.
  • Reaction profiles of the hydroformylation of methyl oleate (MO) in a... (n.d.). ResearchGate.
  • Hydroformylation Process and Applications. (n.d.). Mettler Toledo.
  • Hydroformylation of methyl oleate catalyzed by rhodium complexes. (n.d.). ResearchGate.
  • Whited, M. T., & Stanley, G. G. (2020). Highly active cationic cobalt(II) hydroformylation catalysts. Science, 367(6477), 542–548. [Link]
  • (PDF) Hydroformylation with recycled rhodium catalyst and one-step esterification-acetalation: A process for methyl 9(10)-methoxymethylenestearate from oleic acid. (n.d.). ResearchGate.
  • MOF-derived cobalt catalysts for sustainable tandem hydroformylation–acetalization in green solvents: experimental and DFT calculations. (n.d.). ResearchGate.
  • da Silva, M. A. C., da Silva, F. L. H., & de Souza, A. L. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives.

Sources

A Comparative Guide to the Reactivity of Methyl 9-Formylnonanoate and Benzaldehyde in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of aldehyde is a critical decision that dictates reaction pathways, yields, and the stereochemical outcome of complex molecular architectures. This guide provides an in-depth comparison of two structurally distinct yet functionally related aldehydes: methyl 9-formylnonanoate, a long-chain aliphatic aldehyde, and benzaldehyde, the simplest aromatic aldehyde. While benzaldehyde's reactivity is extensively documented, this guide aims to contextualize its performance against this compound, a bifunctional molecule of increasing interest in the synthesis of pharmaceuticals and specialty polymers.[1] This comparison will be grounded in fundamental principles of chemical reactivity, supported by experimental data for benzaldehyde, and predictive insights into the behavior of this compound.

Structural and Electronic Profiles: The Basis of Differential Reactivity

The divergent reactivity of this compound and benzaldehyde stems from their fundamental structural and electronic differences. This compound possesses a long, flexible alkyl chain terminating in an aldehyde, with a methyl ester at the opposite end. In contrast, benzaldehyde's formyl group is directly attached to a phenyl ring.[2]

This compound: The carbonyl carbon is flanked by a hydrogen and an sp3-hybridized carbon of the alkyl chain. This alkyl chain exerts a weak positive inductive effect (+I), slightly destabilizing the partial positive charge on the carbonyl carbon. Sterically, the long chain can adopt various conformations, which may influence the accessibility of the carbonyl group to incoming nucleophiles.

Benzaldehyde: The carbonyl group is conjugated with the π-system of the benzene ring. This conjugation allows for resonance delocalization of the partial positive charge on the carbonyl carbon onto the aromatic ring, thereby stabilizing the aldehyde.[2] This resonance stabilization renders the carbonyl carbon of benzaldehyde less electrophilic and, consequently, less reactive towards nucleophiles compared to most aliphatic aldehydes.[2][3]

Comparative Performance in Key Synthetic Transformations

The following sections will explore the comparative reactivity of these two aldehydes in four common and critical reactions in organic synthesis: the Wittig reaction, Aldol condensation, reductive amination, and oxidation.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[4] The reaction's stereochemical outcome is highly dependent on the nature of the ylide and the aldehyde.

Fundamental Mechanistic Differences: The mechanism of the Wittig reaction differs for aliphatic and aromatic aldehydes.[4][5] With unstabilized ylides, the reaction is typically under kinetic control and proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[5]

Reactivity Comparison:

  • This compound (Aliphatic): As a typical aliphatic aldehyde, it is expected to be more reactive than benzaldehyde in the Wittig reaction due to the higher electrophilicity of its carbonyl carbon.[6] This increased reactivity can lead to faster reaction times.

  • Benzaldehyde (Aromatic): The resonance stabilization of the carbonyl group reduces its electrophilicity, making it less reactive towards the phosphorus ylide compared to aliphatic aldehydes.

Stereoselectivity: A key point of differentiation is the stereochemical outcome of the reaction.

  • With unstabilized ylides, reactions with aliphatic aldehydes like this compound tend to show a higher preference for the (Z)-alkene.

  • Conversely, under similar conditions, benzaldehyde often yields a higher proportion of the (E)-alkene.[7][8] This difference is attributed to the differing transition state geometries.

Data Presentation: Wittig Reaction

AldehydeReactivityExpected Major Isomer (with unstabilized ylide)
This compound Higher(Z)-alkene
Benzaldehyde Lower(E)-alkene[7][8]

Experimental Protocol: Wittig Reaction with Benzaldehyde (Illustrative)

This protocol describes a solvent-free Wittig reaction to synthesize ethyl cinnamate from benzaldehyde.[9]

  • To a clean 5 mL conical reaction vial containing a spin vane, add approximately 60 mg of benzaldehyde and record the exact mass.

  • Based on the mass of benzaldehyde, calculate and add the equimolar amount of (carboxymethylene)triphenylphosphorane.

  • Stir the mixture at room temperature for 15 minutes. Periodically scrape any solids from the vial walls into the mixture.

  • After 15 minutes, add hexanes to a total volume of 3 mL and stir rapidly to extract the product.

  • Filter the hexane solution through a filtering pipette into a clean, pre-weighed conical vial.

  • Wash the reaction vial with an additional 1.5 mL of hexanes and filter this into the same collection vial.

  • Evaporate the hexanes on a hot plate (90-100 °C) to yield the crude product.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., IR, NMR).

Logical Relationship Diagram: Wittig Reaction Stereoselectivity

Wittig_Stereoselectivity cluster_aliphatic This compound (Aliphatic) cluster_aromatic Benzaldehyde (Aromatic) A Higher Reactivity (More Electrophilic Carbonyl) Z_alkene (Z)-Alkene (Major) A->Z_alkene Favored Kinetic Pathway B Lower Reactivity (Resonance Stabilized) E_alkene (E)-Alkene (Often Major) B->E_alkene Thermodynamic Control More Accessible

Caption: Factors influencing stereoselectivity in the Wittig reaction.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction.[10] When an aromatic aldehyde is reacted with an enolizable aldehyde or ketone, the reaction is known as a Claisen-Schmidt condensation.[11][12]

Reactivity Comparison:

  • This compound (Aliphatic): This aldehyde can act as both an electrophile (acceptor) and, upon deprotonation at the α-carbon, a nucleophile (donor). This can lead to self-condensation and a mixture of products in a crossed-aldol reaction.

  • Benzaldehyde (Aromatic): Lacking α-hydrogens, benzaldehyde can only function as an electrophile.[11] This makes it an excellent substrate for crossed-aldol (Claisen-Schmidt) reactions with enolizable ketones or aldehydes, as it eliminates the possibility of self-condensation, leading to a single major product.[11][13] Aldehydes are generally more reactive electrophiles than ketones in aldol reactions.[14]

Data Presentation: Aldol Condensation

AldehydeRole in Aldol ReactionPotential for Self-CondensationSuitability for Crossed-Aldol
This compound Electrophile & NucleophileHighCan lead to product mixtures
Benzaldehyde Electrophile onlyNoneExcellent, simplifies product outcome[11][13]

Experimental Protocol: Claisen-Schmidt Condensation of Benzaldehyde and Acetone

This protocol describes the synthesis of dibenzalacetone.[13]

  • In a suitable reaction flask, prepare a solution of sodium hydroxide in water and then add ethanol.

  • To this basic solution, add benzaldehyde (2 equivalents).

  • While stirring, add acetone (1 equivalent) dropwise.

  • Continue stirring at room temperature. The formation of a yellow precipitate indicates product formation.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure dibenzalacetone.

Workflow Diagram: Claisen-Schmidt Condensation

Claisen_Schmidt Start Start A Benzaldehyde (No α-H, Electrophile) Start->A B Acetone (α-H, Nucleophile precursor) Start->B E Nucleophilic Attack on Benzaldehyde A->E C Base (e.g., NaOH) Deprotonation B->C D Enolate Formation C->D D->E F β-Hydroxy Ketone Intermediate E->F G Dehydration (loss of H₂O) F->G End α,β-Unsaturated Ketone (Chalcone) G->End

Caption: Workflow for the Claisen-Schmidt condensation reaction.

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes and ketones.[15] The process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[15]

Reactivity Comparison:

  • This compound (Aliphatic): Aliphatic aldehydes are generally more reactive than aromatic aldehydes in the initial imine formation step due to their greater electrophilicity.[3] This can lead to faster overall reaction rates. A stepwise procedure involving imine formation followed by reduction can be beneficial, especially with primary amines where over-alkylation can be an issue.[16]

  • Benzaldehyde (Aromatic): While the formation of the imine may be slower compared to aliphatic aldehydes, reductive amination of benzaldehyde is a widely used and efficient process. Various reducing agents, such as sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, are effective for this transformation.[15][16]

Data Presentation: Reductive Amination

AldehydeReactivity in Imine FormationKey Considerations
This compound HigherPotential for over-alkylation with primary amines.[16]
Benzaldehyde LowerWell-established, versatile with various amines and reducing agents.

Experimental Protocol: Reductive Amination of an Aldehyde (General, Stepwise)

This protocol is a general procedure adaptable for both aldehydes.[16]

  • Dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.

  • Stir the mixture at room temperature to allow for imine formation. The reaction can be monitored by TLC or GC-MS.

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Logical Diagram: Reductive Amination Pathway

Reductive_Amination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Amine (R'-NH₂) Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O Product Secondary Amine (R-CH₂-NH-R') Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Reduction Oxidation_Considerations cluster_aliphatic This compound cluster_aromatic Benzaldehyde M9F Aldehyde + Ester MildOx Mild, Selective Oxidant M9F->MildOx DesiredProduct Dicarboxylic Acid Monoester MildOx->DesiredProduct Benz Aldehyde on Aromatic Ring StrongOx Strong Oxidant (e.g., KMnO₄) Benz->StrongOx BenzoicAcid Benzoic Acid StrongOx->BenzoicAcid

Sources

A Senior Application Scientist’s Guide to Assessing the Biodegradability of Polymers from Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Bio-based Monomer to Biodegradable Polymer

Methyl 9-Formylnonanoate is an AB-type monomer, possessing two distinct reactive functional groups—a methyl ester and a formyl (aldehyde) group.[1] Its derivation from the ozonolysis of oleic acid positions it as a sustainable building block in polymer chemistry.[2] For polymerization, the formyl group is typically converted into a more reactive functional group. Two primary pathways are of interest:

  • Reduction to a Hydroxyl Group: Reduction of the formyl group yields Methyl 9-hydroxynonanoate. This hydroxy-ester is an ideal AB monomer for direct polycondensation, producing aliphatic polyesters like poly(9-hydroxynonanoate), a type of polyhydroxyalkanoate (PHA).[3][2]

  • Oxidation to a Carboxylic Acid: Oxidation of the formyl group, followed by esterification, would yield dimethyl azelate. Azelaic acid (the C9 dicarboxylic acid) is a well-established, valuable bio-based monomer for synthesizing biodegradable polyesters and polyamides through polycondensation with various diols and diamines.[4][5][6]

Polymers derived from these pathways, hereafter referred to as "Azelaic-Based Polymers" for clarity, are characterized by aliphatic backbones containing hydrolysable ester or amide linkages.[7] It is this inherent chemical structure that predicates their susceptibility to microbial degradation, a stark contrast to the recalcitrant carbon-carbon backbones of conventional polyolefins.

Logical Flow: From Monomer to Polymer

The following diagram illustrates the synthetic logic for converting this compound into a biodegradable polyester.

Synthesis_Pathway M9FN This compound (From Oleic Acid) Reduction Catalytic Reduction (e.g., NaBH4) M9FN->Reduction M9HN Methyl 9-Hydroxynonanoate (AB Monomer) Reduction->M9HN Polycondensation Polycondensation (e.g., Ti(IV) Isopropoxide) M9HN->Polycondensation Polymer Poly(9-hydroxynonanoate) (Biodegradable Polyester) Polycondensation->Polymer

Caption: Synthesis route from this compound to a biodegradable polyester.

The Science of Biodegradation: A Mechanistic Overview

Polymer biodegradation is not a simple dissolution but a complex, multi-stage process driven primarily by the enzymatic activity of microorganisms.[8] The process can be broadly categorized into four stages:

  • Biodeterioration: Surface-level degradation where microbial growth modifies the polymer's physical and chemical properties.

  • Biofragmentation: The polymer backbone is cleaved into smaller fragments (oligomers and monomers) by microbial enzymes or abiotic factors like hydrolysis. For polyesters and polyamides, the primary mechanism is the hydrolysis of ester or amide bonds.[7]

  • Assimilation: Microorganisms absorb these smaller molecules.

  • Mineralization: The assimilated fragments are used as a source of carbon and energy, ultimately being converted into CO₂, H₂O, and biomass under aerobic conditions, or CO₂, CH₄, and biomass under anaerobic conditions.[9]

Several factors critically influence the rate and extent of biodegradation:

  • Chemical Structure: The presence of hydrolysable linkages (e.g., ester, amide) is paramount.[7] Aliphatic polyesters are significantly more biodegradable than their aromatic counterparts.

  • Molecular Weight: Lower molecular weight polymers are generally more accessible to microbial enzymes and degrade faster.[9]

  • Crystallinity: Degradation typically occurs in the amorphous regions of a polymer first, as these areas are more permeable to water and enzymes.[8] Highly crystalline polymers are more resistant.

  • Environmental Conditions: Temperature, moisture, pH, oxygen availability, and the specific microbial consortium present all play crucial roles.[8][10]

Comparative Performance Analysis: A Data-Driven Assessment

Polymers derived from this compound are expected to exhibit excellent biodegradability due to their aliphatic polyester/polyamide structure. Studies on analogous polymers, such as poly(ethylene azelate), have shown faster degradation compared to even well-known biodegradable polymers like poly-ɛ-caprolactone (PCL).[4] The performance of these materials must be benchmarked against both bio-based and petroleum-based alternatives.

Polymer TypeMonomer SourceBackbone ChemistryTypical Biodegradation Rate (Aerobic, Soil)Key Considerations
Poly(9-hydroxynonanoate) (from M9HN)Renewable (Oleic Acid)Aliphatic PolyesterHigh (Expected >60% in < 180 days)Excellent biodegradability; properties tunable via copolymerization.[11]
Polylactic Acid (PLA) Renewable (Corn, Sugarcane)Aliphatic PolyesterModerate (Requires industrial composting conditions, >58°C)Brittle; low degradation rate in ambient soil or marine environments.[12]
Polyhydroxyalkanoates (PHAs, e.g., PHB) Renewable (Microbial Fermentation)Aliphatic PolyesterHigh (Readily degrades in soil, compost, and marine environments)Can be brittle; production cost is a factor.
Starch Blends Renewable (Starch)Varies (Blended with PE or biodegradable polyesters)Variable (Starch component degrades, but synthetic polymer may remain)Performance depends heavily on the blend composition.
Polyethylene (PE) Petroleum-basedPolyolefin (C-C backbone)Negligible (Persists for centuries)Non-biodegradable, contributes to microplastic pollution.[13][14]
Polyethylene Terephthalate (PET) Petroleum-basedAromatic PolyesterExtremely Low (Highly resistant to hydrolysis due to aromatic rings)Crystallinity and aromaticity hinder microbial attack.[15]

Note: Biodegradation rates are indicative and highly dependent on specific environmental conditions and material properties.

Gold Standard Protocols for Assessing Biodegradability

To make a credible claim of biodegradability, testing must adhere to rigorous, internationally recognized standards. These protocols are designed to be self-validating by including positive and negative controls and measuring the ultimate extent of mineralization.

Experimental Workflow: Standardized Biodegradation Testing

The following diagram outlines the general workflow for assessing the ultimate aerobic biodegradability of a polymer.

Biodegradation_Workflow cluster_prep 1. Preparation cluster_test 2. Incubation & Measurement cluster_analysis 3. Data Analysis P_Sample Test Polymer Sample (e.g., Film, Powder) Char Characterize Materials (Carbon Content, MW) P_Sample->Char Ref_Sample Reference Material (Cellulose Powder) Ref_Sample->Char Neg_Control Negative Control (Polyethylene) Neg_Control->Char Setup Prepare Bioreactors (Soil or Compost Matrix) Char->Setup Incubate Incubate under Controlled Conditions (Temp, Moisture) Setup->Incubate Measure Measure Evolved CO2 (Respirometry/Titration) Incubate->Measure Calc Calculate % Biodegradation vs. Time (Based on Theoretical CO2 max) Measure->Calc Compare Compare to Controls & Standard Thresholds Calc->Compare Report Final Report & Conclusion Compare->Report

Caption: General workflow for aerobic biodegradation testing via respirometry.

Protocol 1: Ultimate Aerobic Biodegradability in Soil
  • Guiding Standard: ISO 17556:2019 or ASTM D5988-18.[16][17]

  • Objective: To determine the rate and degree of polymer mineralization in a soil environment by measuring oxygen demand or carbon dioxide evolution.[17]

  • Causality: This test simulates the fate of a polymer in a natural terrestrial environment. Measuring CO₂ evolution is a direct indicator of microbial metabolism and thus, ultimate biodegradation, rather than just physical fragmentation.

Methodology:

  • Material Preparation:

    • Prepare the test polymer in a form with a high surface area (e.g., powder or thin film cut into small pieces).

    • Determine the total organic carbon (TOC) content of the polymer. This is crucial for calculating the theoretical maximum CO₂ production (ThCO₂).

    • Use microcrystalline cellulose as a positive control and polyethylene as a negative control.

  • Soil Inoculum:

    • Use a standard, natural soil with a known texture, pH, and microbial activity. The soil should be sieved (<2 mm) to ensure uniformity.[16]

    • Adjust the moisture content to 40-60% of the maximum water-holding capacity to ensure optimal microbial activity.

  • Respirometer Setup:

    • Add a known mass of the test polymer to a known mass of the prepared soil in sealed bioreactor vessels. The loading should not inhibit microbial activity.

    • Set up parallel vessels for the positive control, negative control, and blank (soil only). Each condition should be run in triplicate for statistical validity.

    • The vessels are connected to a respirometry system that either measures O₂ consumption or traps and quantifies evolved CO₂ (e.g., via titration or an infrared sensor).

  • Incubation and Measurement:

    • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for a period of up to six months or until a plateau in biodegradation is reached.[17]

    • Continuously or periodically measure the cumulative CO₂ evolved from each vessel. Subtract the CO₂ produced by the blank (background respiration of the soil) from the test and control vessels.

  • Data Analysis:

    • Calculate the percentage of biodegradation using the formula: % Biodegradation = (Cumulative CO₂ produced / Theoretical CO₂ max) * 100

    • Validation: The test is considered valid if the biodegradation of the positive control (cellulose) exceeds a threshold (e.g., >60%) within the specified test period.

Protocol 2: Aerobic Biodegradation under Controlled Composting Conditions
  • Guiding Standard: ISO 14855-1:2012 or ASTM D6400.[16]

  • Objective: To determine if a plastic material is compostable by assessing its biodegradation and disintegration in a simulated, high-temperature industrial composting environment.

  • Causality: Industrial composting involves elevated temperatures (thermophilic phase, ~58°C) which significantly accelerate microbial activity.[18] This test evaluates a material's suitability for disposal in organic waste streams.

Methodology:

  • Material Preparation:

    • Similar to the soil test, prepare the polymer and determine its TOC.

    • The reference material is typically pure cellulose.

  • Compost Inoculum:

    • Use a mature, stable compost as the inoculum and solid matrix. The compost should be well-characterized for pH, volatile solids content, and C/N ratio.

  • Reactor Setup:

    • Mix the test material with the wet compost and place it into laboratory-scale composting vessels.

    • Maintain the temperature at a constant 58 ± 2°C.[18]

    • Aerate the vessels with a controlled flow of CO₂-free air to ensure aerobic conditions.

  • Measurement and Incubation:

    • The test is typically run for 180 days (6 months).

    • Measure the evolved CO₂ from the exhaust air of each vessel.

    • Disintegration Assessment: At the end of 12 weeks, the compost is sieved through a 2 mm screen. The mass of the test material remaining on the screen is measured.

  • Data Analysis and Pass/Fail Criteria (per standards like EN 13432):

    • Biodegradation: The percentage of biodegradation must reach at least 90% within 6 months.[18]

    • Disintegration: After 12 weeks, no more than 10% of the original material mass should remain on the 2 mm sieve.[18]

    • Ecotoxicity: The final compost must not have a detrimental effect on plant growth (tested via plant growth assays).

Conclusion and Outlook

Polymers derived from this compound represent a highly promising class of sustainable materials. Their aliphatic ester or amide structures confer a high potential for rapid and complete biodegradation, positioning them as superior alternatives to both persistent petroleum-based plastics and more recalcitrant bio-based polymers like PLA.

However, potential is not proof. Rigorous, quantitative assessment using standardized methodologies such as ISO 17556 (soil) and ISO 14855 (composting) is non-negotiable for validating performance claims. By adhering to these protocols, researchers can generate the robust, reproducible data needed to compare these novel materials objectively and confidently advance their development for applications in packaging, agriculture, and medicine. The causality-driven approach outlined in this guide—linking chemical structure to degradation mechanisms and validating through controlled, standardized testing—provides a clear and scientifically sound pathway for this critical evaluation.

References

  • Todea, A., Deganutti, C., Spennato, M., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Polymers.
  • Nature Environment and Pollution Technology (2022). Petroleum-Based Plastics Versus Bio-Based Plastics: A Review.
  • Van Note, L., & Wnek, J. (2020). Comparing the Biodegradability of Petroleum-based Plastic with a Novel, Sustainable Bio-plastic Alternative. Journal of Emerging Investigators.
  • Narancic, T., O'Connor, K.E., & Kenny, S.T. (2022). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI.
  • Sustainability Directory. (2023). How Do Bio-Based Plastics Compare to Petroleum-Based Plastics in Terms of End-of-Life Biodegradability?
  • MaTestLab. (2024). ISO 17556 Ultimate Aerobic Biodegradability of Polymers in Soil US Lab.
  • Kunioka, M. (2009). Biodegradability Evaluation of Polymers by ISO 14855-2. PMC - NIH.
  • Sumkoka. (2024). Bio-Based vs. Petroleum-Based: Which Food Packaging is Better?
  • Di Mundi, V., et al. (2022). Tuning thermal properties and biodegradability of poly(isosorbide azelate) by compositional control through copolymerization with 2,5-furandicarboxylic acid. DiVA portal.
  • Todea, A., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. ResearchGate.
  • Marten, E., Müller, R.J., & Deckwer, W.D. (2003). Biodegradability of Polymers: Regulations and Methods for Testing. ResearchGate.
  • Babutan, I. M., et al. (2023). Combining polyesters of citric and azelaic acids to obtain potential topical application biomaterials with antimicrobial activity. Frontiers.
  • Chen, S., et al. (2022). Recycling and Degradation of Polyamides. PMC - PubMed Central - NIH.
  • Chongcharoenchaikul, T., Thamyongkit, P., & Poompradub, S. (2014). Synthesis of Polyesters from Azelaic Acid and Glycerol by Polycondensation Reaction. Semantic Scholar.
  • MySkinRecipes. Methyl 9-hydroxynonanoate.
  • Todea, A., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. OUCI.
  • Shimao, M. (2001). Biodegradable Polymers. PMC - NIH.
  • Roy, I., & Sardar, D. (2018). Renewable Green Platform Chemicals for Polymers. PMC - NIH.
  • Emadian, S. M., Onay, T. T., & Demirel, B. (2016). Biodegradability of polymers : mechanisms and evaluation methods. ResearchGate.
  • Zambrano, M. C., Pawlak, J. J., & Venditti, R. A. (2020). Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials. BioResources.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Critical Role of Aldehyde Quantification in Pharmaceuticals

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. Among the most challenging impurities are aldehydes. These low-molecular-weight, highly reactive compounds can appear as process-related impurities, arise from the degradation of excipients or the drug substance itself, or be present as reactive metabolites.[1][2] Their high reactivity means they can potentially interact with the active pharmaceutical ingredient (API) or biological molecules, impacting product stability and posing a safety risk.[3][4] Therefore, the accurate and precise quantification of aldehydes is a non-negotiable aspect of quality control and regulatory submission.

The Analytical Challenge of Aldehydes

The very reactivity that makes aldehydes a concern also makes them notoriously difficult to analyze.[3] Their volatility, polarity, and inherent instability in various sample matrices can lead to inaccurate and unreliable measurements.[5] Furthermore, the complex composition of pharmaceutical formulations can introduce significant matrix effects, interfering with the detection of trace-level aldehydes.[4] These challenges necessitate the development of robust, validated analytical methods tailored to the specific aldehyde and sample matrix.

The Imperative of Method Validation

An analytical method is only as good as the evidence supporting its performance. Method validation provides this evidence, demonstrating that a procedure is suitable for its intended purpose.[6] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous validation to ensure data integrity.[7][8] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for this process, which we will explore in this guide.[7][9] This document will not only outline the validation requirements but also compare the principal analytical techniques used for aldehyde quantification, providing the in-depth, field-proven insights necessary for successful implementation.

Core Principles of Analytical Method Validation

A validated analytical method is a self-validating system, providing assurance of its reliability. The foundation of this assurance rests on a set of interdependent performance characteristics, as defined by the ICH.[10][11][12]

A Framework for Trustworthiness (Based on ICH Q2(R1)/Q2(R2))

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][13] This is achieved by assessing the following key parameters:

  • Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15] For aldehyde analysis, this often involves demonstrating that the derivatization and detection steps are specific to the target aldehyde and not interfered with by other sample constituents.[16]

  • Linearity & Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10][15] A minimum of five concentration levels is typically recommended to establish linearity.[10]

  • Accuracy & Precision: Accuracy refers to the closeness of the test results to the true value.[12][14] It is often expressed as percent recovery. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12][14] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.[15][16]

Diagram: The Analytical Method Validation Workflow

The validation process is a logical, sequential flow where the successful establishment of one parameter often supports the next. This diagram illustrates the interconnected nature of the core validation characteristics.

ValidationWorkflow cluster_dev Method Development Dev Analytical Method Development & Optimization Specificity Specificity / Selectivity Dev->Specificity Robustness Robustness Dev->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->LOQ Precision->Accuracy LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for analytical method validation based on ICH guidelines.

Comparative Analysis of Quantification Methodologies

The Critical Role of Derivatization

Direct analysis of aldehydes is often hampered by their poor chromatographic retention, low stability, and weak signals with common detectors.[5][17] Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties.[5] For aldehydes, this typically involves reaction with a derivatizing agent to form a more stable, less volatile, and more easily detectable derivative. A widely used agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of aldehydes to form a stable 2,4-dinitrophenylhydrazone derivative that strongly absorbs UV light.[18]

Method 1: HPLC-UV with DNPH Derivatization

This is one of the most common and cost-effective methods for aldehyde quantification.

  • Mechanism & Principle: The reaction is a nucleophilic addition-elimination (or condensation) reaction.[19][20] The nitrogen of the DNPH molecule attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone.[21][22] This derivative is then separated by reverse-phase HPLC and detected by a UV detector, typically around 360 nm.[23][24]

DNPH_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products for Analysis Aldehyde Aldehyde (R-CHO) Reaction Nucleophilic Addition-Elimination (+ Acid Catalyst, -H2O) Aldehyde->Reaction DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Reaction Hydrazone Stable DNPH-Hydrazone (UV-active) Reaction->Hydrazone HPLC HPLC-UV Analysis (λ ≈ 360 nm) Hydrazone->HPLC

Caption: DNPH derivatization and HPLC-UV analysis workflow.

  • Typical Performance Characteristics:

ParameterTypical Performance for HPLC-UV (DNPH)
Specificity High, due to specific reaction and chromatographic separation.
LOD 0.1 ppm (ng/mL range).[23][24]
LOQ 0.3 ppm (ng/mL range).[23]
Linearity (R²) > 0.999 over a range of 0.3 to >300 ppm.[23]
Accuracy (% Recovery) Typically 95-105%.[23]
Precision (%RSD) < 5% for repeatability and intermediate precision.
  • Step-by-Step Validation Protocol (Example: Formaldehyde in a Drug Substance):

    • Specificity:

      • Causality: To prove the signal is only from the formaldehyde-DNPH derivative and not from the unreacted DNPH, drug substance, or known impurities.

      • Procedure: Analyze a blank (diluent), a solution of the unreacted DNPH reagent, a solution of the drug substance, and a spiked sample containing formaldehyde. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the formaldehyde-DNPH derivative.[23]

    • Linearity and Range:

      • Causality: To demonstrate a proportional response of the detector to varying concentrations of formaldehyde.

      • Procedure: Prepare a series of at least five standard solutions of formaldehyde-DNPH derivative covering the expected range (e.g., from LOQ to 150% of the specification limit). Plot the peak area versus concentration and calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.[10]

    • Accuracy:

      • Causality: To determine how close the measured value is to the true value.

      • Procedure: Spike the drug substance matrix with known amounts of formaldehyde at three concentration levels (e.g., low, medium, high). Prepare triplicate samples at each level, analyze them, and calculate the percent recovery.

    • Precision:

      • Causality: To assess the degree of scatter in the results from repeated measurements.

      • Procedure:

        • Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

        • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and compare the results.

    • LOQ and LOD:

      • Causality: To establish the lower limits of reliable measurement.

      • Procedure: Determine based on the signal-to-noise ratio (typically S/N > 10 for LOQ and S/N > 3 for LOD) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve. Verify the LOQ by analyzing spiked samples at this concentration and confirming acceptable precision and accuracy.[23]

    • Robustness:

      • Causality: To ensure the method remains reliable during minor, real-world variations.

      • Procedure: Deliberately vary parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). Analyze a system suitability solution under each condition and evaluate the impact on results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing low-molecular-weight aldehydes.

  • Mechanism & Principle: Samples can be analyzed directly via headspace injection if the aldehydes are sufficiently volatile. More commonly, a derivatization step is employed using agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to create more stable and volatile oxime derivatives.[5][25][26] These derivatives are then separated by the GC column and detected by the mass spectrometer, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the fragmented ions.[5]

  • Typical Performance Characteristics:

ParameterTypical Performance for GC-MS
Specificity Very high, due to both chromatographic separation and mass-selective detection.
LOD/LOQ Sub-µg/g (sub-ppm) levels are achievable.[2][25]
Linearity (R²) > 0.99 over several orders of magnitude.
Accuracy (% Recovery) Typically 90-110%.[2]
Precision (%RSD) < 10%.
  • Step-by-Step Validation Protocol: The validation steps are analogous to the HPLC-UV method but are tailored to the GC-MS system. Specificity would involve monitoring for characteristic mass fragments of the derivatized aldehyde to eliminate interference. Robustness studies would focus on GC parameters like inlet temperature, oven ramp rate, and gas flow rates.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Mechanism & Principle: Similar to HPLC-UV, the process often starts with derivatization (e.g., using DNPH or 3-nitrophenylhydrazine) to improve chromatographic behavior and ionization efficiency.[27][28] After separation on an LC column, the analyte enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the derivatized aldehyde). This ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive.[27][29]

  • Typical Performance Characteristics:

ParameterTypical Performance for LC-MS/MS
Specificity Highest level of specificity due to MRM transitions.
LOD/LOQ pg/mL to low ng/mL range.[30]
Linearity (R²) > 0.99 over a wide dynamic range.
Accuracy (% Recovery) Typically 85-115%, especially in complex biological matrices.
Precision (%RSD) < 15%.
  • Step-by-Step Validation Protocol: Validation follows the same core principles. A key difference is in demonstrating specificity, which relies on the unique precursor-to-product ion transition for the target analyte. Matrix effects, which can cause ion suppression or enhancement, must be thoroughly investigated by comparing the response of the analyte in the matrix versus a neat solution.

Head-to-Head Comparison of Methodologies
FeatureHPLC-UV (with DNPH)GC-MS (with PFBHA)LC-MS/MS
Sensitivity Good (ppm/ng-mL)Very Good (sub-ppm)[2]Excellent (ppb-ppt / pg-mL)[30]
Specificity GoodVery GoodExcellent
Cost LowMediumHigh
Complexity LowMediumHigh
Sample Throughput HighMediumMedium
Best For Routine QC, less complex matrices, higher concentration limits.Volatile aldehydes, complex mixtures where high specificity is needed.Trace-level analysis, complex biological matrices, confirmation studies.
Key Limitation Lower sensitivity compared to MS methods.Not suitable for non-volatile aldehydes; potential for thermal degradation.Susceptible to matrix effects; higher cost and complexity.

Advanced Topics & Field Insights

Navigating Matrix Effects

The sample matrix can significantly impact the reliability of an analysis, particularly in LC-MS.[27] Excipients, buffers, and API degradants can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.

  • Mitigation Strategy: During validation, it is crucial to prepare calibration standards in a representative blank matrix (a sample containing everything except the analyte). The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in sample recovery.[27][28]

Choosing the Right Method: A Decision Guide

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. This diagram provides a logical path for choosing the most appropriate technique.

DecisionTree Start Start: Define Analytical Need Sensitivity Required Sensitivity? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix High (ppb-ppt) HPLC HPLC-UV Sensitivity->HPLC Moderate (ppm) Volatility Is Aldehyde Volatile? Matrix->Volatility Low-Medium LCMS LC-MS/MS Matrix->LCMS High (Biological) Confirmation Is Structural Confirmation Needed? Volatility->Confirmation No GCMS GC-MS Volatility->GCMS Yes Confirmation->HPLC No Confirmation->LCMS Yes

Caption: Decision tree for selecting an aldehyde quantification method.

Conclusion

The quantification of aldehydes in pharmaceutical products is a critical but challenging task that demands robust and reliable analytical methods. The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the specific properties of the aldehyde. Regardless of the chosen technique, rigorous validation according to ICH guidelines is the bedrock of data integrity. By understanding the causality behind each validation parameter and experimental choice, scientists can develop self-validating systems that ensure the quality and safety of drug products, ultimately protecting patient health.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
  • Altabrisa Group. (2023).
  • Jones, J., et al. (2024). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]
  • GMP Compliance. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
  • Kobarfard, F., et al. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • PubMed. (2024).
  • Element Lab Solutions. (n.d.).
  • Lavanya Chowdary G, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • PubMed Central. (2022).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. (2022).
  • Organic Chemistry Explained. (2023). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. [Link]
  • PubMed. (2007).
  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]
  • PubMed. (2022).
  • CoLab. (n.d.).
  • ResearchGate. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
  • ResearchGate. (2007).
  • Chemistry LibreTexts. (2023).
  • Frontiers. (2023).
  • International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance. [Link]
  • LCGC. (2005). HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. [Link]
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
  • PubMed. (2005). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
  • SCIRP. (n.d.).

Sources

A Senior Application Scientist's Guide to the Reactivity of Methyl 9-Formylnonanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of the reactivity of Methyl 9-Formylnonanoate (M9FN) against other common esters. It is designed to equip researchers with the field-proven insights and experimental frameworks necessary to leverage the unique bifunctional nature of this molecule in complex organic synthesis.

Introduction: The Duality of this compound

This compound (M9FN), also known as Methyl 9-oxononanoate, is a versatile aliphatic compound featuring two distinct functional groups: a terminal aldehyde and a methyl ester.[1][2] This bifunctionality is not a complication but a gateway to sophisticated molecular design, provided the chemist can master the principles of chemoselectivity. An aldehyde's carbonyl carbon is significantly more electrophilic and reactive than that of an ester. This inherent difference allows for a suite of reactions that can target the aldehyde with high precision while leaving the ester group untouched.

This guide moves beyond theoretical principles to provide a practical, data-supported comparison of M9FN's reactivity. We will dissect the behavior of its aldehyde and ester moieties in key synthetic transformations and benchmark the ester's reactivity against common alternatives like ethyl acetate, methyl benzoate, and the sterically hindered tert-butyl acetate.

G Fig. 1: Chemoselectivity in this compound (M9FN) M9FN O=CH-(CH₂)₇-C(=O)OCH₃ This compound Wittig Wittig Reagent (Ph₃P=CHR) M9FN:f0->Wittig Alkene Formation ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) M9FN:f0->ReductiveAmination Amine Formation MildReduction Mild Reductant (NaBH₄) M9FN:f0->MildReduction Primary Alcohol Saponification Saponification (NaOH, H₂O) M9FN:f0->Saponification Carboxylate + Aldehyde Reactions StrongReduction Strong Reductant (LiAlH₄) M9FN:f0->StrongReduction Diol Formation (Both groups reduced)

Caption: Chemoselectivity map for M9FN.

The Aldehyde Moiety: The Epicenter of Reactivity

In M9FN, the terminal aldehyde is the primary site of reactivity for a vast array of nucleophilic attacks and condensation reactions. The ester group, being a less potent electrophile, typically remains a spectator in these transformations.

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes. Its high functional group tolerance makes it ideal for use with M9FN. The reaction of an aldehyde with a phosphonium ylide proceeds under conditions that do not affect the ester moiety, providing a clean and predictable route to long-chain unsaturated esters.[3][4][5]

Experimental Protocol 1: Chemoselective Wittig Olefination of M9FN

  • Ylide Generation: To a flame-dried, N₂-purged flask, add methyltriphenylphosphonium bromide (1.1 eq) and dry tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction: Cool the ylide solution back to 0°C. Add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (Methyl dec-9-enoate) via flash column chromatography.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful method for C-N bond formation. The key to its success with a bifunctional substrate like M9FN is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this task. It is a mild reagent that selectively reduces the iminium ion intermediate formed from the condensation of the aldehyde and an amine, without affecting the ester or the starting aldehyde.[6][7] This chemoselectivity prevents over-alkylation and preserves the ester for subsequent modifications.

G Fig. 2: Workflow for Reductive Amination of M9FN start Combine M9FN, Amine (1.1 eq), and Acetic Acid (cat.) in Dichloromethane reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0°C start->reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) reductant->stir quench Quench with Saturated Aqueous NaHCO₃ stir->quench workup Separate Layers, Extract Aqueous Phase with Dichloromethane quench->workup purify Combine Organics, Dry, Concentrate, and Purify workup->purify product Isolated N-Substituted Methyl 9-aminononanoate purify->product

Caption: Experimental workflow for M9FN reductive amination.

The Ester Moiety: A Study in Controlled Reactivity

While less reactive than the aldehyde, the methyl ester of M9FN can be targeted with specific reagents and conditions. Understanding its reactivity relative to other esters is crucial for planning multi-step syntheses.

Comparative Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, converts an ester to a carboxylate salt. This reaction requires a strong nucleophile (hydroxide) and often heat. When applied to M9FN, these conditions can also promote undesirable side reactions at the aldehyde, such as aldol condensations.[8] Therefore, if hydrolysis is desired, protection of the aldehyde group is often a prerequisite.

The reactivity of an ester in saponification is highly dependent on its structure. We can compare M9FN's ester to other common laboratory esters based on established principles of steric and electronic effects.

EsterStructureRelative Hydrolysis Rate (Qualitative)Causality
Ethyl Acetate CH₃COOCH₂CH₃FastUnhindered aliphatic ester, readily accessible to nucleophilic attack.[9]
Methyl Benzoate C₆H₅COOCH₃Slower than Ethyl AcetateThe carbonyl is conjugated with the benzene ring, which slightly reduces its electrophilicity through resonance.[10]
tert-Butyl Acetate CH₃COOC(CH₃)₃Extremely SlowThe bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from nucleophilic attack.[11]
This compound OHC-(CH₂)₇-COOCH₃Fast (similar to Ethyl Acetate)The ester is a simple, unhindered aliphatic methyl ester. Its reactivity is expected to be high, similar to other primary methyl esters.

Note: The presence of the aldehyde in M9FN complicates direct kinetic comparison due to side reactions under basic conditions.

Comparative Reduction

The reduction of the ester group provides another clear example of chemoselectivity.

  • Selective Aldehyde Reduction: A mild hydride donor like sodium borohydride (NaBH₄) will rapidly reduce the aldehyde in M9FN to a primary alcohol at low temperatures, leaving the ester group completely intact.[12]

  • Complete Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the ester. However, LAH is not selective and will reduce both the aldehyde and the ester, yielding a diol.

This differential reactivity is a powerful synthetic tool, allowing for the stepwise modification of M9FN at either end of the molecule.

Conclusions for the Practicing Scientist

This compound should be viewed not as a simple ester, but as a versatile bifunctional platform. Its reactivity is dominated by the highly electrophilic aldehyde group, which can be selectively targeted with a wide range of reagents (Wittig, reductive amination, mild reduction) that leave the ester untouched.

The methyl ester moiety behaves as a typical, unhindered aliphatic ester. It is susceptible to reactions like hydrolysis and strong reduction, but these transformations require more forcing conditions that will invariably affect the aldehyde. Therefore, a successful synthetic strategy involving the ester group will almost certainly require a protection/deprotection sequence for the aldehyde. By understanding and exploiting this reactivity differential, researchers can unlock the full potential of M9FN as a valuable building block in the synthesis of complex pharmaceuticals, agrochemicals, and fine chemicals.[1]

References

  • Vertex AI Search. (2025).
  • Wikipedia. (Date not available).
  • Wikipedia. (Date not available).
  • Sinoright. (Date not available).
  • Wikipedia. (Date not available).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wikipedia.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Myers, A. (Date not available).
  • Master Organic Chemistry. (2017).
  • CrashCourse. (2021). Chemoselective and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.
  • University of Calgary. (Date not available). Ch20: Hydrolysis of Esters.
  • BenchChem. (Date not available).
  • Chem-Impex. (Date not available).

Sources

A Comparative Cost-Benefit Analysis of Synthesis Routes for Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 9-formylnonanoate, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides an in-depth, objective comparison of the primary synthesis routes to this aldehyde, offering a cost-benefit analysis supported by experimental data to inform your process development decisions.

Introduction to this compound

This compound, with its terminal aldehyde and methyl ester functionalities, is a versatile precursor for a range of chemical transformations. Its applications span from the synthesis of polymers and fragrances to its use as a key intermediate in the preparation of complex bioactive molecules. The choice of synthesis route can significantly impact the overall cost, yield, safety, and environmental footprint of the final product. This guide will dissect three primary synthetic pathways:

  • Ozonolysis of Methyl Oleate

  • Hydroformylation of Methyl 9-Decenoate

  • Oxidation of Methyl 9-Hydroxynonanoate

We will explore the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate route for your specific needs.

Route 1: Ozonolysis of Methyl Oleate

Ozonolysis is a classic and powerful method for the oxidative cleavage of alkenes. In this route, the double bond of readily available methyl oleate is cleaved by ozone to form an unstable ozonide, which is then reductively worked up to yield this compound and nonanal.

Reaction Pathway

The reaction proceeds in two main steps: the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane), followed by reductive cleavage of the ozonide.

graph Ozonolysis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

methyl_oleate [label="Methyl Oleate"]; ozone [label="O₃", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ozonide [label="Intermediate Ozonide"]; reductive_workup [label="Reductive Work-up\n(e.g., Zn/H₂O or PPh₃)"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Nonanal", fillcolor="#FBBC05", fontcolor="#202124"];

methyl_oleate -> ozone [label="+"]; ozone -> ozonide; ozonide -> reductive_workup; reductive_workup -> product; reductive_workup -> byproduct; }

Figure 1: Ozonolysis of Methyl Oleate.
Experimental Protocol

Materials:

  • Methyl oleate

  • Methanol (or other suitable solvent)

  • Ozone (generated in situ from an ozone generator)

  • Zinc dust (or triphenylphosphine)

  • Acetic acid (if using zinc)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl oleate in methanol and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) or by the appearance of a blue color, which indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • For reductive work-up, add zinc dust and a small amount of acetic acid to the reaction mixture. Stir the mixture at room temperature until the ozonide is completely reduced (test with starch-iodide paper).

  • Filter the reaction mixture to remove zinc salts.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Material: Methyl oleate is a relatively inexpensive and abundant starting material derived from natural oils. Reagents: Ozone generation requires specialized equipment, but the raw material (oxygen) is cheap. Reductive work-up agents like zinc are also cost-effective.
Yield & Purity Typically high yields (70-90%) can be achieved. Purity of the distilled product is generally high.
Safety Ozone is a toxic and powerful oxidizing agent that must be handled with care in a well-ventilated fume hood. Ozonides can be explosive, especially if concentrated.[1][2][3]
Environmental Impact The use of ozone is considered a "green" oxidation method as it does not produce hazardous waste.[4] However, the use of organic solvents for extraction contributes to the environmental footprint.
Scalability The process is scalable, and industrial processes for ozonolysis of fatty acids exist.[5]

Route 2: Hydroformylation of Methyl 9-Decenoate

Hydroformylation, or the "oxo process," is a major industrial method for the synthesis of aldehydes from alkenes. This route involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of methyl 9-decenoate using a transition metal catalyst, typically rhodium or cobalt.

Reaction Pathway

The catalytic cycle of hydroformylation is complex, involving coordination of the alkene and carbon monoxide to the metal center, migratory insertion, and reductive elimination to yield the aldehyde product.

graph Hydroformylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

substrate [label="Methyl 9-Decenoate"]; syngas [label="CO + H₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Rh or Co Catalyst"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer [label="Branched Isomer (byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

substrate -> catalyst [label="+"]; catalyst -> syngas [label="+"]; syngas -> product; product -> isomer [style=dotted, label="minor"]; }

Figure 2: Hydroformylation of Methyl 9-Decenoate.
Experimental Protocol

Materials:

  • Methyl 9-decenoate

  • Rhodium catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (a mixture of carbon monoxide and hydrogen)

Procedure:

  • In a high-pressure autoclave, charge the methyl 9-decenoate, rhodium catalyst, and phosphine ligand in a suitable solvent.

  • Seal the autoclave and purge with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by gas chromatography (GC) by taking samples periodically.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the this compound by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Material: The cost of methyl 9-decenoate is a significant factor.[4][6][7][8] Catalyst: Rhodium catalysts are very expensive, making catalyst recovery and recycling crucial for economic viability.[9][10] Cobalt catalysts are cheaper but generally require harsher conditions and give lower selectivity.
Yield & Purity High yields and excellent regioselectivity for the linear aldehyde can be achieved with rhodium catalysts and appropriate ligands.[11]
Safety This process involves high pressures and the use of carbon monoxide, which is highly toxic. A specialized high-pressure reactor and appropriate safety measures are mandatory.
Environmental Impact The use of homogeneous catalysts can lead to metal contamination in the product. Efficient catalyst recycling is necessary to minimize waste. The use of organic solvents also contributes to the environmental impact.
Scalability Hydroformylation is a well-established industrial process and is highly scalable.

Route 3: Oxidation of Methyl 9-Hydroxynonanoate

This two-step route first involves the synthesis of methyl 9-hydroxynonanoate, which is then oxidized to the desired aldehyde. The synthesis of the starting alcohol can be achieved from renewable resources, and various "green" oxidation methods are available for the second step.

Reaction Pathway

The first step, the synthesis of methyl 9-hydroxynonanoate, can be achieved via the ozonolysis of methyl oleate with a subsequent strong reductive work-up (e.g., with sodium borohydride) or through biocatalytic routes.[12][13][14] The second step involves the selective oxidation of the primary alcohol to an aldehyde.

graph Oxidation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

alcohol [label="Methyl 9-Hydroxynonanoate"]; oxidant [label="Oxidizing Agent\n(e.g., TEMPO/NaOCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

alcohol -> oxidant [label="+"]; oxidant -> product; }

Figure 3: Oxidation of Methyl 9-Hydroxynonanoate.
Experimental Protocol (TEMPO-Catalyzed Oxidation)

Materials:

  • Methyl 9-hydroxynonanoate

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (bleach)

  • Potassium bromide

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 9-hydroxynonanoate in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of TEMPO.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by column chromatography or vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Material: The cost of methyl 9-hydroxynonanoate is a key consideration.[1][10][15][16] Synthesis from renewable resources adds an extra step. Reagents: TEMPO and sodium hypochlorite are relatively inexpensive.
Yield & Purity TEMPO-catalyzed oxidation is known for its high selectivity and yields for the conversion of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid.[3][5][9][17][18]
Safety The reaction conditions are generally mild (atmospheric pressure, low temperature). Sodium hypochlorite is a corrosive and oxidizing agent.
Environmental Impact This method is considered a "green" alternative to heavy metal-based oxidations. The use of dichloromethane for extraction is a drawback.
Scalability TEMPO-catalyzed oxidations are scalable, but careful temperature control is required for large-scale reactions.

Comparative Summary

Synthesis RouteStarting MaterialKey Reagents/CatalystsYieldCostSafety ConcernsEnvironmental ImpactScalability
Ozonolysis Methyl OleateOzone, Zinc/PPh₃HighLow-ModerateToxic/explosive ozone/ozonidesLow (if solvents are recycled)High
Hydroformylation Methyl 9-DecenoateCO/H₂, Rh/Co catalystHighHigh (due to catalyst)High pressure, toxic COModerate (catalyst waste)High
Oxidation Methyl 9-HydroxynonanoateTEMPO, NaOClHighModerateCorrosive reagentsLow-Moderate (solvent use)Moderate-High

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific requirements of the project, including budget, scale, available equipment, and safety considerations.

  • For large-scale, cost-effective production where the initial capital investment for specialized equipment is feasible, ozonolysis of methyl oleate presents a compelling option. The low cost of the starting material and the high yields make it economically attractive, provided that stringent safety protocols are in place.

  • Hydroformylation of methyl 9-decenoate is a powerful industrial method capable of high throughput and selectivity, but the high cost of rhodium catalysts is a significant barrier. This route is most suitable for large-scale industrial production where efficient catalyst recycling systems can be implemented to mitigate costs.

  • The oxidation of methyl 9-hydroxynonanoate offers a versatile and "greener" alternative, particularly for laboratory-scale synthesis and for applications where the avoidance of harsh reagents and conditions is a priority. The mild reaction conditions and high selectivity of methods like TEMPO-catalyzed oxidation are significant advantages. However, the cost and availability of the starting alcohol must be carefully considered.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that aligns with their specific goals and resources.

References

  • BASF-oxo process; Exxon process; Shell process; Union Carbide process. In Wikipedia; 2023. [Link]
  • El Mouat, A.; Abdallah, W.; Ternel, J.; Tilloy, S. Rhodium‐catalyzed reductive hydroformylation of methyl 10‐undecenoate in biphasic BMIM‐NTf2/heptane medium.
  • Hoover, J. M.; Stahl, S. S. Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 2011, 133(42), 16901-16910. [Link]
  • Lundin, M. D.; Danby, A. M.; Akien, G. R.; Venkitasubramanian, P. Intensified and safe ozonolysis of fatty acid methyl esters in liquid CO2 in a continuous reactor. CORE. [Link]
  • Ozonolysis, the green oxidation.
  • Smith, L. I.; Greenwood, F. L.; Hudrlik, O. OZONE. Organic Syntheses Procedure. [Link]
  • MOLBASE.
  • Alsalahi, W.; Trzeciak, A. M. Hydroformylation of methyl undec-10-enoate with Rh/SulfoXantphos catalyst.
  • UCLA Chemistry and Biochemistry.
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. TEMPO-Mediated Oxidations. Organic Letters, 2001, 3(19), 3041-3043.
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
  • Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Rel
  • Pharmaffiliates.

Sources

The Versatile Intermediate: A Comparative Guide to the Applications of Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the pursuit of sustainable, versatile, and economically viable platform molecules is paramount. Methyl 9-Formylnonanoate, a bio-based aldehyde ester, is emerging as a significant contender in this arena. Primarily derived from the ozonolysis of methyl oleate, a constituent of various vegetable oils, this C10 bifunctional molecule offers a gateway to a diverse array of chemical functionalities and end products. This guide provides an in-depth technical exploration of the applications of this compound, offering a comparative analysis against established alternatives in the fields of polymer science, cosmetics, fragrances, and agrochemicals. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in harnessing the potential of this promising intermediate.

I. Synthesis of this compound: A Comparative Overview

The industrial production of this compound is predominantly achieved through the oxidative cleavage of the double bond in methyl oleate. Two primary synthetic routes are considered: ozonolysis and, to a lesser extent, hydroformylation.

A. Ozonolysis of Methyl Oleate

Ozonolysis is the most established method for the production of this compound. This process involves the reaction of ozone with the double bond of methyl oleate, followed by a workup step to yield the desired aldehyde ester and its co-product, nonanal.

Experimental Protocol: Ozonolysis of Methyl Oleate

  • Dissolution: Dissolve methyl oleate in a suitable solvent, such as methanol or a mixture of methanol and a non-participating solvent like dichloromethane, in a reaction vessel equipped with a gas dispersion tube and a low-temperature cooling system.

  • Ozonolysis: Cool the solution to a low temperature, typically -78°C, to control the reaction and prevent side reactions. Bubble ozone gas, generated from an ozone generator, through the solution. The progress of the reaction can be monitored by the disappearance of the double bond (e.g., via thin-layer chromatography) or by the appearance of a persistent blue color, indicating an excess of ozone.

  • Reductive Workup: Upon completion of the ozonolysis, the reaction mixture containing the ozonide is subjected to a reductive workup to cleave the ozonide and form the aldehyde. Common reducing agents include zinc dust in acetic acid or dimethyl sulfide (DMS).

  • Purification: The resulting mixture is then purified, typically by distillation, to separate this compound from the co-product, nonanal, and other byproducts.

Workflow for Ozonolysis of Methyl Oleate

methyl_oleate Methyl Oleate ozonide Molozonide/Ozonide Intermediate methyl_oleate->ozonide Ozonolysis ozone Ozone (O3) -78°C ozone->ozonide reductive_workup Reductive Workup (e.g., Zn/AcOH or DMS) products This compound + Nonanal reductive_workup->products ozonide->products Cleavage

Caption: Ozonolysis of methyl oleate to produce this compound.

B. Hydroformylation of Methyl 9-Decenoate

An alternative, though less common, route to this compound is the hydroformylation of methyl 9-decenoate. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond.

Comparative Analysis of Synthesis Routes

FeatureOzonolysis of Methyl OleateHydroformylation of Methyl 9-Decenoate
Feedstock Methyl Oleate (from vegetable oils)Methyl 9-Decenoate
Reagents Ozone, reducing agent (e.g., Zn, DMS)Synthesis gas (CO/H2), catalyst (e.g., Rh, Co)
Co-products NonanalIsomeric aldehydes
Advantages Well-established, high yieldsAtom economical
Disadvantages Use of explosive ozonides, energy-intensiveRequires high pressures, expensive catalysts, potential for side reactions

While ozonolysis is the current industrial standard, the development of more efficient and selective hydroformylation catalysts could offer a more atom-economical and potentially safer alternative in the future.

II. Applications in Polymer Science: A Gateway to High-Performance and Biodegradable Materials

This compound serves as a crucial building block for a variety of monomers, which are then used to produce high-performance polymers like polyamides and biodegradable polyesters.

A. Precursor to Azelaic Acid for Polyamide-6,9 Synthesis

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding monomethyl azelate, which upon hydrolysis gives azelaic acid. Azelaic acid is a key monomer in the production of Polyamide-6,9 (Nylon-6,9).

Synthesis Pathway to Polyamide-6,9

m9f This compound monomethyl_azelate Monomethyl Azelate m9f->monomethyl_azelate Oxidation oxidation Oxidation (e.g., H2O2, O2) oxidation->monomethyl_azelate hydrolysis Hydrolysis azelaic_acid Azelaic Acid hydrolysis->azelaic_acid monomethyl_azelate->azelaic_acid Hydrolysis pa69 Polyamide-6,9 azelaic_acid->pa69 Polycondensation hmda Hexamethylenediamine hmda->pa69

Caption: Synthesis of Polyamide-6,9 from this compound.

Comparative Performance of Polyamide-6,9

Polyamide-6,9, derived from the bio-based azelaic acid, offers a more sustainable alternative to petroleum-based polyamides like Polyamide-6,6.

PropertyPolyamide-6,9 (from Azelaic Acid)Polyamide-6,6 (Petroleum-based)
Monomers Azelaic acid, HexamethylenediamineAdipic acid, Hexamethylenediamine
Bio-based Content HighLow
Melting Point ~215 °C~265 °C
Water Absorption LowerHigher
Dimensional Stability HigherLower
Applications Automotive parts, electrical components, fibersAutomotive parts, textiles, carpets

The lower water absorption and higher dimensional stability of Polyamide-6,9 make it a superior choice for applications where performance in humid environments is critical.

B. Precursor to 1,9-Nonanediol for Polyesters and Polyurethanes

This compound can be converted to 1,9-nonanediol, a long-chain diol monomer, through a two-step reduction process. 1,9-Nonanediol is used in the synthesis of specialty polyesters and polyurethanes, imparting flexibility and hydrophobicity to the polymer backbone.

Experimental Protocol: Synthesis of 1,9-Nonanediol

  • Reduction of Aldehyde: The aldehyde group of this compound is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield Methyl 9-hydroxynonanoate.

  • Reduction of Ester: The ester group of Methyl 9-hydroxynonanoate is then reduced to a hydroxyl group using a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 1,9-nonanediol.

  • Purification: The 1,9-nonanediol is purified by crystallization or distillation.

Alternative Monomers for Flexible Polyesters

MonomerSourceKey Properties Imparted to Polymer
1,9-Nonanediol Bio-based (from this compound)Flexibility, hydrophobicity, lower melting point
1,6-Hexanediol Petroleum-basedGood balance of hardness and flexibility
1,4-Butanediol Petroleum-basedRigidity, higher melting point

The use of 1,9-nonanediol allows for the creation of polyesters with tailored flexibility and improved performance in applications requiring water resistance.

III. Applications in the Fragrance and Flavor Industry

While specific data on the olfactory profile of this compound is limited, its structural similarity to nonanal (aldehyde C-9), a well-known fragrance ingredient, suggests its potential in this sector. Long-chain aldehydes are valued for their waxy, citrusy, and floral notes.

Comparative Olfactory Profiles of C9 Aldehydes and Esters

CompoundOlfactory ProfileApplication in Fragrance
Nonanal (Aldehyde C-9) Waxy, rosy, citrusy, greenAdds freshness and lift to floral and citrus compositions
This compound Hypothesized: Milder, slightly sweeter, and fruitier than nonanalPotential as a modifier to soften the harshness of pure aldehydes
Other Aldehydic Esters Varies depending on chain length and structureCan provide fruity, floral, and waxy notes with better stability than aldehydes

Further sensory evaluation of this compound is required to fully elucidate its potential as a novel fragrance ingredient. Its ester functionality may offer improved stability and a more nuanced scent profile compared to the corresponding aldehyde.

IV. Applications in Cosmetics: A Potential Bio-based Emollient

The long alkyl chain and ester functionality of this compound suggest its utility as an emollient in cosmetic formulations. Emollients are crucial for skin hydration, texture, and overall sensory experience of a product.

Comparative Properties of Cosmetic Esters

EmollientTypical SourceKey Sensory Attributes
This compound Bio-basedHypothesized: Light, non-greasy feel, good spreadability
Isopropyl Myristate Petroleum-basedVery light, fast-absorbing, non-greasy[1]
C12-15 Alkyl Benzoate Petroleum-basedSilky, non-oily finish, good for dispersing UV filters[2]

Experimental Protocol: Evaluation of Emollient Properties

A comprehensive evaluation of this compound as a cosmetic emollient would involve the following:

  • Physicochemical Characterization: Measurement of viscosity, surface tension, and spreading value.

  • Sensory Panel Testing: A trained panel would evaluate attributes such as spreadability, absorbency, slipperiness, and after-feel on the skin.

  • Skin Hydration Studies: Measurement of transepidermal water loss (TEWL) and skin capacitance to quantify the moisturizing effects.

Without specific experimental data, the performance of this compound as an emollient remains speculative. However, its bio-based origin makes it an attractive candidate for development in the growing market for sustainable cosmetic ingredients.

V. Applications in Agrochemicals and Pharmaceuticals

This compound's bifunctional nature makes it a versatile synthon for the creation of more complex molecules with potential biological activity.

A. Precursor to Pelargonic Acid (Nonanoic Acid)

Oxidation of this compound yields pelargonic acid, which is a broad-spectrum, non-selective, contact herbicide.[3] It is valued for its rapid action and low environmental persistence.

Comparison of Herbicides

HerbicideTypeMode of ActionPersistence
Pelargonic Acid Bio-based (from this compound)Contact, disrupts cell membranesLow
Glyphosate SyntheticSystemic, inhibits enzyme synthesisModerate to high
Glufosinate SyntheticContact, inhibits enzyme synthesisLow to moderate

Pelargonic acid offers a more environmentally benign alternative to some synthetic herbicides, particularly for applications where rapid knockdown and low residual activity are desired.

B. Potential as a Synthon for Bioactive Molecules

VI. Conclusion and Future Outlook

This compound stands as a testament to the potential of bio-based platform molecules in driving innovation across the chemical industry. Its primary role as a versatile intermediate for the synthesis of valuable monomers and specialty chemicals is well-established. The derivatives of this compound, such as azelaic acid, pelargonic acid, and 1,9-nonanediol, have demonstrated clear advantages in terms of sustainability and performance in their respective applications.

However, the direct applications of this compound in fragrances and cosmetics, and as a synthon for pharmaceuticals and agrochemicals, remain largely unexplored. Future research should focus on:

  • Comprehensive Sensory Evaluation: A detailed characterization of the olfactory and sensory properties of this compound is crucial to unlock its potential in the fragrance and cosmetic industries.

  • Exploratory Synthesis: The development of novel synthetic routes utilizing this compound as a starting material for bioactive molecules could lead to the discovery of new drugs and crop protection agents.

  • Direct Polymerization Studies: Investigation into the synthesis and properties of polymers derived directly from this compound could open up new avenues for high-performance and functional materials.

As the chemical industry continues its shift towards a more sustainable and circular economy, the importance of versatile, bio-based building blocks like this compound will only continue to grow. The insights and protocols provided in this guide aim to equip researchers and developers with the foundational knowledge to further explore and capitalize on the vast potential of this remarkable molecule.

References

  • [4] Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013). Cosmetics & Toiletries, 128(6), 416-422.
  • [5] What is "C12-C15 Alkane" and what is its utility? - Typology. (2023, June 28).
  • [1] Food Industry Applications and Synthesis Methods of Pelargonic Acid - Longdom Publishing.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 9-Formylnonanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Methyl 9-Formylnonanoate is a long-chain aliphatic molecule containing both a methyl ester and an aldehyde functional group.

  • Aldehyde Group: Aldehydes can be irritants and may have toxic properties. It is prudent to handle this compound with care, assuming it may possess these hazards.

  • Ester Group: While many simple esters are relatively benign, they can be flammable and act as solvents.

  • Physical Properties: This compound is a liquid at room temperature with a flashpoint of 111 °C, meaning it is not classified as flammable but is combustible.[1]

Based on these characteristics, all waste containing this compound should be treated as hazardous chemical waste until a formal hazardous waste determination can be made.[2]

Table 1: Key Data for this compound

PropertyValueSource
Chemical Formula C₁₁H₂₀O₃[3]
Molecular Weight 200.28 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 121 °C @ 3 mmHg[3]
Flash Point 111 °C[1]
GHS Hazard Statements (Inferred) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
RCRA Classification Not a listed hazardous waste, but must be evaluated for characteristic hazards.[5]
Personal Protective Equipment (PPE)

When handling any waste stream containing this compound, the following minimum PPE should be worn:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

Waste Characterization and Segregation: A Step-by-Step Protocol

The first step in proper disposal is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[6] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[7]

Experimental Protocol: Hazardous Waste Determination

  • Assess Ignitability (D001): With a flash point of 111°C, this compound is not considered ignitable.[7]

  • Assess Corrosivity (D002): The chemical structure does not suggest it is corrosive. However, if it is in a solution, the pH of the solution should be tested. A pH less than or equal to 2 or greater than or equal to 12.5 is considered corrosive.[7]

  • Assess Reactivity (D003): The molecule does not contain functional groups that would suggest it is reactive.[7]

  • Assess Toxicity (D004-D043): This would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is typically performed by an environmental services company.[6]

Given the potential hazards of the aldehyde functional group, it is best to manage all this compound waste as hazardous unless it can be definitively proven otherwise through testing.

Waste Stream Segregation:

Proper segregation of waste is critical to prevent dangerous reactions and to ensure cost-effective disposal.

  • Neat (Unused) this compound: Collect in a dedicated, properly labeled hazardous waste container.

  • Solutions of this compound:

    • Aqueous Solutions: Collect in a container labeled "Aqueous Hazardous Waste."

    • Solvent-Based Solutions: Segregate based on the solvent. Halogenated and non-halogenated solvents should be collected in separate containers.

  • Contaminated Labware: Items such as pipette tips, gloves, and empty containers should be collected in a designated solid hazardous waste container.

On-Site Treatment (Deactivation)

For some aldehyde wastes, chemical deactivation to reduce toxicity is a viable option.[8] This should only be performed by trained personnel following a validated protocol and with the approval of your institution's Environmental Health and Safety (EHS) department.[8] A common method involves oxidation of the aldehyde to a carboxylic acid, which is generally less hazardous.

Note: Unused this compound should not be treated on-site. This guidance is for dilute solutions generated during experimental work.[8]

Collection, Storage, and Disposal

All hazardous waste must be collected and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

Protocol for Waste Collection and Storage:

  • Containerization: Use a compatible, leak-proof container with a secure lid. The original container is often the best choice for unused chemical waste.[10]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Aqueous solution," "Contaminated labware").[11]

  • Storage: Keep the container closed except when adding waste.[9] Store in a well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated (this compound) Characterize Hazardous Waste Determination (RCRA) Start->Characterize NonHazardous Dispose as Non-Hazardous Waste Characterize->NonHazardous Not Hazardous Hazardous Manage as Hazardous Waste Characterize->Hazardous Hazardous or Unknown Segregate Segregate Waste Streams - Neat Chemical - Solutions - Contaminated Solids Hazardous->Segregate Containerize Properly Labeled, Sealed Containers Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Pickup Arrange for EHS/ Contractor Pickup Store->Pickup

Caption: Disposal decision workflow for this compound waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.

References

  • Benchchem. (2025). Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of 15(S)-HETE Methyl Ester.
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Incardona, J. P., & Eaton, D. L. (2000). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Drug Metabolism Reviews, 32(3-4), 295-316.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Chemtalk. (n.d.). Ester Disposal.
  • CymitQuimica. (2024). Safety Data Sheet.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Aldehyde Disposal. (n.d.). Retrieved from a commercial disposal product website.
  • Que Hee, S. S., & Tso, J. C. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks.
  • Federal Register. (2022). Environmental Protection Agency 40 CFR Part 261.
  • Aldex®. (n.d.). Aldehyde Disposal Made Easy.
  • Jones & Henry Laboratories, Inc. (n.d.). Hazardous Waste Characterization.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Office of Clinical and Research Safety. (n.d.). Identification of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ResearchGate. (n.d.). RP-separation of long-chain aldehydes according to chain length.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 9-Formylnonanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 9-Formylnonanoate. Beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the necessary precautions for safe handling and disposal.

This compound (CAS RN: 14811-73-5) is a colorless to light yellow liquid with a chemical structure that includes a reactive aldehyde group. Aldehydes, as a class of organic compounds, are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are paramount to ensure laboratory safety.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

These classifications necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are adequately addressed.

The primary risks associated with handling this compound stem from its irritant properties. Low-level exposure to aldehydes can lead to narrowing of the air passages and eye irritability.[1] Long-term or high-concentration exposure can result in more severe conditions.[1][6][7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the nature of the task being performed. The following table outlines the minimum required PPE for routine handling and in the event of a spill.

Task Required Personal Protective Equipment
Routine Handling (e.g., weighing, transferring small quantities in a fume hood) - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat- Closed-toe shoes
Large Volume Transfers or Operations with Splash Potential - Chemical splash goggles and a face shield- Nitrile gloves (consider double gloving)- Chemical-resistant apron over a laboratory coat- Closed-toe shoes
Spill Cleanup - Chemical splash goggles and a face shield- Nitrile gloves (double gloving recommended)- Chemical-resistant apron or coveralls- Respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges)- Chemical-resistant boots or shoe covers
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If an apron is required, it should be worn over the lab coat.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before use.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield. Ensure a comfortable and secure fit.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on the face.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat/Apron: Unfasten the lab coat and roll it away from the body to prevent the contaminated exterior from touching your clothes.

  • Eye and Face Protection: Remove eye and face protection.

  • Respirator (if required): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Procedural Guidelines:

  • Before handling, consult the Safety Data Sheet (SDS) for this compound.

  • Avoid direct contact with skin, eyes, and clothing.[5][8]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Keep containers tightly closed when not in use.[8]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Emergency Response and Disposal Plan

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it down the drain.

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow Start Start: Task Involving This compound AssessTask Assess Task and Potential for Exposure Start->AssessTask RoutineHandling Routine Handling (Small Scale, in Fume Hood) AssessTask->RoutineHandling Low Risk SplashPotential Significant Splash Potential or Large Volume Transfer AssessTask->SplashPotential Moderate Risk SpillCleanup Spill or Emergency Response AssessTask->SpillCleanup High Risk PPESet1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat RoutineHandling->PPESet1 PPESet2 Enhanced PPE: - Chemical Goggles & Face Shield - Nitrile Gloves (Double) - Chemical Resistant Apron SplashPotential->PPESet2 PPESet3 Full Protection: - Goggles & Face Shield - Nitrile Gloves (Double) - Chemical Resistant Coveralls - Respiratory Protection SpillCleanup->PPESet3 End Proceed with Task PPESet1->End PPESet2->End PPESet3->End

Caption: PPE selection workflow for this compound.

References

  • Aldehydes exposure analysis | RPS. (n.d.).
  • Skog, E. (1950). A toxicological investigation of lower aliphatic aldehydes. I. Toxicity of formaldehyde, acetaldehyde; propionaldehyde and butyraldehyde; as well as of acrolein and crotonaldehyde. Acta Pharmacologica et Toxicologica, 6(4), 299–318.
  • A Toxicologieal Investigation of Lower Aliphatic Aldehydes.: I. Toxicity of Formaldehyde, Acetaldehyde, Propionaldehyde and Butyraldehyde; as well as of Acrolein and Crotonaldehyde. (1951). ResearchGate.
  • Air Pollution Aspects of Aldehydes. (1969). US EPA.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
  • Acetaldehyde - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health.
  • ACETALDEHYDE | Occupational Safety and Health Administration. (n.d.). OSHA.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee, Knoxville.
  • Environmental Aldehyde Sources and the Health Implications of Exposure. (2020). National Institutes of Health.
  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Aldehydes: What We Should Know About Them. (2023). MDPI.
  • Multiomics Approaches to Study the Contact Toxicity and Mechanisms of Aliphatic Ketones and Aldehydes against Tribolium castaneum. (2023). ACS Publications.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
  • Personal Protective Equipment | US EPA. (2025).
  • This compound, 5 grams - CP Lab Safety. (n.d.).
  • Common Name: METHYL FORMATE HAZARD SUMMARY. (2004). New Jersey Department of Health.
  • methyl 9-oxononanoate, 1931-63-1. (n.d.). The Good Scents Company.
  • Methyl 9-Hydroxynonanoate - CAS Number: 34957-73-8. (n.d.). ALKEMIX.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-Formylnonanoate
Reactant of Route 2
Methyl 9-Formylnonanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.